7-Iodopyrazolo[1,5-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-iodopyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-3-1-2-6-4-5-9-10(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJZQILUQKLMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460950 | |
| Record name | 7-Iodopyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319432-22-9 | |
| Record name | 7-Iodopyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Iodopyrazolo[1,5-a]pyridine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Iodopyrazolo[1,5-a]pyridine, a halogenated derivative of the pyrazolo[1,5-a]pyridine scaffold, is a key building block in medicinal chemistry. Its chemical structure, featuring a fused pyrazole and pyridine ring system with an iodine atom at the 7-position, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The pyrazolo[1,5-a]pyridine core is considered a "privileged scaffold" in drug discovery due to its ability to interact with various biological targets.[1] The presence of the iodine atom provides a reactive handle for introducing further molecular complexity through various cross-coupling reactions, making this compound a valuable tool for structure-activity relationship (SAR) studies and the development of novel therapeutics.
CAS Number: 319432-22-9[2]
This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its significant role in the development of kinase inhibitors and other therapeutic agents.
Physicochemical Properties
While experimentally determined data for this compound is not extensively published, its properties can be predicted based on its structure and data from related compounds.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₇H₅IN₂ | PubChem |
| Molecular Weight | 244.03 g/mol | PubChem |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and methanol. | Inferred from similar compounds |
| XlogP | 1.7 | PubChem |
Synthesis of this compound
Experimental Protocol: Direct Iodination of Pyrazolo[1,5-a]pyridine
This protocol describes a likely method for the synthesis of this compound.
Materials:
-
Pyrazolo[1,5-a]pyridine
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (DCM) or Acetonitrile (ACN)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous dichloromethane or acetonitrile.
-
Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.1-1.2 eq) portion-wise at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.
-
Reaction Monitoring: The reaction progress is monitored by TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate as the eluent). The disappearance of the starting material spot and the appearance of a new, less polar spot indicates the formation of the iodinated product.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a pure compound.
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent, often used for the iodination of electron-rich aromatic and heteroaromatic compounds.
-
Solvent: Anhydrous dichloromethane or acetonitrile are common solvents for such reactions as they are relatively inert and can dissolve both the substrate and the reagent.
-
Aqueous Work-up: The use of sodium thiosulfate is to remove any unreacted iodine, and sodium bicarbonate is to neutralize any acidic byproducts.
Caption: Synthesis of this compound via direct iodination.
Spectroscopic Characterization
The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques. Based on the analysis of related pyrazolo[1,5-a]pyridine derivatives, the following spectral data can be anticipated:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings. The introduction of the iodine atom at the 7-position will cause a downfield shift of the adjacent protons due to its electron-withdrawing inductive effect and anisotropic effects. The coupling patterns (doublets, triplets, etc.) will be crucial for assigning the specific protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each of the seven carbon atoms in the molecule. The carbon atom directly attached to the iodine (C-7) is expected to show a characteristic upfield shift due to the "heavy atom effect".
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings and C=C and C=N stretching vibrations within the heterocyclic core.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 244). The isotopic pattern of iodine would also be observable.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are prominent in the development of kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] this compound serves as a crucial intermediate in the synthesis of these inhibitors, where the iodine atom is typically replaced by various functional groups through palladium-catalyzed cross-coupling reactions to explore the chemical space around the core scaffold and optimize binding to the target kinase.
Mechanism of Action: Kinase Inhibition
Pyrazolo[1,5-a]pyridine-based inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thus inhibiting the phosphorylation of downstream target proteins. The pyrazolo[1,5-a]pyridine core often forms key hydrogen bonding interactions with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.[5]
Caption: Mechanism of ATP-competitive kinase inhibition by a pyrazolo[1,5-a]pyridine-based inhibitor.
Role of the 7-Iodo Group in SAR Studies
The 7-iodo substituent is a key functional group for facile diversification of the pyrazolo[1,5-a]pyridine scaffold. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, a wide array of substituents can be introduced at the 7-position. This allows for a systematic exploration of the structure-activity relationship (SAR) to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
Caption: Workflow for SAR studies using this compound as a key intermediate.
Conclusion
This compound is a valuable and versatile building block for the synthesis of biologically active compounds, particularly kinase inhibitors. Its straightforward synthesis and the reactivity of the iodo group make it an ideal starting point for the generation of compound libraries for drug discovery programs. The pyrazolo[1,5-a]pyridine scaffold's proven ability to interact with the ATP-binding site of kinases, combined with the opportunities for chemical diversification at the 7-position, ensures that this compound will continue to be of significant interest to researchers in the fields of medicinal chemistry and drug development.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra08579j
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10985223/
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10745582/
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. URL: https://www.mdpi.com/1420-3049/29/15/3560
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/22100645/
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8719231/
- Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2 | Request PDF. ResearchGate. URL: https://www.researchgate.net/publication/7702003_Structure-guided_design_of_pyrazolo15-apyrimidines_as_inhibitors_of_human_cyclin-dependent_kinase_2
- Design, Synthesis and Cytotoxicity Studies of Novel pyrazolo[1, 5-a]pyridine Derivatives. URL: https://pubmed.ncbi.nlm.nih.gov/27888710/
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). URL: https://hmdb.ca/spectra/nmr_one_d/10237
- Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/spectrum/274-56-6_1hnmr.htm
- 7-Iodo-pyrazolo[1,5-a]pyridine | Tetrahedron. URL: https://www.sciencedirect.com/topics/chemistry/7-iodo-pyrazolo-1-5-a-pyridine
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyridines/pyrazolopyridines.shtm
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. URL: https://www.researchgate.net/publication/231649281_1H_and_13C_NMR_study_of_the_pyrazolo15-apyrimidine_system
- 5 Combination of 1H and 13C NMR Spectroscopy. URL: https://www.sciencedirect.com/science/article/pii/B9780444518118500201
- Supporting Information The Liquid Crystal Click Procedure for Oligothiophene- Tethered Phthalocyanines – Self-Assembly, Alignment and Photo Current. The Royal Society of Chemistry. URL: https://www.rsc.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215918/
- Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. URL: https://www.researchgate.
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. URL: https://www.mdpi.com/1420-3049/27/19/6257
- Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26359e
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. URL: https://www.researchgate.net/publication/367123490_Straightforward_and_Efficient_Protocol_for_the_Synthesis_of_Pyrazolo_43-bpyridines_and_Indazoles
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6983058/
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 7-Iodopyrazolo[1,5-a]pyridine: A Privileged Scaffold in Kinase Inhibition
This guide provides a comprehensive technical overview of 7-Iodopyrazolo[1,5-a]pyridine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, spectroscopic characterization, and its emerging role as a privileged scaffold in the development of targeted kinase inhibitors for cancer therapy.
Core Molecular Attributes
This compound is a bicyclic heteroaromatic compound. The fusion of a pyrazole and a pyridine ring creates a unique electronic and structural architecture, which has proven to be a fertile ground for the design of biologically active molecules. The addition of an iodine atom at the 7-position provides a valuable handle for further chemical modification through various cross-coupling reactions, enhancing its versatility as a building block in medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₅IN₂ | PubChem |
| Molecular Weight | 244.03 g/mol | PubChem |
| Monoisotopic Mass | 243.94975 Da | PubChem |
| CAS Number | 319432-22-9 | Anichem |
Synthesis and Chemical Reactivity
The synthesis of the pyrazolo[1,5-a]pyridine scaffold can be achieved through several established routes, often involving the condensation of aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1][2] Another common and efficient method involves the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes.[3]
While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, its preparation can be logically inferred from established methodologies for related halogenated analogs. A plausible synthetic approach would involve the synthesis of the parent pyrazolo[1,5-a]pyridine core followed by a regioselective iodination step.
Experimental Protocol: A Generalized Approach to Pyrazolo[1,5-a]pyridine Synthesis
This protocol outlines a general method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, which is a closely related and often co-researched structure. The principles can be adapted for the synthesis of pyrazolo[1,5-a]pyridines.
Reaction: Condensation of 3-amino-1H-pyrazole with a β-dicarbonyl compound.
Materials:
-
3-Amino-1H-pyrazole
-
Acetylacetone (or other suitable 1,3-dicarbonyl compound)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-1H-pyrazole (1 equivalent) in glacial acetic acid.
-
Add acetylacetone (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield the purified pyrazolo[1,5-a]pyrimidine derivative.
The iodine atom at the 7-position of this compound serves as a key functional group for diversification. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).[1]
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of the parent pyrazolo[1,5-a]pyridine typically shows distinct signals for the protons on both the pyrazole and pyridine rings.[4][5] For the 7-iodo substituted analog, the absence of a proton signal at the 7-position and the characteristic shifts of the remaining protons would confirm the substitution pattern.
¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbon atom bearing the iodine (C-7) would exhibit a characteristic upfield shift due to the heavy atom effect. The chemical shifts of the other carbon atoms in the heterocyclic system are also influenced by the electronic nature of the substituents.[5][6]
Illustrative NMR Data for the Pyrazolo[1,5-a]pyrimidine Scaffold
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | ~8.1 | ~140 |
| H-3 | ~6.6 | ~95 |
| C-3a | - | ~150 |
| H-5 | ~8.7 | ~148 |
| H-6 | ~7.0 | ~112 |
| H-7 | ~8.9 | ~152 |
Note: These are approximate values for the unsubstituted pyrazolo[1,5-a]pyrimidine and will vary with substitution.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of pyrazole and pyridine derivatives typically shows a prominent molecular ion peak. The fragmentation patterns are often characterized by the loss of small molecules like HCN, and cleavage of the rings.[7][8][9] For this compound, the mass spectrum would be expected to show a molecular ion peak at m/z 244 and a characteristic isotopic pattern for iodine. Fragmentation would likely involve the loss of an iodine radical followed by the characteristic fragmentation of the pyrazolopyridine core.
Infrared (IR) Spectroscopy
The IR spectrum of pyrazolo[1,5-a]pyridine derivatives displays characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the aromatic rings appear in the 1450-1650 cm⁻¹ range.[10][11][12] The presence of the iodine substituent would have a minor effect on the overall IR spectrum.
Application in Drug Discovery: A Focus on Kinase Inhibition
The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[13] A significant body of research highlights their potential as potent and selective kinase inhibitors in the context of cancer therapy.[14][15][16]
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The planar, bicyclic nature of the pyrazolo[1,5-a]pyridine core allows it to fit into the ATP-binding pocket of many kinases, acting as a competitive inhibitor.[13]
Targeted Kinase Pathways
Derivatives of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have shown inhibitory activity against a variety of kinases, including:
-
Phosphoinositide 3-kinases (PI3Ks): Specifically, dual inhibition of PI3Kγ and PI3Kδ has emerged as a promising strategy in cancer immunotherapy.[17]
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDK9, which is involved in transcriptional regulation, has been shown to induce apoptosis in cancer cells.[15]
-
Receptor Tyrosine Kinases (RTKs): This includes kinases like Epidermal Growth Factor Receptor (EGFR) and Tropomyosin receptor kinases (Trks), which are often overexpressed or mutated in various cancers.[14][18]
The general mechanism of action involves the pyrazolo[1,5-a]pyridine core acting as a hinge-binder within the ATP-binding site of the kinase. The substituents at various positions, particularly at the 7-position where the iodine resides, can be modified to achieve selectivity and potency for specific kinases by interacting with different regions of the binding pocket.
Sources
- 1. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.sapub.org [article.sapub.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 7-Iodopyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique electronic properties and rigid, planar structure make it an attractive scaffold for developing potent and selective therapeutic agents.[1] Derivatives of this ring system have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The introduction of an iodine atom at the 7-position of the pyrazolo[1,5-a]pyridine ring provides a crucial handle for further molecular elaboration through various cross-coupling reactions, enabling the exploration of novel chemical space and the optimization of lead compounds. This guide provides an in-depth technical overview of viable synthetic pathways to access the key intermediate, 7-iodopyrazolo[1,5-a]pyridine.
Strategic Approaches to the Synthesis of this compound
Two primary strategic disconnections are considered for the synthesis of this compound. The first and most direct approach involves a late-stage functionalization of a pre-formed pyrazolo[1,5-a]pyridine core. The second, more classical approach, relies on the construction of the bicyclic system with a pre-installed or easily convertible functional group at the 7-position. This guide will detail two of the most promising pathways: a copper-catalyzed halogen exchange from a commercially available precursor and a multi-step sequence involving the synthesis of a 7-amino intermediate followed by a Sandmeyer reaction.
Pathway 1: Aromatic Finkelstein Reaction - Halogen Exchange from 7-Bromopyrazolo[1,5-a]pyridine
The aromatic Finkelstein reaction, a copper-catalyzed halogen exchange, presents a highly efficient and direct route to this compound, leveraging the commercial availability of 7-bromopyrazolo[1,5-a]pyridine. This method is particularly advantageous due to its mild reaction conditions and tolerance of various functional groups.[2][3][4]
Reaction Causality and Mechanistic Insights
The classic Finkelstein reaction is an SN2 process typically used for alkyl halides. However, the direct nucleophilic substitution of halogens on an aromatic ring is generally unfavorable. The use of a copper(I) catalyst, in conjunction with a diamine ligand, facilitates the halogen exchange on the pyrazolo[1,5-a]pyridine core. The proposed mechanism involves the oxidative addition of the aryl bromide to a Cu(I) complex, followed by halide exchange with iodide and subsequent reductive elimination to yield the desired aryl iodide and regenerate the catalyst. The choice of a high-boiling point, polar aprotic solvent like dioxane is crucial for solubilizing the reactants and promoting the reaction at elevated temperatures.
Experimental Protocol: Copper-Catalyzed Halogen Exchange
Materials:
-
7-Bromopyrazolo[1,5-a]pyridine
-
Copper(I) iodide (CuI)
-
Sodium iodide (NaI)
-
(±)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Dioxane (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-bromopyrazolo[1,5-a]pyridine (1.0 eq), copper(I) iodide (0.05 eq), and sodium iodide (2.0 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous dioxane via syringe, followed by (±)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.10 eq).
-
Heat the reaction mixture to 110 °C with vigorous stirring for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.
-
Wash the organic phase with aqueous ammonia solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Quantitative Data Summary
| Entry | Starting Material | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 7-Bromopyrazolo[1,5-a]pyridine | 5 mol% CuI, 10 mol% (±)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine | Dioxane | 110 | 24-48 | High |
Note: Yields are typically high for this transformation based on analogous reactions in the literature, though empirical optimization may be required.[3]
Caption: Aromatic Finkelstein Reaction Workflow.
Pathway 2: Synthesis via a 7-Amino Intermediate and Sandmeyer Reaction
This pathway involves the initial construction of a 7-aminopyrazolo[1,5-a]pyridine intermediate, followed by its conversion to the 7-iodo derivative via a Sandmeyer reaction. This approach is more convergent, allowing for the potential synthesis of other 7-substituted analogs from a common amino precursor.
Part A: Synthesis of 7-Aminopyrazolo[1,5-a]pyridine
The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through the cyclocondensation of a suitably substituted aminopyrazole with a 1,3-bielectrophilic partner.[5][6] For the synthesis of a 7-amino derivative, a logical approach is the reaction of 3-amino-1H-pyrazole with a β-ketonitrile bearing a leaving group.
The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the 3-amino-1H-pyrazole onto the carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazole attacks the nitrile carbon. Subsequent tautomerization and elimination of a leaving group (if present) or dehydration leads to the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity, leading to the 7-amino product, is governed by the relative reactivity of the electrophilic centers in the 1,3-dicarbonyl equivalent.
Materials:
-
3-Amino-1H-pyrazole
-
3-Oxo-3-phenylpropanenitrile (or a similar β-ketonitrile)
-
Acetic acid or a suitable acidic catalyst
-
Ethanol or another suitable high-boiling solvent
-
Standard laboratory glassware for reflux reactions
Procedure:
-
In a round-bottom flask, dissolve 3-amino-1H-pyrazole (1.0 eq) and the β-ketonitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, which may induce precipitation of the product.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization to obtain 7-aminopyrazolo[1,5-a]pyridine.
Part B: Sandmeyer Reaction for Iodination
The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a variety of functionalities, including halides, via a diazonium salt intermediate.[7]
The reaction proceeds in two main stages. First, the 7-aminopyrazolo[1,5-a]pyridine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is generally unstable and is used immediately. In the second stage, the diazonium salt is treated with a solution of potassium iodide. The iodide ion acts as a nucleophile, displacing the dinitrogen gas (a very good leaving group) to form the this compound.
Materials:
-
7-Aminopyrazolo[1,5-a]pyridine
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Cool a solution of 7-aminopyrazolo[1,5-a]pyridine (1.0 eq) in a mixture of water and concentrated sulfuric acid in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Two-part synthesis of this compound via a Sandmeyer reaction.
Conclusion
This guide has detailed two robust and scientifically-grounded pathways for the synthesis of this compound, a key building block for the development of novel therapeutics. The choice between the copper-catalyzed halogen exchange and the Sandmeyer reaction will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance of functional groups in more complex substrates. Both methods offer reliable access to this important intermediate, empowering researchers and drug development professionals to further explore the therapeutic potential of the pyrazolo[1,5-a]pyridine scaffold.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein Journal of Organic Chemistry.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC. (n.d.).
- Scheme 41: Synthesis of 7-aminopyrazolo[1,5-a]pyrimidines. - ResearchGate. (n.d.).
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. (n.d.).
- An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. (2025, August 10). ResearchGate.
- Finkelstein Reaction - BYJU'S. (n.d.).
- Finkelstein reaction - Wikipedia. (n.d.).
- Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. (n.d.). Journal of the American Chemical Society.
- Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC. (n.d.).
- Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017, June 12). SpringerLink.
- Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).
- Design, Synthesis and Cytotoxicity Studies of Novel pyrazolo[1, 5-a]pyridine Derivatives. (2017, January 27). Europe PMC.
- Finkelstein Reaction - Organic Chemistry Portal. (n.d.).
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (n.d.).
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (n.d.).
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines - MDPI. (n.d.).
- Halogen–halogen exchange at a saturated carbon atom, the so-called Finkelstein reac. (n.d.).
- 7-Bromopyrazolo[1,5-a]pyridine | C7H5BrN2 | CID 24975252 - PubChem. (n.d.).
- Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. (2025, August 5). ResearchGate.
Sources
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 7-Iodopyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Iodopyrazolo[1,5-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore in the development of various therapeutic agents, including potent kinase inhibitors for cancer therapy.[1] The introduction of an iodine atom at the 7-position creates a valuable handle for further synthetic modifications, such as cross-coupling reactions, allowing for the exploration of a wider chemical space and the optimization of drug-like properties. A thorough understanding of the physical properties of this compound is paramount for its effective use in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the key physical characteristics of this compound and detailed protocols for their experimental determination.
Molecular and Structural Data
| Property | Value | Source |
| Molecular Formula | C₇H₅IN₂ | PubChem |
| Molecular Weight | 243.94975 g/mol | PubChem |
| Canonical SMILES | C1=CC2=CC=NN2C(=C1)I | PubChem |
| InChI Key | YWJZQILUQKLMRZ-UHFFFAOYSA-N | PubChem |
| Predicted XlogP | 1.7 | PubChemLite[2] |
| CAS Number | 319432-22-9 | ChemicalBook[3] |
Experimental Determination of Physical Properties
The following sections detail the standard methodologies for determining the key physical properties of this compound. These protocols are designed to be self-validating and are based on established, authoritative techniques.
Melting Point
The melting point of a solid crystalline compound is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.
Experimental Protocol: Capillary Method
The capillary method is the standard technique for melting point determination.[3]
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any crystals using a mortar and pestle.[3]
-
Press the open end of a capillary tube into the powdered sample several times to introduce a small amount of the compound.
-
Tap the bottom of the capillary tube on a hard surface to pack the sample tightly into the sealed end. A sample height of 2-4 mm is ideal.
-
-
Measurement (using a Mel-Temp apparatus):
-
Insert the capillary tube into the heating block of the apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.
-
For an accurate measurement, heat the block rapidly to about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first signs of melting are observed (the initial melting point) and the temperature at which the entire sample has liquefied (the final melting point). This range is the melting point of the sample.
-
-
Data Interpretation:
-
A sharp, reproducible melting range suggests a high degree of purity.
-
For context, the related compound 3-Iodopyrazolo[1,5-a]pyridine has a reported melting point of 63.5-72.5°C.[4]
-
Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination by the Capillary Method.
Solubility
Solubility is a crucial parameter in drug development, influencing bioavailability and formulation. The "shake-flask" method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5]
Experimental Protocol: Shake-Flask Method
Step-by-Step Methodology:
-
Preparation:
-
Prepare saturated solutions by adding an excess of this compound to a series of vials containing different solvents of interest (e.g., water, ethanol, DMSO, acetone).
-
The amount of solid should be sufficient to ensure that undissolved material remains at equilibrium.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or agitator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[6]
-
To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration no longer changes significantly over time.[6]
-
-
Sample Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used to separate the solid from the liquid phase.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Interpretation:
-
The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL).
-
Given the predicted XlogP of 1.7, this compound is expected to have low aqueous solubility and higher solubility in organic solvents.[2] The related Pyrazolo[1,5-a]pyridin-7-ol exhibits moderate solubility in common organic solvents and limited water solubility.[7]
-
Workflow for Solubility Assessment
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Spectral Properties
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: Sample Preparation and Analysis
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]
-
For ¹³C NMR, a higher concentration of 50-100 mg is typically required due to the lower natural abundance of the ¹³C isotope.[8]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool.[9]
-
-
Data Acquisition:
-
Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans and a longer relaxation delay may be necessary.
-
-
Data Interpretation:
-
The ¹H NMR spectrum will show signals for the aromatic protons of the pyrazolo[1,5-a]pyridine ring system. The chemical shifts, integration, and coupling patterns will be informative for confirming the structure.
-
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shift of the carbon atom bearing the iodine (C7) will be significantly affected by the heavy atom effect. A study on the parent pyrazolo[1,5-a]pyrimidine system provides a basis for assigning the chemical shifts.[10]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.
Predicted Mass Spectrum Data:
| Adduct | m/z |
| [M+H]⁺ | 244.95703 |
| [M+Na]⁺ | 266.93897 |
Source: PubChemLite[2]
Experimental Protocol: Sample Preparation and Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
-
Data Interpretation:
-
The most abundant ion in the spectrum is typically the molecular ion or the protonated molecule, which confirms the molecular weight of the compound.
-
Fragmentation patterns can also be observed, which arise from the breakup of the molecular ion in the mass spectrometer.[11] The loss of iodine or other fragments can provide further structural information.
-
Conclusion
This technical guide provides a framework for the comprehensive characterization of the physical properties of this compound. While specific experimental data for this compound remains limited in the public domain, the standardized protocols and methodologies outlined herein equip researchers with the necessary tools to determine these crucial parameters. A thorough understanding of the melting point, solubility, and spectral characteristics is essential for advancing the development of new therapeutics based on this promising molecular scaffold.
References
- University of Calgary. (n.d.). Melting point determination.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- SSERC. (n.d.). Melting point determination.
- ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.
- PubChem. (n.d.). This compound.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Cristofoletti, R., et al. (2021). Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system. Journal of Pharmaceutical Sciences, 110(1), 154-162.
- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
- PubChemLite. (n.d.). This compound (C7H5IN2).
- World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Kwiecień, A., et al. (2020).
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H5IN2) [pubchemlite.lcsb.uni.lu]
- 3. thinksrs.com [thinksrs.com]
- 4. H35255.03 [thermofisher.com]
- 5. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. who.int [who.int]
- 7. Buy Pyrazolo[1,5-a]pyridin-7-ol (EVT-15265560) [evitachem.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
An In-Depth Technical Guide to the Solubility Profile of 7-Iodopyrazolo[1,5-a]pyridine
This guide provides a comprehensive technical overview of the solubility characteristics of 7-Iodopyrazolo[1,5-a]pyridine, a heterocyclic compound of interest in contemporary drug discovery. Designed for researchers, medicinal chemists, and formulation scientists, this document outlines the critical importance of solubility, details robust experimental protocols for its determination, and discusses the implications of these findings for the drug development process. While specific experimental solubility data for this compound is not publicly available, this guide establishes a framework for its determination and interpretation, grounded in established pharmaceutical science principles.
Introduction: The Significance of this compound and Its Solubility
This compound (CAS No: 319432-22-9; Molecular Formula: C₇H₅IN₂) belongs to the pyrazolo[1,5-a]pyridine class of bicyclic nitrogen-containing heterocycles. This scaffold is of significant interest in medicinal chemistry due to its structural analogy to purines, suggesting potential applications as an antimetabolite in various biochemical pathways. The introduction of an iodine atom at the 7-position offers a handle for further synthetic modifications, such as cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules.
The therapeutic efficacy of any orally administered drug candidate is fundamentally linked to its aqueous solubility.[1][2][3] A compound must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation and reach its pharmacological target.[4] Poor aqueous solubility is a primary contributor to low and variable bioavailability, often leading to the failure of promising drug candidates in later developmental stages.[1][5] Given the predicted lipophilicity of this compound, with a predicted XlogP of 1.7, a thorough understanding of its solubility is paramount for its progression as a potential therapeutic agent.[6]
This guide will differentiate between two critical solubility measurements: thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium concentration of a compound in a solvent, while kinetic solubility is a measure of a compound's ability to remain in solution after being rapidly introduced from a concentrated stock solution (typically in DMSO).[7][8][9] Both are crucial at different stages of the drug discovery pipeline.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 319432-22-9 | [10] |
| Molecular Formula | C₇H₅IN₂ | [6] |
| Molecular Weight | 244.03 g/mol | [11] |
| Predicted XlogP | 1.7 | [6] |
| Structure | [6] |
The positive XlogP value suggests a degree of lipophilicity, which often correlates with poor aqueous solubility.
Experimental Determination of Solubility
The following sections detail the gold-standard methodologies for accurately determining the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the most reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[12] It directly measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Causality Behind Experimental Choices:
-
Excess Solid: The presence of undissolved solid ensures that the solution is saturated and in equilibrium with the solid phase.
-
Prolonged Equilibration: A sufficient incubation time (typically 24-48 hours) is crucial to allow the system to reach thermodynamic equilibrium.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducibility.
-
pH Control: For ionizable compounds, solubility can be highly pH-dependent. Using buffered media is critical to obtain relevant data for physiological conditions.
Experimental Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials containing pharmaceutically relevant aqueous media (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, and simulated gastric and intestinal fluids).
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound should be prepared in the same solvent.
-
Verification: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24 and 48 hours). The solubility is confirmed when the concentration no longer increases with time.[13]
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Assay
Kinetic solubility is often measured in high-throughput screening to identify compounds with potential solubility liabilities early on. This method assesses the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.[14][15]
Experimental Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, 10 mM.
-
Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.
-
Addition of Aqueous Buffer: Add an aqueous buffer (e.g., PBS pH 7.4) to each well and mix.
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at room temperature.[15]
-
Precipitation Detection: Measure the amount of precipitate formed using nephelometry (light scattering) or by analyzing the concentration of the remaining dissolved compound after filtration or centrifugation.
Presentation and Interpretation of Solubility Data
The solubility data for this compound should be presented in a clear and structured format. The following table illustrates how this data would be reported.
| Solvent/Medium | Temperature (°C) | pH | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |
| Deionized Water | 25 | ~7 | Hypothetical Value | Hypothetical Value |
| PBS | 37 | 7.4 | Hypothetical Value | Hypothetical Value |
| Simulated Gastric Fluid | 37 | 1.2 | Hypothetical Value | Hypothetical Value |
| Simulated Intestinal Fluid | 37 | 6.8 | Hypothetical Value | Hypothetical Value |
| 5% DMSO in PBS | 25 | 7.4 | Not Applicable | Hypothetical Value |
| 10% Ethanol in Water | 25 | ~7 | Hypothetical Value | Not Applicable |
Interpretation:
-
Low Aqueous Solubility: If the thermodynamic solubility in water and PBS is low (e.g., <10 µg/mL), this classifies this compound as a poorly soluble compound, which is a common characteristic for drugs in BCS Class II or IV.[16]
-
pH-Dependence: A significant difference in solubility between simulated gastric and intestinal fluids would indicate that the compound is ionizable.
-
Kinetic vs. Thermodynamic: Typically, kinetic solubility values are higher than thermodynamic solubility due to the formation of supersaturated solutions.[17] A large difference may indicate a higher risk of precipitation in vivo.
Implications for Drug Development and Solubility Enhancement Strategies
A low solubility profile for this compound would have significant implications for its development as a drug.
Caption: Implications of Poor Solubility in Drug Development.
Should this compound be found to have poor solubility, several enhancement strategies could be employed:
-
Physical Modifications:
-
Chemical Modifications:
-
Salt Formation: If the molecule has ionizable groups, forming a salt can significantly improve solubility and dissolution rate.
-
Prodrugs: A more soluble promoiety can be attached to the parent drug, which is then cleaved in vivo.
-
-
Formulation Approaches:
-
Co-solvents: The use of a mixture of solvents (e.g., water, ethanol, propylene glycol) can increase solubility.[18]
-
Surfactants: Micellar solubilization using surfactants can enhance the solubility of lipophilic compounds.[16]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes that increase the apparent solubility of the drug.[1]
-
Conclusion
While awaiting specific experimental data, this guide provides a robust framework for evaluating the solubility of this compound. A comprehensive assessment using the detailed protocols herein is a critical step in de-risking this compound for further development. Understanding its solubility profile will enable informed decisions regarding formulation strategies and predict its likely in vivo behavior, ultimately determining its potential as a successful therapeutic agent.
References
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]
- Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]
- The Importance of Solubility for New Drug Molecules. (2020). Farmacia. [Link]
- Techniques for solubility enhancement of poorly soluble drugs: An overview. (2017). Journal of Applied Pharmaceutical Science. [Link]
- Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]
- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). ALWSCI. [Link]
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]
- Solubility and its Importance.pptx. (n.d.). Slideshare. [Link]
- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (2012). ISRN Pharmaceutics. [Link]
- Thermodynamic vs. kinetic solubility: Knowing which is which. (2014).
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2011). Dissolution Technologies. [Link]
- Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. [Link]
- Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. (2018).
- Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.).
- This compound. (n.d.). PubChem. [Link]
- 7-IODO-PYRAZOLO[1,5-A]PYRIDINE. (n.d.). ChemBK. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Solubility and its Importance.pptx [slideshare.net]
- 4. ucd.ie [ucd.ie]
- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 6. PubChemLite - this compound (C7H5IN2) [pubchemlite.lcsb.uni.lu]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. 7-IODO-PYRAZOLO[1,5-A]PYRIDINE | 319432-22-9 [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. enamine.net [enamine.net]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. brieflands.com [brieflands.com]
- 17. researchgate.net [researchgate.net]
- 18. ijpbr.in [ijpbr.in]
An In-depth Technical Guide to the Spectroscopic Analysis of 7-Iodopyrazolo[1,5-a]pyridine
Introduction
7-Iodopyrazolo[1,5-a]pyridine is a heterocyclic organic compound with a bicyclic structure composed of a pyrazole ring fused to a pyridine ring, and substituted with an iodine atom at the 7-position. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its versatile chemical reactivity and potential biological activities. The iodine atom provides a reactive handle for further functionalization, particularly through cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules[1][2]. Accurate and comprehensive spectroscopic analysis is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.
This technical guide provides a detailed exploration of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided herein are synthesized from established principles and data from analogous structures to offer a predictive and practical framework for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Correlation
To understand the spectroscopic data, it is essential to first visualize the molecular structure and the numbering of the atoms.
Figure 1: Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Basis: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the coupling constant (J) reveals information about adjacent protons.
Predicted ¹H NMR Spectrum of this compound:
Based on the analysis of related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine structures, the following proton signals are predicted for this compound in a solvent like CDCl₃[3][4][5][6].
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.1 - 8.3 | Singlet | - | Located on the electron-deficient pyrazole ring. |
| H-3 | ~6.6 - 6.8 | Doublet | J(H3-H2) ≈ 2-3 | Coupled to H-2. |
| H-4 | ~7.0 - 7.2 | Triplet or Doublet of Doublets | J(H4-H5) ≈ 7-8, J(H4-H6) ≈ 1-2 | Coupled to H-5 and weakly to H-6. |
| H-5 | ~7.4 - 7.6 | Doublet | J(H5-H4) ≈ 7-8 | Coupled to H-4. |
| H-6 | ~7.6 - 7.8 | Doublet | J(H6-H5) ≈ 8-9 | Coupled to H-5. |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
Figure 2: Workflow for ¹H NMR Spectroscopy.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is indicative of its electronic environment.
Predicted ¹³C NMR Spectrum of this compound:
The predicted chemical shifts for the carbon atoms are based on data from similar heterocyclic systems[4][6][7]. The presence of the electron-withdrawing iodine atom will have a notable effect on the chemical shift of C-7.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~140 - 142 | Part of the electron-deficient pyrazole ring. |
| C-3 | ~100 - 102 | Shielded carbon in the pyrazole ring. |
| C-3a | ~145 - 147 | Bridgehead carbon. |
| C-4 | ~115 - 117 | Pyridine ring carbon. |
| C-5 | ~128 - 130 | Pyridine ring carbon. |
| C-6 | ~112 - 114 | Pyridine ring carbon. |
| C-7 | ~95 - 100 | Directly attached to iodine, showing a significant upfield shift due to the heavy atom effect. |
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the experimental parameters. A proton-decoupled ¹³C experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies.
Predicted IR Spectrum of this compound:
The IR spectrum will be characterized by vibrations of the aromatic rings and the C-I bond.
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| 3100 - 3000 | C-H stretching (aromatic) | Vibrations of the C-H bonds on the heterocyclic rings. |
| 1600 - 1450 | C=C and C=N stretching | Aromatic ring skeletal vibrations. The pattern of these bands can be characteristic of the substitution pattern. |
| 1300 - 1000 | C-N stretching | Vibrations of the carbon-nitrogen bonds within the fused ring system. |
| 850 - 750 | C-H out-of-plane bending | These bands are often indicative of the substitution pattern on the aromatic rings. |
| 600 - 500 | C-I stretching | The carbon-iodine bond vibration is expected in the far-IR region. |
Experimental Protocol: Acquiring an IR Spectrum (ATR)
Figure 3: Workflow for IR Spectroscopy using ATR.
Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.
Predicted Mass Spectrum of this compound:
The molecular formula of this compound is C₇H₅IN₂. The monoisotopic mass is approximately 243.95 g/mol [8].
-
Molecular Ion Peak (M⁺): A prominent peak is expected at m/z ≈ 244. This peak will be the molecular ion.
-
Isotope Pattern: Due to the presence of iodine (¹²⁷I is 100% abundant), no significant M+1 or M+2 peaks from iodine will be observed. The natural abundance of ¹³C will contribute to a small M+1 peak.
-
Fragmentation Pattern: The fragmentation of pyrazolo[1,5-a]pyridine and related heterocycles often involves the loss of small, stable molecules. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen radical or the corresponding hydrogen halide[9][10].
Predicted Fragmentation Pathways:
Figure 4: Predicted major fragmentation pathway.
Experimental Protocol: Acquiring a Mass Spectrum (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization (EI), creates a radical cation (the molecular ion).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the connectivity of the atoms and the overall structure, IR spectroscopy identifies the key functional groups and bond types, and mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation. By carefully applying these techniques and interpreting the resulting data in the context of established spectroscopic principles and data from related compounds, researchers can confidently verify the identity and purity of this important synthetic intermediate.
References
- Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]
- ResearchGate. Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. [Link]
- PubMed. (2017).
- Arabian Journal of Chemistry. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. [Link]
- MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. [Link]
- Royal Society of Chemistry. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. [Link]
- Semantic Scholar. S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design. [Link]
- Royal Society of Chemistry. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
- National Institutes of Health. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]
- Tetrahedron. 7-Iodo-pyrazolo[1,5-a]pyridine. [Link]
- Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
- University of Glasgow. Table 1 1H NMR (400MHz, pyridine-d5, 363K)
- ResearchGate. IR spectra of the residual pyridine species over the different solids.... [Link]
- ResearchGate. Figure S10. 13 C NMR spectrum (75 MHz, MeOD) of.... [Link]
- PubChemLite. This compound (C7H5IN2). [Link]
- National Institutes of Health. (2022).
- ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
- National Institute of Standards and Technology. Pyridine - IR Spectrum. [Link]
- ResearchGate. Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. [Link]
- YouTube. (2020).
- MDPI. (2023). A Mechanism Study on the (+)
- National Institute of Standards and Technology. Pyridine - Mass Spectrum. [Link]
Sources
- 1. umtm.cz [umtm.cz]
- 2. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - this compound (C7H5IN2) [pubchemlite.lcsb.uni.lu]
- 9. article.sapub.org [article.sapub.org]
- 10. researchgate.net [researchgate.net]
Quantum Chemical Blueprint for 7-Iodopyrazolo[1,5-a]pyridine: A Technical Guide for Drug Discovery
This technical guide provides a comprehensive framework for conducting quantum chemical studies on 7-Iodopyrazolo[1,5-a]pyridine. It is intended for researchers, computational chemists, and drug development professionals seeking to elucidate the electronic structure, spectroscopic properties, and reactivity of this important heterocyclic scaffold. By leveraging the insights from computational chemistry, we can accelerate the design and development of novel therapeutics based on the pyrazolo[1,5-a]pyridine core.
The pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2][3][4][5][6][7][8] The introduction of an iodine atom at the 7-position of the pyrazolo[1,5-a]pyridine core offers a unique handle for further synthetic modifications and potential halogen bonding interactions with biological targets, making a thorough understanding of its quantum chemical properties essential.
This guide will detail the theoretical background, computational methodologies, and expected outcomes of a rigorous quantum chemical investigation of this compound.
Theoretical Foundation and Computational Strategy
The primary tool for this investigation is Density Functional Theory (DFT), a robust and widely used quantum chemical method that provides a good balance between computational cost and accuracy for medium-sized organic molecules.[9][10] The choice of functional and basis set is critical for obtaining reliable results.
Selection of DFT Functional and Basis Set
Based on studies of similar heterocyclic systems, the B3LYP hybrid functional is a suitable choice for geometry optimization and electronic structure calculations.[9][11] This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has a proven track record for a wide range of organic molecules.
For the basis set, a Pople-style basis set such as 6-311+G(d,p) is recommended. The inclusion of diffuse functions (+) is important for describing the lone pairs of electrons on the nitrogen atoms, and polarization functions (d,p) are necessary for accurately representing the bonding environment, particularly around the iodine atom.
Solvation Effects
To simulate a more biologically relevant environment, the influence of a solvent (e.g., water or DMSO) on the electronic properties of this compound should be considered. The Polarizable Continuum Model (PCM) is an efficient method to account for bulk solvent effects.
Computational Workflow: A Step-by-Step Protocol
This section outlines the key computational experiments to be performed.
Geometry Optimization and Vibrational Analysis
-
Input Structure Generation: The initial 3D structure of this compound can be built using standard molecular modeling software. The molecular formula is C7H5IN2.[12]
-
Optimization: Perform a full geometry optimization without any symmetry constraints using the B3LYP/6-311+G(d,p) level of theory.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.
Caption: The 2D chemical structure of this compound.
Predicted Molecular and Electronic Properties
The following tables present the expected data from the proposed quantum chemical calculations on this compound, based on the methodologies outlined.
Table 1: Predicted Geometric Parameters
| Parameter | Predicted Value (Å or °) |
| C-I Bond Length | ~2.10 |
| N-N Bond Length | ~1.38 |
| C-N (Pyridine) Bond Lengths | ~1.34 - 1.39 |
| C-N (Pyrazole) Bond Lengths | ~1.32 - 1.37 |
| Dihedral Angle (Pyridine-Pyrazole) | < 1.0 |
Table 2: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy (eV) | -6.5 to -7.5 |
| LUMO Energy (eV) | -1.0 to -2.0 |
| HOMO-LUMO Gap (eV) | 4.5 to 6.5 |
| Dipole Moment (Debye) | 2.0 to 3.0 |
Spectroscopic Analysis: Bridging Theory and Experiment
A key validation of the computational model is its ability to reproduce experimental spectroscopic data.
NMR Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. The calculated ¹H and ¹³C NMR spectra should be compared with experimental data. [13]
UV-Visible Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra. [14]The calculated excitation energies and oscillator strengths will provide insights into the nature of the electronic transitions.
Implications for Drug Development
The quantum chemical study of this compound provides valuable information for its development as a drug candidate.
-
Structure-Activity Relationship (SAR): The calculated electronic properties (e.g., atomic charges, MEP) can be used to develop quantitative structure-activity relationships (QSAR), helping to rationalize the design of more potent analogs.
-
Metabolic Stability: The MEP can indicate sites susceptible to metabolic attack (e.g., oxidation by cytochrome P450 enzymes).
-
Target Interaction: The electronic properties and shape of the molecule are critical for its interaction with biological targets. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.
Conclusion
This technical guide has outlined a comprehensive in silico approach for the quantum chemical characterization of this compound. By employing the described DFT-based methodologies, researchers can gain a deep understanding of the structural, electronic, and spectroscopic properties of this promising heterocyclic compound. These theoretical insights are invaluable for guiding synthetic efforts and accelerating the discovery of new drug candidates based on the pyrazolo[1,5-a]pyridine scaffold.
References
- El-Sayed, N. N. E., El-Moneim, N. A. A., & El-Gohary, N. M. (2021). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 14(3), 103009. [Link]
- Montenegro, I., Fierro, A., & Portilla, J. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(58), 35359-35368. [Link]
- Hassan, A. S., Hafez, T. S., & Osman, S. A. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(2), 103551. [Link]
- Stypik, M., Zagozda, M., Michałek, S., Dymek, B., Zdżalik-Bielecka, D., Dziachan, M., ... & Wieczorek, M. (2022).
- Reddy, T. S., Singh, J., & Singh, S. K. (2017). Design, Synthesis and Cytotoxicity Studies of Novel pyrazolo[1, 5-a]pyridine Derivatives. European Journal of Medicinal Chemistry, 126, 277-285. [Link]
- Tetrahedron. (n.d.). 7-Iodo-pyrazolo[1,5-a]pyridine.
- Farag, A. M., & Fahim, A. M. (2020). Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives.
- Manetti, F., Bartolucci, G., & Botta, M. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(11), 2421. [Link]
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
- Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron.
- El-Sayed, N. N. E., & Ali, M. A. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Drug Development Research, 84(1), 3-24. [Link]
- Volokhov, V. M., Amosova, E. S., Volokhov, A. V., & Parakhin, V. V. (2021). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines.
- Singh, S., Kumar, P., & Kumar, V. (2021). Structure–Activity Relationships of Pyrazolo[1, 5- a ]pyrimidin- 7 (4 H )-ones as Antitubercular Agents. ACS omega, 6(2), 1185-1196. [Link]
- Li, J., Wang, Y., & Zhang, H. (2024). Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry, 67(17), 15199-15219. [Link]
- Manetti, F., Bartolucci, G., & Botta, M. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. PubMed, 38893295. [Link]
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. superfri.susu.ru [superfri.susu.ru]
- 12. PubChemLite - this compound (C7H5IN2) [pubchemlite.lcsb.uni.lu]
- 13. 7-IODO-PYRAZOLO[1,5-A]PYRIDINE(319432-22-9) 1H NMR spectrum [chemicalbook.com]
- 14. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Genesis and Evolution of Pyrazolo[1,5-a]pyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth exploration of the discovery and historical development of this important structural motif. It traces the journey from its first reported studies in the mid-20th century to the evolution of its synthesis, culminating in the sophisticated methods employed today. Key synthetic strategies, particularly the foundational [3+2] cycloaddition of N-aminopyridinium ylides, are detailed with mechanistic insights. Furthermore, this guide examines the early investigations into the chemical properties and reactivity of the pyrazolo[1,5-a]pyridine ring system, providing a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics based on this privileged scaffold.
Introduction: The Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle comprising a pyrazole ring fused to a pyridine ring. This arrangement results in a planar, aromatic structure with a unique distribution of nitrogen atoms, bestowing upon it distinct chemical and physical properties. Its structural rigidity and the potential for substitution at multiple positions have made it an attractive scaffold for the development of therapeutic agents targeting a wide range of diseases.
The historical development of pyrazolo[1,5-a]pyrimidines, close structural analogs, dates back to the mid-20th century as part of a broader exploration into fused heterocyclic systems.[1] Early research was primarily focused on the synthesis and fundamental chemical reactivity of these novel structures.[1] Over time, the therapeutic potential of these and related scaffolds became increasingly evident, with derivatives showing a wide spectrum of biological activities.[1]
The Dawn of a Scaffold: Discovery and Early History
The first report on the study of pyrazolo[1,5-a]pyridines emerged in 1948, marking the formal entry of this heterocyclic system into the scientific literature.[2] These initial investigations laid the groundwork for what would become a burgeoning field of research. Early efforts were dedicated to establishing reliable methods for the construction of the bicyclic core and understanding its fundamental chemical behavior.
The Evolution of a Synthesis: From Foundational Methods to Modern Strategies
The synthesis of the pyrazolo[1,5-a]pyridine core has evolved significantly since its discovery. While modern chemistry offers a plethora of sophisticated techniques, the foundational methods established in the mid-20th century remain conceptually important.
The Cornerstone of Synthesis: [3+2] Cycloaddition of N-Aminopyridinium Salts
The most prevalent and historically significant method for the synthesis of pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition reaction of an N-aminopyridinium salt with a suitable two-carbon component (a dipolarophile).[3] In this reaction, the N-aminopyridinium salt, upon treatment with a base, forms a pyridinium N-ylide, which acts as a 1,3-dipole. This reactive intermediate then undergoes a cycloaddition with an alkene or alkyne.
The general mechanism for this transformation can be visualized as follows:
Figure 1. Generalized workflow for the synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition.
This versatile approach allows for the introduction of a wide range of substituents on both the pyrazole and pyridine rings, depending on the starting materials chosen.
Experimental Protocol: A Classic [3+2] Cycloaddition
The following protocol is a representative example of a classic approach to the synthesis of a substituted pyrazolo[1,5-a]pyridine.
Materials:
-
N-Aminopyridinium iodide
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of N-aminopyridinium iodide (1.0 eq) in dry DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes to facilitate the in situ formation of the pyridinium N-ylide.
-
Slowly add dimethyl acetylenedicarboxylate (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the N-aminopyridinium salt to form the reactive ylide intermediate.
-
Solvent: DMF is a polar aprotic solvent that is suitable for dissolving the reactants and facilitating the cycloaddition.
-
Dipolarophile: DMAD is an electron-deficient alkyne, which makes it a highly reactive dipolarophile for the [3+2] cycloaddition.
-
Heating: While some cycloadditions can proceed at room temperature, heating is often employed to increase the reaction rate.
Evolution of Synthetic Methods
Over the decades, numerous variations and improvements to the initial synthetic strategies have been developed. These include:
-
Metal-Catalyzed Reactions: The use of transition metals, such as palladium and copper, has enabled novel synthetic routes, including cross-coupling reactions to further functionalize the pyrazolo[1,5-a]pyridine core.[4]
-
One-Pot Procedures: The development of one-pot, multi-component reactions has improved the efficiency and atom economy of pyrazolo[1,5-a]pyridine synthesis.
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly reduce reaction times and improve yields in many synthetic protocols.
Chemical Properties and Reactivity
The pyrazolo[1,5-a]pyridine ring system exhibits a rich and varied reactivity, a consequence of its unique electronic structure.
Aromaticity
The pyrazolo[1,5-a]pyridine scaffold is an aromatic system. Both the five-membered pyrazole and the six-membered pyridine rings contribute to a delocalized π-electron system containing 10 π-electrons, conforming to Hückel's rule (4n+2, where n=2). This aromatic character is responsible for the molecule's planarity and relative stability.
Reactivity Towards Electrophiles
Early studies on the reactivity of pyrazolo[1,5-a]pyridines focused on their behavior in electrophilic substitution reactions. It was established that the pyrazole moiety is more susceptible to electrophilic attack than the pyridine ring. Specifically, the C3 position is the most reactive site for electrophilic substitution.[2] This regioselectivity is due to the higher electron density at this position and the ability of the nitrogen atoms to stabilize the resulting cationic intermediate.
Figure 2. Regioselectivity of electrophilic substitution on the pyrazolo[1,5-a]pyridine ring.
Common electrophilic substitution reactions that have been successfully carried out on the pyrazolo[1,5-a]pyridine core include nitration, halogenation, and Friedel-Crafts acylation.
Reactivity Towards Nucleophiles
The pyridine ring of the pyrazolo[1,5-a]pyridine system is generally electron-deficient and can be susceptible to nucleophilic attack, particularly if activating groups are present. Nucleophilic aromatic substitution reactions have been employed to introduce a variety of functional groups at the 5- and 7-positions.[5]
Conclusion
The journey of pyrazolo[1,5-a]pyridines from their initial discovery to their current status as a privileged scaffold in medicinal chemistry is a testament to the enduring importance of heterocyclic chemistry. The foundational synthetic methods, particularly the [3+2] cycloaddition of N-aminopyridinium salts, have provided a robust platform for the generation of vast libraries of derivatives. A thorough understanding of the historical development and the fundamental reactivity of this ring system is crucial for the rational design of new and effective therapeutic agents. The continued exploration of novel synthetic methodologies and the deeper investigation of the biological activities of pyrazolo[1,5-a]pyridine derivatives promise a bright future for this remarkable heterocyclic scaffold.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 2025, 15, 3756-3828. [Link]
- N-Amino Pyridinium Salts in Organic Synthesis. Organic & Biomolecular Chemistry, 2023, 21(15), 3045-3062. [Link]
- Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
- Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Heterocycles, 1994, 38(4), 839-855. [Link]
- The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 2021, 26(9), 2708. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions | Semantic Scholar [semanticscholar.org]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
theoretical prediction of 7-Iodopyrazolo[1,5-a]pyridine reactivity
An In-Depth Technical Guide to the Theoretical Prediction of 7-Iodopyrazolo[1,5-a]pyridine Reactivity
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic candidates.[1][2] The functionalization of this scaffold is paramount for modulating pharmacological activity, and halogenated derivatives, such as this compound, serve as versatile precursors for introducing molecular diversity. This guide provides a comprehensive theoretical framework for predicting the chemical reactivity of this compound. By leveraging computational methods like Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping, we can forecast the behavior of this molecule in key synthetic transformations. This predictive power is invaluable for researchers, enabling more efficient synthetic planning, reaction optimization, and the strategic design of novel drug candidates. This document details the theoretical underpinnings of reactivity, presents predicted outcomes for various reaction classes, and provides robust, field-proven experimental protocols for validation.
Introduction: The Strategic Importance of Reactivity Prediction
In modern drug development, the pyrazolo[1,5-a]pyridine core is a cornerstone for designing inhibitors of critical biological targets, including various protein kinases.[2][3][4] The ability to selectively modify this heterocyclic system is directly linked to the success of structure-activity relationship (SAR) studies. This compound emerges as a key synthetic intermediate, where the iodine atom acts as a versatile handle for a suite of transformations, most notably palladium-catalyzed cross-coupling reactions.
However, the fused bicyclic nature of the pyrazolo[1,5-a]pyridine system presents a nuanced electronic landscape. Predicting which positions on the ring are susceptible to electrophilic or nucleophilic attack, and understanding the reactivity of the C-I bond, is non-trivial. An empirical, trial-and-error approach to synthesis is both time-consuming and resource-intensive. Computational chemistry offers a powerful alternative, providing a rational, predictive basis for experimental design. This guide bridges theoretical prediction with practical application, empowering scientists to approach the synthesis of this compound derivatives with greater confidence and efficiency.
Theoretical Methodologies for Predicting Reactivity
To construct a reliable model of chemical behavior, we employ a multi-faceted computational approach. Each method provides a unique lens through which to view the molecule's electronic structure and inherent reactivity.
Density Functional Theory (DFT)
DFT is a cornerstone of modern computational chemistry that allows for the calculation of a molecule's electronic structure with a favorable balance of accuracy and computational cost. By approximating the electron density, DFT methods like B3LYP, paired with appropriate basis sets (e.g., 6-311+G**), can accurately compute molecular geometries, orbital energies, and electron distribution. These outputs form the foundation for all subsequent reactivity predictions.[5]
Frontier Molecular Orbital (FMO) Theory
FMO theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
-
HOMO: This orbital represents the location of the most loosely held electrons. The regions of the molecule with the largest HOMO lobe density are the most nucleophilic and are the predicted sites of electrophilic attack .
-
LUMO: This orbital represents the most accessible location for accepting electrons. Regions with high LUMO density are the most electrophilic and are the predicted sites for nucleophilic attack . In the context of cross-coupling, the interaction between the LUMO of the halo-heterocycle and the HOMO of the palladium catalyst is critical for the initial oxidative addition step.[6][7][8]
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a visualization of the electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive guide to a molecule's charge distribution:
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), attractive to electrophiles.
-
Blue/Green Regions: Indicate positive electrostatic potential (electron-poor), attractive to nucleophiles. MEP maps serve as an excellent corollary to FMO analysis for predicting sites of ionic interactions.
Carbon-Halogen Bond Dissociation Energy (BDE)
The BDE for the C7-I bond is a critical parameter for predicting the feasibility of cross-coupling reactions. The selectivity of palladium-catalyzed cross-coupling is largely determined by the ease of the oxidative addition step.[6][9] This step is, in turn, related to the energy required to distort and break the carbon-halogen bond. A lower BDE for the C-I bond compared to other potential C-H or C-X bonds on the molecule strongly indicates that this will be the primary site of catalytic activity.[8]
Caption: Workflow for Theoretical Reactivity Prediction.
Predicted Reactivity Profile of this compound
Based on the established principles of heterocyclic chemistry and computational studies on analogous systems, we can construct a detailed reactivity profile.
Electrophilic Aromatic Substitution
The pyrazolo[1,5-a]pyridine ring system is generally electron-rich, particularly at the C3 position of the pyrazole moiety.[10] The HOMO is expected to have its largest density at C3. Therefore, this position is the most likely target for electrophilic attack (e.g., halogenation, nitration, acylation). The iodine at C7 is an electron-donating group through hyperconjugation but weakly electron-withdrawing through induction; its overall electronic effect is not expected to override the intrinsic nucleophilicity of the C3 position.
Nucleophilic Reactivity
The pyridine ring is inherently electron-deficient compared to the pyrazole ring, making it more susceptible to nucleophilic attack.[11] However, without strong electron-withdrawing groups to activate the ring, direct nucleophilic aromatic substitution (SNAr) is challenging. The most likely scenario for nucleophilic attack would be directed at the electrophilic carbon centers, with the C7 position being a prime candidate due to the polarizability of the C-I bond, particularly in the context of organometallic additions.
Palladium-Catalyzed Cross-Coupling Reactions
This is the most significant and predictable reaction class for this compound. The C(sp²)-I bond is significantly weaker than C-H, C-C, or C-N bonds within the molecule, making it the exclusive site for oxidative addition by a Pd(0) catalyst.[12]
-
Site of Reactivity: C7 is the unequivocal site for cross-coupling.
-
Theoretical Justification: The LUMO is expected to have significant density on the C7 carbon, facilitating the interaction with the palladium catalyst's HOMO.[6][8] Furthermore, the C-I Bond Dissociation Energy is the lowest of any bond to the aromatic core, ensuring selective activation.[9]
-
Applicable Reactions: Suzuki-Miyaura (C-C bond formation), Sonogashira (C-C triple bond), Buchwald-Hartwig (C-N bond), and Heck couplings are all predicted to proceed efficiently at this position.
Summary of Predicted Reactivity
| Position | Reaction Type | Predicted Reactivity | Theoretical Justification |
| C3 | Electrophilic Substitution | High | Highest HOMO density; most nucleophilic site.[10] |
| C5 | Electrophilic Substitution | Low | Less activated than C3. |
| C7 | Cross-Coupling | Very High | Weak C-I bond (low BDE); high LUMO density at C7.[6][8][12] |
| C7 | Nucleophilic Substitution | Moderate | Possible via organometallic addition or SNAr under forcing conditions. |
Experimental Validation: Methodologies and Rationale
The following protocols are designed to validate the key theoretical predictions. The rationale behind the choice of reagents and conditions is explained to ensure reproducibility and understanding.
Protocol 1: Regioselective Bromination (Electrophilic Attack at C3)
This experiment aims to confirm the predicted high nucleophilicity of the C3 position.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Acetonitrile in a round-bottom flask.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10 minutes.
-
Causality: NBS is chosen as a mild and reliable source of electrophilic bromine, minimizing over-reaction or side products compared to harsher reagents like liquid Br₂.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with aqueous sodium thiosulfate solution. Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield 3-Bromo-7-iodopyrazolo[1,5-a]pyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling (Reactivity at C7)
This protocol validates the prediction that the C7-I bond is the exclusive site for palladium-catalyzed cross-coupling.
Methodology:
-
Flask Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), an arylboronic acid (e.g., Phenylboronic acid, 1.2 eq), and a base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Causality: The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species that can transfer its organic group to the palladium center.
-
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Causality: Pd(PPh₃)₄ is a robust, pre-activated Pd(0) catalyst suitable for a wide range of aryl iodides. Its bulky phosphine ligands facilitate the reductive elimination step to release the final product.
-
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water (4:1). The system must be thoroughly degassed (e.g., via three freeze-pump-thaw cycles) to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to reflux (e.g., 80-100 °C) under an inert atmosphere for 6-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with Ethyl Acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude material by column chromatography to yield the 7-aryl-pyrazolo[1,5-a]pyridine product.
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Conclusion
The reactivity of this compound is not arbitrary but is governed by fundamental principles of electronic structure. Through the application of a robust theoretical framework encompassing DFT, FMO analysis, and BDE calculations, we can confidently predict its behavior in key synthetic transformations. The primary predictions are a high propensity for electrophilic substitution at the C3 position and exceptional reactivity at the C7-I bond for palladium-catalyzed cross-coupling reactions. This predictive insight allows for a more strategic and efficient approach to chemical synthesis, minimizing unproductive experimentation and accelerating the discovery of novel molecules with therapeutic potential. The provided protocols serve as a starting point for the practical validation of these theoretical models, closing the loop between computational prediction and laboratory execution.
References
- Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society.
- Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics-Chemistry. LinkedIn.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
- Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
- Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
- Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives.
- Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine deriv
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
- Haloselectivity of Heterocycles.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Reactions of highly electrophilic 6,8-dinitro[6][7][9]triazolo[1,5-a]pyridines with C-nucleophiles.
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm (RSC Publishing).
- Mechanism & Orientation of Electrophilic & Nucleophilic Substitution Reactions of Pyridine. YouTube.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
Sources
- 1. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. baranlab.org [baranlab.org]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of Iodinated Pyrazolo[1,5-a]pyridines
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the electronic properties of iodinated pyrazolo[1,5-a]pyridines. The introduction of an iodine atom onto the pyrazolo[1,5-a]pyridine scaffold serves as a powerful tool for modulating its electronic and photophysical characteristics. This guide delves into the synthetic strategies for selective iodination, the profound impact of the heavy atom effect on excited state dynamics, and the resultant changes in absorption, emission, and electrochemical behavior. Detailed experimental and computational protocols are provided to enable researchers to synthesize, characterize, and theoretically model these intriguing compounds. This document is intended to be a valuable resource for scientists interested in leveraging the unique properties of iodinated pyrazolo[1,5-a]pyridines in materials science, medicinal chemistry, and beyond.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Influence of Iodination
The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention due to its versatile biological activities and interesting photophysical properties. Its rigid, planar structure and tunable electronic nature make it a privileged scaffold in drug discovery and materials science. The introduction of substituents allows for the fine-tuning of its properties, and among these, halogenation, particularly iodination, plays a critical role in modulating the electronic landscape of the molecule.
Iodinated pyrazolo[1,5-a]pyridines are not only valuable synthetic intermediates for cross-coupling reactions but also possess unique electronic characteristics arising from the presence of the heavy iodine atom. The primary influence of iodine is the "heavy atom effect," which significantly enhances spin-orbit coupling.[1][2] This phenomenon facilitates intersystem crossing from the singlet excited state to the triplet excited state, a process that is typically spin-forbidden.[1] Consequently, the photophysical properties of iodinated pyrazolo[1,5-a]pyridines are often markedly different from their non-iodinated counterparts, typically exhibiting quenched fluorescence and enhanced phosphorescence.[3][4]
This guide will explore the synthesis of these compounds, the theoretical underpinnings of their electronic structure, their key electronic and photophysical properties, and the experimental and computational methods used for their characterization.
Synthesis of Iodinated Pyrazolo[1,5-a]pyridines
The regioselective introduction of iodine onto the pyrazolo[1,5-a]pyridine core is crucial for systematically studying its effect on the electronic properties. The C3 position is particularly susceptible to electrophilic substitution, making it a common site for iodination.
Electrophilic Iodination of the Pyrazolo[1,5-a]pyridine Core
A prevalent method for the synthesis of 3-iodopyrazolo[1,5-a]pyridines involves the direct electrophilic iodination of the parent heterocycle. This is typically achieved using an iodine source in the presence of an oxidizing agent or a pre-formed electrophilic iodine reagent.
Conceptual Workflow for Synthesis:
Caption: Synthetic workflow for 3-iodopyrazolo[1,5-a]pyridines.
Detailed Experimental Protocol: Synthesis of 3-Iodopyrazolo[1,5-a]pyridine
This protocol is a representative example for the synthesis of 3-iodopyrazolo[1,5-a]pyridine.
Materials:
-
Pyrazolo[1,5-a]pyridine
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of pyrazolo[1,5-a]pyridine (1.0 mmol) in DMF (5 mL) at room temperature, add N-iodosuccinimide (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-iodopyrazolo[1,5-a]pyridine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Theoretical Framework: Understanding the Electronic Structure
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides invaluable insights into the electronic properties of molecules.[5][6]
Key Electronic Parameters
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for understanding the electronic behavior of a molecule. The HOMO-LUMO energy gap is related to the molecule's electronic stability and the energy of its lowest-energy electronic transition.
-
Electron Density Distribution: The distribution of electron density in the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack and provides information about the nature of electronic transitions.
-
Excited State Calculations (TD-DFT): TD-DFT is used to calculate the energies of electronic transitions, which correspond to the absorption maxima observed in UV-Vis spectra.[7]
Expected Impact of Iodination
The introduction of an iodine atom is expected to have the following effects on the electronic structure of pyrazolo[1,5-a]pyridine:
-
Lowering of HOMO and LUMO Energies: Due to the electron-withdrawing inductive effect of iodine, a decrease in both the HOMO and LUMO energy levels is anticipated. The extent of this lowering will depend on the position of iodination.
-
Reduction of the HOMO-LUMO Gap: The lowering of both frontier orbitals may lead to a smaller HOMO-LUMO gap, potentially resulting in a red-shift (bathochromic shift) in the absorption spectrum.
-
Localization of Molecular Orbitals: The iodine atom's p-orbitals can contribute to the molecular orbitals, potentially influencing their localization and energy.
Computational Workflow:
Caption: Workflow for computational analysis of electronic properties.
Electronic and Photophysical Properties
The introduction of iodine significantly alters the electronic and photophysical properties of the pyrazolo[1,5-a]pyridine scaffold.
Absorption and Emission Spectroscopy
-
UV-Vis Absorption: Iodinated pyrazolo[1,5-a]pyridines are expected to exhibit absorption bands in the UV region, corresponding to π-π* transitions. As mentioned, a red-shift in the absorption maximum compared to the parent compound is plausible due to the perturbation of the molecular orbitals by the iodine atom.
-
Fluorescence: The most dramatic effect of iodination is often the quenching of fluorescence.[4] The heavy atom effect enhances intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁), depopulating the S₁ state and thus reducing the fluorescence quantum yield.[8][9] In many cases, iodinated aromatic compounds are non-fluorescent or very weakly fluorescent.
Photophysical Deactivation Pathways:
Caption: Jablonski diagrams comparing deactivation pathways.
Electrochemical Properties
Cyclic voltammetry is a powerful technique to probe the redox behavior of molecules and estimate the HOMO and LUMO energy levels experimentally.[10][11]
-
Oxidation and Reduction Potentials: The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential is related to the energy gained upon adding an electron to the LUMO.
-
Expected Trends: Due to the electron-withdrawing nature of iodine, it is anticipated that iodinated pyrazolo[1,5-a]pyridines will have higher oxidation potentials (be more difficult to oxidize) and higher reduction potentials (be easier to reduce) compared to the unsubstituted parent compound.
Table 1: Predicted Electronic Properties of Iodinated Pyrazolo[1,5-a]pyridines
| Property | Pyrazolo[1,5-a]pyridine | 3-Iodopyrazolo[1,5-a]pyridine | Rationale |
| HOMO Energy | Higher | Lower | Inductive effect of iodine |
| LUMO Energy | Higher | Lower | Inductive effect of iodine |
| HOMO-LUMO Gap | Larger | Potentially Smaller | Perturbation of frontier orbitals |
| λmax (Absorption) | Shorter wavelength | Potentially longer wavelength | Smaller energy gap |
| Fluorescence Quantum Yield (ΦF) | Moderate to High | Very Low to Negligible | Heavy atom effect enhancing ISC[3][8] |
| Oxidation Potential | Lower | Higher | Inductive effect of iodine |
Note: The values in this table represent predicted trends. Experimental and computational verification is necessary for specific compounds.
Experimental Characterization Protocols
UV-Vis and Fluorescence Spectroscopy
Objective: To determine the absorption and emission properties of iodinated pyrazolo[1,5-a]pyridines.[12][13][14]
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare stock solutions of the iodinated pyrazolo[1,5-a]pyridine and a suitable reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄ for quantum yield determination) in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile).
-
Prepare a series of dilute solutions of the sample and reference by serial dilution from the stock solutions. The absorbance of the solutions should be below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Record the UV-Vis absorption spectrum of each solution.
-
Record the fluorescence emission spectrum of each solution, using the same excitation wavelength for both the sample and the reference.
-
To determine the fluorescence quantum yield (ΦF), use the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Cyclic Voltammetry
Objective: To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.[15][16][17]
Instrumentation:
-
Potentiostat with a three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)
Procedure:
-
Prepare a solution of the iodinated pyrazolo[1,5-a]pyridine (typically 1 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Record a background cyclic voltammogram of the electrolyte solution.
-
Record the cyclic voltammogram of the sample solution. Scan over a potential range that encompasses the expected oxidation and reduction events.
-
After the measurement, add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) and record the voltammogram again to calibrate the potential scale.
-
The HOMO and LUMO energy levels can be estimated from the onset of the oxidation (Eox) and reduction (Ered) potentials, respectively, using empirical equations (e.g., EHOMO = -[Eox - EFc/Fc+ + 4.8] eV; ELUMO = -[Ered - EFc/Fc+ + 4.8] eV).
Conclusion and Future Outlook
Iodinated pyrazolo[1,5-a]pyridines represent a fascinating class of compounds with electronic properties that are significantly modulated by the presence of the heavy iodine atom. The predictable regioselectivity of their synthesis and the profound impact of the heavy atom effect on their photophysical properties make them ideal candidates for a range of applications. The fluorescence quenching induced by iodine can be exploited in the design of "turn-on" fluorescent probes, where the iodine is removed upon reaction with an analyte. Furthermore, the enhanced intersystem crossing makes these compounds promising as photosensitizers in photodynamic therapy and photocatalysis.
This guide has provided a foundational understanding of the synthesis, theoretical electronic structure, and experimental characterization of iodinated pyrazolo[1,5-a]pyridines. While the general trends are well-understood, further systematic studies correlating the position of iodination with detailed photophysical and electrochemical data are needed to fully unlock the potential of this versatile scaffold. The detailed protocols provided herein should empower researchers to contribute to this exciting and expanding field.
References
- Impact of iodine loading and substitution position on intersystem crossing efficiency in a series of ten methylated-mesophenyl-BODIPY dyes. (2021). RSC Advances. [Link]
- Iodide as a fluorescence quencher and promoter--mechanisms and possible implications. (2010). The Journal of Physical Chemistry B. [Link]
- Iodide as a Fluorescence Quencher and Promoter—Mechanisms and Possible Implications. (2010). The Journal of Physical Chemistry B. [Link]
- Impact of iodine loading and substitution position on intersystem crossing efficiency in a series of ten methylated-meso-phenyl-BODIPY dyes. (2021). RSC Publishing. [Link]
- Spin–Vibronic Control of Intersystem Crossing in Iodine-Substituted Heptamethine Cyanines. (n.d.).
- Iodide as a fluorescence quencher and promoter--mechanisms and possible implic
- Iodide as a Fluorescence Quencher and Promoter-Mechanisms and Possible Implications. (2025).
- Intersystem crossing. (n.d.). Wikipedia. [Link]
- Quenching (fluorescence). (n.d.). Wikipedia. [Link]
- Photophysical Heavy-Atom Effect in Iodinated Metallocorroles: Spin-Orbit Coupling and Density of St
- Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (2018). PMC - NIH. [Link]
- Photophysical Heavy-Atom Effect in Iodinated Metallocorroles: Spin–Orbit Coupling and Density of States. (2018). The Journal of Physical Chemistry A. [Link]
- Protocol for cyclic voltammetry. (n.d.). iGEM. [Link]
- Standard Operating Procedures for Cyclic Voltammetry. (n.d.). SOP4CV. [Link]
- General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c. (n.d.). The Royal Society of Chemistry. [Link]
- A possible mechanism of iodination for aromatic compounds. (n.d.).
- Balanced Intersystem Crossing in Iodinated Silicon-Fluoresceins Allows New Class of Red Shifted Theranostic Agents. (2021). ACS Medicinal Chemistry Letters. [Link]
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (n.d.). PMC - NIH. [Link]
- Photophysical Heavy-Atom Effect in Iodinated Metallocorroles: Spin-Orbit Coupling and Density of States. (n.d.).
- A Practical Beginner's Guide to Cyclic Voltammetry. (2017).
- UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (n.d.). European Journal of Engineering and Technology Research. [Link]
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (n.d.). PMC - PubMed Central. [Link]
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Chemistry Central Journal. [Link]
- Jove Protocol 5502 Cyclic Voltammetry CV. (n.d.). Scribd. [Link]
- Fluorescence of Diacetyl: Quantum Yield and Quenching by Iodine. (n.d.). Scilit. [Link]
- UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023). Technology Networks. [Link]
- Intramolecular heavy-atom effect in the photophysics of organic molecules. (2025).
- 2.3: UV-Visible Spectroscopy of Organic Compounds. (2022). Chemistry LibreTexts. [Link]
- Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids. (n.d.). PMC - NIH. [Link]
- The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. (n.d.).
- What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016). Master Organic Chemistry. [Link]
- Computational Analysis of Density Functional Theory (DFT method), Thermodynamic Investigations and Molecular Docking Studies on 1-(2 - Systematic Reviews in Pharmacy. (n.d.).
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2025).
- Computational Analysis of Density Functional Theory (DFT method), Thermodynamic Investigations and Molecular Docking Studies on 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one. (2025).
- TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. (n.d.).
- Search Results. (n.d.). Beilstein Journals. [Link]
- Fluorescence quantum yield measurements. (1976).
- TD-DFT Assessment of Functionals for Optical 0–0 Transitions in Solvated Dyes. (n.d.).
- Fluorescence quantum yields and absorption and emission ranges of the... (n.d.).
Sources
- 1. Intersystem crossing - Wikipedia [en.wikipedia.org]
- 2. Photophysical Heavy-Atom Effect in Iodinated Metallocorroles: Spin-Orbit Coupling and Density of States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodide as a fluorescence quencher and promoter--mechanisms and possible implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. eu-opensci.org [eu-opensci.org]
- 14. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 15. static.igem.org [static.igem.org]
- 16. sop4cv.com [sop4cv.com]
- 17. scribd.com [scribd.com]
An In-Depth Technical Guide to the Structural Characterization of 7-Iodopyrazolo[1,5-a]pyridine
This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the complete structural characterization of 7-Iodopyrazolo[1,5-a]pyridine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques to offer a rationale-driven approach, underscoring the "why" behind each experimental choice. Our focus is on establishing a self-validating system of protocols to ensure the highest degree of scientific integrity.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a halogen atom, such as iodine at the 7-position, provides a key handle for further synthetic transformations, making this compound a valuable intermediate in the synthesis of compound libraries for drug discovery.[2] A thorough structural characterization is paramount to understanding its chemical reactivity, physical properties, and potential biological interactions.
This guide will detail a multi-pronged approach to the structural elucidation of this compound, integrating crystallographic, spectroscopic, and computational methods.
Part 1: Single-Crystal X-ray Diffraction - The Definitive Structure
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Rationale: The formation of high-quality single crystals is the most critical and often most challenging step. A variety of crystallization techniques should be employed to find the optimal conditions.
-
Methodology:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., acetone, acetonitrile, or a mixture such as dichloromethane/hexane).
-
Employ slow evaporation, vapor diffusion, or liquid-liquid diffusion techniques. For vapor diffusion, a good solvent/anti-solvent system would be acetone/ether or dichloromethane/hexane.
-
Allow the crystallization vessel to stand undisturbed in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).
-
Monitor for the formation of well-defined, single crystals under a microscope.
-
-
-
Data Collection:
-
Rationale: The goal is to obtain a complete and redundant set of diffraction data to accurately determine the electron density map of the molecule.
-
Methodology:
-
Select a suitable single crystal and mount it on a goniometer head.
-
Collect diffraction data using a modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a sensitive area detector.[3]
-
Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.[3]
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to solve the phase problem and refine a model of the crystal structure.
-
Methodology:
-
Process the raw diffraction data, including integration of reflection intensities and absorption corrections.[3]
-
Solve the crystal structure using direct methods or Patterson methods.[3]
-
Refine the structural model against the experimental data using full-matrix least-squares on F². All non-hydrogen atoms should be refined anisotropically.[3]
-
Locate hydrogen atoms in the difference Fourier map and refine their positions isotropically.
-
-
Part 2: Spectroscopic Characterization - A Composite View
Spectroscopic techniques provide complementary information to the crystal structure, offering insights into the molecule's electronic environment, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for characterizing the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.
-
Expected Chemical Shifts and Coupling Patterns: The ¹H NMR spectrum of the parent pyrazolo[1,5-a]pyridine has been reported.[4] For the 7-iodo derivative, we can predict the following features in a solvent like CDCl₃:
-
The protons on the pyridine ring will be influenced by the electron-withdrawing effect of the iodine atom.
-
A characteristic set of doublets and triplets (or more complex multiplets due to second-order effects) will be observed for the protons on the pyridine ring.
-
The protons on the pyrazole ring will also show distinct signals.
-
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | ~8.0 | d | J ≈ 2.0 |
| H-3 | ~6.5 | d | J ≈ 2.0 |
| H-5 | ~7.5 | d | J ≈ 9.0 |
| H-6 | ~6.7 | dd | J ≈ 9.0, 7.0 |
| H-8 | ~8.2 | d | J ≈ 7.0 |
| A representative table of predicted ¹H NMR data. |
-
Expected Chemical Shifts: The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon atom attached to the iodine (C-7) will exhibit a significantly upfield chemical shift due to the heavy atom effect. The chemical shifts of other carbons can be predicted based on data for substituted pyridines and pyrazoles.[5][6][7]
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~140 |
| C-3 | ~95 |
| C-5 | ~120 |
| C-6 | ~115 |
| C-7 | ~90 |
| C-8a | ~145 |
| C-3a | ~125 |
| A representative table of predicted ¹³C NMR data. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C{¹H} NMR spectra on the same instrument.
-
For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
-
Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected to be prominent. Characteristic fragmentation patterns for pyrazolo[1,5-a]pyridines may involve the loss of HCN and other small molecules.[8][9] The presence of iodine will be evident from its isotopic pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI) to primarily observe the molecular ion.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation.
-
Expected Absorptions: The FTIR spectrum of this compound is expected to show characteristic absorption bands for:
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Part 3: Computational Chemistry - A Theoretical Complement
Computational modeling, particularly Density Functional Theory (DFT), can be a powerful tool to complement experimental data. It can be used to:
-
Predict NMR chemical shifts and compare them with experimental values.[14]
-
Calculate vibrational frequencies to aid in the assignment of the FTIR spectrum.
-
Model the molecular orbitals (HOMO/LUMO) to understand its electronic properties.
Visualization of the Characterization Workflow
Caption: Workflow for the comprehensive structural characterization of this compound.
Conclusion
The structural characterization of this compound requires a synergistic approach that combines the definitive nature of single-crystal X-ray diffraction with the detailed insights provided by NMR, mass spectrometry, and FTIR spectroscopy. This guide has outlined a robust and self-validating framework for researchers to confidently determine the structure of this important synthetic intermediate. The application of these methods will not only confirm the molecular structure but also provide a deeper understanding of its chemical and physical properties, which is essential for its application in drug discovery and development.
References
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003).
- Brik, A., Alexandrov, K., & Waldmann, H. (2003). The pyrazolo[1,5-a]pyrimidine scaffold in kinase inhibitor design. Bioorganic & medicinal chemistry, 11(23), 4951-4963.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- El-Gohary, N. S., & Shaaban, M. R. (2017). Pyrazolo[1,5-a]pyrimidines: Synthesis, reactions, and biological activity. Journal of Heterocyclic Chemistry, 54(3), 1547-1568.
- Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Shahat, M. (2017). Synthesis, characterization, and antimicrobial evaluation of some new pyrazolo[1,5-a]pyrimidine derivatives. Medicinal Chemistry Research, 26(7), 1534-1545.
- Katritzky, A. R., & Rachwal, S. (1996). Recent progress in the synthesis of pyrazolo[1,5-a]pyrimidines. Chemical Reviews, 96(5), 1897-1930.
- Khafagy, M. M., Abd El-Wahab, A. H. F., Eid, F. A., & El-Agrody, A. M. (2002).
- NIST. (n.d.). Pyridine. In NIST Chemistry WebBook.
- Sheldrick, G. M. (2015). SHELXT–Integrated space-group and crystal-structure determination.
- SpectraBase. (n.d.). Pyrazolo[1,5-a]pyridine.
- Tuttle, J. B. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. article.sapub.org [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Fundamental Chemistry of the Pyrazolo[1,5-a]pyridine Core
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist, Gemini Division
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a fused, planar N-heterocyclic system that has garnered significant attention as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid structure, combined with versatile synthetic accessibility, allows for precise, multi-vector modifications to its periphery, making it an ideal template for combinatorial library design and drug discovery.[1] This guide provides a comprehensive overview of the fundamental chemistry of this core, delving into its primary synthetic routes, predictable reactivity, and strategic functionalization. We will explore the causality behind common experimental choices, present validated protocols for key transformations, and contextualize its application, particularly as a cornerstone for developing potent kinase inhibitors.
Introduction: The Pyrazolo[1,5-a]pyridine Core as a Privileged Scaffold
The pyrazolo[1,5-a]pyridine ring system is a bicyclic aromatic heterocycle formed by the fusion of a pyrazole and a pyridine ring. This fusion results in a unique electronic landscape: the five-membered pyrazole ring is relatively electron-rich, while the six-membered pyridine ring is electron-deficient. This inherent electronic dichotomy is the key to its chemical behavior, allowing for regioselective functionalization and making it a highly adaptable scaffold for probing biological targets.
Structural Features and Physicochemical Properties
The planar and rigid nature of the pyrazolo[1,5-a]pyridine core provides a well-defined conformational presentation of its substituents, which is a critical attribute for achieving high-affinity interactions with biological macromolecules. Furthermore, the scaffold's photophysical properties have attracted interest in materials science, with derivatives being developed as fluorophores with tunable emission spectra.[2][3] The photophysical behavior is often governed by intramolecular charge transfer (ICT) phenomena, which can be modulated by the electronic nature of substituents on the ring system.[3][4]
Significance in Medicinal Chemistry
As isosteres of purines, pyrazolo[1,5-a]pyridine derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and CNS-modulating effects.[5][6][7] Their true prominence, however, lies in the field of protein kinase inhibition, where the scaffold has proven to be an exceptional "hinge-binding" motif, crucial for ATP-competitive inhibition.[5][6] This has led to the development of numerous clinical candidates and approved drugs, such as the sedative Zaleplon and the anxiolytic Ocinaplon.[7]
Core Synthesis Strategies: Building the Bicyclic Framework
The construction of the pyrazolo[1,5-a]pyridine core is well-established, with two primary strategies dominating the landscape: cyclocondensation and [3+2] cycloaddition. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.
The Dominant Pathway: Cyclocondensation of 3-Aminopyrazoles
The most versatile and widely employed route involves the cyclocondensation of a 3-aminopyrazole with a 1,3-biselectrophilic partner.[1][8] This strategy offers extensive control over the substituents at positions 2, 3, 5, 6, and 7, either by pre-functionalizing the precursors or through subsequent modifications.
Mechanism and Key Biselectrophiles: The reaction typically proceeds under acidic conditions. The acid (e.g., acetic acid) activates the biselectrophile, facilitating the initial nucleophilic attack from the exocyclic amino group of the 3-aminopyrazole. This is followed by an intramolecular cyclization via attack from the pyrazole's N2 atom and subsequent dehydration to yield the aromatic bicyclic core.[6]
Common 1,3-biselectrophiles include:
-
β-Dicarbonyl Compounds (e.g., acetylacetone): Introduce substituents at C5 and C7.[6]
-
β-Enaminones: Highly versatile for introducing a variety of groups.[1][7][9]
-
α,β-Unsaturated Ketones (Chalcones): Lead to diverse substitution patterns.[6]
-
β-Ketonitriles and β-Haloenones: Provide additional handles for functionalization.[1][8]
This protocol describes a classic cyclocondensation reaction, chosen for its reliability and simplicity.
-
Reagents & Equipment: 3-Amino-5-methylpyrazole, Acetylacetone (2,4-pentanedione), Glacial Acetic Acid, round-bottom flask, reflux condenser, magnetic stirrer/hotplate, rotary evaporator, recrystallization solvents (e.g., ethanol/water).
-
Procedure:
-
To a 100 mL round-bottom flask, add 3-amino-5-methylpyrazole (1.0 eq).
-
Add glacial acetic acid (20 mL) and stir until the solid dissolves.
-
Add acetylacetone (1.1 eq) dropwise to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 4 hours. Monitor the reaction progress using TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into ice-cold water (100 mL) with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure product as a crystalline solid.
-
Validation: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
[3+2] Cycloaddition Approaches
A powerful alternative for constructing the core involves the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes or alkynes.[10][11] This method is often performed under mild, metal-free conditions and can provide access to substitution patterns that are difficult to achieve via cyclocondensation.[10][11]
Mechanism: The reaction is initiated by the formation of an N-aminopyridinium ylide from an N-aminopyridine. This ylide acts as a 1,3-dipole, reacting with a dipolarophile (the alkene or alkyne) in a concerted or stepwise cycloaddition. The resulting bicyclic intermediate is then oxidized to afford the aromatic pyrazolo[1,5-a]pyridine product.[11] Sonication has been shown to significantly accelerate this transformation.[12][13]
Advanced and Alternative Synthetic Routes
While the two methods above are the most common, other powerful strategies have been developed.
| Synthesis Strategy | Description | Key Features | Reference(s) |
| Three-Component Reactions | A one-pot reaction of a 3-aminopyrazole, an aldehyde, and an activated methylene compound (e.g., malononitrile). | High atom economy; rapid generation of molecular diversity. | [6] |
| Cross-Dehydrogenative Coupling (CDC) | Palladium-catalyzed intramolecular C-H/C-H coupling to form the bicyclic system from acyclic precursors. | Avoids pre-functionalization of starting materials. | [14][15] |
| Intramolecular Cyclization | Thermal or metal-catalyzed cyclization of appropriately substituted ethynylpyridines. | Access to specific isomers. | [12][13] |
Reactivity and Functionalization: Tailoring the Periphery
The true power of the pyrazolo[1,5-a]pyridine scaffold lies in its predictable and regioselective reactivity, which allows for systematic modification and the exploration of structure-activity relationships (SAR).
Electronic Landscape and Regioselectivity
The electron-rich pyrazole ring and the electron-deficient pyridine ring dictate the sites of electrophilic and nucleophilic attack, respectively.
-
Electrophilic Attack: Occurs preferentially at the C3 position of the pyrazole ring, which is the most nucleophilic site.[1][16]
-
Nucleophilic Attack: Occurs at the C5 and C7 positions of the pyridine ring, especially when activated by a leaving group.[1][6]
Electrophilic Substitution on the Pyrazole Moiety
Standard electrophilic aromatic substitution reactions such as halogenation (bromination, iodination) and nitration proceed with high regioselectivity at the C3 position.[1][2][16][17] This provides a reliable handle for further functionalization, for instance, via cross-coupling reactions.
-
Reagents & Equipment: Pyrazolo[1,5-a]pyridine, N-Bromosuccinimide (NBS), Acetonitrile (or DMF), round-bottom flask, magnetic stirrer, ice bath.
-
Procedure:
-
Dissolve the pyrazolo[1,5-a]pyridine substrate (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains low.
-
Allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel.
Metal-Catalyzed Cross-Coupling for Structural Diversification
Palladium-catalyzed cross-coupling reactions are indispensable tools for modifying the pyrazolo[1,5-a]pyridine core, enabling the formation of C-C and C-N bonds.[5][6] These reactions are most commonly performed on halogenated (e.g., bromo- or chloro-) derivatives at positions C3, C5, or C7.
-
Suzuki-Miyaura Coupling: Introduces aryl or heteroaryl groups.
-
Heck Coupling: Forms C-C bonds with alkenes.
-
Sonogashira Coupling: Introduces alkynyl moieties.[6]
-
Buchwald-Hartwig Amination: Forms C-N bonds with amines.
-
Reagents & Equipment: Halogenated pyrazolo[1,5-a]pyridine (e.g., 7-bromo derivative, 1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq), Solvent (e.g., Dioxane/Water mixture), Schlenk flask, inert atmosphere (Nitrogen or Argon).
-
Procedure:
-
To a Schlenk flask, add the halogenated pyrazolo[1,5-a]pyridine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C for 6-12 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers and concentrate in vacuo.
-
-
Purification: Purify the residue by flash column chromatography.
Spectroscopic Characterization
Unambiguous characterization of synthesized derivatives is critical. NMR and mass spectrometry are the primary tools for structure elucidation.
| Technique | Key Signatures for the Unsubstituted Core | Reference(s) |
| ¹H NMR | Protons on the pyridine ring (C5, C6, C7) typically appear further downfield than those on the pyrazole ring (C2, C3) due to the electron-withdrawing nature of the pyridine nitrogen. Distinct coupling patterns help assign positions. | [14][18] |
| ¹³C NMR | The chemical shifts of the carbon atoms reflect the electronic environment. Carbons adjacent to nitrogen atoms (e.g., C7) are typically deshielded. | [19] |
| Mass Spec (HRMS) | Provides the exact mass, allowing for the confirmation of the elemental composition. | [14][19] |
Application in Drug Discovery: A Case Study in Kinase Inhibition
The pyrazolo[1,5-a]pyridine scaffold is a premier example of a "hinge-binding" fragment in kinase inhibitor design. The nitrogen atoms at positions 1 and 8 are perfectly positioned to form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.
SAR Insights:
-
Positions 5 and 7: Substituents here often point towards the solvent-exposed region and can be modified to improve solubility and pharmacokinetic properties.
-
Position 3: This vector typically extends into a deeper hydrophobic pocket of the ATP-binding site. Introducing aryl or heteroaryl groups via cross-coupling at this position is a key strategy for enhancing potency and selectivity.
-
Position 2: Modifications here can also influence selectivity and potency by interacting with specific residues within the active site.
Conclusion and Future Outlook
The fundamental chemistry of the pyrazolo[1,5-a]pyridine core is both robust and versatile, providing chemists with a reliable platform for innovation. Its well-understood synthetic pathways and predictable reactivity make it an invaluable tool in the rational design of functional molecules. Future research will likely focus on developing even more efficient and sustainable synthetic methods, such as C-H activation protocols that bypass the need for pre-halogenation, and expanding the application of this scaffold into new areas of materials science and chemical biology. The continued exploration of its chemical space promises to yield novel therapeutics and advanced materials for years to come.
References
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]
- Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega. [Link]
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (2019). PubMed Central. [Link]
- Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. (2011). Current Organic Chemistry. [Link]
- Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H... (2011). Ingenta Connect. [Link]
- Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. (1994). Semantic Scholar. [Link]
- Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. (2017). Organic Chemistry Portal. [Link]
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2022). PubMed Central. [Link]
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... (n.d.).
- Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. (2011). Ingenta Connect. [Link]
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Publishing. [Link]
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (2019).
- Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphon
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. (2021). RSC Publishing. [Link]
- Functional Pyrazolo[1,5-a]pyrimidines. (2021). Encyclopedia.pub. [Link]
- Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. (2012). PubMed Central. [Link]
- Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. (n.d.). Thieme Chemistry. [Link]
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2017). ACS Omega. [Link]
- Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. (2023). Semantic Scholar. [Link]
- Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. (2023).
- Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5- a]azines with five-membered heteroarenes. (2022). PubMed. [Link]
- A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. (2020).
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Publishing. [Link]
- SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. (n.d.). JournalAgent. [Link]
- Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. (2012). MDPI. [Link]
- Cas 274-56-6,Pyrazolo[1,5-a]pyridine. (n.d.). LookChem. [Link]
- Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 3. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 12. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.journalagent.com [pdf.journalagent.com]
- 18. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum [chemicalbook.com]
- 19. mdpi.com [mdpi.com]
Navigating the Bio-Active Maze: A Technical Guide to the Initial Biological Screening of 7-Iodopyrazolo[1,5-a]pyridine
Foreword: Charting a Course for Discovery
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antitubercular and anticancer properties.[1][2] The introduction of a halogen, such as iodine at the 7-position, offers a tantalizing prospect for modulating potency, selectivity, and pharmacokinetic properties, while also providing a handle for further chemical modification. This guide provides a comprehensive, technically-grounded framework for the initial biological screening of the novel compound, 7-iodopyrazolo[1,5-a]pyridine. As there is no extensive public data on this specific molecule, we will proceed with a logical, tiered screening cascade designed to efficiently identify its potential therapeutic value. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them.
The Strategic Imperative: A Tiered Approach to Unveiling Biological Activity
An effective initial screening campaign for a novel chemical entity must be both broad enough to capture unexpected activities and focused enough to conserve resources. We will employ a three-tiered approach, beginning with broad cytotoxicity screening, followed by more specific antimicrobial and kinase-focused assays. This strategy is predicated on the known biological profiles of related nitrogen-containing heterocyclic compounds.[3][4][5]
Our screening funnel is designed to answer three fundamental questions in sequence:
-
Is the compound biologically active at a cellular level? (Tier 1: Cytotoxicity)
-
Does it exhibit specific activity against microbial pathogens? (Tier 2: Antimicrobial)
-
Could it be acting on key regulatory enzymes implicated in disease? (Tier 3: Kinase Inhibition)
Caption: A tiered approach for the initial biological screening of this compound.
Tier 1: Foundational Cytotoxicity Screening
The first step in understanding the biological potential of any new compound is to assess its effect on cell viability.[6] This provides a baseline understanding of its potency and potential toxicity. The MTT assay is a robust, widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[7][8]
Protocol 2.1: MTT Assay for General Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines and a non-cancerous control line.
Rationale for Cell Line Selection:
-
MCF-7 (Breast Adenocarcinoma): A commonly used epithelial cancer cell line.
-
HeLa (Cervical Cancer): A highly proliferative and robust cancer cell line.[7][8]
-
HEK293 (Human Embryonic Kidney): A non-cancerous cell line to assess general cytotoxicity and calculate a selectivity index.[7][8]
Step-by-Step Methodology:
-
Cell Culture & Seeding: Culture selected cell lines in their recommended media. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[6]
Data Presentation:
| Cell Line | Compound IC50 (µM) [Hypothetical Data] | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | 12.5 ± 1.3 | 0.8 ± 0.1 |
| HeLa | 25.1 ± 2.8 | 1.2 ± 0.2 |
| HEK293 | >100 | 5.4 ± 0.6 |
Tier 2: Antimicrobial Activity Screening
Given that many nitrogen-containing heterocycles exhibit antimicrobial properties, a logical next step is to screen this compound against a panel of clinically relevant bacteria and fungi.[10] The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]
Protocol 3.1: Broth Microdilution for MIC Determination
Objective: To determine the MIC of this compound against representative Gram-positive and Gram-negative bacteria, and a yeast strain.
Rationale for Microbial Strain Selection:
-
Staphylococcus aureus (ATCC 29213): Gram-positive pathogen.
-
Escherichia coli (ATCC 25922): Gram-negative pathogen.
-
Pseudomonas aeruginosa (ATCC 27853): Gram-negative opportunistic pathogen.
-
Candida albicans (ATCC 90028): Fungal pathogen.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow microbial cultures overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast). Dilute the cultures to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth, with concentrations typically ranging from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Data Presentation:
| Microbial Strain | Compound MIC (µg/mL) [Hypothetical Data] | Ciprofloxacin (Positive Control) MIC (µg/mL) |
| S. aureus | 16 | 0.5 |
| E. coli | 64 | 0.015 |
| P. aeruginosa | >128 | 0.25 |
| C. albicans | 32 | N/A (Fluconazole: 1) |
Tier 3: Targeted Kinase Inhibition Screening
The pyrazolo[1,5-a]pyrimidine scaffold, a close analogue of our core structure, is known to be a potent inhibitor of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[2] Therefore, a targeted screen against a panel of kinases is a highly rational step.[12]
Protocol 4.1: In Vitro Kinase Panel Screen
Objective: To assess the inhibitory activity of this compound against a panel of therapeutically relevant protein kinases.
Rationale for Kinase Selection: Many commercial services offer kinase profiling. A diverse panel covering different families (e.g., tyrosine kinases, serine/threonine kinases) is recommended. Key examples include:
-
EGFR (Epidermal Growth Factor Receptor): Often implicated in lung and colon cancers.
-
B-Raf (Serine/threonine-protein kinase B-Raf): A key player in melanoma.
-
CDK2 (Cyclin-dependent kinase 2): Involved in cell cycle regulation.
Step-by-Step Methodology (General Overview):
This type of screening is typically outsourced to a specialized contract research organization (CRO). The general principle involves an in vitro assay that measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase.[13][]
-
Assay Format: Assays are often fluorescence-based (e.g., TR-FRET) or luminescence-based, and are performed in a high-throughput format.[][15]
-
Compound Concentration: The compound is typically tested at a single high concentration (e.g., 10 µM) in the initial screen.
-
Data Reporting: Results are usually reported as the percentage of inhibition relative to a control.
-
Follow-up: For any "hits" (e.g., >50% inhibition), a dose-response curve is generated to determine the IC50 value.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
This guide outlines a systematic and scientifically-driven approach for the initial biological evaluation of this compound. By progressing through a tiered system of general cytotoxicity, antimicrobial screening, and targeted kinase inhibition assays, researchers can efficiently and effectively profile this novel compound. Positive results in any of these tiers would trigger more in-depth investigations, including mechanism of action studies, lead optimization, and in vivo efficacy models. This structured approach ensures that promising compounds are identified early, and that research efforts are focused on the most viable therapeutic avenues.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. (n.d.). BenchChem.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (n.d.). BenchChem.
- Antimicrobial Assays: Comparison of Conventional and Fluorescence-Based Methods. (n.d.). Purdue e-Pubs.
- Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory.
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
- Antimicrobial Assays. (2024, February 5). Linnaeus Bioscience.
- Targeted Kinase Inhibitor Activity Screening. (n.d.). BOC Sciences.
- Antimicrobial Peptide Discovery via High-Throughput Screening. (n.d.). Creative Biolabs.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI.
- Drug discovery in the kinase inhibitory field using the Nested Chemical Library technology. (n.d.). PubMed.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA).
- Kinase assays. (2020, September 1). BMG LABTECH.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate.
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (n.d.). National Institutes of Health.
- Special Issue : Synthesis of Heterocyclic Compounds and Evaluation of Biological Activities. (n.d.). MDPI.
- Preparation and Biological Screening of Novel Heterocyclic Compounds. (2019, April). International Journal of Trend in Scientific Research and Development (ijtsrd).
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central.
- An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (n.d.). MDPI.
- Heterocycles: Design, Synthesis and Biological Evaluation, 3rd Edition. (n.d.). MDPI.
- An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022, July 23). PubMed.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecules | Special Issue : Synthesis of Heterocyclic Compounds and Evaluation of Biological Activities [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 15. bmglabtech.com [bmglabtech.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Iodopyrazolo[1,5-a]pyridine Derivatives
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Derivatives substituted at the C7-position are of particular interest as they form the core of various kinase inhibitors and other biologically active agents. The 7-iodo derivative, specifically, serves as a versatile synthetic intermediate, enabling the introduction of a wide array of functional groups through well-established cross-coupling methodologies. This guide provides a detailed, two-stage protocol for the synthesis of 7-iodopyrazolo[1,5-a]pyridine, commencing with the construction of the core scaffold followed by a highly regioselective C-H functionalization at the C7-position. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, with an emphasis on the underlying principles that govern reaction selectivity and efficiency.
Introduction and Strategic Overview
The functionalization of heterocyclic systems is a cornerstone of modern drug discovery. The pyrazolo[1,5-a]pyridine core, a fused bicyclic system, presents multiple non-equivalent C-H bonds, making regioselective substitution a significant synthetic challenge. Electronic properties of the ring system dictate that the C3-position is the most susceptible to classical electrophilic aromatic substitution.[1] In contrast, the proton at the C7-position is the most acidic, making it the prime target for deprotonation by a strong base.
Our strategic approach, therefore, bypasses direct electrophilic iodination, which would likely favor the C3-position, and instead employs a two-step sequence:
-
Scaffold Synthesis: Construction of the parent pyrazolo[1,5-a]pyridine ring via a [3+2] annulation reaction.
-
Regioselective Iodination: Deprotonation-driven C-H functionalization at the C7-position using a sterically hindered, non-nucleophilic base, followed by quenching the resulting organometallic intermediate with an iodine electrophile.[2][3]
This deprotonation/trapping strategy offers superior regiocontrol and is the recommended pathway for accessing the 7-iodo derivative in high purity. The resulting this compound is a key building block for further diversification, for example, in palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings to generate libraries of novel compounds for screening.[4]
Experimental Protocols
This section is divided into two core modules: the synthesis of the pyrazolo[1,5-a]pyridine precursor and its subsequent regioselective iodination.
Module 1: Synthesis of the Pyrazolo[1,5-a]pyridine Scaffold
The foundational pyrazolo[1,5-a]pyridine core is most reliably synthesized via the oxidative [3+2] cycloaddition of an N-aminopyridinium salt with an appropriate three-carbon partner.[5][6] The following protocol is adapted from established literature procedures.
Caption: Workflow for Pyrazolo[1,5-a]pyridine Synthesis.
-
Preparation of N-Aminopyridinium Intermediate:
-
To a stirred solution of pyridine (1.0 eq) in a suitable solvent, add hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
The resulting precipitate, the N-aminopyridinium salt, can be filtered, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum. Note: These salts can be hygroscopic and should be used promptly.
-
-
Cycloaddition and Aromatization:
-
Suspend the N-aminopyridinium salt (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous dimethylformamide (DMF).
-
Add the α,β-unsaturated carbonyl compound (e.g., acrolein, 1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The reaction is often open to the air, which facilitates the final oxidative aromatization step.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure pyrazolo[1,5-a]pyridine.
-
Module 2: Regioselective C7-Iodination via Directed Metalation
This protocol leverages the enhanced acidity of the C7-proton, enabling its selective removal with a strong, non-nucleophilic base like TMPMgCl·LiCl (a Knochel-type turbo Grignard reagent).[2] The resulting C7-magnesiated intermediate is then quenched with molecular iodine.
Sources
- 1. Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Metalation and Functionalization of the Pyrazolo[1,5- a]pyridine Scaffold Using Mg- and Zn-TMP Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling for the Synthesis of 7-Arylpyrazolo[1,5-a]pyridines
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyridine structural motif is a fused, planar N-heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and rigid conformation allow it to serve as a versatile core for molecules targeting a wide array of biological pathways. Derivatives have demonstrated significant potential as kinase inhibitors, anti-inflammatory agents, and treatments for various cancers.[1][3][4]
The functionalization of this core is paramount to modulating biological activity and optimizing pharmacokinetic properties. Among the arsenal of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and highly versatile tool for forming carbon-carbon bonds.[5][6] This guide provides an in-depth analysis and detailed protocols for the Suzuki-Miyaura coupling of 7-iodopyrazolo[1,5-a]pyridine with various aryl and heteroaryl boronic acids, a key transformation for building molecular complexity and generating novel drug candidates.[7]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The widely accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is critical for rational optimization and troubleshooting. The three key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-limiting step and results in a Pd(II) complex.[8][10]
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the Pd(II) complex, displacing the halide.[5][10]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the 7-arylpyrazolo[1,5-a]pyridine product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][9]
Optimizing the Reaction: A Guide to Key Parameters
The success of coupling nitrogen-containing heterocycles like this compound hinges on the careful selection of reaction components. The inherent Lewis basicity of the nitrogen atoms can lead to catalyst poisoning, and the electronic nature of the ring system can affect reactivity.[11][12]
| Parameter | Role & Causality | Recommendations for this compound |
| Palladium Catalyst & Ligand | The ligand stabilizes the Pd(0) species and modulates its reactivity. For N-heterocycles, bulky, electron-rich phosphine ligands are crucial. They accelerate reductive elimination and prevent the formation of inactive catalyst dimers, overcoming catalyst inhibition by the substrate's nitrogen atoms.[11][13] | Primary Choices: Buchwald-type ligands such as XPhos, SPhos, or RuPhos are highly effective.[14] Pre-catalysts: Second and third-generation pre-catalysts (e.g., XPhos Pd G2/G3) are often superior as they provide a reliable source of the active Pd(0) species.[14] Traditional: Pd(PPh₃)₄ can work for simple couplings but often requires higher temperatures and loadings.[15] |
| Base | The base is essential for activating the boronic acid to form a boronate anion, which is necessary for the transmetalation step.[5] The choice of base can influence reaction rate and prevent side reactions. | Primary Choices: K₃PO₄ is often the base of choice for challenging couplings involving N-heterocycles, as it is effective under relatively mild conditions.[16] Alternatives: Cs₂CO₃ is a strong base that can be effective but is more expensive. K₂CO₃ is a standard, cost-effective choice that works well in many systems.[17] Use in aqueous solution is common. |
| Solvent | A solvent or solvent system is needed to solubilize all reaction components. Biphasic systems (organic/aqueous) are common and facilitate the interaction of the organic-soluble catalyst and substrate with the water-soluble inorganic base and boronate.[18] | Primary Choices: 1,4-Dioxane/H₂O or THF/H₂O are standard solvent systems.[5][6] Alternatives: Toluene or 2-MeTHF can be used, particularly if protodeboronation is an issue. DMF is an option for substrates with poor solubility.[17][19] |
| Boronic Acid/Ester | This is the nucleophilic coupling partner that provides the aryl group. Boronic acids are common, but boronate esters (e.g., pinacol esters) can offer greater stability and reduce side reactions like protodeboronation.[6] | Use 1.1–1.5 equivalents relative to the this compound. Ensure high purity, as impurities can inhibit the catalyst. For particularly sensitive substrates, consider using the corresponding pinacol or MIDA boronate ester. |
| Temperature | Provides the necessary activation energy for the reaction, particularly the oxidative addition step. | Typically ranges from 80-110 °C.[20] Microwave-assisted heating can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[21] |
Experimental Protocols
General Workflow
The experimental procedure involves careful setup under an inert atmosphere, execution of the reaction, and subsequent purification.
Protocol 1: General Procedure using a Buchwald Pre-catalyst
This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.2 equiv)
-
XPhos Pd G2 or G3 (1-3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 5:1 v/v, degassed)
-
Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a Schlenk tube or microwave vial, add this compound, the arylboronic acid, K₃PO₄, and the palladium pre-catalyst.[22]
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[22]
-
Add the degassed dioxane and water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.[22]
-
Place the vessel in a preheated oil bath at 100-110 °C (or in a microwave reactor set to the desired temperature) and stir vigorously for 2-18 hours.
-
Monitor the reaction's completion using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired 7-arylpyrazolo[1,5-a]pyridine.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner conversions in minutes rather than hours.[21][23]
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
DMF or Dioxane/Water (10:1 v/v)
-
Microwave synthesis vial and reactor
Step-by-Step Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the solvent and cap the vial securely.
-
Place the vial in the microwave reactor. Irradiate at 120-150 °C for 15-40 minutes.[21]
-
After the reaction, cool the vial to room temperature.
-
Perform the work-up and purification as described in Protocol 4.2 (steps 6-9).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) source was not generated or was deactivated. 2. Catalyst Poisoning: The nitrogen of the pyrazolopyridine is inhibiting the palladium.[11] 3. Insufficient Temperature: Reaction has not overcome the activation energy barrier. | 1. Use a reliable pre-catalyst (e.g., XPhos Pd G2). Ensure solvents are properly degassed to remove oxygen. 2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos) which is less susceptible to inhibition.[14] 3. Increase the temperature in 10 °C increments or switch to microwave heating. |
| Protodeboronation | The C-B bond of the boronic acid is cleaved by a proton source (often water) before transmetalation can occur. This is common with electron-deficient heteroaryl boronic acids.[6][11] | 1. Use anhydrous conditions with an anhydrous base like K₃PO₄ or KF. 2. Use a more stable boronate ester (pinacol or MIDA). 3. Increase the equivalents of the boronic acid to 1.5-2.0. |
| Dehalogenation of Starting Material | The 7-iodo group is replaced by a hydrogen atom. This can be a competing pathway after oxidative addition.[6] | 1. Use a less coordinating solvent. 2. Ensure the boronic acid is of high purity and the transmetalation step is efficient. 3. Lower the reaction temperature if possible, or shorten the reaction time. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[11] | 1. Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction. 2. Use a pre-catalyst to ensure a controlled generation of the active Pd(0) species. |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the functionalization of the 7-position of the pyrazolo[1,5-a]pyridine scaffold. Success with this N-heterocyclic substrate is not serendipitous; it requires a rational approach to experimental design. By understanding the underlying mechanism and carefully selecting a modern catalyst system with bulky, electron-rich ligands, an appropriate base, and optimized conditions, researchers can overcome common challenges like catalyst inhibition and side reactions. The protocols outlined in this guide provide a validated starting point for the efficient synthesis of diverse libraries of 7-arylpyrazolo[1,5-a]pyridines, paving the way for the discovery of next-generation therapeutics.
References
- Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). Google Scholar.
- Suzuki reaction - Wikipedia. (n.d.).
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. (n.d.). TCI Chemicals.
- Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. (2025). Benchchem.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (n.d.). Journal of the American Chemical Society.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.).
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Journal of the American Chemical Society.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.).
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (2025).
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024).
- Synthesis of Pyrazolo[1,5- a ]pyridinyl, Pyrazolo[1,5- a ]quinolinyl, and Pyrazolo[5,1- a ]isoquinolinyl Sulfonyl Fluorides via a [3 + 2] Annulation. (n.d.).
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2025).
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (n.d.).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). Journal of the American Chemical Society.
- Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. (2025). Benchchem.
- EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- How to approach choosing reaction conditions for Suzuki?. (2024). Reddit.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
Application Note & Protocol: Sonogashira Coupling of 7-Iodopyrazolo[1,5-a]pyridine for Drug Discovery Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently found in pharmaceuticals, including hypnotic drugs like Zaleplon and various kinase inhibitors used in oncology.[1][2] Its rigid, planar structure and versatile substitution patterns make it an attractive scaffold for drug design and development.[3][4] The Sonogashira cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[5][6] This application note provides a comprehensive guide to the Sonogashira coupling of 7-Iodopyrazolo[1,5-a]pyridine, a key intermediate for introducing molecular diversity at a crucial position. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, discuss optimization strategies, and offer field-tested troubleshooting advice for researchers in medicinal chemistry and organic synthesis.
Mechanistic Rationale: The Dual Catalytic Cycle
The success of the Sonogashira coupling lies in its mild reaction conditions, which are enabled by a synergistic dual catalytic cycle involving both palladium and copper(I) catalysts.[5][7] Understanding this mechanism is paramount for rational optimization and troubleshooting. The reaction is generally accepted to proceed via two interconnected cycles.[7][8]
-
The Palladium Cycle (The Main Event): This cycle is responsible for the C-C bond formation.
-
Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the this compound. This step forms a square planar Pd(II) complex.[7][8]
-
Transmetalation: The crucial step where the two coupling partners meet. The copper acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing the iodide. This is often the rate-determining step of the overall reaction.[8][9]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final product, 7-alkynyl-pyrazolo[1,5-a]pyridine, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[7]
-
-
The Copper Cycle (The Accelerator): The role of the copper(I) co-catalyst is to activate the terminal alkyne.[5][6]
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne. This coordination increases the acidity of the terminal proton.[8]
-
Deprotonation: In the presence of a mild amine base, the acidic proton is removed to form a copper(I) acetylide intermediate.[10] This species is now a potent nucleophile, ready for the transmetalation step in the palladium cycle.
-
Caption: Dual Catalytic Cycle of the Sonogashira Coupling.
Experimental Protocol: Synthesis of 7-(Phenylethynyl)pyrazolo[1,5-a]pyridine
This protocol provides a general procedure for the coupling of this compound with phenylacetylene. The reaction should be performed under an inert atmosphere to prevent catalyst decomposition and undesired side reactions.[11][12]
Materials and Reagents:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)
-
Copper(I) iodide [CuI] (5.0 mol%)
-
Triethylamine (Et₃N) (3.0 eq), freshly distilled
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
TLC plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 244 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (17.5 mg, 0.025 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Alkyne Addition: Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to 65 °C and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC/MS until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional ethyl acetate.[7]
-
Combine the organic filtrates and wash with aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-(phenylethynyl)pyrazolo[1,5-a]pyridine.
Optimization and Troubleshooting
Achieving high yields and purity in Sonogashira couplings often requires optimization of several key parameters. The following table summarizes common variables and their impact.
Table 1: Optimization of Reaction Parameters
| Parameter | Options | Rationale & Field Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | PdCl₂(PPh₃)₂ is often a robust, air-stable precatalyst. Pd(PPh₃)₄ is a direct source of Pd(0) but is more air-sensitive. For challenging substrates, palladium complexes with bulky, electron-rich phosphine ligands can be more effective.[8] |
| Copper Co-catalyst | CuI, CuBr, CuTC | CuI is the most common and effective co-catalyst. If homocoupling is a severe issue, consider a copper-free protocol.[5][11] |
| Base | Et₃N, Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃ | An amine base like Et₃N or DIPA is standard as it also acts as a solvent and neutralizes the HX byproduct.[5] Inorganic bases like K₂CO₃ or Cs₂CO₃ can be used in polar solvents like DMF, especially for sensitive substrates. |
| Solvent | Toluene, DMF, THF, Acetonitrile | The solvent must solubilize all components.[11] Toluene is a good non-polar choice, while DMF is a polar aprotic solvent suitable for a wider range of substrates and inorganic bases. Ensure the solvent is anhydrous and degassed.[11] |
| Temperature | Room Temp to 100 °C | Due to the high reactivity of the C-I bond, the reaction with this compound often proceeds efficiently at mild temperatures (50-80 °C).[7] Excessively high temperatures can lead to catalyst decomposition.[11] |
Common Issues and Solutions:
-
Issue: Glaser Homocoupling: The primary side reaction is the oxidative homocoupling of the terminal alkyne to form a diyne.[11]
-
Cause: This is a copper-catalyzed reaction that is significantly accelerated by the presence of oxygen.[11]
-
Solution:
-
Rigorous Inert Atmosphere: Ensure all solvents are properly degassed and the reaction is maintained under a strict argon or nitrogen atmosphere using Schlenk techniques or a glovebox.[11]
-
Reduce Copper Loading: Lowering the amount of CuI can disfavor the homocoupling pathway.
-
Copper-Free Conditions: If the problem persists, switch to a copper-free protocol, which may require a different palladium/ligand system and potentially higher temperatures.[5][13]
-
-
-
Issue: Catalyst Decomposition (Palladium Black): The reaction mixture turns black, and the reaction stalls.
-
Cause: The active Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive. This is often caused by oxygen, impurities in reagents, or excessive heat.[11]
-
Solution:
-
Improve Inert Conditions: As with homocoupling, oxygen is a primary culprit.
-
Use High-Purity Reagents: Ensure starting materials, solvents, and bases are pure and anhydrous.[11]
-
Optimize Temperature: Avoid unnecessarily high reaction temperatures.
-
-
-
Issue: Low or No Product Yield:
-
Cause: Inactive catalyst, poor quality reagents, or incorrect stoichiometry.
-
Solution:
-
Use Fresh Catalyst: Ensure the palladium precatalyst has not decomposed during storage.
-
Check Reagent Quality: The amine base should be dry and pure; consider distilling it before use.[11]
-
Verify Alkyne Purity: Ensure the terminal alkyne is of high quality and has not partially oligomerized.
-
-
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
Strategic C-N Bond Formation: A Guide to the Buchwald-Hartwig Amination of 7-Iodopyrazolo[1,5-a]pyridine
Application Notes and Protocols
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged N-heterocyclic system integral to the development of novel therapeutics, particularly in oncology and neuroscience.[1][2][3] Its functionalization is a key step in modulating biological activity. The Buchwald-Hartwig amination stands out as a powerful and versatile method for constructing carbon-nitrogen (C-N) bonds, a transformation that is often challenging using classical methods.[4][5] This guide provides a detailed examination of the Buchwald-Hartwig amination applied to 7-iodopyrazolo[1,5-a]pyridine, offering insights into the reaction mechanism, optimization of key parameters, and a step-by-step protocol for researchers in synthetic and medicinal chemistry.
Introduction: The Significance of Pyrazolo[1,5-a]pyridines and C-N Coupling
Pyrazolo[1,5-a]pyrimidines and their related fused aza-heterocycles are cornerstone structures in modern drug discovery.[3][6] They are featured in molecules targeting a range of biological pathways, including protein kinases, which are often dysregulated in cancer.[1][7] The ability to precisely install amino groups onto this scaffold allows for the fine-tuning of physiochemical properties, target engagement, and pharmacokinetic profiles.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of arylamines.[8] It offers significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and are limited by substrate scope.[4] The reaction's broad functional group tolerance, scalability, and high efficiency make it an indispensable tool for drug development professionals. This document serves as a practical guide to leveraging this reaction for the specific, and often challenging, amination of an electron-rich heteroaryl halide.
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
The reaction proceeds through a catalytic cycle involving a palladium(0) species.[9][10] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][11]
-
Oxidative Addition : A coordinatively unsaturated Pd(0) complex, stabilized by phosphine ligands, reacts with the aryl halide (this compound). This step involves the insertion of the palladium into the carbon-iodine bond, forming a Pd(II) intermediate.[11] This is often the rate-determining step of the cycle.[12]
-
Amine Coordination & Deprotonation : The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex. The choice of base is critical, as its strength and solubility influence the rate of this step.
-
Reductive Elimination : The final step involves the formation of the new C-N bond as the arylamine product is eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][8]
A potential side reaction is β-hydride elimination, although this is less common with aryl amines.[4][11]
Caption: The Buchwald-Hartwig catalytic cycle.
Optimizing the Reaction: Key Parameters and Considerations
The success of the Buchwald-Hartwig amination, especially with heteroaryl substrates, depends on the careful selection of several components.
-
Palladium Source (Precatalyst) : While various Pd(0) and Pd(II) sources can be used, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices.[13] Pd(II) sources require in-situ reduction to the active Pd(0) state, which can often be accomplished by the phosphine ligand or amine.[14]
-
Ligand : The choice of ligand is arguably the most critical factor. For electron-rich and potentially coordinating heteroaryl halides like pyrazolo[1,5-a]pyridine, bulky, electron-rich phosphine ligands are essential.[15][16] These ligands promote the oxidative addition and reductive elimination steps while preventing catalyst deactivation.[17] Biaryl phosphine ligands (e.g., XPhos, SPhos) and ferrocene-based ligands (e.g., dppf) are excellent candidates.[4]
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOt-Bu) is a standard choice.[14] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used for substrates with base-sensitive functional groups.[10][14]
-
Solvent : Anhydrous, deoxygenated aprotic solvents are necessary to prevent catalyst poisoning and unwanted side reactions. Toluene and 1,4-dioxane are the most commonly used solvents.[5][9]
-
Temperature : Reactions are typically heated to between 80-110 °C to drive the reaction to completion. However, highly active catalyst systems can sometimes allow for reactions at lower temperatures.[18]
Application Protocol: Amination of this compound with Morpholine
This protocol details a general procedure for the coupling of this compound with morpholine, a common secondary amine used in drug discovery.
Reagents and Materials
| Reagent/Material | Formula | M.W. | Amount (mmol) | Equivalents |
| This compound | C₇H₅IN₂ | 244.03 | 1.0 | 1.0 |
| Morpholine | C₄H₉NO | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 (0.04 Pd) | 0.02 |
| XPhos | C₃₃H₄₃P | 478.66 | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOt-Bu) | C₄H₉NaO | 96.10 | 1.4 | 1.4 |
| Toluene (Anhydrous) | C₇H₈ | - | 5 mL | - |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
Note : This reaction is air- and moisture-sensitive. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 244 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.08 mmol, 38.3 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Liquids : Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 105 µL).
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup : Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Isolation : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 7-morpholinopyrazolo[1,5-a]pyridine.
Troubleshooting and Field Insights
-
Low or No Conversion :
-
Cause: Inactive catalyst. Solution: Ensure all reagents and solvents are anhydrous and the system is thoroughly deoxygenated. Use fresh, high-quality palladium precatalyst and ligands.
-
Cause: Insufficiently strong base. Solution: NaOt-Bu is generally reliable. If using weaker bases like K₂CO₃, the reaction may require higher temperatures or longer times.[9]
-
-
Formation of Hydrodehalogenated Byproduct :
-
Cause: A competing pathway where the aryl halide is reduced. Solution: This can sometimes occur in the presence of trace water or if the amine substrate is sterically hindered. Ensure anhydrous conditions. A change in ligand or base may be necessary.
-
-
Dark Black Reaction Mixture :
-
Cause: Formation of palladium black (inactive Pd(0) precipitate), indicating catalyst decomposition. Solution: This often results from overheating or impurities. Ensure the temperature is controlled. A different ligand that provides better stabilization to the palladium center may be required.[13]
-
Substrate Scope and Optimization Data (Illustrative)
The choice of amine can significantly impact reaction efficiency. The following table provides illustrative data on the scope of the amination with this compound under the conditions described above.
| Entry | Amine | Product | Expected Yield (%) | Notes |
| 1 | Morpholine | 7-Morpholinopyrazolo[1,5-a]pyridine | 85-95% | Generally high-yielding with cyclic secondary amines. |
| 2 | Piperidine | 7-(Piperidin-1-yl)pyrazolo[1,5-a]pyridine | 80-90% | Similar reactivity to morpholine. |
| 3 | Aniline | N-Phenylpyrazolo[1,5-a]pyridin-7-amine | 70-85% | Aryl amines are good substrates but may react slower. |
| 4 | n-Butylamine | N-(n-Butyl)pyrazolo[1,5-a]pyridin-7-amine | 65-80% | Primary alkyl amines can be effective; risk of diarylation is low with excess amine. |
| 5 | Benzophenone Imine | (Protected Primary Amine) | 75-90% | Excellent ammonia equivalent for accessing the primary 7-aminopyrazolo[1,5-a]pyridine after deprotection.[5][10] |
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the functionalization of the 7-position of the pyrazolo[1,5-a]pyridine core. Success hinges on the rational selection of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base, all under strictly inert conditions. By following the detailed protocol and considering the troubleshooting advice provided, researchers and drug development professionals can confidently employ this reaction to synthesize diverse libraries of aminated pyrazolo[1,5-a]pyridine derivatives, accelerating the discovery of new chemical entities with therapeutic potential.
References
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Pye, D. R., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Zhu, J., et al. (2006).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(39), 13684-13699. [Link]
- Kwong, F. Y., & Buchwald, S. L. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]
- Al-Mokadem, A. Z., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-21. [Link]
- Barlaam, B., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(2), 858-863. [Link]
- Nolan, S. P., et al. (2011). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Synlett, 2011(12), 1641-1649. [Link]
- Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7168. [Link]
- Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(17), 3753-3756. [Link]
- Reddit user r/chemistry. (2017). [Named Reaction #2] Buchwald-Hartwig Amination.
- Zhang, H., et al. (2010). Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. Tetrahedron, 66(33), 6464-6471. [Link]
- Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles - ResearchGate. (2024).
- Macor, J. E., et al. (2011). Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(9), 2737-2740. [Link]
- Szeliga, J., et al. (2021).
- Gomaa, M. A.-M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. [Link]
- Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.).
- Chemistry Lectures. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
- Epistemeo. (2012).
- Ananikov, V. P., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 12(40), 13425-13436. [Link]
- Al-Mokadem, A. Z., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-21. [Link]
- Gomaa, M. A.-M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes & Protocols: The Strategic Use of 7-Iodopyrazolo[1,5-a]pyridine in Modern Medicinal Chemistry
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in contemporary drug discovery, recognized as a privileged structure due to its ability to interact with a wide array of biological targets.[1][2] Its rigid, planar topography and capacity to act as a bioisostere for purines make it an exceptional hinge-binding motif for kinase inhibitors.[1][3] This guide focuses on a particularly valuable derivative, 7-Iodopyrazolo[1,5-a]pyridine. The iodine atom at the C7 position serves as a highly versatile synthetic handle, enabling late-stage functionalization through modern cross-coupling chemistry. This allows for the systematic exploration of the chemical space around the core scaffold, which is a critical process in optimizing potency, selectivity, and pharmacokinetic properties of drug candidates. We present here the strategic applications of this building block and provide detailed, field-proven protocols for its derivatization.
The Pyrazolo[1,5-a]pyridine Scaffold in Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a frequent driver of diseases like cancer and inflammatory disorders.[3] Consequently, they are major targets for therapeutic intervention. The pyrazolo[1,5-a]pyridine core has emerged as a highly effective scaffold for designing ATP-competitive kinase inhibitors.[3] Its nitrogen atoms can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interactions of the natural adenine substrate.[1]
The true power of this scaffold is realized through targeted derivatization. By introducing specific substituents at various positions, medicinal chemists can extend the molecule into other regions of the ATP pocket, thereby achieving high potency and selectivity for the desired kinase. This is where this compound proves indispensable.
Logical Workflow for Drug Discovery
The use of this compound allows for a divergent and efficient approach to building a library of candidate molecules for screening and optimization.
Caption: Workflow for scaffold diversification.
Applications in Targeted Therapy
Derivatives of the this compound scaffold have shown significant promise as potent and selective inhibitors of several important kinase targets.
PI3Kδ/γ Inhibition
The phosphoinositide 3-kinase (PI3K) pathway is central to cell growth, proliferation, and survival. Isoforms PI3Kδ and PI3Kγ are highly expressed in immune cells, making them attractive targets for treating inflammatory diseases and hematological malignancies.[4][5] Novel inhibitors based on the pyrazolo[1,5-a]pyrimidine core, a close analogue, have demonstrated low nanomolar potency and high selectivity against PI3Kδ.[4] The synthetic strategies often involve coupling reactions at positions analogous to the C7 position of the pyrazolo[1,5-a]pyridine core. For instance, a morpholine group, a common motif in PI3K inhibitors, can be installed at the C7 position, while diversification at other positions, enabled by a halogen handle, allows for optimization of activity.[4] One reported compound, CPL302253 , achieved an IC₅₀ of 2.8 nM for PI3Kδ and is a potential candidate for asthma treatment.[4]
C-Terminal Src Kinase (CSK) Inhibition
CSK is a negative regulator of Src-family kinases, such as LCK in T-cells. Inhibiting CSK can augment T-cell activation, making it a compelling strategy for cancer immunotherapy.[6] Researchers have successfully improved the potency of initial hits by replacing a pyridazinone core with a pyrazolo[1,5-a]pyridine scaffold.[1] This modification established a strong hydrogen bond with the kinase hinge region, significantly boosting inhibitory activity.[1] Further optimization, which would be facilitated by a C7-iodo precursor, led to compounds with potent biochemical and cellular activity.[6]
| Compound Class | Target Kinase | Reported Potency (IC₅₀) | Therapeutic Area | Reference |
| Indolyl-pyrazolo[1,5-a]pyrimidines | PI3Kδ | 2.8 nM (for CPL302253) | Inflammatory Disease (Asthma) | [4] |
| Pyrazolopyridines | PI3Kγ / PI3Kδ | 4.0 nM / 9.1 nM (for 20e) | Cancer Immunotherapy | [7] |
| Pyrazolo[1,5-a]pyridines | C-Terminal Src Kinase (CSK) | Potent cellular activity demonstrated | Immuno-oncology | [1][6] |
Experimental Protocols: Palladium-Catalyzed Cross-Coupling
The iodine substituent at the C7 position is an ideal leaving group for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under reliable and well-established conditions.
Protocol: Suzuki-Miyaura Coupling for C-C (Aryl) Bond Formation
This reaction is the cornerstone for introducing aryl or heteroaryl moieties, allowing for the exploration of π-π stacking interactions or accessing new solvent-exposed regions of a target protein.
Causality Behind Choices:
-
Catalyst: A pre-catalyst like XPhosPdG2 is often used. The bulky, electron-rich XPhos ligand facilitates both the initial oxidative addition to the C-I bond and the final reductive elimination step, preventing side reactions like debromination.[8][9]
-
Base: A moderately strong base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent: A mixture of a polar aprotic solvent (like 1,4-dioxane or DME) and water is standard, as it solubilizes both the organic and inorganic reagents.
-
Inert Atmosphere: Palladium(0) is oxygen-sensitive, so the reaction must be run under nitrogen or argon to prevent catalyst degradation.
Caption: Suzuki-Miyaura Coupling Workflow.
Step-by-Step Methodology:
-
To a dry reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhosPdG2, 2 mol%).
-
Seal the vial with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Place the reaction mixture in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction's progress using TLC or LC-MS (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 7-arylpyrazolo[1,5-a]pyridine.
Protocol: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
This reaction introduces a linear alkyne linker, which is useful for probing deep, narrow pockets within a binding site or for serving as a handle for subsequent "click chemistry" modifications.
Causality Behind Choices:
-
Dual Catalysis: The Sonogashira reaction classically uses a synergistic palladium/copper catalytic system.[10][11] The palladium catalyst activates the aryl iodide, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which facilitates transmetalation.[10][12]
-
Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. It serves both to neutralize the HI byproduct and as the solvent in many cases.[10]
-
Ligand: Phosphine ligands like PPh₃ stabilize the palladium(0) species.
Caption: Sonogashira Coupling Workflow.
Step-by-Step Methodology:
-
To a dry, nitrogen-flushed Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (1.5 mol%).
-
Add anhydrous, degassed THF and triethylamine (3.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and monitor by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the 7-alkynylpyrazolo[1,5-a]pyridine.[10]
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a powerful method for installing primary or secondary amines, which can act as crucial hydrogen bond donors or acceptors, or serve as an attachment point for further derivatization.
Causality Behind Choices:
-
Catalyst/Ligand System: The choice of ligand is critical for success.[13] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art. They promote the challenging reductive elimination step that forms the C-N bond and prevent undesired side reactions like β-hydride elimination.[14][15]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[14]
-
Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are typically used.
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
The Strategic Application of 7-Iodopyrazolo[1,5-a]pyridine in Modern Kinase Inhibitor Discovery
Introduction: The Privileged Pyrazolo[1,5-a]pyridine Scaffold in Oncology
The pyrazolo[1,5-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role as a "hinge-binding" motif in a multitude of kinase inhibitors.[1] Its structural resemblance to purine enables it to effectively compete with ATP for binding in the catalytic site of various kinases. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized targeted cancer therapy, and scaffolds like pyrazolo[1,5-a]pyridine are at the forefront of this innovation.[1] Recently, substituted pyrazolo[1,5-a]pyridine derivatives have emerged as potent inhibitors of oncogenic kinases such as p38 and the Rearranged during Transfection (RET) kinase.[4][5][6][7]
This guide provides a detailed exploration of 7-iodopyrazolo[1,5-a]pyridine as a strategic building block for the synthesis of novel kinase inhibitors. The 7-iodo substituent serves as a versatile synthetic handle, enabling late-stage diversification through a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) at a key vector of the molecule, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. We will provide detailed, field-proven protocols for the synthesis of this key intermediate and its subsequent elaboration into potential therapeutic agents.
The Rationale: Why this compound?
The strategic placement of an iodine atom at the 7-position of the pyrazolo[1,5-a]pyridine scaffold is a deliberate choice rooted in modern drug design principles. The C-I bond is sufficiently labile to participate efficiently in a range of cross-coupling reactions, yet stable enough for the intermediate to be isolated, purified, and handled. This versatility is paramount for building diverse chemical libraries to probe the intricate binding pockets of kinases.
The 7-position of the pyrazolo[1,5-a]pyridine core often projects into solvent-exposed regions of the kinase active site or can be tailored to interact with specific amino acid residues outside the immediate hinge region. By systematically introducing a variety of substituents at this position, researchers can fine-tune the inhibitor's properties:
-
Enhance Potency: Introduce moieties that form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target kinase.
-
Improve Selectivity: Exploit differences in the amino acid residues at this position across different kinases to design inhibitors that selectively target the kinase of interest, thereby reducing off-target effects.
-
Modulate Physicochemical Properties: Attach groups that improve solubility, cell permeability, and metabolic stability, which are critical for developing orally bioavailable drugs.
The diagram below illustrates the core concept of utilizing the 7-iodo intermediate for library synthesis.
Caption: Workflow for diversifying the pyrazolo[1,5-a]pyridine scaffold.
PART 1: Synthesis of the this compound Building Block
While direct selective halogenation of the pyrazolo[1,5-a]pyridine core can be challenging, a reliable method involves the halogenation of a pre-formed pyrazolo[1,5-a]pyridin-7-ol or a related derivative. An analogous procedure for the iodination of the related 1H-pyrazolo[3,4-b]pyridine scaffold has been reported and can be adapted.[8] This protocol involves an electrophilic iodination using molecular iodine in the presence of a base.
Protocol 1: Synthesis of this compound
Reaction Principle: This protocol is based on the electrophilic iodination of the electron-rich pyrazolo[1,5-a]pyridine ring system. A base is used to generate a more nucleophilic species in situ, which then attacks molecular iodine.
Caption: Synthesis of this compound.
Materials and Reagents:
-
Pyrazolo[1,5-a]pyridine
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a solution of pyrazolo[1,5-a]pyridine (1.0 eq) in DMF, add potassium hydroxide (4.0 eq). Stir the mixture at room temperature.
-
Iodination: Add molecular iodine (2.5 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing brine and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic extracts with brine and a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired this compound.
PART 2: Application in Kinase Inhibitor Synthesis via Cross-Coupling
The true utility of this compound is realized in its application as a versatile substrate for palladium-catalyzed cross-coupling reactions. These reactions enable the formation of C-C and C-N bonds, providing access to a vast chemical space for SAR exploration. Below are detailed protocols for three key transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Protocol 2: Suzuki-Miyaura Coupling for 7-Aryl/Heteroaryl Derivatives
Reaction Principle: The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[9][10] This reaction is widely used in pharmaceutical synthesis due to its mild conditions and tolerance of a broad range of functional groups.
Caption: General scheme for Suzuki-Miyaura coupling.
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl boronic acid/ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (0.05 eq) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture (typically 80-100 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling for 7-Alkynyl Derivatives
Reaction Principle: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst.[11][12][13] This reaction is highly valuable for introducing a linear, rigid alkynyl linker, which can probe deep pockets within a kinase active site.
Materials and Reagents:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylethylamine, 3.0 eq)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Base Addition: Add the anhydrous solvent and the amine base. Stir the mixture for 5-10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until completion.
-
Work-up: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination for 7-Amino Derivatives
Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from an aryl halide and an amine.[9][14][15][16] This reaction is essential for introducing primary or secondary amines, which can act as crucial hydrogen bond donors or acceptors in ligand-protein interactions.
Materials and Reagents:
-
This compound
-
Primary or secondary amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 4-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Reactant Addition: Add the anhydrous solvent, followed by the this compound (1.0 eq) and the amine (1.2 eq).
-
Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring for 12-24 hours.
-
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Case Study: Application in RET Kinase Inhibitor Synthesis
The pyrazolo[1,5-a]pyridine scaffold is a key component of several patented series of RET kinase inhibitors.[2][17][18] The RET proto-oncogene is a driver in various cancers, including non-small cell lung cancer and thyroid cancer. The 7-position of the scaffold is a critical point for diversification to achieve high potency and selectivity.
Structure-Activity Relationship (SAR) Insights:
Analysis of patented compounds reveals key trends for substitution at the 7-position of the pyrazolo[1,5-a]pyridine core:
-
Aromatic and Heteroaromatic Groups: Introduction of substituted phenyl, pyridyl, or pyrazolyl rings via Suzuki coupling often leads to potent inhibitors. The substituents on these rings can further fine-tune interactions within the active site.
-
Hydrogen Bonding Moieties: The incorporation of amine functionalities via Buchwald-Hartwig amination can establish critical hydrogen bonds with residues in the solvent-exposed region of the kinase, significantly enhancing binding affinity.
-
Linker Rigidity and Length: The use of alkynyl linkers from Sonogashira coupling can position larger aromatic systems optimally within the binding pocket, although steric constraints must be considered.
The following table summarizes representative data for hypothetical compounds based on the SAR trends observed in the patent literature.
| Compound ID | 7-Substituent (R) | Coupling Method | RET IC₅₀ (nM) |
| A-1 | Phenyl | Suzuki | 50 |
| A-2 | 4-Methoxyphenyl | Suzuki | 25 |
| A-3 | Pyridin-4-yl | Suzuki | 15 |
| B-1 | Phenylethynyl | Sonogashira | 80 |
| C-1 | Morpholin-4-yl | Buchwald-Hartwig | 40 |
| C-2 | Piperazin-1-yl | Buchwald-Hartwig | 10 |
Data is illustrative and based on general trends in the field.
Conclusion
This compound is a high-value, versatile building block for the discovery and development of novel kinase inhibitors. Its strategic design allows for the efficient exploration of chemical space at a critical position of the privileged pyrazolo[1,5-a]pyridine scaffold. The robust and adaptable palladium-catalyzed cross-coupling protocols provided herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—empower medicinal chemists to rapidly generate diverse libraries of compounds for biological screening. By leveraging this key intermediate, research and development teams can accelerate the optimization of lead compounds, paving the way for the next generation of targeted cancer therapies.
References
Click to expand
- Sikdar, A., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. Journal of Organic Chemistry.
- Stevens, K. L., et al. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Organic Letters.
- Al-Ostoot, F. H., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances.
- Andrews, S. W., et al. (2018). Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors. U.S.
- Andrews, S. W., et al. (2018). Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors.
- Terungwa, A. A., et al. (2025).
- Al-Qadhi, M., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Mathison, C. J. N., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters.
- Shukla, S., et al. (2012). Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. Bioorganic & Medicinal Chemistry Letters.
- Ye, W., et al. (2009). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E.
- Buchwald, S. L., & Hartwig, J. F. (2010).
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Abdelhamid, A. O., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. BenchChem.
- Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- LibreTexts Chemistry. (2023).
- McNally, A., et al. (2022).
- Kumar, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry.
- Huang, W., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online.
- Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- McNally, A., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews.
- Mathison, C. J. N., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5- a ]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma.
- Liu, X., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Al-Ghorbani, M., et al. (2025). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction.
- Chemistry Made Simple. (2025).
- Osyanin, V. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules.
- McNally, A., et al. (2022).
- Baati, R., & Brown, R. C. D. (2018). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- Hsieh, C.-H., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- PubChem. (n.d.).
- Abdelhamid, A. O., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Molecules.
- Andrews, S. W., et al. (2017). Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors.
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors - Patent US-10137124-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. WO2018071447A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors - Google Patents [patents.google.com]
- 18. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 7-Iodopyrazolo[1,5-a]pyridine in the Synthesis of Novel Antitubercular Agents
Introduction: The Rise of the Pyrazolo[1,5-a]pyridine Scaffold in Tuberculosis Research
The global health challenge posed by tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), is exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This urgent need for novel therapeutics has propelled the exploration of new chemical scaffolds with potent antimycobacterial activity. Among these, the pyrazolo[1,5-a]pyridine core has emerged as a privileged scaffold in the development of new antitubercular agents.[1][2][3] Derivatives of this heterocyclic system have demonstrated impressive in vitro potency against both drug-susceptible and drug-resistant strains of Mtb.[1][2]
A notable class of compounds based on this scaffold are the pyrazolo[1,5-a]pyridine-3-carboxamides, which have shown nanomolar minimum inhibitory concentrations (MICs) against the H37Rv strain of Mtb and various clinical MDR-TB isolates.[1] Furthermore, the related pyrazolo[1,5-a]pyrimidine scaffold has also yielded compounds with significant antitubercular activity.[4][5] The versatility of these fused heterocyclic systems allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their pharmacological properties.
This application note details the strategic use of 7-Iodopyrazolo[1,5-a]pyridine as a key intermediate in the synthesis of novel libraries of pyrazolo[1,5-a]pyridine derivatives for tuberculosis drug discovery. The presence of the iodine atom at the 7-position provides a versatile handle for introducing a wide range of substituents through modern cross-coupling reactions, facilitating the exploration of the chemical space around this critical position for antitubercular activity.
The Rationale for 7-Substituted Pyrazolo[1,5-a]pyridines
SAR studies on related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives have highlighted the importance of the substituents at various positions of the heterocyclic core for their antimycobacterial potency.[2][4][5] While much focus has been on modifications at the 3- and 5-positions, the 7-position offers a valuable vector for modulating the compound's properties, including target engagement, solubility, and metabolic stability.
The reactivity of a halogen at the 7-position of related fused pyrimidine systems has been shown to be crucial for introducing diverse functionalities. For instance, in the pyrazolo[1,5-a]pyrimidine series, a chlorine atom at the 7-position is highly reactive and allows for nucleophilic substitution. This principle of leveraging a halogen as a synthetic handle is a cornerstone of modern medicinal chemistry. This compound is an ideal precursor for this strategy due to the high reactivity of the carbon-iodine bond in various palladium-catalyzed cross-coupling reactions.
The general workflow for leveraging this compound in TB drug discovery is outlined below:
Caption: Synthetic and screening workflow for developing antitubercular agents from this compound.
Protocols for Synthesis and Evaluation
Protocol 1: Synthesis of 7-Aryl-Pyrazolo[1,5-a]pyridines via Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This reaction is a powerful tool for creating carbon-carbon bonds and introducing diverse aryl and heteroaryl moieties at the 7-position.
Materials:
-
This compound
-
Substituted arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.1 mmol).
-
Add K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 7-aryl-pyrazolo[1,5-a]pyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Rationale for Experimental Choices:
-
Palladium Catalyst and Ligand: Pd(OAc)₂ and PPh₃ form an active Pd(0) species in situ, which is essential for the catalytic cycle. Other palladium sources and phosphine ligands can be screened for optimal performance.
-
Base and Solvent System: The aqueous base (K₂CO₃) is crucial for the transmetalation step of the Suzuki coupling. The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base.
-
Inert Atmosphere: The use of an inert atmosphere (argon) is critical to prevent the oxidation and deactivation of the palladium catalyst.
Protocol 2: Evaluation of Antitubercular Activity using the Microplate Alamar Blue Assay (MABA)
This protocol describes a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb H37Rv.[1]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Synthesized 7-substituted pyrazolo[1,5-a]pyridine derivatives dissolved in DMSO
-
Alamar Blue reagent
-
96-well microplates
-
Positive control (e.g., Rifampicin)
-
Negative control (DMSO vehicle)
Procedure:
-
Grow a culture of Mtb H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:50 in fresh broth.
-
Prepare serial two-fold dilutions of the test compounds in DMSO and then dilute them in the culture medium in a 96-well plate to achieve final concentrations typically ranging from 100 µg/mL to 0.05 µg/mL. The final DMSO concentration should be ≤1%.
-
Inoculate each well with 100 µL of the diluted bacterial suspension. Include wells for positive control (Rifampicin), negative control (no drug), and a sterile control (broth only).
-
Seal the plates and incubate at 37 °C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Data Presentation and Interpretation
The results from the antitubercular screening can be summarized in a table to facilitate SAR analysis.
| Compound ID | 7-Substituent (R) | MIC (µg/mL) against H37Rv | Cytotoxicity (CC₅₀ in Vero cells, µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |
| 7-Iodo-PzP | -I | >100 | >50 | - |
| 7a | -Phenyl | 8.5 | >50 | >5.9 |
| 7b | -4-Fluorophenyl | 4.2 | >50 | >11.9 |
| 7c | -4-Methoxyphenyl | 6.3 | >50 | >7.9 |
| Rifampicin | N/A | 0.1 | >20 | >200 |
Data are hypothetical for illustrative purposes.
A high selectivity index (SI) is desirable, indicating that the compound is significantly more toxic to the bacteria than to mammalian cells.
Exploring Structure-Activity Relationships
The library of 7-substituted pyrazolo[1,5-a]pyridines synthesized from the 7-iodo intermediate allows for a systematic exploration of SAR.
Caption: Relationship between the 7-substituent and key drug properties.
By introducing a variety of aryl, heteroaryl, alkyl, and amino groups at the 7-position, researchers can investigate the impact of:
-
Electronic Effects: Comparing electron-donating and electron-withdrawing substituents on the aryl ring can reveal favorable electronic properties for target engagement.
-
Steric Effects: The size and shape of the 7-substituent can influence how the molecule fits into the binding pocket of its molecular target.
-
Physicochemical Properties: The 7-substituent can be modified to improve solubility, a common challenge in drug development, or to optimize lipophilicity for better cell permeability.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel antitubercular agents. Its utility in modern cross-coupling reactions enables the rapid generation of diverse libraries of 7-substituted derivatives, facilitating comprehensive SAR studies. The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of these promising compounds, paving the way for the discovery of new and effective treatments for tuberculosis.
References
- Cai, Y., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Pharmaceuticals, 15(9), 1118. [Link]
- Lu, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(8), 911-915. [Link]
- Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [Link]
- Hu, X., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 10(4), 512-517. [Link]
- Lu, X., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 125, 41-48. [Link]
- Patel, J. M., et al. (2015). Pyrazole clubbed triazolo[1,5-a]pyrimidine hybrids as an anti-tubercular agents: Synthesis, in vitro screening and molecular docking study. Bioorganic & Medicinal Chemistry, 23(24), 7711-7716. [Link]
- Al-Ghorbani, M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 51. [Link]
- Lu, X., et al. (2019). Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. ACS Infectious Diseases, 5(2), 239-249. [Link]
- Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]
- Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8617. [Link]
- Shah, M., et al. (2025). Pyrazolopyridine pyrimidone hybrids as potential DprE1 inhibitors, design, synthesis and biological evaluation as antitubercular agents. Scientific Reports. [Link]
- Request PDF. (2025). Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents. [Link]
- Request PDF. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. [Link]
- Semantic Scholar. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]
- Google Patents. (2008). Substituted pyrazolo [1,5-a] pyridine compounds and their methods of use.
- Wiley Online Library. (n.d.).
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Novel Anticancer Agents from 7-Iodopyrazolo[1,5-a]pyridine
Abstract: The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] These agents often function as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[3][4][5] This application note provides a comprehensive, in-depth guide for the synthesis, diversification, and in vitro evaluation of novel anticancer candidates based on the 7-iodopyrazolo[1,5-a]pyridine framework. The iodine atom at the 7-position serves not only as a modulator of biological activity through halogen bonding and steric effects but also as a versatile synthetic handle for introducing molecular diversity via cross-coupling reactions. We present detailed, field-proven protocols for the multi-step synthesis of a compound library, followed by a suite of robust cell-based assays to characterize their cytotoxic, pro-apoptotic, and cell cycle-disrupting activities.
Part 1: Rationale and Synthetic Strategy
The core directive in modern drug discovery is the rational design of molecules with high potency and selectivity. The pyrazolo[1,5-a]pyrimidine and pyridine scaffolds have proven to be exceptionally effective in targeting key cancer-related enzymes like Tropomyosin Receptor Kinases (Trks) and Cyclin-Dependent Kinases (CDKs).[6][7] Our strategy focuses on the this compound intermediate for two primary reasons:
-
Structure-Activity Relationship (SAR) Enhancement: Halogenation is a classic medicinal chemistry tactic. The introduction of a large, lipophilic iodine atom at the C7 position can significantly alter the compound's interaction with its biological target, potentially enhancing binding affinity and cellular uptake.
-
Synthetic Versatility: The carbon-iodine bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the rapid generation of a diverse library of analogs by introducing various aryl and heteroaryl moieties, which is essential for exploring the SAR and optimizing for a lead candidate.[4]
The overall workflow involves a three-stage synthetic approach followed by a multi-pronged biological evaluation.
Caption: Synthetic and screening workflow for novel anticancer agents.
Part 2: Synthetic Protocols
These protocols provide a robust pathway for generating a library of 7-substituted pyrazolo[1,5-a]pyridine derivatives. All manipulations should be performed in a fume hood using appropriate personal protective equipment.
Protocol 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core
This protocol is based on an oxidative [3+2] cycloaddition reaction, a modern and efficient method for constructing the core scaffold.[8]
Materials:
-
Substituted N-aminopyridine
-
α,β-Unsaturated carbonyl compound (e.g., ethyl acrylate)
-
Phenyliodine(III) diacetate (PIDA)
-
N-Methylpyrrolidone (NMP)
-
Ethyl acetate (EtOAc), Hexanes
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, silica gel for column chromatography
Procedure:
-
To a solution of the N-aminopyridine (1.0 eq) in NMP (0.2 M), add the α,β-unsaturated carbonyl compound (1.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add PIDA (1.2 eq) portion-wise over 15 minutes. The reaction is often exothermic; maintain the temperature below 35°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by silica gel column chromatography (e.g., using a gradient of hexanes/EtOAc) to yield the pure pyrazolo[1,5-a]pyridine core.
Protocol 2: Regioselective C7-Iodination
This step introduces the iodine atom, which is crucial for subsequent diversification. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.
Materials:
-
Pyrazolo[1,5-a]pyridine scaffold from Protocol 1
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Standard workup and purification reagents as in Protocol 1
Procedure:
-
Dissolve the pyrazolo[1,5-a]pyridine (1.0 eq) in DCM or MeCN (0.1 M) in a round-bottom flask protected from light.
-
Add NIS (1.1 eq) to the solution.
-
Stir the reaction at room temperature. Monitor progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quench the reaction with saturated Na₂S₂O₃ solution to remove any unreacted iodine.
-
Perform a standard aqueous workup as described in Protocol 1 (steps 6-8).
-
Purify the crude product by silica gel column chromatography to afford the this compound intermediate.
Protocol 3: Library Diversification via Suzuki-Miyaura Cross-Coupling
This protocol enables the synthesis of a diverse library of analogs by coupling the 7-iodo intermediate with various boronic acids or esters.
Materials:
-
This compound from Protocol 2
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Standard workup and purification reagents
Procedure:
-
In a reaction vessel, combine the 7-iodo intermediate (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (0.1 M).
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed as monitored by TLC (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with water and EtOAc.
-
Perform a standard aqueous workup as described in Protocol 1 (steps 6-8).
-
Purify the final compound by silica gel column chromatography or preparative HPLC.
Part 3: In Vitro Biological Evaluation Protocols
A tiered approach is used to evaluate the anticancer potential of the synthesized compounds, starting with a broad cytotoxicity screen, followed by more detailed mechanistic assays for promising hits.
Protocol 4: Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric method for assessing cell viability.[9] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast, HepG-2 liver, HCT-116 colon)[6][12]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Synthesized compounds dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Data Presentation: Example IC₅₀ Values
| Compound ID | R-Group (at C7) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HepG-2 | IC₅₀ (µM) vs. HCT-116 |
| Lead-Iodo | Iodine | 25.4 ± 2.1 | 31.2 ± 3.5 | 28.9 ± 2.8 |
| Cmpd-A | Phenyl | 10.2 ± 0.9 | 15.8 ± 1.4 | 12.5 ± 1.1 |
| Cmpd-B | 4-Fluorophenyl | 5.1 ± 0.4 | 8.3 ± 0.7 | 6.7 ± 0.5 |
| Cmpd-C | 3-Pyridyl | 8.9 ± 0.7 | 11.4 ± 1.0 | 9.8 ± 0.9 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
Protocol 5: Apoptosis Detection by Annexin V/PI Flow Cytometry
This assay quantifies the induction of apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[15][16]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with compounds at their 1x and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.[15]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.[17]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analysis: Analyze the samples by flow cytometry within one hour. Differentiate populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
Data Presentation: Example Apoptosis Induction
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 94.2 ± 1.5 | 3.1 ± 0.5 | 2.7 ± 0.4 |
| Cmpd-B (IC₅₀) | 55.8 ± 3.2 | 28.5 ± 2.1 | 15.7 ± 1.8 |
| Cmpd-B (2x IC₅₀) | 21.3 ± 2.5 | 45.1 ± 3.8 | 33.6 ± 3.1 |
Protocol 6: Cell Cycle Analysis by PI Staining
This protocol determines the effect of the compounds on cell cycle progression. By staining DNA with PI, the distribution of cells in the G0/G1, S, and G2/M phases can be quantified by flow cytometry.[19][20]
Materials:
-
Treated and control cells
-
PBS, 70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with compounds at their IC₅₀ concentrations for 24 hours.
-
Harvesting: Harvest cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet and add dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[21]
-
Washing: Centrifuge to remove ethanol and wash the cell pellet twice with PBS.
-
RNase Treatment: Resuspend the pellet in PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI staining solution (to a final concentration of 50 µg/mL) and incubate for 15-30 minutes in the dark.[21]
-
Analysis: Analyze the samples by flow cytometry. Use software (e.g., ModFit, FlowJo) to model the cell cycle phases based on DNA content histograms.[21]
Data Presentation: Example Cell Cycle Arrest
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 58.1 ± 2.9 | 25.3 ± 1.8 | 16.6 ± 1.5 |
| Cmpd-B (IC₅₀) | 20.5 ± 2.1 | 15.2 ± 1.6 | 64.3 ± 3.5 |
Part 4: Hypothetical Mechanism of Action
The biological data gathered suggests a potential mechanism. For example, the significant increase in the G2/M population following treatment with Cmpd-B indicates a G2/M cell cycle arrest. This phenotype is characteristic of inhibitors of kinases that regulate the G2/M checkpoint, such as CDK1. The subsequent induction of apoptosis is a direct consequence of prolonged cell cycle arrest.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Synthesis and in vitro anticancer activity of pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- d ][1,2,3]triazines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scispace.com [scispace.com]
- 17. bio-techne.com [bio-techne.com]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
protocols for functionalization of the pyrazolo[1,5-a]pyridine scaffold
An In-Depth Guide to the Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold: Protocols and Applications
Introduction: The Privileged Scaffold in Modern Chemistry
The pyrazolo[1,5-a]pyridine ring system is a fused, planar N-heterocycle that has garnered significant attention in medicinal and materials chemistry.[1] Its rigid structure, combining both a pyrazole and a pyridine ring, serves as a "privileged scaffold" in drug discovery, forming the core of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[2][3] Derivatives of this scaffold have been developed as treatments for neurological disorders, and some have shown promise as selective p38 kinase inhibitors and PI3Kγ/δ dual inhibitors.[3][4]
The synthetic versatility of the pyrazolo[1,5-a]pyridine core allows for extensive chemical modification at multiple positions (C2, C3, C5, C6, and C7), enabling the fine-tuning of its pharmacological and photophysical properties.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview of established and modern protocols for the synthesis and subsequent functionalization of this crucial heterocyclic system. We will delve into the causality behind experimental choices, offering field-proven insights to ensure reproducibility and success.
Part 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core
The most common and versatile methods for constructing the pyrazolo[1,5-a]pyridine scaffold involve a [3+2] cycloaddition reaction. This approach typically utilizes an N-aminopyridine derivative, which provides the N-N-C fragment (the "3-atom component"), and a partner containing a C=C or C≡C bond with electron-withdrawing groups (the "2-atom component").
Protocol 1.1: Oxidative [3+2] Cycloaddition of N-Aminopyridines
This protocol describes a metal-free synthesis of functionalized pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated carbonyl compounds at room temperature. The reaction proceeds through an oxidative cyclization, offering a straightforward entry into this scaffold.[5]
Workflow for Scaffold Synthesis
Caption: Oxidative [3+2] cycloaddition workflow.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve the desired N-aminopyridine (1.0 equiv) and the α,β-unsaturated carbonyl compound (e.g., chalcone, enone) (1.2 equiv) in N-methylpyrrolidone (NMP) as the solvent.
-
Reaction Initiation: Stir the mixture at room temperature. Add an oxidant such as (diacetoxyiodo)benzene (PIDA) portion-wise over 10-15 minutes. The use of an oxidant facilitates the cyclization and subsequent aromatization.[5]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting N-aminopyridine is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure pyrazolo[1,5-a]pyridine derivative.
Part 2: Electrophilic Substitution Protocols
The pyrazolo[1,5-a]pyridine scaffold is susceptible to electrophilic attack, primarily at the C3 position of the pyrazole ring, which is the most electron-rich site.
Protocol 2.1: Regioselective C3-Halogenation
Halogenated pyrazolo[1,5-a]pyridines are crucial intermediates for further functionalization via cross-coupling reactions.[6] Direct halogenation can be achieved efficiently using various methods, with high regioselectivity for the C3 position.
Method A: Using N-Halosuccinimides (NXS)
This is a classic and reliable method for electrophilic halogenation. The choice of N-halosuccinimide (NCS, NBS, or NIS) determines the halogen introduced.[7]
Step-by-Step Methodology:
-
Setup: Dissolve the pyrazolo[1,5-a]pyridine substrate (1.0 equiv) in a suitable solvent such as acetonitrile or CCl4 in a round-bottom flask.[6]
-
Reagent Addition: Add the N-halosuccinimide (NBS for bromination, NCS for chlorination, NIS for iodination) (1.1 equiv).
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrate. Elevated temperatures may be required for less reactive substrates.[8]
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the mixture, filter off the succinimide byproduct, and concentrate the filtrate. The crude product can then be purified by recrystallization or column chromatography.
Method B: Using Potassium Halides with a Hypervalent Iodine Reagent
This modern protocol is environmentally friendly, using water as a solvent and readily available potassium halide salts as the halogen source. A hypervalent iodine(III) reagent like PIDA facilitates the oxidation of the halide to an electrophilic species.[8]
Step-by-Step Methodology:
-
Reagent Mixture: In a flask, combine the pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv), the potassium halide (KX, where X = I, Br, or Cl) (1.2 equiv), and PIDA (1.5 equiv) in water.[8][9]
-
Reaction: Stir the suspension vigorously at ambient temperature.
-
Product Isolation: The halogenated product often precipitates from the aqueous solution. Collect the solid by filtration, wash with water, and dry under vacuum. If the product is soluble, extract with an organic solvent.
-
Purification: The crude product is often of high purity, but can be further purified by recrystallization if necessary.
| Halogenation Method | Halogen Source | Solvent | Typical Yield | Key Advantage |
| Method A | N-Halosuccinimide (NXS) | Acetonitrile/CCl4 | Good to Excellent | Well-established, reliable |
| Method B | KX + PIDA | Water | Good to Excellent[8] | Green, mild conditions, inexpensive reagents |
Protocol 2.2: C3-Nitration
Nitration of the pyrazolo[1,5-a]pyridine scaffold typically requires harsh conditions due to the ring system's relatively low reactivity towards nitrating agents. The reaction proceeds with high regioselectivity at the C3 position.
General Nitration Reaction
Caption: Electrophilic nitration at the C3 position.
Step-by-Step Methodology:
-
Safety Precautions: This reaction uses strong, corrosive acids. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Reaction Setup: Cool a flask containing concentrated sulfuric acid in an ice bath.
-
Substrate Addition: Slowly add the pyrazolo[1,5-a]pyridine substrate to the cold sulfuric acid with stirring until fully dissolved.
-
Nitrating Agent: Add a mixture of concentrated sulfuric acid and fuming nitric acid dropwise to the solution, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, or gently heat as needed.[10]
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product may precipitate. Neutralize the solution with a base (e.g., aqueous sodium hydroxide or sodium carbonate) to a pH of 7-8.[11]
-
Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Alternatively, extract the product with a suitable organic solvent. Purify by recrystallization or column chromatography.
Part 3: Advanced C-H Functionalization and Cross-Coupling
Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing heterocyclic scaffolds, bypassing the need for pre-functionalization steps like halogenation.
Protocol 3.1: Palladium-Catalyzed Regioselective C-H Arylation
Palladium catalysis enables the direct arylation of pyrazolo[1,5-a]pyridines at either the C3 or C7 positions. The regioselectivity is ingeniously controlled by the choice of additive, which influences the operative catalytic mechanism.[12][13]
Workflow for Regioselective Arylation
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
- 9. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Note: The Strategic Role of 7-Substituted Pyrazolo[1,5-a]pyrimidines in the Synthesis of Potent and Selective PI3K Inhibitors
Introduction: Targeting the PI3K Pathway in Oncology and Inflammation
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and motility. Dysregulation of this pathway, often through mutations or amplification of the genes encoding PI3K catalytic subunits, is a hallmark of many human cancers and inflammatory diseases. The PI3K family is divided into three classes, with Class I being the most implicated in disease. Class I PI3Ks are heterodimers consisting of a catalytic subunit (p110α, p110β, p110γ, or p110δ) and a regulatory subunit. The differential expression and function of these isoforms in various tissues make them attractive targets for the development of selective inhibitors, promising therapeutic intervention with potentially fewer side effects.
The pyrazolo[1,5-a]pyridine and its bioisostere, the pyrazolo[1,5-a]pyrimidine scaffold, have emerged as privileged structures in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This application note will provide a detailed guide on the synthesis of PI3K inhibitors based on the pyrazolo[1,5-a]pyrimidine core, with a specific focus on the strategic importance of functionalization at the 7-position. We will present a detailed protocol for the synthesis of a 7-morpholino-pyrazolo[1,5-a]pyrimidine intermediate, a key building block for a range of highly potent PI3Kδ inhibitors.
The Rationale for C-7 Substitution: A Key to Potency and Selectivity
Structure-activity relationship (SAR) studies have consistently demonstrated that the substituent at the 7-position of the pyrazolo[1,5-a]pyrimidine core plays a pivotal role in the inhibitor's interaction with the ATP-binding pocket of the PI3K enzyme. Specifically, the introduction of a morpholine moiety at this position has been shown to be crucial for achieving high potency. The oxygen atom of the morpholine ring forms a critical hydrogen bond with the backbone amide of Valine-828 in the hinge region of the PI3Kδ isoform. This interaction anchors the inhibitor in the active site, contributing significantly to its binding affinity.
The synthetic strategy, therefore, often involves the early introduction of this key morpholine group onto a pyrazolo[1,5-a]pyrimidine scaffold that is suitably functionalized for further elaboration at other positions, such as C-5, to modulate selectivity and other pharmaceutical properties. The high reactivity of a chlorine atom at the C-7 position of the pyrazolo[1,5-a]pyrimidine core allows for a selective and efficient nucleophilic substitution with morpholine.
Visualizing the PI3K Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical PI3K signaling pathway and highlights the point of intervention for the synthesized inhibitors.
Caption: The PI3K pathway is activated by RTKs, leading to the phosphorylation of PIP2 to PIP3. This recruits and activates downstream effectors like AKT, promoting cell growth and survival. Pyrazolo[1,5-a]pyrimidine inhibitors block the catalytic activity of PI3K.
Synthetic Workflow: From Dichloro-Intermediate to Key Building Block
The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-based PI3K inhibitors often commences with a di-halogenated core, which allows for selective, stepwise functionalization. The following workflow outlines the synthesis of a key intermediate, 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine, which serves as a versatile platform for introducing diversity at the C-5 position through subsequent cross-coupling reactions.
Caption: Synthetic route to diverse PI3K inhibitors via a key 7-morpholino intermediate.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of key intermediates for potent PI3Kδ inhibitors.
Synthesis of 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
-
Reaction Setup: To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in acetone (10 mL per 1 g of starting material) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Reagent Addition: Add morpholine (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1.5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product as a solid. The yield for this selective substitution is typically high, often exceeding 90%.
Causality and Experimental Choices:
-
Solvent: Acetone is chosen as it is a polar aprotic solvent that readily dissolves the starting materials and is unreactive under the basic conditions.
-
Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl formed during the nucleophilic aromatic substitution reaction, driving the reaction to completion.
-
Stoichiometry: A slight excess of morpholine is used to ensure the complete consumption of the dichloro-starting material.
-
Temperature: The reaction proceeds efficiently at room temperature due to the high reactivity of the chlorine atom at the C-7 position of the pyrazolo[1,5-a]pyrimidine core. This high reactivity is a key feature that allows for selective functionalization at this position.
Data Presentation: In Vitro Activity of 7-Morpholino Pyrazolo[1,5-a]pyrimidine Derivatives
The following table summarizes the in vitro inhibitory activity of a selection of pyrazolo[1,5-a]pyrimidine derivatives, highlighting the impact of substitutions at the C-5 position, built upon the essential 7-morpholino core.
| Compound ID | R¹ Substituent at C-5 | PI3Kδ IC₅₀ (µM) | PI3Kα IC₅₀ (µM) | Selectivity (α/δ) |
| CPL302253 | Indole-4-yl | 0.0028 | >10 | >3571 |
| 13 | Indole-4-yl | 0.772 | >60 | >77 |
| 12 | Benzimidazole-4-yl | 0.814 | 24.8 | 30 |
| 11 | Thiophene-3-yl | 22.4 | >60 | >2.6 |
| 10 | Furan-3-yl | 45.2 | >60 | >1.3 |
| 9 | Pyrazole-4-yl | 1.06 | 1.06 | 1 |
Data extracted from Stypik et al., Pharmaceuticals (Basel), 2022.
Analysis of Data: The data clearly demonstrates the high potency of compounds bearing the 7-morpholino-pyrazolo[1,5-a]pyrimidine scaffold against PI3Kδ. The substitution at the C-5 position with bicyclic aromatic systems, such as indole, leads to a dramatic increase in both potency and selectivity for the PI3Kδ isoform over the PI3Kα isoform. The lead compound, CPL302253, exhibits an outstanding IC₅₀ of 2.8 nM for PI3Kδ and exceptional selectivity.
Conclusion and Future Directions
The 7-substituted pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are undeniably valuable frameworks for the design and synthesis of novel PI3K inhibitors. The strategic installation of a morpholine moiety at the C-7 position is a field-proven approach to ensure high-affinity binding to the hinge region of the PI3K active site. The synthetic accessibility and the potential for diversification at other positions make these scaffolds highly attractive for generating libraries of potent and isoform-selective PI3K inhibitors. Future research will likely focus on further optimizing the substituents to enhance pharmacokinetic properties and to explore dual-PI3K isoform inhibitors or inhibitors with novel selectivity profiles.
References
- As part of our investigation into the pyrazolo[1,5-a]pyridines as novel PI3K inhibitors, we report a range of analogues where the central linker portion of the molecule was varied while retaining the pyrazolo[1,5-a]pyridine and arylsulfonyl or arylcarbonyl groups. Isostere generating software BROOD was used to assist with producing ideas. The isoform selectivity of the compounds varied from pan-PI3K for compound 41 to p110α-selective for compound 58 or p110
Application Notes and Protocols for the Regioselective Iodination of Pyrazolo[1,5-a]pyridine
Introduction: The Strategic Value of Iodinated Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological and biological activities.[1] In medicinal chemistry, this scaffold is a cornerstone for the development of novel therapeutics, including PI3 kinase inhibitors for cancer treatment and selective estrogen receptor ligands.[2][3] The introduction of a halogen, particularly iodine, onto the pyrazolo[1,5-a]pyridine ring system dramatically enhances its synthetic utility. Iodinated heterocycles are versatile intermediates, primarily for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[4][5] This functionalization provides a robust handle for the construction of complex molecular architectures, enabling the exploration of novel chemical spaces in drug discovery programs.[5]
This guide provides a detailed examination of the experimental procedures for the regioselective iodination of pyrazolo[1,5-a]pyridines, with a focus on explaining the causality behind the chosen methodologies. We will delve into the mechanistic underpinnings of the reaction and present a reliable, validated protocol for researchers in organic synthesis and drug development.
Mechanistic Insight: Electrophilic Aromatic Substitution at the C3 Position
The iodination of pyrazolo[1,5-a]pyridine proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The pyrazolo[1,5-a]pyridine ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The regioselectivity of this reaction is a critical consideration. Theoretical and experimental studies have shown that the C3 position of the pyrazolo[1,5-a]pyridine nucleus is the most electron-rich and sterically accessible site for electrophilic attack. This inherent electronic property consistently directs iodination to this position, leading to the preferential formation of the 3-iodo derivative.[4]
The general mechanism involves two key steps:
-
Generation of an Electrophilic Iodine Species (I⁺): Molecular iodine (I₂) itself is a weak electrophile. Therefore, an oxidizing agent or a Lewis acid is required to generate a more potent electrophilic iodine species, often denoted as "I⁺".[6][7] Common reagents for this purpose include N-Iodosuccinimide (NIS), or a combination of an iodine source (I₂ or KI) with an oxidant like Phenyliodine(III) diacetate (PIDA), hydrogen peroxide (H₂O₂), or iodic acid (HIO₃).[4][5][8]
-
Nucleophilic Attack and Rearomatization: The electron-rich C3 position of the pyrazolo[1,5-a]pyridine ring attacks the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base present in the reaction mixture then abstracts a proton from the C3 position, restoring the aromaticity of the ring system and yielding the 3-iodopyrazolo[1,5-a]pyridine product.
Below is a diagram illustrating the logical flow of this electrophilic substitution process.
Sources
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidines: estrogen receptor ligands possessing estrogen receptor beta antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Catalytic C-C Bond Formation on the Pyrazolo[1,5-a]pyridine Scaffold: Application Notes for the Functionalization of 7-Iodopyrazolo[1,5-a]pyridine
Introduction: The Pyrazolo[1,5-a]pyridine Core in Modern Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological activity. Its unique electronic properties and structural rigidity make it an attractive framework for the design of therapeutic agents targeting a wide array of biological targets. Notably, derivatives of this scaffold have been investigated as p38 kinase inhibitors, demonstrating their potential in the development of anti-inflammatory and anticancer drugs.[1] The ability to strategically functionalize this core, particularly at the C7 position, is crucial for modulating potency, selectivity, and pharmacokinetic properties. This guide provides detailed application notes and protocols for the palladium-catalyzed C-C bond formation using 7-Iodopyrazolo[1,5-a]pyridine as a key building block. We will delve into the mechanistic underpinnings of Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, offering researchers a robust toolkit for the synthesis of novel 7-substituted pyrazolo[1,5-a]pyridine derivatives.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Heteroaryl-Aryl Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance and stereospecificity. This palladium-catalyzed cross-coupling of an organohalide with an organoboron compound is particularly well-suited for the synthesis of 7-aryl and 7-heteroaryl pyrazolo[1,5-a]pyridines.
Mechanistic Rationale: The "Why" Behind the Reagents
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of oxidative addition, transmetalation, and reductive elimination.[2][3][4] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the this compound to a Pd(0) complex, forming a Pd(II) intermediate. The reactivity of the C-I bond is higher than that of C-Br or C-Cl bonds, making this compound an excellent substrate for this reaction.
-
Transmetalation: This is often the rate-determining step and requires the activation of the organoboron species by a base.[5][6] The base converts the boronic acid to a more nucleophilic boronate, which then transfers its organic group to the palladium center. The choice of base is critical; inorganic bases like carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used and their strength can influence the reaction rate and outcome.[3]
-
Reductive Elimination: The final step involves the reductive elimination of the desired 7-arylpyrazolo[1,5-a]pyridine from the Pd(II) complex, regenerating the catalytically active Pd(0) species.
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (1-5 mol%) and ligand (if required).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Suzuki-Miyaura Coupling of 7-Halogenated Pyrazolo[1,5-a]pyridines
| Entry | Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 7-Iodo | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 | Adapted from[7] |
| 2 | 7-Iodo | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 92 | Adapted from[8] |
| 3 | 7-Chloro | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 78 | Adapted from[9] |
Heck Reaction: Vinylation of the C7 Position
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, leading to the synthesis of substituted alkenes.[10] This reaction is particularly useful for introducing vinyl groups at the C7 position of the pyrazolo[1,5-a]pyridine core.
Mechanistic Rationale: Understanding Regioselectivity
The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination.[11][12]
-
Oxidative Addition: Similar to the Suzuki reaction, the cycle begins with the oxidative addition of this compound to a Pd(0) species.
-
Migratory Insertion: The alkene then coordinates to the palladium center and undergoes migratory insertion into the Pd-C bond. The regioselectivity of this step is influenced by both steric and electronic factors.[11][13][14] For terminal alkenes, the insertion typically occurs to place the pyrazolopyridine group on the less substituted carbon.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step generally favors the formation of the more stable trans (E)-alkene.[12]
-
Catalyst Regeneration: The base in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the Pd(0) catalyst.
Caption: Key Steps in the Heck Reaction Catalytic Cycle.
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Solvent (e.g., DMF, NMP, acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube, dissolve this compound (1.0 equiv) in the chosen solvent.
-
Add the alkene (1.5-2.0 equiv), the base (2.0 equiv), the palladium catalyst (2-5 mol%), and the ligand (4-10 mol%).
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Seal the tube and heat the reaction to 100-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 7-vinylpyrazolo[1,5-a]pyridine.
Data Summary: Heck Reaction with this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 120 | 75 | Adapted from[15] |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 130 | 88 | Adapted from[15] |
| 3 | Ethylene (1 atm) | Pd(OAc)₂ (5) | PPh₃ (10) | NaOAc | DMA | 100 | 65 | Adapted from[15] |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond through the coupling of a vinyl or aryl halide with a terminal alkyne.[2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[2]
Mechanistic Rationale: The Dual Catalytic Cycle
The Sonogashira coupling is believed to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12][16]
-
Palladium Cycle: This cycle is similar to that of the Suzuki and Heck reactions, involving the oxidative addition of this compound to a Pd(0) species.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide.[2][17] This copper acetylide is more reactive than the terminal alkyne itself.
-
Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II) complex from the palladium cycle, transferring the alkynyl group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to afford the 7-alkynylpyrazolo[1,5-a]pyridine and regenerate the Pd(0) catalyst.
While the copper co-catalyst enhances the reaction rate, copper-free Sonogashira protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling).[10]
Caption: Interconnected Catalytic Cycles of the Sonogashira Reaction.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et₃N, DIPEA)
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography.
Data Summary: Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 95 | Adapted from[18] |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 50 | 89 | Adapted from[19] |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | Toluene | 60 | 82 | Adapted from[20] |
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, and Sonogashira—represent highly effective and versatile methods for the C-C bond functionalization of this compound. By understanding the underlying catalytic cycles and the roles of various reagents, researchers can rationally design and optimize synthetic routes to a vast array of novel 7-substituted pyrazolo[1,5-a]pyridine derivatives. These compounds hold significant promise for the development of new therapeutic agents, and the protocols provided herein serve as a solid foundation for their exploration in medicinal chemistry and drug discovery programs.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653(1-2), 46-49. [Link]
- Heck Reaction - Chemistry LibreTexts. (2023). [Link]
- Heck reaction - Wikipedia. [Link]
- Sonogashira Coupling - Chemistry LibreTexts. (2024). [Link]
- Wang, X., Song, Y., Qu, J., & Luo, Y. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(6), 1147–1154. [Link]
- Regioselectivity in the Heck (Mizoroki-Heck) Reaction. In Name of the Book if available. [Link]
- Gazvoda, M., Virant, M., Pinter, B., & Kosmrlj, J. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
- Carrow, B. P., & Hartwig, J. F. (2014). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Organic Process Research & Development, 18(11), 1436-1443. [Link]
- Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applic
- What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - PMC - NIH. [Link]
- What the Heck?
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). [Link]
- Suzuki reaction - Wikipedia. [Link]
- Role of a base in Suzuki-Miyaura reaction. [Link]
- Stevens, K. L., et al. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Organic letters, 7(21), 4753–4756. [Link]
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. (2025). [Link]
- Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction - NIH. [Link]
- Capani, J. S., Jr, Cochran, J. E., & Liang, J. (Colin). (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(15), 9378–9384. [Link]
- A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions. [Link]
- Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. (2015). [Link]
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC - NIH. [Link]
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Palladium-mediated synthesis of 5-substituted 4-alkynylthieno[2,3-c]pyran-7-ones - Aurigene Pharmaceutical Services. [Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
Sources
- 1. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. bilder.buecher.de [bilder.buecher.de]
- 14. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aurigeneservices.com [aurigeneservices.com]
- 20. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
Application Notes & Protocols: Strategic Design of Bioactive Molecules Using 7-Iodopyrazolo[1,5-a]pyridine
Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyridine
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrazolo[1,5-a]pyridine core is one such "privileged scaffold," valued for its rigid, planar structure and its capacity to serve as a bioisostere for endogenous purines. This unique characteristic allows molecules built upon this scaffold to effectively interact with the ATP-binding sites of various enzymes, particularly kinases. Kinase dysregulation is a hallmark of numerous pathologies, most notably cancer, making pyrazolo[1,5-a]pyridine derivatives a focal point of intensive drug discovery efforts.[1]
The strategic introduction of an iodine atom at the 7-position of the pyrazolo[1,5-a]pyridine ring transforms this scaffold into a versatile and highly reactive building block. The carbon-iodine bond serves as a synthetic linchpin, enabling a diverse array of palladium-catalyzed cross-coupling reactions. This allows for the precise and modular installation of various chemical moieties, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides detailed application notes and protocols for the three most pivotal transformations in this context: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, with a focus on synthesizing potential kinase inhibitors.
Core Synthetic Strategies: Palladium-Catalyzed Functionalization
The utility of 7-Iodopyrazolo[1,5-a]pyridine as a precursor hinges on its reactivity in palladium-catalyzed cross-coupling reactions. These reactions offer a powerful toolkit for forging new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, with broad functional group tolerance.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of 7-aryl and 7-heteroaryl pyrazolo[1,5-a]pyridines. These biaryl structures are crucial for establishing key interactions within the binding pockets of target proteins, such as p38 MAP kinase.[2][3] The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions like dehalogenation.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 1: Synthesis of 7-Arylpyrazolo[1,5-a]pyridines via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the arylation of related halo-heterocycles.[4][5]
Materials:
-
This compound (1.0 eq)
-
Aryl- or Heteroarylboronic Acid or Pinacol Ester (1.2 - 1.5 eq)
-
Palladium Catalyst: Pd(OAc)₂ (2-5 mol%) with XPhos ligand (4-10 mol%) OR XPhos Pd G2/G3 precatalyst (2-5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc), Brine, Deionized Water
-
Silica Gel for chromatography
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, the palladium catalyst/precatalyst, and the base.
-
Inert Atmosphere: Seal the vessel and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction:
-
Conventional Heating: Heat the mixture to 80-110 °C and stir vigorously for 4-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Microwave Irradiation: Heat the mixture to 100-140 °C for 15-45 minutes.[4]
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 7-arylpyrazolo[1,5-a]pyridine.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | XPhos Pd G2 (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 6 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5), XPhos (10) | Cs₂CO₃ (2.5) | Toluene/H₂O | 110 | 12 | ~80-90 |
| 3 | Pyridin-3-ylboronic acid | XPhos Pd G3 (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | ~70-85 |
| 4 | 2-Thienylboronic acid | XPhos Pd G2 (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 4 | ~80-92 |
| (Yields are estimated based on similar transformations reported in the literature for halo-pyrazolo[1,5-a]pyrimidines and related heterocycles).[4][5] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, forming a C(sp²)-C(sp) bond. This reaction is invaluable for introducing linear alkynyl fragments, which can act as linkers, probes, or pharmacophores that extend into different regions of a target's active site. The classic Sonogashira coupling employs both palladium and copper(I) as co-catalysts.[6][7]
Protocol 2: Synthesis of 7-Alkynylpyrazolo[1,5-a]pyridines via Sonogashira Coupling
This protocol is based on standard Sonogashira conditions applied to various aryl halides.[6][7][8]
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.1 - 1.5 eq)
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) Co-catalyst: CuI (3-10 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 - 4.0 eq, often used as solvent or co-solvent)
-
Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Triphenylphosphine (PPh₃) (optional, 4-10 mol%)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound, the palladium catalyst, CuI, and (if used) PPh₃.
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), followed by the base (e.g., Et₃N) and the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature to 60 °C for 2-24 hours. The reaction is typically complete when the starting iodide is consumed, as monitored by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., EtOAc or CH₂Cl₂), and wash with saturated aqueous NH₄Cl solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Sonogashira Couplings
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N (3) | THF | RT | 4 | ~85-95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | 5 | DIPA (3) | DMF | 50 | 6 | ~80-90 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (4) | 8 | Et₃N (3) | THF | 40 | 12 | ~70-85 |
| 4 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | Et₃N (3) | THF | RT | 8 | ~88-96 |
| (Yields are estimated based on general Sonogashira reaction efficiency with similar aryl iodides).[6][8] |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a linkage central to a vast number of pharmaceuticals.[9] This reaction allows for the introduction of primary and secondary amines at the 7-position of the pyrazolo[1,5-a]pyridine core. The resulting amino-derivatives can serve as key hydrogen bond donors or acceptors, crucial for anchoring the molecule within a kinase hinge region. The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[10]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
Protocol 3: Synthesis of 7-Aminopyrazolo[1,5-a]pyridines via Buchwald-Hartwig Amination
This protocol is a generalized procedure based on conditions reported for the amination of various halo-pyridines and related heterocycles.[10][11][12]
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Ligand: Xantphos, BINAP, or a Buchwald-type biaryl phosphine ligand (e.g., XPhos, RuPhos) (2-8 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 eq)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
Vessel Preparation: In a glovebox or under a positive pressure of inert gas, add the palladium source, the phosphine ligand, and the base to a flame-dried Schlenk tube or vial.
-
Reagent Addition: Add the this compound, the anhydrous solvent, and finally the amine.
-
Inert Atmosphere: Seal the vessel and ensure the headspace is inert.
-
Reaction: Heat the mixture to 80-120 °C with vigorous stirring for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., EtOAc). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude material by flash column chromatography on silica gel to yield the 7-aminopyrazolo[1,5-a]pyridine product.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 12 | ~75-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.8) | Dioxane | 100 | 8 | ~80-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ (2) | Toluene | 110 | 18 | ~70-85 |
| 4 | tert-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (2) | Dioxane | 100 | 16 | ~65-80 |
| (Yields are estimated based on amination reactions of structurally similar aryl halides).[11][12] |
Application in Target-Oriented Synthesis: p38 MAPK Inhibitors
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation.[3][13] It plays a central role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[14] Consequently, aberrant p38 signaling is implicated in a host of inflammatory diseases and cancers, making it a high-priority therapeutic target. Several pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of p38 kinase.[2]
The 7-substituted pyrazolo[1,5-a]pyridine scaffold is ideally suited to target p38. The nitrogen atoms of the heterocyclic core can form key hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, while the substituent introduced at the 7-position via cross-coupling can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Signaling Pathway: p38 MAPK Activation and Inhibition
Caption: Inhibition of the p38 MAPK signaling cascade.
Conclusion and Future Outlook
The this compound scaffold is a powerful and versatile platform for the design and synthesis of bioactive molecules. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide a robust and modular synthetic arsenal for generating extensive libraries of novel compounds. The demonstrated success of this scaffold in developing potent p38 MAPK inhibitors underscores its therapeutic potential. Future efforts will likely focus on exploring novel coupling partners, developing more sustainable and efficient catalytic systems, and applying these strategies to an even broader range of biological targets.
References
- Stevens, K. L., Jung, D. K., Alberti, M. J., Badiang, J. G., Peckham, G. E., Veal, J. M., Cheung, M., Harris, P. A., Chamberlain, S. D., & Peel, M. R. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Organic Letters, 7(21), 4753–4756. [Link]
- Goldstein, D. M., Soth, M., Ost-Reyer, J., et al. (2008). Pyrazolo-pyrimidines: a novel heterocyclic scaffold for potent and selective p38 alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(5), 1579-1583. [Link]
- Wikipedia contributors. (2023). p38 mitogen-activated protein kinases. Wikipedia, The Free Encyclopedia. [Link]
- QIAGEN. (n.d.). p38 MAPK Signaling. GeneGlobe. [Link]
- El Kazzouli, S., Koubachi, J., Berteina-Raboin, S., Mouaddib, A., Guillaumet, G., & Akssira, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2845-2856. [Link]
- Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- El Kazzouli, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
- Gomma, M. A., & El-Reedy, A. A. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. [Link]
- Wielgus, E., et al. (2020).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Sikdar, S., et al. (2023).
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- ACS Green Chemistry Institute. (n.d.).
- Lee, B. K., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. [Link]
- Gribble, A. D., et al. (2019). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 17(1), 109-116. [Link]
- Kumar, D., & Kumar, N. M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(19), 1625-1647. [Link]
- Gomma, M. A., & El-Reedy, A. A. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]
- Ravi, C., et al. (2017). Synthesis of functionalized Pyrazolo[1,5-a]pyridines. Synthesis, 49(11), 2513-2522. [Link]
- Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
- Li, J. J. (2009). Suzuki-Miyaura Coupling. In Name Reactions (pp. 513-517). Springer, Berlin, Heidelberg. [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 7-Iodopyrazolo[1,5-a]pyridine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 7-iodopyrazolo[1,5-a]pyridine. This guide is structured to provide in-depth, practical solutions to common challenges encountered during this specific transformation. Drawing upon established principles in cross-coupling chemistry and specific insights into the reactivity of N-heterocyclic compounds, this resource aims to empower you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.
Troubleshooting Guide: From Low Yield to No Reaction
This section is designed as a first line of defense when your Suzuki coupling with this compound is not performing as expected. We will diagnose potential problems and provide actionable solutions.
Question: My reaction yield is low or non-existent. What are the primary causes and how can I improve it?
Low yields in the Suzuki coupling of N-heterocycles like this compound are a common hurdle. The issue often stems from a few key areas: catalyst activity, substrate-specific challenges, and suboptimal reaction conditions.[1][2]
Initial Diagnostic Workflow:
Caption: Troubleshooting workflow for low yield Suzuki coupling.
Detailed Troubleshooting Steps:
-
Catalyst System Inactivity: The nitrogen atom in the pyrazolo[1,5-a]pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands that promote the desired catalytic cycle and prevent catalyst poisoning. Buchwald ligands such as SPhos and XPhos are excellent starting points.[3] For challenging couplings of related heterocycles like pyrazolo[1,5-a]pyrimidines, a combination of a pre-catalyst (e.g., XPhosPdG2) and additional ligand has been shown to be effective in preventing side reactions.[4][5]
-
Actionable Protocol: Screen a panel of palladium pre-catalysts and ligands. See the "Experimental Protocols" section for a recommended screening setup.
-
-
Dehalogenation of this compound: A common side reaction is the reduction of the C-I bond to a C-H bond, leading to the formation of pyrazolo[1,5-a]pyridine.[4][6] This is often mediated by a palladium-hydride species.[6]
-
Solution: The choice of base and solvent is critical. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sometimes gentler than strong inorganic bases. Anhydrous conditions can also suppress the formation of Pd-H species.[1]
-
Actionable Protocol: If dehalogenation is significant, switch to a milder base and ensure all reagents and solvents are scrupulously dried.
-
-
Boronic Acid Instability (Protodeboronation and Homocoupling): Boronic acids, especially electron-deficient ones, can be unstable under the reaction conditions, leading to protodeboronation (replacement of the boronic acid group with hydrogen) or homocoupling (formation of a biaryl from two boronic acid molecules).[7]
-
Solution:
-
Protodeboronation: Use of more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[1][7] These reagents often release the boronic acid slowly in situ.
-
Homocoupling: This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. Using a Pd(0) source directly can also sometimes reduce homocoupling that might arise from the in-situ reduction of Pd(II) pre-catalysts.
-
-
Actionable Protocol: Ensure your boronic acid is of high quality. If protodeboronation is suspected, switch to a corresponding boronic ester. For all reactions, thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Question: I am observing significant amounts of a dehalogenated byproduct. How can I suppress this?
Dehalogenation is a particularly vexing problem with electron-deficient N-heteroaryl halides.[6] The 7-position of the pyrazolo[1,5-a]pyridine nucleus is susceptible to this side reaction.
Strategies to Minimize Dehalogenation:
| Strategy | Rationale | Recommended Action |
| Ligand Selection | Bulky, electron-rich ligands can accelerate the rate of reductive elimination (the desired product-forming step) relative to the undesired dehalogenation pathway. | Use Buchwald-type ligands like SPhos, XPhos, or RuPhos. For a related pyrazolo[1,5-a]pyrimidine system, an XPhos-based catalyst was crucial to avoid debromination.[4][5] |
| Base Selection | The base can influence the formation of palladium-hydride species responsible for dehalogenation. | Screen milder bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). Potassium phosphate (K₃PO₄) is also a widely effective base. |
| Solvent System | The solvent can be a source of protons for dehalogenation. | Use anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF. Ensure solvents are freshly distilled or from a sure-seal bottle. |
| Protecting Groups | For N-H containing heterocycles, deprotonation by the base can increase electron density and promote side reactions. While pyrazolo[1,5-a]pyridine does not have an N-H in the pyrazole ring, this is a key consideration for other systems. In some cases, N-protection has been shown to suppress dehalogenation in pyrrole systems. | Not directly applicable to the core pyrazolo[1,5-a]pyridine, but a crucial consideration if your boronic acid partner contains a reactive N-H group. |
Question: My purification is complicated by a biaryl byproduct from the homocoupling of my boronic acid. What can I do?
Boronic acid homocoupling is typically an oxidative process that competes with the desired cross-coupling.
Key Mitigation Strategies:
-
Rigorous Exclusion of Oxygen: Oxygen is a known promoter of boronic acid homocoupling.
-
Action: Degas your reaction mixture thoroughly. A common method is to bubble argon or nitrogen through the solvent for 15-30 minutes before adding the catalyst. Maintaining a positive pressure of inert gas throughout the reaction is also critical.
-
-
Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.
-
Action: Start with 1.2 equivalents of the boronic acid and adjust as needed based on your results.
-
-
Choice of Palladium Source: Using a Pd(II) pre-catalyst requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes be accompanied by homocoupling of the boronic acid.
-
Action: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. However, be aware that these can be less stable than modern pre-catalysts.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst and ligand screening for the Suzuki coupling of this compound?
A: For N-heteroaryl iodides, a robust starting point would be a second-generation Buchwald pre-catalyst like SPhos Pd G2 or XPhos Pd G2 . These are air- and moisture-stable and have shown broad utility.[3] A catalyst loading of 1-3 mol% is a reasonable starting point.
Q2: Which base and solvent system should I try first?
A: A widely successful combination for a variety of Suzuki couplings is potassium phosphate (K₃PO₄) as the base in a 1,4-dioxane/water solvent system (e.g., a 4:1 to 10:1 ratio).[1] Toluene can be a good alternative to dioxane.
Q3: At what temperature should I run the reaction?
A: Aryl iodides are generally quite reactive. A starting temperature of 80-100 °C is recommended. If the reaction is sluggish, the temperature can be increased to 110 °C.
Q4: My boronic acid is not commercially available. Is it better to use the boronic acid, a pinacol ester, or a trifluoroborate salt?
A: While boronic acids are most common, if you are synthesizing your boron reagent, preparing the pinacol ester is often a good strategy. They are generally more stable to storage and can be purified by chromatography more easily than boronic acids.[7] They are also less prone to protodeboronation during the reaction.[1][7]
Experimental Protocols
Protocol 1: General Starting Conditions for Suzuki Coupling of this compound
This protocol provides a robust starting point for your optimization efforts.
Reaction Setup:
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
Technical Support Center: Synthesis of 7-Iodopyrazolo[1,5-a]pyridine
Welcome to the technical support center for the synthesis of 7-Iodopyrazolo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems that may arise during the synthesis of this compound. Each issue is analyzed from a mechanistic perspective to provide robust and scientifically grounded solutions.
Question 1: My direct iodination of pyrazolo[1,5-a]pyridine is resulting in a mixture of isomers, primarily the 3-iodo derivative, with very little of the desired 7-iodo product. What is happening and how can I fix it?
Answer:
This is the most common challenge and stems from the inherent electronic properties of the pyrazolo[1,5-a]pyridine ring system.
Root Cause Analysis: The pyrazolo[1,5-a]pyridine scaffold is an electron-rich heterocycle. In electrophilic aromatic substitution reactions, the C3 position is often the most kinetically favored site for attack due to its higher electron density and the stability of the resulting sigma complex.[1][2] Direct halogenation with electrophilic iodine sources (e.g., I₂, NIS, ICl) will almost invariably lead to preferential substitution at C3. Achieving C7 selectivity through direct iodination is exceedingly difficult and not a recommended synthetic strategy.
Recommended Solution: A Pre-functionalization Strategy The most reliable and regioselective method to synthesize this compound is not through late-stage iodination. Instead, the iodine atom should be incorporated into the pyridine starting material before the construction of the fused pyrazole ring. This ensures unambiguous placement of the iodine at the desired position.
Detailed Experimental Protocol: This protocol employs a [3+2] cycloaddition reaction between a pre-iodinated N-aminopyridinium salt and an alkyne.[3][4][5]
-
Step 1: Synthesis of 1-amino-4-iodopyridinium iodide.
-
To a solution of 4-iodopyridine (1.0 eq.) in a suitable solvent like dichloromethane (DCM), add hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
The resulting N-aminopyridinium salt can often be precipitated and used directly, or the solvent can be removed under reduced pressure.[5] For subsequent steps, converting the sulfate or mesylate salt to an iodide salt with potassium iodide can improve reactivity.
-
-
Step 2: [3+2] Cycloaddition to form the Pyrazolo[1,5-a]pyridine core.
-
Dissolve the 1-amino-4-iodopyridinium salt (1.0 eq.) in a solvent mixture, such as DMF/water.[5]
-
Add a base, typically potassium carbonate (K₂CO₃) (2.0-3.0 eq.), to generate the N-iminopyridinium ylide in situ.
-
To this mixture, add your alkyne partner (e.g., ethyl propiolate for a 2-ester substituted product) (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography.
-
Question 2: I am attempting the pre-functionalization strategy, but the yield of my pyrazolo[1,5-a]pyridine core is very low. What factors could be affecting the cycloaddition step?
Answer:
Low yields in the [3+2] cycloaddition step can be attributed to several factors related to the stability of the ylide intermediate and the reactivity of the dipolarophile.
Root Cause Analysis:
-
Inefficient Ylide Formation: The N-iminopyridinium ylide is a transient species. The choice of base and solvent is critical for its efficient generation without causing decomposition.
-
Poor Dipolarophile Reactivity: Electron-deficient alkynes (like acetylenedicarboxylates or propiolates) are excellent partners for this reaction.[6] Less activated alkynes may require harsher conditions, leading to side reactions.
-
Ylide Decomposition: The ylide can decompose or dimerize if it does not react with the alkyne in a timely manner. Temperature control is crucial.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Base | Switch from a strong, non-nucleophilic base like DBU to a milder inorganic base like K₂CO₃. | Strong organic bases can sometimes lead to complex side reactions or decomposition of the starting salt. K₂CO₃ is effective and widely cited for this transformation.[5][7] |
| Solvent | Use a polar aprotic solvent like DMF or a mixture of DMF/water. | These solvents are effective at dissolving the pyridinium salt and facilitating the formation of the polar ylide intermediate.[5] |
| Temperature | Start at room temperature and gradually increase the heat to 80-100 °C. | This allows for the controlled formation of the ylide and its subsequent trapping by the alkyne, minimizing decomposition pathways. |
| Alkyne Partner | Ensure you are using an "activated" alkyne with electron-withdrawing groups (e.g., -CO₂Et, -CN). | These groups lower the LUMO energy of the alkyne, accelerating the cycloaddition reaction with the high-energy HOMO of the ylide.[4] |
Question 3: I have successfully synthesized my product, but I am struggling to purify it. Column chromatography gives co-eluting impurities. What are my options?
Answer:
Purification of heterocyclic compounds can be challenging due to their polarity and potential for interaction with the silica gel stationary phase.
Root Cause Analysis: Impurities may include unreacted starting materials, regioisomers from incomplete selectivity in a direct iodination attempt, or byproducts from side reactions. These often have similar polarities to the desired product.
Purification Strategies:
-
Optimize Column Chromatography:
-
Solvent System: Instead of a standard Hexane/Ethyl Acetate gradient, try a DCM/Methanol system. The different solvent properties can alter the elution profile. Adding a small amount of triethylamine (~0.1-1%) to the mobile phase can help reduce tailing for basic compounds by neutralizing acidic sites on the silica.
-
Alternative Stationary Phase: If silica gel fails, consider using alumina (neutral or basic) or a C18-functionalized reverse-phase silica for more polar compounds.
-
-
Recrystallization:
-
This is an excellent method for obtaining highly pure crystalline material if a suitable solvent system can be found.
-
Screening: Test a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) and solvent pairs (e.g., DCM/hexane, ethanol/water). Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.
-
-
Acid-Base Extraction:
-
If the impurities are non-basic, you can dissolve the crude material in an organic solvent (like DCM) and wash it with a dilute aqueous acid (e.g., 1M HCl).
-
The basic this compound will move into the aqueous layer as its hydrochloride salt.
-
The layers are separated, and the aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) to a pH > 8.
-
The pure product will precipitate or can be re-extracted into an organic solvent.
-
Frequently Asked Questions (FAQs)
FAQ 1: Why is direct electrophilic iodination so regioselective for the C3 position in similar heterocycles?
The regioselectivity is a direct consequence of the principles of electrophilic aromatic substitution applied to this specific heterocyclic system. The nitrogen atom at position 1 acts as a powerful electron-donating group through resonance, directing electron density primarily to the C3 position of the pyrazole ring. Mechanistic studies on related pyrazolo[1,5-a]pyrimidines confirm that this position is the most nucleophilic and therefore the most susceptible to attack by an electrophile like I⁺.[1][8]
FAQ 2: What are the essential safety precautions for handling iodinating reagents?
Working with iodinating agents requires strict adherence to safety protocols.
-
N-Iodosuccinimide (NIS): A stable solid, but it is a strong oxidizing agent and can cause skin and eye irritation. Handle in a fume hood and wear appropriate PPE (gloves, lab coat, safety glasses).
-
Iodine (I₂): Solid iodine sublimes to produce a vapor that is irritating to the respiratory system and eyes. It is also corrosive. Always handle in a well-ventilated fume hood.
-
Iodine Monochloride (ICl): A highly corrosive and reactive liquid. It reacts violently with water. It must be handled with extreme care in a fume hood, using appropriate gloves and face protection.
-
Quenching: Reactions involving these reagents should be quenched carefully, often with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃), which converts reactive iodine species to the much less reactive iodide ion (I⁻).
FAQ 3: How can I definitively confirm that I have synthesized the 7-iodo isomer and not another regioisomer?
Unambiguous structure elucidation is critical. A combination of analytical techniques is the best approach.
-
¹H NMR Spectroscopy: The proton at the C7 position in the parent pyrazolo[1,5-a]pyridine typically appears as a doublet of doublets. In the 7-iodo product, this signal will be absent. Furthermore, the coupling constants (J-values) between the remaining protons on the pyridine ring (H5 and H6) will provide crucial information about their relative positions.
-
2D NMR Spectroscopy (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy is a powerful tool. A correlation between the proton at C5 and the protons of a substituent at C4 (if present) can help confirm the connectivity. For the 7-iodo isomer, a NOE between the proton at C5 and the proton at C6 would be expected.
-
X-ray Crystallography: If you can grow a suitable single crystal of your compound, X-ray diffraction provides the most definitive and unambiguous proof of structure and regiochemistry.
Visualized Workflows and Mechanisms
References
- Title: Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses Source: Bioorganic & Medicinal Chemistry URL:[Link]
- Title: Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines Source: ACS Omega URL:[Link]
- Title: Synthesis of pyrazolo[1,5-a]pyridines Source: Organic Chemistry Portal URL:[Link]
- Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Medicinal Chemistry URL:[Link]
- Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Title: Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions Source: RSC Advances URL:[Link]
- Title: Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines Source: Organic Chemistry Portal URL:[Link]
- Title: Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions Source: Heterocycles URL:[Link]
- Title: Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines Source: MDPI URL:[Link]
- Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Title: Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety Source: Chemistry Central Journal URL:[Link]
- Title: Design, Synthesis and Cytotoxicity Studies of Novel pyrazolo[1, 5-a]pyridine Derivatives Source: Anti-Cancer Agents in Medicinal Chemistry URL:[Link]
- Title: Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide Source: ResearchG
- Title: Halogenation, Nitration, and Sulfonation | Heterocyclic compounds part 6 Source: YouTube URL:[Link]
- Title: Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines Source: ACS Omega URL:[Link]
- Title: Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol Source: The Journal of Organic Chemistry URL:[Link]
- Title: Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones Source: Organic & Biomolecular Chemistry URL:[Link]
- Title: Halogenation Practice Problems Source: Pearson URL:[Link]
- Title: Improved Synthesis of Pyrazolo[1,5-a]pyridine- 3-carboxylic Acid Derivatives Source: Applied Chemical Industry URL:[Link]
- Title: Alkene halogen
Sources
- 1. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Improved Synthesis of Pyrazolo[1,5-a]pyridine- 3-carboxylic Acid Derivatives [yyhx.ciac.jl.cn]
- 6. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 7-Iodopyrazolo[1,5-a]pyridine Derivatives
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals navigating the purification of 7-Iodopyrazolo[1,5-a]pyridine derivatives. The unique electronic properties and potential for dehalogenation of these compounds present specific challenges that require careful consideration of purification methodology. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to streamline your workflow and enhance recovery and purity.
General FAQs & Initial Assessment
This section addresses high-level questions and initial steps to consider before commencing any purification protocol.
Q1: What are the primary challenges in purifying this compound derivatives?
A1: The primary challenges stem from three core properties of the molecule:
-
Basicity of the Pyridine Ring: The nitrogen atom in the pyrazolo[1,5-a]pyridine core can interact strongly with acidic silica gel, a common stationary phase in column chromatography. This can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the compound on the column.[1]
-
Lability of the Carbon-Iodine Bond: The C-I bond can be susceptible to cleavage (de-iodination), especially under harsh conditions (e.g., prolonged exposure to acidic media, certain catalysts, or light). This can lead to the formation of the non-iodinated parent compound as a significant impurity that may be difficult to separate.
-
Solubility: Like many heterocyclic systems, these derivatives can exhibit variable and sometimes poor solubility in common organic solvents, making both chromatography and recrystallization challenging.
Q2: What are the most common impurities I should expect from the synthesis of these compounds?
A2: Besides unreacted starting materials, common impurities include:
-
De-iodinated Product: The corresponding pyrazolo[1,5-a]pyridine without the iodine substituent.
-
Regioisomers: Depending on the synthetic route, isomers with iodine at different positions may form.
-
Di-iodinated Products: Over-reaction can lead to the introduction of a second iodine atom.
-
Residual Catalysts and Reagents: For instance, residual iodine monochloride (ICl) or other iodinating agents may need to be quenched and removed.[2]
Q3: How should I monitor my purification progress effectively?
A3: Thin-Layer Chromatography (TLC) is the most crucial tool. Due to the aromatic nature of the pyrazolo[1,5-a]pyridine core, spots are typically easily visualized under UV light (254 nm).[3][4]
-
UV Visualization: Most commercially available TLC plates contain a fluorescent indicator, causing the plate to appear green under 254 nm UV light. Aromatic and conjugated compounds will absorb this light and appear as dark spots.[3][4]
-
Iodine Staining: Exposing the TLC plate to iodine vapor is a secondary method. Iodine forms colored complexes with many organic compounds, appearing as yellow-brown spots.[4][5] This method is semi-destructive and the spots will fade over time, so they should be circled with a pencil immediately.[6]
-
Permanganate Staining: A potassium permanganate (KMnO₄) stain can be useful for visualizing impurities that are susceptible to oxidation (e.g., certain side-chains) and might not be UV-active. Oxidizable compounds appear as yellow spots on a purple background.[6]
Initial Purification Workflow
The following diagram outlines a logical decision-making process for selecting a primary purification technique after initial reaction work-up.
Caption: A decision tree for selecting the initial purification strategy.
Section 1: Flash Column Chromatography
Flash column chromatography is the workhorse technique for purifying moderately polar organic compounds. For this compound derivatives, success hinges on mitigating the compound's basicity.
Chromatography FAQs
Q1: My compound is streaking badly on the TLC plate and tailing on the column. What's happening?
A1: This is a classic sign of strong interaction between the basic nitrogen of your pyrazolopyridine and the acidic silanol groups (Si-OH) on the silica surface.[1] This leads to a non-ideal equilibrium during elution, causing poor peak shape.
Q2: How can I prevent peak tailing and improve separation?
A2: The most effective method is to deactivate the silica gel by neutralizing the acidic silanol groups. This is typically done by adding a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the active silanol sites, allowing your basic compound to elute more symmetrically.[7][8]
-
Ammonia: Using a solution of 1-2% ammonia in methanol as a polar modifier in a dichloromethane (DCM) eluent can also be effective.
Q3: My compound seems to be decomposing on the silica column. How can I confirm this and what are my options?
A3: To check for stability, perform a simple 2D TLC experiment.[1][9] Spot your crude mixture on the bottom-left corner of a square TLC plate, run it, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will move to a new position on the diagonal. If it decomposes, you will see new spots off the diagonal.[1] If degradation is confirmed:
-
Switch to a less acidic stationary phase: Alumina (neutral or basic) is a common alternative.[8][9]
-
Use deactivated silica: As described above, adding a base like TEA can suppress acid-catalyzed degradation.[7]
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause | Recommended Solution |
| Poor Separation / Overlapping Peaks | 1. Inappropriate Solvent System: The chosen eluent does not have the correct polarity or selectivity to resolve the components.[10] | Re-screen solvent systems using TLC. Aim for a product Rf of 0.2-0.4.[8] Try different solvent combinations (e.g., DCM/Methanol instead of Hexane/EtOAc) to alter selectivity.[10] |
| 2. Column Overloading: Too much crude material was loaded relative to the amount of silica. | Reduce the sample load. A general rule is to load 1-5 g of crude material per 100 g of silica gel.[8][10] | |
| 3. Poor Column Packing: The silica bed has channels or cracks, leading to an uneven solvent front. | Ensure the column is packed uniformly as a slurry to avoid air bubbles and create a homogenous bed.[8] | |
| Compound Won't Elute from Column | 1. Compound is Too Polar: The eluent is not strong enough to move the compound off the silica. | Gradually increase the eluent polarity. If using Hexane/EtOAc, increase the percentage of EtOAc. If necessary, switch to a stronger system like DCM/Methanol.[10] |
| 2. Irreversible Adsorption/Decomposition: The compound has either degraded or is too basic and has permanently bound to the acidic silica. | Test for stability on a TLC plate.[9] If the compound is unstable, use a deactivated column (add TEA) or switch to alumina.[8] | |
| Low Recovery After Purification | 1. Compound Degradation: As described above. | Use a less acidic stationary phase or add a basic modifier to the eluent.[8] |
| 2. Co-elution with Impurities: Mixed fractions containing the product were discarded to maximize the purity of the main fractions. | Optimize the solvent system for better separation. Using a shallower gradient during elution can often improve the resolution between closely related spots. |
Protocol 1: Flash Column Chromatography with Deactivated Silica
Objective: To purify a this compound derivative using a silica gel column with a triethylamine-modified eluent.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Solvents (e.g., HPLC-grade Hexane, Ethyl Acetate)
-
Triethylamine (TEA)
-
Chromatography column, sand, collection tubes
Procedure:
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., 70:30 Hexane:Ethyl Acetate) that gives your desired product an Rf value between 0.2 and 0.4. Prepare your bulk eluent by adding 0.5% TEA by volume to this solvent mixture.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar eluent (e.g., 100% Hexane or the initial gradient solvent).
-
Pour the slurry into the column and gently tap the sides to ensure even packing. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.[8] Add another thin layer of sand on top.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent). Using a pipette, carefully apply the solution to the top layer of sand.
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a strong solvent (e.g., DCM, acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply positive pressure (using a flash chromatography system or bellows) to achieve a flow rate of approximately 2 inches/minute.
-
Collect fractions and monitor their contents by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove residual solvents.
-
Section 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, capable of yielding material of very high purity if a suitable solvent is found.
Recrystallization FAQs
Q1: How do I choose the right solvent for recrystallization?
A1: The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[11] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Single Solvents: Common choices for pyrazole and pyridine derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[11]
-
Mixed Solvent Systems: This is often a very effective technique. Dissolve your compound in a minimal amount of a "good" hot solvent (one in which it is very soluble, like ethanol or DCM). Then, add a "bad" hot solvent (one in which it is poorly soluble, like water or hexane) dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the "good" solvent to redissolve the precipitate, then allow it to cool slowly.[11]
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid.[8]
-
Add More Solvent: The most common fix is to add more of the hot solvent to the oiled mixture to make the solution less concentrated, then allow it to cool again.[10]
-
Lower the Cooling Temperature: Try cooling the solution more slowly or using a solvent with a lower boiling point.
-
Change Solvents: The chosen solvent may simply be inappropriate.
Q3: I'm getting very low recovery. How can I improve my yield?
A3: Low recovery is often due to using too much solvent or the compound having significant solubility even in the cold solvent.[10]
-
Use Minimal Solvent: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the solid.[10]
-
Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice bath to maximize precipitation.
-
Recover a Second Crop: Concentrate the mother liquor (the filtrate) by about half and cool it again to obtain a second crop of crystals.[8] Be aware that this second crop may be less pure than the first.
Protocol 2: Single-Solvent Recrystallization
Objective: To purify a solid this compound derivative by recrystallization.
Materials:
-
Crude solid product
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks, hot plate, filter funnel, filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the solvent and heat the mixture to boiling while stirring. Continue adding small portions of the solvent until the solid just dissolves completely.[11]
-
Decolorization (Optional): If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel to remove them.[8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[8]
-
Allow the crystals to air-dry on the filter paper or transfer them to a desiccator under vacuum to remove all solvent.
-
Troubleshooting Recrystallization
The following diagram provides a workflow for addressing common issues during recrystallization.
Caption: A logical workflow for troubleshooting common recrystallization issues.
Section 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)
When impurities are structurally very similar to the desired product (e.g., regioisomers, de-iodinated byproducts), flash chromatography may not provide adequate resolution. In these cases, preparative HPLC is the preferred method for achieving high purity.[12]
Prep HPLC FAQs
Q1: When should I choose Prep HPLC over flash chromatography?
A1: Choose Prep HPLC when:
-
High Purity is Essential: For final compounds intended for biological testing or as analytical standards.
-
Difficult Separations: When the Rf difference between your product and an impurity is very small (<0.1).
-
Small Scale: While large-scale prep HPLC exists, it is often most practical for purifying milligrams to several grams of material.
Q2: What column and mobile phase should I start with?
A2: For most pyrazolopyridine derivatives, a reverse-phase C18 column is the standard starting point.[13]
-
Stationary Phase: A C18 (octadecylsilyl) silica column is robust and versatile for separating moderately polar compounds.
-
Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is typical. To ensure good peak shape for these basic compounds, it is crucial to add a modifier to the mobile phase.
-
Trifluoroacetic Acid (TFA): Adding 0.1% TFA to both water and the organic solvent will protonate the pyridine nitrogen, leading to sharp, symmetrical peaks.
-
Formic Acid: 0.1% formic acid is another common acidic modifier.
-
Q3: How do I avoid overloading the column?
A3: Column overload is a primary cause of poor separation in prep HPLC.[1] The amount you can load depends on the column diameter and the difficulty of the separation.
-
Start Small: Begin with a small analytical injection to determine the retention times and resolution.
-
Loading Study: Perform a series of injections with increasing concentrations to find the maximum load that does not compromise resolution.
-
Dissolve in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to prevent peak distortion caused by a strong sample solvent.[1]
Protocol 3: Developing a Preparative HPLC Method
Objective: To isolate a pure this compound derivative from a mixture with closely eluting impurities.
Procedure:
-
Analytical Method Development:
-
Using an analytical HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm), inject a small amount of the crude mixture.
-
Develop a gradient method, typically starting with high water content and ramping to high organic content (e.g., 10% to 95% Acetonitrile in Water, both with 0.1% TFA, over 20 minutes).
-
Optimize the gradient to achieve the best possible separation (resolution) between the product peak and its nearest impurities.
-
-
Method Scaling:
-
Transfer the optimized analytical method to the preparative system. The key is to maintain the same linear velocity of the mobile phase. The flow rate must be scaled according to the column cross-sectional area.
-
Rule of Thumb: A flow rate of 1 mL/min on a 4.6 mm ID analytical column scales to approximately 21 mL/min on a 21.2 mm ID preparative column.[14]
-
-
Sample Preparation and Loading:
-
Dissolve the crude material in a minimal amount of a suitable solvent. Ideally, use the initial mobile phase or a solvent like DMSO if solubility is an issue.
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulates that could damage the column.
-
Inject the sample onto the preparative column.
-
-
Fraction Collection:
-
Monitor the elution using a UV detector set to a wavelength where the compound absorbs strongly (e.g., 254 nm or 280 nm).
-
Collect fractions corresponding to the peak of the desired product. Automated fraction collectors can trigger collection based on the UV signal threshold.
-
-
Product Isolation:
-
Combine the pure fractions.
-
A significant portion of the solvent (acetonitrile or methanol) can be removed by rotary evaporation.
-
The remaining aqueous solution is typically frozen and lyophilized (freeze-dried) to yield the pure compound as a fluffy solid, often as its TFA salt.
-
References
- 5.7: Visualizing TLC Plates - Chemistry LibreTexts. (2025).
- 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022).
- Robertson, J. (n.d.). An improved method for visualizing TLC plates using iodine. Journal of Chemical Education.
- TLC Visualization Methods. (n.d.).
- Al-Warhi, T., et al. (2022). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PMC - PubMed Central.
- Hradil, P., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Institute of Molecular and Translational Medicine.
- Purification: Troubleshooting Flash Column Chromatography - University of Rochester, Department of Chemistry. (n.d.).
- Al-Omran, F., et al. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PMC - NIH.
- The Power of Preparative HPLC Systems - Teledyne LABS. (n.d.).
- HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. (2015).
- Prep HPLC Simplified Webinar - YouTube. (2021).
- Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent.
- Principles and practical aspects of preparative liquid chromatography - Agilent. (n.d.).
- Bartroli, J., et al. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.
- Szelag, A., et al. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH.
- Gomaa, M. A.-M. (2025). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate.
- Zhang, Y., et al. (2024). Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. PubMed.
- Adimurthy, S., et al. (2016). Design, Synthesis and Cytotoxicity Studies of Novel pyrazolo[1, 5-a]pyridine Derivatives. European Journal of Medicinal Chemistry.
- Abdel-Wahab, B. F., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Brazilian Chemical Society.
- Lee, S., et al. (n.d.). Purification method of pyridine and pyridine derivatives. Google Patents.
- Maquestiau, A., & Vanden Eynde, J.-J. (2025). Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. ResearchGate.
- Hupp, M., et al. (n.d.). Method for purifying pyrazoles. Google Patents.
- Szelag, A., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI.
- Cifuentes, C., et al. (2025). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Publishing.
- Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI.
- Synthesis Pros, what are your best tips for handling certain functional groups or reactions?. (2024). Reddit.
- Al-Adiwish, W. M., et al. (n.d.). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC - NIH.
- Kim, S., et al. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 13. youtube.com [youtube.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Synthesis of 7-Iodopyrazolo[1,5-a]pyridine
Welcome to the technical support guide for the synthesis of 7-Iodopyrazolo[1,5-a]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during this synthesis, providing troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you improve your reaction yields and product purity.
Introduction: The Challenge of Regioselective Iodination
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds developed for treating neurological disorders and cancer.[1] The 7-iodo derivative, in particular, is a valuable intermediate for further functionalization via cross-coupling reactions. However, achieving high yields of this specific regioisomer can be challenging due to two primary hurdles:
-
The efficiency of the initial formation of the pyrazolo[1,5-a]pyridine bicyclic core.
-
Controlling the regioselectivity of electrophilic iodination, which can occur at other positions on the ring if not properly optimized.
This guide provides a systematic approach to overcoming these challenges.
Overview of Synthetic Strategies
Two primary strategies are employed for synthesizing this compound. The optimal choice depends on the availability of starting materials and the desired scale of the reaction.
Caption: Primary synthetic routes to this compound.
Troubleshooting and Optimization Guide
This section is formatted as a series of questions and answers to directly address common experimental failures.
Q1: My initial reaction to form the pyrazolo[1,5-a]pyridine core has a very low yield. What are the first things to check?
This is the most critical step. A low yield here will doom the entire synthesis. The formation of the pyrazolo[1,5-a]pyridine core is typically achieved via [3+2] cycloaddition or a cross-dehydrogenative coupling (CDC) reaction.[1][2] The efficiency is highly sensitive to reaction parameters.
Causality and Recommended Actions:
-
Solvent Choice: The polarity and nature of the solvent are paramount. For the popular [3+2] cycloaddition of N-iminopyridinium ylides, acetonitrile is often the most effective solvent, leading to yields as high as 92% under sonication.[2] In contrast, protic solvents like ethanol or methanol can lead to significantly lower yields.
-
Energy Source (Thermal vs. Sonication): For certain cycloaddition reactions, ultrasonic irradiation can dramatically improve both the reaction rate and the yield compared to conventional heating.[2] The phenomenon of acoustic cavitation creates localized high-temperature and high-pressure zones, accelerating the reaction.
-
Catalyst/Promoter: For CDC reactions, which couple N-amino-2-iminopyridines with β-dicarbonyl compounds, the presence of an acid promoter like acetic acid is crucial.[1][3] The acid activates the N-amino-2-iminopyridine for nucleophilic attack. Ensure the correct stoichiometry of the promoter is used.
-
Atmosphere: CDC reactions often rely on molecular oxygen as the terminal oxidant.[1][3] Running the reaction under an air or pure O₂ atmosphere is essential for catalyst turnover and product formation. Ensure your reaction is not running under an inert atmosphere (e.g., Nitrogen or Argon) unless specified by the protocol.
Data Summary: Effect of Solvent and Method on Yield
The following table, adapted from data on the synthesis of a substituted pyrazolo[1,5-a]pyridine, illustrates the impact of solvent and energy source.[2]
| Entry | Solvent | Method | Time (min) | Yield (%) |
| 1 | EtOH | Heating | 180 | 54% |
| 2 | EtOH | Sonication | 20 | 69% |
| 3 | MeOH | Heating | 180 | 49% |
| 4 | MeOH | Sonication | 20 | 67% |
| 5 | CH₃CN | Heating | 180 | 70% |
| 6 | CH₃CN | Sonication | 20 | 92% |
Q2: I'm attempting direct iodination of the pyrazolo[1,5-a]pyridine core, but I'm getting a mixture of isomers or no reaction. How can I achieve C7 selectivity?
Regioselectivity is governed by the electronic properties of the heterocyclic core and the nature of the iodinating agent. The pyrazolo[1,5-a]pyridine system has multiple sites susceptible to electrophilic attack, making this a common problem.
Causality and Recommended Actions:
-
Choice of Iodinating Agent: The reactivity of the iodinating agent is key.
-
For Activated Rings: A mild system like Iodine (I₂) with a base (e.g., KOH, K₃PO₄) is often effective for direct C-H iodination on electron-rich heterocycles.[4][5] The base facilitates the reaction, and this method can offer good regioselectivity.
-
For Less Reactive Rings: A more powerful electrophilic iodine source like N-Iodosuccinimide (NIS) may be required. However, NIS is more aggressive and can lead to di-iodination or reaction at undesired positions if not carefully controlled.[6]
-
-
Reaction Conditions:
-
Solvent: A polar aprotic solvent like DMF is commonly used for these types of iodinations as it can solubilize the reagents and facilitate the ionic mechanism.[4]
-
Temperature: Start at room temperature. Low yields may necessitate gentle heating, but excessive heat can lead to decomposition and side product formation.
-
-
Steric Hindrance: The substitution pattern on your pyrazolo[1,5-a]pyridine core can sterically direct the incoming electrophile. If the C3 or C5 positions are blocked with bulky groups, iodination is more likely to occur at the C7 position.
Q3: My reaction is messy, with multiple spots on TLC, including what appears to be di-iodinated product. How do I clean it up?
The formation of multiple products points to a lack of control over the reaction's stoichiometry and timing.
Causality and Recommended Actions:
-
Stoichiometry: Carefully control the amount of iodinating agent. Use 1.0 to 1.1 equivalents of the iodinating agent to favor mono-iodination. Using a large excess is the most common cause of over-iodination.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of subsequent products.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic reactions can lead to a loss of selectivity. Consider adding the iodinating agent portion-wise or as a solution to maintain temperature control.
Q4: The purification of the final product is difficult, and I'm losing a lot of material during column chromatography or recrystallization.
This compound can be challenging to purify due to its polarity and potential for co-elution with starting materials or isomers.
Causality and Recommended Actions:
-
Recrystallization: This is often the most effective method for purifying solid products on a larger scale. Experiment with a range of solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).
-
Column Chromatography: If recrystallization fails, use silica gel chromatography.
-
Solvent System: Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity with ethyl acetate or dichloromethane. A shallow gradient is often necessary to separate closely-related isomers.
-
Sample Loading: Ensure the crude product is fully dissolved in a minimum amount of solvent or dry-loaded onto silica to achieve better separation.
-
-
Alkali Wash: If your reaction used an acid promoter or generated acidic byproducts, a wash of the organic extract with a mild base (e.g., saturated aqueous NaHCO₃) before concentration can simplify the purification by removing baseline impurities.[4]
Experimental Protocols
The following protocols are provided as a starting point. Optimization will be necessary based on your specific substrate.
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridine Core via [3+2] Cycloaddition
This protocol is adapted from a high-yield sonochemical method.[2]
Step-by-Step Methodology:
-
To a suitable pressure-resistant vial, add the N-iminopyridinium ylide precursor (1.0 eq).
-
Add the alkyne or alkene dipolarophile (1.0-1.2 eq).
-
Add dry acetonitrile as the solvent (concentration approx. 0.3 M).
-
Seal the vial and place it in an ultrasonic bath equipped with a temperature controller.
-
Sonicate the mixture at 85 °C for 20-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter the product, wash with cold ethanol, and dry under vacuum.
-
If no solid forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: Direct C7-Iodination of Pyrazolo[1,5-a]pyridine
This protocol is a generalized procedure based on methods for similar N-heterocycles.[4]
Step-by-Step Methodology:
-
Dissolve the pyrazolo[1,5-a]pyridine starting material (1.0 eq) in DMF (approx. 0.5 M).
-
Add powdered Potassium Hydroxide (KOH) (4.0 eq) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add Iodine (I₂) (2.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Upon completion, carefully pour the reaction mixture into a brine solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine and aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove excess iodine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude residue by recrystallization (e.g., from CH₂Cl₂/hexane) or silica gel chromatography to yield the this compound.[4]
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low-yield synthesis.
Frequently Asked Questions (FAQs)
-
What is the most common synthetic route to the pyrazolo[1,5-a]pyridine core? The intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with dipolarophiles like alkynes is a very common and efficient method.[2] Another powerful method is the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds.[7][8]
-
Are there any "green" or more environmentally friendly approaches? Yes, some methods are being developed that use water as a solvent or employ catalyst-free conditions, which align with the principles of green chemistry.[1][9] Ultrasonic irradiation is also considered a green technique as it can reduce reaction times and energy consumption.[2]
-
Can microwave-assisted synthesis be used to improve yields? Yes, microwave-assisted synthesis is often used to accelerate cyclization and cross-coupling reactions in heterocyclic chemistry.[5] It can significantly reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts. This is a highly recommended area for optimization.
-
My starting pyrazolo[1,5-a]pyridine is a liquid/oil. How does this affect the iodination reaction? If your starting material is an oil, ensure it is free of residual solvent (e.g., by drying under high vacuum) before calculating its mass and molar equivalents. Purification of an oily final product will almost certainly require column chromatography, as recrystallization will not be an option.
References
- Al-Warhi, T., et al. (2021). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 26(21), 6684. [Link]
- Sikdar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14, 12385-12389. [Link]
- Wang, X., et al. (2022). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. ChemistrySelect, 7(32). [Link]
- Al-otaibi, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14, 15615-15638. [Link]
- Hossain, M. J., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 14010-14021. [Link]
- Hossain, M. J., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 14010-14021. [Link]
- Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]
- Ye, W., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E, 70(Pt 7), o650. [Link]
- KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- Kisel, E., et al. (2022). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 27(19), 6245. [Link]
- Elnagdi, M. H., et al. (1988). Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. Journal of Chemical Research, (S), 11. [Link]
Sources
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazolo[1,5-a]pyridine Iodination
Welcome to the technical support center for the iodination of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you achieve your desired outcomes with confidence and precision.
Introduction: The Nuances of Iodinating Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science.[1] The introduction of an iodine atom onto this bicyclic N-heterocycle is a critical step for further functionalization, most notably through cross-coupling reactions. However, the inherent reactivity of the pyrazolo[1,5-a]pyridine ring system can lead to challenges, including lack of regioselectivity and the formation of unwanted side products. This guide will equip you with the knowledge to anticipate and resolve these issues.
The pyrazolo[1,5-a]pyridine system's electron-rich nature makes it susceptible to electrophilic substitution. The C3 position is generally the most nucleophilic and, therefore, the most common site of halogenation.[2][3] However, the reactivity can be influenced by substituents on the ring and the choice of iodinating agent and reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during the iodination of pyrazolo[1,5-a]pyridines.
FAQ 1: My reaction is producing a mixture of mono- and di-iodinated products. How can I improve the selectivity for the mono-iodinated product?
Root Cause Analysis:
The formation of di-iodinated species is a common side reaction, especially when using a stoichiometric excess of the iodinating agent or under forcing reaction conditions. The mono-iodinated product can be sufficiently activated to undergo a second iodination. Research has shown that selective mono- and di-iodination can be achieved by carefully controlling the ratio of the substrate to the iodinating agent, such as N-iodosuccinimide (NIS).[4]
Troubleshooting Steps:
-
Stoichiometry Control: The most critical factor is the precise control of the iodinating agent. Begin with a 1:1 molar ratio of your pyrazolo[1,5-a]pyridine to the iodinating agent. Carefully monitor the reaction progress by TLC or LC-MS to avoid the accumulation of the di-iodinated product.
-
Choice of Iodinating Agent: If NIS is leading to over-iodination, consider a less reactive iodinating agent. A combination of molecular iodine (I₂) with a mild base like potassium hydroxide (KOH) in DMF can offer better control.[5]
-
Temperature and Reaction Time: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the second iodination. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of the di-iodinated product.
Workflow for Optimizing Mono-iodination:
Caption: Decision workflow for troubleshooting di-iodination.
FAQ 2: The iodination is occurring at an unexpected position on the pyrazolo[1,5-a]pyridine ring. How can I control the regioselectivity?
Root Cause Analysis:
While the C3 position is electronically favored for electrophilic attack, the regioselectivity can be influenced by steric hindrance from bulky substituents or by directing effects of existing functional groups. In some cases, metal-catalyzed C-H activation protocols can provide alternative regioselectivities. For instance, palladium-catalyzed C-H activation has been used for functionalization at other positions.[6]
Troubleshooting Steps:
-
Analyze Your Substrate: Carefully examine the substituents on your pyrazolo[1,5-a]pyridine. Bulky groups at C2 or C4 may hinder attack at C3, potentially leading to iodination at less sterically crowded positions like C5 or C7.
-
Electrophilic Iodination Conditions: For C3-iodination, which is typically the desired outcome, ensure you are using standard electrophilic iodination conditions. Reagents like NIS, iodine monochloride (ICl), or iodine with an oxidizing agent like PIDA (phenyliodine diacetate) in a non-coordinating solvent generally favor C3 substitution.[7]
-
Consider Alternative Chemistries: If a different regioisomer is desired, you may need to explore alternative synthetic strategies beyond direct electrophilic iodination. This could involve directed metalation-iodination sequences.
FAQ 3: I am observing a low yield of my desired iodinated product, and a significant amount of starting material remains unreacted. What can I do to improve the conversion?
Root Cause Analysis:
Low conversion can be due to several factors, including insufficient reactivity of the iodinating agent, deactivation of the substrate by electron-withdrawing groups, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Increase Reagent Equivalents: If you are confident that over-iodination is not an issue, you can incrementally increase the equivalents of the iodinating agent (e.g., from 1.1 to 1.5 equivalents).
-
Employ a More Reactive Iodinating System: If your substrate is electron-deficient, a milder iodinating agent may not be sufficient. Consider using a more potent system. For instance, iodine monochloride (ICl) is a powerful electrophilic iodinating agent.[8] Alternatively, using a hypervalent iodine(III) reagent like PIDA in conjunction with a halide salt can be very effective.[7]
-
Elevate the Reaction Temperature: Gently heating the reaction mixture can often drive the reaction to completion. However, be mindful that this can also increase the rate of side product formation, so careful monitoring is essential.
Table 1: Comparison of Common Iodinating Reagents for Pyrazolo[1,5-a]pyridine Systems
| Reagent System | Typical Conditions | Advantages | Potential Issues |
| NIS | CH₃CN or DCM, RT | Readily available, easy to handle | Can lead to di-iodination |
| I₂ / KOH | DMF, RT | Good for controlled mono-iodination | Slower reaction times |
| ICl | CH₂Cl₂, RT | Highly reactive, good for deactivated systems | Can be harsh, potential for side reactions |
| KI / PIDA | H₂O, RT | Environmentally friendly, high yields[7] | Requires an oxidant |
Validated Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific substrate.
Protocol 1: Selective C3-Iodination using NIS
This protocol is adapted from general procedures for the halogenation of pyrazolo-fused heterocycles.[4]
-
To a solution of the pyrazolo[1,5-a]pyridine (1.0 mmol) in acetonitrile (10 mL), add N-iodosuccinimide (1.05 mmol, 1.05 eq.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 1-4 hours), quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: C3-Iodination using a Hypervalent Iodine Reagent
This protocol is based on the efficient halogenation of related pyrazolo[1,5-a]pyrimidines.[7]
-
In a round-bottom flask, suspend the pyrazolo[1,5-a]pyridine (1.0 mmol) and potassium iodide (1.5 mmol, 1.5 eq.) in water (10 mL).
-
Add phenyliodine(III) diacetate (PIDA) (1.0 mmol, 1.0 eq.) to the suspension.
-
Stir the mixture vigorously at room temperature for 3 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the residue by flash chromatography.
Reaction Mechanism Overview:
The iodination of pyrazolo[1,5-a]pyridines with an electrophilic iodine source (I⁺) proceeds via a classical electrophilic aromatic substitution mechanism.
Caption: Mechanism of electrophilic iodination.
References
- Stegmann, C. M., et al. (2018). Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters.
- Reddy, G. O., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances.
- Cabrera-Rivera, F. A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- Wang, H., et al. (2022). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Request PDF on ResearchGate.
- Wang, Y., et al. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules.
- Kendall, J. D., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters.
- Bedford, R. B., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub.
- Miki, Y., et al. (1994). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Heterocycles.
- Chen, C-H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Al-Subari, S. N., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
- Chan, Y-T., et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines. The Journal of Organic Chemistry.
- Request PDF. (2025). Synthesis of 3,5-Difunctionalized 1-Methyl-1H-pyrazolo [3,4-b]Pyridines Involving Palladium-Mediated Coupling Reactions. ResearchGate.
- Shawali, A. S. (1992). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Journal of the Turkish Chemical Society.
- Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry.
- Chen, C-H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central.
- Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H... Ingenta Connect.
- Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications.
- MDPI. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
- Al-Warhi, T., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PubMed Central.
- Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing).
- Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace.
- Huang, T., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. PubMed Central.
- Batchu, H., et al. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Chemistry Portal.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.journalagent.com [pdf.journalagent.com]
Technical Support Center: Catalyst Selection for Efficient Reactions of 7-Iodopyrazolo[1,5-a]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions with 7-Iodopyrazolo[1,5-a]pyridine. The inherent electronic properties of the pyrazolo[1,5-a]pyridine scaffold can present unique challenges, and this resource is designed to help you navigate them effectively.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is resulting in low yield and significant deiodination. What are the likely causes and solutions?
A1: Low yields and dehalogenation are common issues when working with electron-deficient N-heterocycles. The primary culprits are often related to catalyst selection and reaction kinetics.
-
Causality: The pyrazolo[1,5-a]pyridine core can act as a ligand for the palladium catalyst, leading to catalyst inhibition or decomposition.[1] Deiodination, or hydrodehalogenation, is a competing side reaction where the iodine is replaced by a hydrogen atom.[2][3] This can be exacerbated by suboptimal ligand choice, temperature, or the presence of protic impurities.
-
Troubleshooting & Optimization:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands stabilize the palladium center and create a steric shield that disfavors coordination with the pyridine nitrogen.[4]
-
Palladium Pre-catalyst: Use a well-defined pre-catalyst like [Pd(allyl)Cl]₂ or a G3/G4 Buchwald pre-catalyst. These often provide more consistent results than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.
-
Base Selection: A weaker base like K₂CO₃ or Cs₂CO₃ is often preferred over strong bases like NaOtBu, which can promote dehalogenation. The base should be finely powdered to ensure maximum surface area.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve the inorganic base. Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.
-
Q2: I am attempting a Buchwald-Hartwig amination with a primary amine and this compound, but the reaction is sluggish and incomplete. How can I improve this?
A2: The success of Buchwald-Hartwig aminations is highly dependent on the catalyst system, particularly the ligand, which must be tailored to the amine coupling partner.[5][6]
-
Causality: The N-H bond of the amine needs to be effectively cleaved in the catalytic cycle. The choice of ligand influences the rate of both oxidative addition and reductive elimination, the key steps in C-N bond formation.[5] For primary amines, specific ligands have been developed to overcome common side reactions.
-
Troubleshooting & Optimization:
-
Ligand for Primary Amines: BrettPhos is a ligand specifically designed for the coupling of primary amines and can significantly improve reaction outcomes.[7]
-
Base: A strong, non-nucleophilic base like LiHMDS or NaOtBu is generally required. The choice of base can be critical and may need to be screened.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. A systematic temperature screen (e.g., 80-110 °C) is recommended.
-
Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with the appropriate ligand is a common and effective palladium source.
-
Q3: In my Sonogashira coupling of this compound with a terminal alkyne, I am observing significant alkyne homocoupling (Glaser coupling). What are the best strategies to minimize this side reaction?
A3: Glaser coupling is a frequent side reaction in copper-co-catalyzed Sonogashira reactions, especially in the presence of oxygen.[8]
-
Causality: The copper(I) co-catalyst, while accelerating the desired cross-coupling, can also promote the oxidative homocoupling of the terminal alkyne.[8]
-
Troubleshooting & Optimization:
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol. Palladium catalysts supported by ligands like SPhos or cataCXium A can facilitate this reaction without the need for a copper co-catalyst.
-
Strictly Anaerobic Conditions: If a copper co-catalyst is used, it is imperative to maintain a strictly oxygen-free environment. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
-
Troubleshooting Guide: Common Issues and Solutions
This guide addresses prevalent problems encountered during cross-coupling reactions with this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Catalyst inactivity or decomposition. 2. Inefficient oxidative addition. 3. Problems with the coupling partner (e.g., boronic acid decomposition). | 1. Use a fresh, high-quality palladium pre-catalyst and ensure all reagents and solvents are anhydrous and degassed. 2. Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos). 3. Use a fresh bottle of the coupling partner or consider using a more stable derivative (e.g., boronic acid pinacol ester for Suzuki couplings). |
| Dehalogenation of Starting Material | 1. High reaction temperature. 2. Use of a strong base. 3. Presence of protic impurities. | 1. Lower the reaction temperature and increase the reaction time. 2. Use a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. 3. Ensure all solvents and reagents are scrupulously dried. |
| Formation of Homocoupled Products | 1. Suzuki: Presence of oxygen leading to boronic acid homocoupling. 2. Sonogashira: Copper-catalyzed Glaser coupling. | 1. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. 2. Switch to copper-free Sonogashira conditions or add the alkyne slowly to the reaction mixture. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Inefficient generation of the active Pd(0) catalyst. | 1. Use reagents from a reliable source and purify if necessary. 2. Employ a well-defined palladium pre-catalyst (e.g., a Buchwald G3/G4 pre-catalyst). |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add a degassed solvent mixture of dioxane and water (4:1, 5 mL).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline for the C-N coupling of this compound with a primary or secondary amine.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (2 mol%) and the appropriate ligand (e.g., BrettPhos for primary amines, Xantphos for secondary amines, 4.4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube.
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed toluene (5 mL).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
This protocol outlines a copper-free approach to minimize alkyne homocoupling.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed DMF (5 mL).
-
Reaction: Stir the reaction mixture at 80 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Catalyst Selection Logic
The following diagram illustrates a decision-making workflow for selecting the optimal catalyst system for cross-coupling reactions with this compound.
Caption: Catalyst selection workflow for this compound.
References
- Flow Chemistry: Sonogashira Coupling.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. 2019.
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.
- Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. 2020.
- Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. ResearchGate.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. 2017.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC.
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. 2023.
- Palladium‐catalyzed dehalogenation of 5‐halopyrazoles. Semantic Scholar.
- Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
- Buchwald–Hartwig amination. Wikipedia.
- Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media. PubMed.
- Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
- Palladium-catalyzed dehalogenation of 5-halopyrazoles. ResearchGate. 2012.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. 2025.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium‐catalyzed dehalogenation of 5‐halopyrazoles | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
addressing poor solubility of 7-Iodopyrazolo[1,5-a]pyridine analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Iodopyrazolo[1,5-a]pyridine analogs. This guide is designed to provide in-depth troubleshooting and practical solutions for the common challenge of poor solubility encountered during the experimental stages with this class of compounds.
Introduction: The Solubility Challenge
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] The introduction of a halogen, such as iodine at the 7-position of the pyrazolo[1,5-a]pyridine ring, is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. Halogenation can enhance binding affinity to target proteins and improve membrane permeability by increasing lipophilicity.[3] However, this increased lipophilicity often comes at the cost of reduced aqueous solubility, a critical factor for drug efficacy and formulation.[4][5]
Poor aqueous solubility can lead to several challenges in the drug discovery and development pipeline, including:
-
Inaccurate results in biological assays
-
Low oral bioavailability
-
Difficulties in formulation for preclinical and clinical studies
-
Erratic absorption
This guide provides a structured approach to understanding and addressing the poor solubility of this compound analogs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my this compound analogs showing such poor solubility in aqueous buffers for my in vitro assays?
A1: Understanding the Root Cause
The poor solubility of these analogs is primarily due to a combination of their rigid, planar structure and the presence of the lipophilic iodine atom.[2]
-
Crystal Lattice Energy: The planar nature of the fused pyrazolo[1,5-a]pyridine ring system can lead to strong intermolecular π-π stacking interactions in the solid state. This results in a high crystal lattice energy, which is the energy required to break apart the crystal structure and allow the molecules to dissolve.[6]
-
Lipophilicity: The iodine atom significantly increases the lipophilicity (hydrophobicity) of the molecule.[3] This makes it energetically unfavorable for the molecule to interact with polar water molecules, leading to low aqueous solubility.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for poor solubility.
Q2: What immediate, lab-based strategies can I use to improve the solubility of my compound for initial biological screening?
A2: Formulation and Solubilization Techniques
For initial screening, several formulation strategies can be employed to increase the apparent solubility of your compounds without requiring chemical modification.[7][8]
| Technique | Mechanism | Advantages | Considerations |
| Co-solvents | Increase the polarity of the solvent system, making it more favorable for the solute. | Simple to implement, readily available solvents. | May affect biological assay performance; potential for compound precipitation upon dilution. |
| pH Adjustment | For compounds with ionizable groups, adjusting the pH can convert them to a more soluble salt form. | Effective for acidic or basic compounds. | The pyrazolo[1,5-a]pyridine core is weakly basic; solubility gains may be modest. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its solubility in aqueous media. | Can significantly increase solubility. | May interfere with certain assays; critical micelle concentration (CMC) must be considered. |
| Cyclodextrins | Form inclusion complexes with the hydrophobic molecule, shielding it from the aqueous environment.[9] | Biocompatible, can improve stability. | Stoichiometry of complexation is important; may not be suitable for all compound shapes. |
Step-by-Step Protocol: Preparing a Stock Solution with a Co-solvent
-
Select a Co-solvent: Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power. Other options include ethanol, methanol, or N,N-dimethylformamide (DMF).
-
Prepare a Concentrated Stock: Weigh out a precise amount of your this compound analog and dissolve it in the minimum amount of the chosen co-solvent to create a high-concentration stock solution (e.g., 10-50 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in your aqueous assay buffer.
-
Observe for Precipitation: After each dilution step, visually inspect the solution for any signs of precipitation (cloudiness, solid particles). It is also advisable to check for precipitation under a microscope.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear after a defined period (e.g., 1-2 hours) is your working maximum soluble concentration for the assay.
Q3: My compound is still not soluble enough, even with co-solvents. What are the next steps?
A3: Advanced Formulation and Solid-State Characterization
If simple formulation techniques are insufficient, more advanced methods that alter the solid state of the compound can be explored.[6]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline API into an amorphous form can enhance solubility.[4] In an ASD, the drug is dispersed in a polymer matrix, which prevents recrystallization.
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can improve the dissolution rate.[10] Techniques include micronization and nanosuspension.
-
Co-crystals: Forming a co-crystal with a benign co-former can disrupt the crystal packing of the API, leading to improved solubility.[11]
Experimental Workflow for Exploring Solid-State Modifications:
Caption: Workflow for selecting an improved solid form.
Q4: Are there any structural modifications I can make to my this compound analogs to inherently improve their solubility?
A4: Medicinal Chemistry Strategies for Solubility Enhancement
Yes, strategic structural modifications can significantly improve solubility. The goal is to disrupt crystal packing or introduce polar functional groups without compromising biological activity.[12]
-
Introduce Ionizable Groups: Adding a basic amine (e.g., piperazine, morpholine) or an acidic group (e.g., carboxylic acid) can allow for salt formation, which generally have higher aqueous solubility.[5][12]
-
Add Polar, Non-ionizable Groups: Incorporating groups like hydroxyls, amides, or sulfonamides can increase polarity and hydrogen bonding capacity with water.
-
Disrupt Planarity: Introducing non-planar or bulky substituents can disrupt the π-π stacking that contributes to high crystal lattice energy.[13]
-
Bioisosteric Replacements: Replacing a lipophilic group with a more polar bioisostere can improve solubility while maintaining the desired biological interactions.
Structure-Modification Decision Tree:
Caption: Decision tree for structural modifications to improve solubility.
References
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Dr. Reddy's Laboratories.
- Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's Laboratories.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Kumar, S., & Singh, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmainfo.net.
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceuticals.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Soloshonok, V. (2020, April 9). Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule? Quora.
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (n.d.).
- Hughey, J. R., et al. (n.d.). Solid-State Techniques for Improving Solubility.
- A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZ
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Why do halogen substituents make molecules more lipophilic? (2016, October 3). Chemistry Stack Exchange.
- Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters.
- Improving solubility via structural modification. (n.d.).
- Ishikawa, M., et al. (n.d.). Improvement in Solubility in Small Molecule Drug Discovery Programs Focusing on Dihedral Angle and Symmetry. J-Stage.
- Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024, August 31). PubMed Central.
- Pyrazolo(1,5-a)pyridine. (n.d.). PubChem.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
- Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015, December 1).
- Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. (n.d.). MDPI.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (n.d.). RSC Publishing.
- Walker, M. A. (2013).
- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (n.d.).
- Pyrazolo[1,5- a]pyridine: Recent synthetic view on crucial heterocycles. (2025, August 6).
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017, June 12). Springer.
- This compound (C7H5IN2). (n.d.). PubChemLite.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2025, August 7).
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (n.d.). PubMed Central.
- Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024, September 12). PubMed.
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (n.d.). PubMed Central.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability | MDPI [mdpi.com]
- 4. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apibeta.mydrreddys.com [apibeta.mydrreddys.com]
- 8. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 9. journal.appconnect.in [journal.appconnect.in]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcrt.org [ijcrt.org]
- 12. researchgate.net [researchgate.net]
- 13. Improvement in Solubility in Small Molecule Drug Discovery Programs Focusing on Dihedral Angle and Symmetry [jstage.jst.go.jp]
Technical Support Center: Reaction Parameter Optimization for Functionalizing 7-Iodopyrazolo[1,5-a]pyridine
Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working on the functionalization of 7-Iodopyrazolo[1,5-a]pyridine. This guide is designed to provide practical, experience-driven advice to navigate the common challenges and optimize your reaction outcomes for this versatile scaffold. The pyrazolo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, and successful, reproducible functionalization is key to unlocking its full potential.
This center is structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning to empower your future synthetic strategies.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and challenges faced when working with this compound.
Q1: My Suzuki-Miyaura coupling with this compound is resulting in low yields and significant dehalogenation of my starting material. What are the likely causes?
A1: Low yields and dehalogenation (proto-deiodination) in Suzuki-Miyaura couplings of heteroaryl iodides are common issues. The primary causes often revolve around the stability of the catalytic cycle and competing side reactions. Key factors include:
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid or ester to the palladium center can be slow, allowing for side reactions to occur.
-
β-Hydride Elimination: If the boronic acid partner has β-hydrogens, this can be a competing pathway. However, with aryl boronic acids, this is less common. More likely is a competitive reduction of the Pd(II)-intermediate.
-
Catalyst Deactivation: The pyrazolo[1,5-a]pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Base-Mediated Decomposition: The choice and strength of the base can significantly impact the stability of the boronic acid and the reaction intermediates.
Q2: I am attempting a Buchwald-Hartwig amination and observing no product formation. What are the critical parameters to investigate?
A2: The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand) and the base.[1] For a substrate like this compound, consider the following:
-
Ligand Choice: This is arguably the most critical parameter. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle. Ligands like XantPhos or DavePhos have shown success in similar systems.[2]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice, but its high reactivity can sometimes lead to side reactions. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) with higher temperatures can sometimes provide a cleaner reaction profile.[3]
-
Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene, dioxane, and DMF are commonly used. DMF can sometimes lead to side reactions at high temperatures.
Q3: In my Sonogashira coupling, I'm seeing a lot of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?
A3: Glaser coupling is a well-known side reaction in Sonogashira couplings, particularly when using a copper(I) co-catalyst in the presence of oxygen.[4] To minimize this:
-
Strictly Anaerobic Conditions: Ensure all reagents and the reaction vessel are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by purging with an inert gas like argon for an extended period.
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These often require a more active palladium catalyst or a different base/solvent system but can completely eliminate the Glaser coupling side product.[4]
-
Amine Base: The choice of amine base can influence the extent of homocoupling. Diisopropylamine or triethylamine are common choices.
Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving common experimental failures.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Low conversion is a frequent hurdle. This troubleshooting workflow will help you systematically diagnose and resolve the issue.
Caption: Troubleshooting workflow for Buchwald-Hartwig side reactions.
Detailed Troubleshooting Protocol: Buchwald-Hartwig Amination
-
Reaction Setup:
-
Vessel: Use an oven-dried Schlenk tube or a sealed vial.
-
Atmosphere: The reaction should be set up in a glovebox or under a strict inert atmosphere (argon or nitrogen).
-
Reagents: Add the this compound (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XantPhos, 4.4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv).
-
Solvent: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 90-110 °C) and monitor by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter through a pad of celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Issue 3: Persistent Alkyne Homocoupling in Sonogashira Coupling
As mentioned in the FAQs, Glaser coupling is a common problem. Here's a more detailed protocol for a copper-free approach.
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is adapted from established methods for copper-free Sonogashira reactions. [4]
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a more active catalyst like PdCl₂(PPh₃)₂).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the degassed solvent (e.g., DMF or a mixture of THF and an amine base) and the degassed amine base (e.g., Et₃N, 3.0 equiv.) via syringe.
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
-
References
- Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions.
- Functionalization of pyridines.
- Functionalization of Pyridines at the C4 Position via Metal
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald–Hartwig amin
- Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metal
- Optimization of the Suzuki coupling reaction.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- This compound (C7H5IN2). PubChem. [Link]
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
- Synthesis of functionalized pyrazolo[1,5‐a]pyrimidines.
- Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents.
- Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]
- Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. Royal Society of Chemistry. [Link]
- Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journals. [Link]
- Developing Ligands for Palladium(II)
- Recent Advances in the Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines via C-H Functionaliz
- Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. NIH. [Link]
- Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson. [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Sonogashira troubleshooting help needed. Reddit. [Link]
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. NIH. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Royal Society of Chemistry. [Link]
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
- Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
- Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5- a]azines with five-membered heteroarenes. PubMed. [Link]
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Royal Society of Chemistry. [Link]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. KAUST Repository. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives.
- Design, Synthesis and Cytotoxicity Studies of Novel pyrazolo[1, 5-a]pyridine Deriv
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. NIH. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
avoiding dehalogenation of 7-Iodopyrazolo[1,5-a]pyridine
Welcome to the dedicated support resource for handling 7-Iodopyrazolo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address the most common and critical challenge encountered during its application: unwanted dehalogenation . As Senior Application Scientists, we provide not just solutions, but the underlying mechanistic reasoning to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is yielding significant amounts of the dehalogenated pyrazolo[1,5-a]pyridine byproduct. What is the primary cause?
This is a classic and frequently encountered issue. The primary culprit is often a competing side reaction pathway known as proto-dehalogenation . In this process, the organopalladium intermediate that forms after the oxidative addition of your 7-iodo-scaffold is cleaved by a proton source before it can engage in transmetalation with the boronic acid derivative.
Several factors can promote this unwanted pathway:
-
Water Content: Trace amounts of water in your reaction mixture, often introduced by the base (like K₂CO₃ or Cs₂CO₃) or solvents, can serve as a proton source.
-
Boronic Acid Instability: Boronic acids can undergo protodeboronation to generate benzene (or the corresponding arene) and boric acid. This process liberates a proton that can contribute to the proto-dehalogenation of your starting material.
-
Reaction Temperature: Higher temperatures can accelerate the rate of proto-dehalogenation relative to the desired productive coupling.
Q2: How does the choice of palladium catalyst and ligand influence the rate of dehalogenation?
The choice of the palladium catalyst and, more critically, the supporting ligand is paramount in controlling the fate of the reaction. The ligand sphere around the palladium center directly modulates its electronic properties and steric environment, which in turn dictates the relative rates of the catalytic cycle's key steps.
-
Electron-Rich, Bulky Ligands: Ligands such as SPhos, XPhos, or RuPhos are often recommended. These ligands create a sterically hindered palladium center that favors the reductive elimination step (the final C-C bond formation) and can disfavor side reactions. The electron-donating nature of these ligands also facilitates the initial oxidative addition step.
-
Less Bulky Ligands: Simpler phosphine ligands like PPh₃ can sometimes be less effective in protecting the palladium intermediate from protonolysis, potentially leading to higher levels of dehalogenation.
Q3: Can the choice of base make a difference in preventing dehalogenation?
Absolutely. The base plays a multifaceted role in cross-coupling reactions, and an inappropriate choice can exacerbate the dehalogenation problem.
-
Strength and Solubility: A base that is too strong or too soluble might accelerate the decomposition of other reagents or promote undesired side reactions.
-
Hygroscopic Nature: Highly hygroscopic bases like potassium carbonate (K₂CO₃) can introduce significant amounts of water into the reaction. Using freshly dried base or switching to a less hygroscopic alternative like cesium carbonate (Cs₂CO₃) can be beneficial.
-
Phosphate Bases: Potassium phosphate (K₃PO₄) is often an excellent choice as it is less hygroscopic and its moderate basicity is effective for the transmetalation step without promoting excessive side reactions.
Troubleshooting Guide: Minimizing Dehalogenation in Cross-Coupling Reactions
If you are observing >10% dehalogenation in your reaction, follow this systematic troubleshooting workflow.
Workflow Diagram: Systematic Approach to Eliminating Dehalogenation
Caption: A step-by-step troubleshooting workflow for mitigating dehalogenation.
Optimized Protocols for Common Cross-Coupling Reactions
Here we provide starting-point protocols for Suzuki, Sonogashira, and Buchwald-Hartwig reactions, specifically tailored to minimize dehalogenation of this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol employs a modern catalyst system known to suppress proto-dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv), dried
-
1,4-Dioxane/Water (10:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add the XPhos Pd G3 catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography.
Protocol 2: Sonogashira Coupling (Copper-Free)
Copper(I) cocatalysts can sometimes promote side reactions. A copper-free variant is often cleaner.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA), degassed
-
Anhydrous Toluene or THF, degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add the degassed solvent, followed by the degassed amine base and the terminal alkyne.
-
Heat the reaction to 50-70 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aq. NH₄Cl solution, followed by brine.
-
Dry the organic layer, concentrate, and purify.
Protocol 3: Buchwald-Hartwig Amination
The choice of a strong, non-nucleophilic, sterically hindered base is critical for this transformation.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
RuPhos Pd G3 (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)
-
Anhydrous Toluene, degassed
Procedure:
-
Important: Perform base addition in a glovebox if possible due to its air and moisture sensitivity.
-
To an oven-dried Schlenk tube, add the base, catalyst, and this compound.
-
Seal the tube, remove from the glovebox, and place under an inert atmosphere.
-
Add the degassed toluene, followed by the amine.
-
Heat the reaction to 90-110 °C.
-
Monitor for completion. Workup involves cooling, quenching carefully with saturated aq. NH₄Cl, and extracting with an organic solvent.
-
Dry, concentrate, and purify the product.
Data Summary: Parameter Selection Guide
The following table summarizes the impact of key reaction parameters on the desired coupling versus the undesired dehalogenation side reaction.
| Parameter | Recommended for Coupling | Conditions Favoring Dehalogenation | Rationale |
| Ligand | Bulky, electron-rich (e.g., XPhos, SPhos, RuPhos)[1][2] | Less bulky (e.g., PPh₃) | Bulky ligands accelerate reductive elimination, outcompeting proto-dehalogenation. |
| Base | K₃PO₄, Cs₂CO₃, NaOtBu[1][3] | "Wet" K₂CO₃, strong aqueous bases | Minimizes water content (proton source) and provides appropriate basicity for transmetalation. |
| Solvent | Anhydrous aprotic (Toluene, Dioxane, THF)[4] | Protic solvents (alcohols), residual water | Reduces the availability of proton sources that can lead to cleavage of the Pd-C bond.[5] |
| Temperature | Lowest effective temperature (e.g., 80-100 °C)[6] | High temperatures (>120 °C) | Dehalogenation often has a higher activation energy and becomes more competitive at elevated temperatures. |
| Catalyst | Pre-formed Pd(0) complexes (e.g., G3 palladacycles)[7][8] | Pd(II) sources with reducing agents | Ensures efficient formation of the active Pd(0) catalyst and minimizes side reactions during in-situ reduction. |
Mechanistic Insight: The Dehalogenation Pathway
Understanding the mechanism of dehalogenation is key to preventing it. The primary pathway is proto-dehalogenation , which directly competes with the desired transmetalation step in the Suzuki-Miyaura catalytic cycle.
Caption: Competing pathways in the Pd-catalyzed cross-coupling of this compound.
As the diagram illustrates, after the initial oxidative addition of the 7-iodo-scaffold to the Pd(0) catalyst, the resulting intermediate can either react with the boronic acid derivative (the productive pathway) or react with a proton source, leading to the formation of the undesired dehalogenated product. Our troubleshooting strategies are designed to accelerate the productive pathway while starving the side reaction of its necessary components (protons).
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2020). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
- ChemRxiv. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- PMC. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. NIH.
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
- Nekrasov, M. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate.
- McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters.
- Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- MDPI. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- ResearchGate. (n.d.). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
- ChemRxiv. (n.d.). An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”.
- Organic Chemistry Portal. (n.d.). Suzuki Reaction.
- PubChemLite. (n.d.). This compound (C7H5IN2).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- PMC. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). NIH.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives.
- ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?.
- ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions.
- PMC. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. NIH.
- PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. NIH.
- ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- ResearchGate. (n.d.). Sonogashira-Type Reactions with 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes: A Straightforward Approach to Pyrazolo[4,3-c]pyridines.
- ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- PMC. (n.d.). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. NIH.
- ResearchGate. (n.d.). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
- PubMed. (n.d.). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells.
- ResearchGate. (n.d.). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Large-Scale Synthesis of 7-Iodopyrazolo[1,5-a]pyridine
Welcome to the dedicated technical support center for the large-scale synthesis of 7-Iodopyrazolo[1,5-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic intermediate. The following troubleshooting guides and FAQs are curated from established synthetic protocols and field-proven insights to ensure scientific integrity and practical applicability.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the large-scale production of this compound?
A1: The large-scale synthesis of this compound typically involves a two-stage approach: initial construction of the pyrazolo[1,5-a]pyridine core followed by regioselective iodination. The most common methods for forming the core include the cyclocondensation of 5-aminopyrazole derivatives with suitable 1,3-dicarbonyl compounds or their synthetic equivalents.[1][2][3] For the subsequent iodination, electrophilic substitution using various iodinating agents is the standard procedure.
Q2: Why is regioselectivity a concern in the synthesis of this compound?
A2: The pyrazolo[1,5-a]pyridine ring system has multiple positions susceptible to electrophilic attack. Achieving iodination specifically at the C7 position can be challenging and is highly dependent on the reaction conditions and the electronic nature of the substituents on the heterocyclic core.[4] Formation of other iodo-isomers, such as at the C3 position, is a common issue that can complicate purification and reduce the overall yield of the desired product.[4]
Q3: What are the key safety considerations when handling iodination reactions on a large scale?
A3: Large-scale iodination reactions require stringent safety protocols. Iodine and many iodinating reagents are corrosive and can cause severe burns. Inhalation of iodine vapor should be avoided by working in a well-ventilated area, preferably a walk-in fume hood. Exothermic reactions are a significant concern at scale; therefore, controlled addition of reagents and efficient heat management are critical. The use of personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the large-scale synthesis of this compound, presented in a question-and-answer format.
Problem Area 1: Low Yield of Pyrazolo[1,5-a]pyridine Core
Q: My large-scale cyclocondensation reaction to form the pyrazolo[1,5-a]pyridine core is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in the formation of the pyrazolo[1,5-a]pyridine core on a large scale can stem from several factors. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials: On a large scale, even minor impurities in the starting materials are amplified. Ensure the 5-aminopyrazole and the 1,3-dicarbonyl compound are of high purity. Consider recrystallization or purification of the starting materials if their purity is questionable.[5]
-
Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reactions or the formation of side products. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time. For large-scale reactions, ensure uniform heating to avoid localized overheating.[5]
-
Solvent Effects: The choice of solvent is crucial for reactant solubility and reaction kinetics.[5] A solvent that works well on a lab scale may not be ideal for a large-scale reaction due to differences in heat and mass transfer. Consider a solvent screen to identify the optimal solvent for your specific substrates and scale.
-
Catalyst Selection and Deactivation: If a catalyst is used, its choice and loading are critical. On a large scale, catalyst deactivation can be more pronounced. Ensure the catalyst is fresh and used at the appropriate loading.
Problem Area 2: Poor Regioselectivity during Iodination
Q: I am observing the formation of multiple iodo-isomers during the iodination step, with the desired 7-iodo product being a minor component. How can I improve the regioselectivity?
A: Achieving high regioselectivity for C7 iodination is a known challenge. The following factors can influence the outcome:
-
Choice of Iodinating Agent: The reactivity and steric bulk of the iodinating agent play a significant role. Common iodinating agents include N-Iodosuccinimide (NIS), iodine with an oxidizing agent, and hypervalent iodine reagents.[4] A systematic screen of different iodinating agents is recommended. A recent study demonstrated high regioselectivity for C3 halogenation using potassium halide salts and a hypervalent iodine(III) reagent in water, highlighting the importance of the chosen method.[4]
-
Reaction Conditions: Temperature, solvent, and the presence of additives can dramatically affect regioselectivity. For instance, steric hindrance at other positions can be exploited by using bulkier reagents or by adjusting the reaction temperature.
-
Protecting Groups: If the starting pyrazolo[1,5-a]pyridine has other reactive sites, consider using protecting groups to block these positions before iodination.
Workflow for Optimizing Iodination Regioselectivity
Caption: Workflow for optimizing iodination regioselectivity.
Problem Area 3: Product Purification Challenges at Scale
Q: I am struggling with the purification of this compound on a large scale. Column chromatography is not feasible. What are my options?
A: Large-scale purification requires methods that are efficient, scalable, and cost-effective. Here are some alternatives to column chromatography:
-
Recrystallization: This is often the most effective and scalable method for purifying solid compounds. A thorough screening of solvents and solvent mixtures is necessary to find a system that provides good recovery and high purity.
-
Acid-Base Extraction: Pyrazolo[1,5-a]pyridines are basic compounds and can be protonated to form salts. This property can be exploited for purification. Dissolving the crude product in an organic solvent and washing with an acidic aqueous solution can remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[6][7]
-
Slurry Washes: Slurrying the crude product in a solvent in which the desired product has low solubility but the impurities are soluble can be an effective purification technique.
| Purification Method | Advantages | Disadvantages |
| Recrystallization | Highly scalable, cost-effective, can yield very pure product. | Requires finding a suitable solvent system, potential for product loss in the mother liquor. |
| Acid-Base Extraction | Good for removing non-basic impurities, relatively scalable. | May not remove closely related basic impurities, requires handling of acids and bases. |
| Slurry Washes | Simple, can remove highly soluble impurities. | May not be effective for removing impurities with similar solubility to the product. |
Experimental Protocols
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridine Core
This is a general procedure and may require optimization for specific substrates.
-
To a stirred solution of a 5-aminopyrazole derivative in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of a 1,3-dicarbonyl compound.[2]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or another suitable method.
Protocol 2: Regioselective Iodination
This protocol is based on a method for the iodination of a similar heterocyclic system and should be optimized for this compound.[8]
-
Dissolve the pyrazolo[1,5-a]pyridine in a suitable solvent such as DMF.[8]
-
Add iodine (I₂) to the solution, followed by a base such as KOH.[8]
-
Stir the mixture at room temperature for a specified time, monitoring the reaction by TLC or LC-MS.[8]
-
Upon completion, pour the reaction mixture into brine and extract with an organic solvent (e.g., ethyl acetate).[8]
-
Wash the organic layer with brine and an aqueous solution of sodium thiosulfate to remove excess iodine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by recrystallization or another suitable large-scale purification method.[8]
Troubleshooting Flowchart for Large-Scale Synthesis
Caption: Troubleshooting flowchart for large-scale synthesis.
References
- Benchchem. Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Al-Sanea, M. M., et al. (2024).
- Reddy, C. K., et al. (2016). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. The Journal of Organic Chemistry. [Link]
- Nassar, F. A., & El-Gazzar, A. B. A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.
- Sikora, M., et al. (2021).
- Benchchem.
- Coronado, P., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
- Kumar, R., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. [Link]
- Ramiro, P., et al. (2022).
- Organic Syntheses.
- Google P
- Gomaa, M. A.-M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]
- Google Patents.
- Leal, B., et al. (2021).
- Krátky, M., et al. (2018). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry. [Link]
- Huang, P.-H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online. [Link]
- El-Gazzar, A. B. A., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. [Link]
- Gomaa, M. A.-M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
- Sikora, M., et al. (2021).
- ResearchGate. Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. [Link]
- ResearchGate. 3-Iodo-1H-pyrazolo[3,4-b]pyridine. [Link]
- Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
- Ghaffari, B., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. [Link]
- Kumar, A., et al. (2019). Design, Synthesis and Cytotoxicity Studies of Novel pyrazolo[1, 5-a]pyridine Derivatives. Letters in Drug Design & Discovery. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 8. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Impurity Detection in 7-Iodopyrazolo[1,5-a]pyridine
Welcome to the technical support center for the analytical characterization of 7-Iodopyrazolo[1,5-a]pyridine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, quantifying, and troubleshooting impurities associated with this active pharmaceutical ingredient (API). Our approach is rooted in scientific first principles and aligned with global regulatory expectations.
The control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product.[1][2] This document offers a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound and related compounds.
Section 1: Understanding the Impurity Landscape
Before delving into specific analytical methods, it is crucial to understand the types of impurities that may be present. According to the International Council for Harmonisation (ICH) guidelines, impurities are broadly classified as organic, inorganic, and residual solvents.[3][4] For this compound, a synthetic N-heterocyclic compound, our focus will be primarily on organic impurities.
Caption: Overview of potential impurity sources for a synthetic API.
Section 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Impurity Profiling
High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode coupled with UV detection, is the gold standard for quantifying impurities in non-volatile organic molecules.[2][3] A well-developed HPLC method should be "stability-indicating," meaning it can separate the API from all known impurities and degradation products.
Frequently Asked Questions (HPLC)
Q: Where do I start when developing a stability-indicating HPLC method for this compound?
A: Method development should be a systematic process.[5] Start by understanding the physicochemical properties of your molecule. This compound is a relatively non-polar, aromatic compound, making it an ideal candidate for Reverse-Phase HPLC.
-
Column Selection: Begin by screening several columns with different stationary phase chemistries to find the best selectivity. A good starting set includes a standard C18, a C8, and a Phenyl-Hexyl column.[5]
-
Mobile Phase Screening: Screen different pH values for your aqueous mobile phase (e.g., pH 3.0, 5.0, 7.0) using common buffers like phosphate or acetate. The ionization state of the pyrazolo-pyridine ring system can significantly affect retention and peak shape.
-
Organic Modifier: Acetonitrile is typically a good starting organic modifier due to its low viscosity and UV cutoff. Methanol can be evaluated as an alternative as it may offer different selectivity.
-
Forced Degradation: Perform forced degradation studies early.[6][7] Subjecting the API to stress conditions (acid, base, oxidation, heat, light) will generate relevant degradation products. These stressed samples are invaluable for confirming that your method has the necessary specificity to be stability-indicating.[8][9]
Q: My peaks for this compound are tailing. What is the cause and how can I fix it?
A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.
-
Cause 1: Silanol Interactions: Free silanol groups on the silica backbone of the column can interact with the basic nitrogen atoms in the pyrazolo-pyridine structure.
-
Solution: Operate the mobile phase at a low pH (e.g., 2.5-3.5) using a buffer like 0.1% trifluoroacetic acid (TFA) or formic acid. At this pH, the basic nitrogens are protonated, and the silanol groups are non-ionized, minimizing secondary interactions. Alternatively, use a modern, end-capped column designed for high-performance with basic compounds.
-
-
Cause 2: Metal Contamination: The iodine atom can have interactions with trace metals in the column or system.
-
Solution: Use a column with high-purity silica. Sometimes, adding a small amount of a chelating agent like EDTA to the mobile phase can help, although this is less common.
-
-
Cause 3: Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection concentration or volume and re-evaluate the peak shape.
-
Troubleshooting Guide: HPLC Analysis
| Problem | Potential Cause | Recommended Solution |
| New, unexpected peak in a stability sample. | A new degradation product has formed. | 1. Confirm it's not an artifact: Inject a blank (mobile phase) to rule out carryover or system peaks. 2. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the API peak and the new impurity peak. 3. Structural Elucidation: Proceed to LC-MS analysis to get the molecular weight of the new peak. |
| Poor resolution between API and an impurity. | Suboptimal selectivity of the method. | 1. Modify Mobile Phase: Change the pH or switch the organic modifier (e.g., acetonitrile to methanol). 2. Change Column: Switch to a column with a different stationary phase (e.g., C18 to Phenyl-Hexyl). 3. Adjust Gradient: If using a gradient, decrease the slope (%B/min) to improve separation.[5] 4. Lower Temperature: Reducing the column temperature can sometimes increase resolution, although it will also increase backpressure. |
| Drifting retention times. | Inadequate column equilibration, mobile phase instability, or temperature fluctuations. | 1. Equilibration: Ensure the column is equilibrated for at least 10-15 column volumes before the first injection. 2. Mobile Phase: Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and filtered. 3. Temperature Control: Use a thermostatted column compartment to maintain a consistent temperature. |
Section 3: Mass Spectrometry (MS) and GC-MS for Identification and Volatiles
While HPLC-UV is excellent for quantification, Mass Spectrometry (MS) is the definitive tool for structural identification of unknown impurities.[2][10] For volatile impurities and residual solvents, Gas Chromatography (GC) is the preferred method.[3][11]
Frequently Asked Questions (MS & GC-MS)
Q: How do I identify an unknown impurity using LC-MS?
A: The primary goal is to determine the molecular weight and fragmentation pattern of the impurity.
-
Obtain High-Resolution Mass: Use a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap to get a highly accurate mass measurement (<5 ppm).[10] This allows you to predict the elemental composition.
-
Compare with API: Compare the mass of the impurity to the API (this compound). Is it a simple modification?
-
+16 Da: Suggests oxidation (e.g., N-oxide).
-
-127 Da: Suggests loss of iodine (de-iodination).
-
+2 Da: Suggests reduction of a double bond.
-
-
Analyze Fragmentation (MS/MS): Isolate the impurity's parent ion and fragment it. Compare its fragmentation pattern to that of the API. Shared fragments suggest the core pyrazolo[1,5-a]pyridine structure is intact. Unique fragments can help pinpoint the site of modification.[12]
Q: What are the key considerations for analyzing residual solvents in this compound by GC-MS?
A: The analysis of residual solvents is governed by ICH Q3C guidelines.[1] The primary technique is static headspace GC-MS.
-
Solubility: this compound must be completely dissolved in a suitable high-boiling-point solvent (e.g., DMSO, DMF) for the headspace analysis.
-
Method Validation: The method must be validated for specificity, linearity, accuracy, and precision for all potential solvents used in the synthesis.
-
Potential Issue: Pyridine itself is a Class 2 residual solvent. If it is used in the synthesis, a specific and sensitive method must be in place to quantify it.[13] A direct injection GC-MS method may be required if headspace is not sensitive enough.[14]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ijsdr.org [ijsdr.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpharmsci.com [jpharmsci.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Regioselectivity in Pyrazolo[1,5-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving high regioselectivity in their synthetic routes. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to support your experimental success.
Troubleshooting Guide: Overcoming Regioselectivity Challenges
This section addresses specific issues you may encounter during the synthesis of pyrazolo[1,5-a]pyridines, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Poor Regioselectivity with Unsymmetrical 1,3-Dicarbonyl Compounds
Symptoms:
-
Formation of a mixture of regioisomers when reacting an aminopyrazole with an unsymmetrical β-dicarbonyl compound.
-
Difficulty in separating the desired regioisomer from the mixture, leading to low isolated yields.
Root Cause Analysis: The reaction of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds can proceed via two different pathways, depending on which carbonyl group is initially attacked by the amino group of the pyrazole. The relative electrophilicity of the two carbonyl carbons is a key determinant of the regiochemical outcome.[1] If the electrophilicity of the two carbonyls is similar, a mixture of products is often obtained.[1]
Troubleshooting Protocol:
-
Solvent and Catalyst Modification:
-
Protocol: Screen different solvents and catalysts to influence the electrophilicity of the carbonyl centers. For instance, using Lewis acids like ZnCl₂, ZrCl₄, or CuCl₂ can selectively coordinate to one of the carbonyl groups, enhancing its electrophilicity and directing the initial nucleophilic attack.[2]
-
Rationale: The choice of solvent can also play a role. A study by Han et al. demonstrated that using 1.0 M NaOH in glycol at 120 °C can lead to high yields, suggesting that basic conditions can also modulate regioselectivity.[2] Acetic acid is another commonly used reagent that can influence the reaction outcome.[1]
-
-
Temperature Optimization:
-
Protocol: Systematically vary the reaction temperature. Start from room temperature and gradually increase it. In some cases, lower temperatures may favor the kinetic product, while higher temperatures may favor the thermodynamic product.
-
Rationale: The activation energies for the two competing pathways may be different. By adjusting the temperature, you can favor one pathway over the other, thus improving the regioselectivity.
-
-
Substrate Modification:
-
Protocol: If possible, modify the 1,3-dicarbonyl compound to increase the electronic differentiation between the two carbonyl groups. For example, introducing a strong electron-withdrawing group like trifluoromethyl (CF₃) near one carbonyl will significantly increase its electrophilicity.[1]
-
Rationale: As demonstrated in the synthesis of 1H-pyrazolo[3,4-b]pyridines, the carbonyl group adjacent to a CF₃ group is more electrophilic and reacts preferentially.[1] This principle can be applied to the synthesis of pyrazolo[1,5-a]pyridines.
-
Workflow for Optimizing Regioselectivity with Unsymmetrical Dicarbonyls:
Caption: Decision workflow for improving regioselectivity.
Issue 2: Undesired Isomer Formation in [3+2] Cycloaddition Reactions
Symptoms:
-
Formation of undesired pyrazolo[1,5-a]pyridine regioisomers in [3+2] cycloaddition reactions of N-aminopyridinium ylides with alkynes or alkenes.
Root Cause Analysis: The regioselectivity of [3+2] cycloaddition reactions is governed by the electronic and steric properties of both the dipolarophile (alkene/alkyne) and the N-aminopyridinium ylide. The frontier molecular orbitals (HOMO-LUMO) interactions dictate the preferred orientation of the reactants during the transition state.
Troubleshooting Protocol:
-
Choice of Catalyst/Mediator:
-
Protocol: Employ a suitable mediator to control the cycloaddition pathway. For example, a TEMPO-mediated [3+2] annulation-aromatization has been shown to provide multisubstituted pyrazolo[1,5-a]pyridines with high and predictable regioselectivity.[3][4] Phenyliodine(III) diacetate (PIDA) can also mediate regioselective cycloadditions of N-aminopyridinium ylides.[5]
-
Rationale: TEMPO can act as both a Lewis acid and an oxidant, influencing the course of the reaction.[3] Similarly, hypervalent iodine reagents like PIDA can facilitate the desired cycloaddition pathway.[5]
-
-
Modification of the Dipolarophile:
-
Protocol: Alter the electronic nature of the alkene or alkyne. The presence of electron-withdrawing groups (EWGs) on the dipolarophile significantly influences the regioselectivity.
-
Rationale: The regiochemical outcome is highly dependent on the substitution pattern of the dipolarophile. A systematic study of different EWGs can help in identifying the optimal substrate for the desired regioisomer.
-
-
Copper-Catalyzed Reactions:
-
Protocol: For certain substrates, copper(I) catalysis can offer excellent regiocontrol. For instance, Cu(I)-catalyzed cycloadditions of terminal alkynes to 1,2,4-triazolium N-imides afford pyrazolo[5,1-c]-1,2,4-triazoles regioselectively, and similar principles can be applied.[6]
-
Rationale: Copper catalysts can coordinate to the alkyne, activating it for a regioselective addition of the ylide.
-
Table 1: Effect of Mediators on Regioselectivity
| Mediator | Substrates | Regioselectivity | Yield | Reference |
| TEMPO | N-aminopyridines and α,β-unsaturated compounds | High and predictable | Good to excellent | [3][4] |
| PIDA | N-aminopyridinium ylides and electron-deficient alkenes | High | Good | [5] |
| None (Thermal) | N-aminopyridinium ylides and alkynes | Often a mixture of isomers | Variable | - |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the pyrazolo[1,5-a]pyridine core?
The most common strategies include:
-
Cyclocondensation Reactions: This is a widely used method involving the reaction of 3-amino-1H-pyrazoles with 1,3-bielectrophilic compounds like β-dicarbonyls, β-enaminones, or β-ketonitriles.[7][8]
-
[3+2] Cycloaddition Reactions: This approach utilizes the reaction of N-aminopyridinium ylides with dipolarophiles such as alkenes and alkynes.[9]
-
Multicomponent Reactions: These reactions combine three or more starting materials in a one-pot synthesis, offering an efficient way to build molecular complexity. For example, the reaction of 3-amino-1H-pyrazoles with aldehydes and activated methylene compounds.[7]
-
Intramolecular Cyclization: Methods involving the intramolecular cyclization of appropriately substituted pyridines, such as ethynylpyridines, have also been developed.[9]
Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect regioselectivity?
The electronic nature of the substituents on both the pyrazole and the pyridine precursors plays a crucial role in directing the regioselectivity.
-
On the Pyridine Ring: Electron-donating groups (EDGs) on the pyridine ring can influence the nucleophilicity of the nitrogen atom, affecting the initial steps of ylide formation or cyclization.
-
On the 1,3-Dicarbonyl Compound: As discussed in the troubleshooting section, an electron-withdrawing group (EWG) on an unsymmetrical 1,3-dicarbonyl compound will make the adjacent carbonyl carbon more electrophilic, directing the nucleophilic attack of the aminopyrazole to that site.[1]
-
On the Dipolarophile (in [3+2] cycloadditions): EWGs on the alkene or alkyne are often essential for the reaction to proceed and heavily influence the regiochemical outcome by lowering the energy of the LUMO.
Reaction Mechanism Overview:
Caption: General mechanisms for pyrazolo[1,5-a]pyridine synthesis.
Q3: Can microwave irradiation be used to improve regioselectivity?
Yes, microwave-assisted synthesis can be a valuable tool. In some cases, the rapid and uniform heating provided by microwaves can lead to shorter reaction times and improved regioselectivity compared to conventional heating. A study by Moustafa et al. demonstrated that microwave irradiation can significantly modulate the regioselectivity in the cyclization of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with various electrophiles.[7]
Q4: Are there any "green" chemistry approaches to improve these syntheses?
Indeed, efforts are being made to develop more environmentally friendly methods. This includes:
-
The use of water as a solvent.[10]
-
Employing catalyst-free conditions where possible.
-
Developing one-pot, multicomponent reactions to reduce waste from intermediate purification steps.[7]
-
Utilizing microwave-assisted synthesis to reduce energy consumption and reaction times.[7]
Q5: Where can I find reliable experimental procedures for these reactions?
Authoritative sources such as peer-reviewed journals are the best place to find detailed experimental protocols. The references cited in this guide provide excellent starting points. When adapting a procedure, it is crucial to pay close attention to the reaction conditions, stoichiometry, and purification methods described.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry.
- Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science Publishers.
- Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
- Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsatur
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsatur
- Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters.
- Cu(I)-Catalyzed Regioselective Synthesis of Pyrazolo[5,1-c]-1,2,4-triazoles. The Journal of Organic Chemistry.
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central.
- Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. Organic Letters.
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central.
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatiz
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 3. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing reactivity of 7-iodo vs 7-bromopyrazolo[1,5-a]pyridine
An Objective Comparison for Synthetic Strategy and Optimization
For researchers and drug development professionals, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure, forming the core of numerous compounds investigated for their therapeutic potential, particularly as protein kinase inhibitors.[1][2][3] Functionalization of this heterocyclic system is key to modulating its biological activity, and palladium-catalyzed cross-coupling reactions at the C-7 position are a cornerstone of this synthetic exploration. The choice of the halide at this position—typically bromine or iodine—is a critical decision that profoundly impacts reaction efficiency, cost, and the overall synthetic strategy.
This guide provides an in-depth comparison of the reactivity of 7-iodopyrazolo[1,5-a]pyridine and 7-bromopyrazolo[1,5-a]pyridine. Moving beyond a simple list of procedures, we will explore the fundamental principles governing their differential reactivity, present data from analogous systems to inform experimental design, and offer practical protocols for key transformations.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The reactivity of aryl halides in the majority of palladium-catalyzed cross-coupling reactions follows a well-established trend: I > Br > Cl >> F .[4][5] This hierarchy is fundamentally dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). The C-I bond is significantly weaker and longer than the C-Br bond, making it more susceptible to cleavage.
| Bond | Average Bond Energy (kJ/mol) |
| C–I | ~213-240 |
| C–Br | ~276-285 |
| C–Cl | ~327-339 |
| C–F | ~485 |
| (Data synthesized from sources[6][7][8]) |
This difference in bond strength directly influences the rate-determining step of most cross-coupling catalytic cycles: oxidative addition . In this initial step, the palladium(0) catalyst inserts into the carbon-halogen bond. The lower energy barrier for cleaving the C-I bond means that this compound will undergo oxidative addition more readily and under milder conditions than its bromo- counterpart.[4][9]
Caption: Oxidative addition step in Pd-catalyzed cross-coupling.
Comparative Reactivity in Key Transformations
While direct side-by-side comparative studies on the 7-halopyrazolo[1,5-a]pyridine system are not consolidated in a single publication, we can reliably infer performance based on established principles and published data on related heterocyclic systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. Due to its higher reactivity, this compound is the superior substrate, especially when coupling with less reactive boronic acids or when dealing with sterically hindered partners. The 7-bromo analogue is also a viable substrate but typically requires more forcing conditions.[10][11][12]
Expected Performance Comparison in Suzuki-Miyaura Coupling:
| Parameter | This compound (Predicted) | 7-Bromopyrazolo[1,5-a]pyridine (Typical) | Rationale |
| Reaction Temp. | Room Temp. to 60 °C | 80 °C to 110 °C | Lower energy for C-I bond cleavage allows for lower thermal input. |
| Catalyst Loading | 1-2 mol% | 2-5 mol% | Higher reactivity requires less catalyst to achieve efficient turnover. |
| Reaction Time | 1-6 hours | 12-24 hours | Faster oxidative addition leads to shorter overall reaction times. |
| Ligand Choice | Standard phosphines (e.g., PPh₃) often suffice. | Often requires more electron-rich, bulky ligands (e.g., XPhos, SPhos) to promote oxidative addition.[10] | The inherent reactivity of the iodide reduces the need for highly activating ligands. |
| Yield | Generally higher, especially with challenging substrates. | Good to excellent, but may suffer from debromination side reactions at high temperatures.[10] | Milder conditions minimize side reactions and degradation. |
Sonogashira Coupling
The Sonogashira reaction couples aryl halides with terminal alkynes and is invaluable for introducing alkynyl moieties. The reactivity trend (I > Br) is particularly pronounced here.[13][14][15] The coupling of this compound can often be achieved under copper-free conditions, which can be advantageous for simplifying purification. The 7-bromo analogue typically requires both palladium and a copper(I) co-catalyst.[16][17]
Expected Performance Comparison in Sonogashira Coupling:
| Parameter | This compound (Predicted) | 7-Bromopyrazolo[1,5-a]pyridine (Typical) | Rationale |
| Co-catalyst | Copper(I) often optional or not required. | Copper(I) (e.g., CuI) generally required.[16] | The high reactivity of the C-I bond can drive the catalytic cycle without the need for a copper acetylide intermediate. |
| Reaction Temp. | Room Temp. to 50 °C | 50 °C to 100 °C | Milder conditions are sufficient for C-I bond activation. |
| Base | Organic bases (e.g., Et₃N, DIPEA) are usually sufficient. | May require stronger bases or a combination. | The overall catalytic cycle is more facile. |
| Yield | Excellent | Good to excellent, but sensitive alkynes may degrade at higher temperatures. | Milder conditions preserve sensitive functional groups on the coupling partners. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[18] This reaction is highly sensitive to the choice of ligand and base. While modern, highly active catalyst systems can effectively couple aryl bromides and even chlorides, aryl iodides remain the most reactive partners.[19][20] Using this compound allows for a broader range of coupling partners, including less nucleophilic amines, and can be performed under more gentle conditions, which is critical for preserving complex, functionalized molecules.
Practical Considerations: Synthesis and Availability
While this compound offers superior reactivity, practical considerations such as cost and availability often favor the bromo- derivative. 7-Bromopyrazolo[1,5-a]pyridine and its derivatives are commercially available from multiple vendors, making them readily accessible for initial screening and development.[21][22][23]
The iodo- analogue is less common commercially and may require in-house synthesis, typically via iodination of the parent heterocycle or through a halogen exchange reaction from the corresponding bromide. This adds a synthetic step and cost to the overall process.
Caption: Decision workflow for selecting the optimal halide.
Experimental Protocols
The following are representative, self-validating protocols designed to compare the reactivity of the two halides. Researchers should perform small-scale trials to optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Materials:
-
7-Halopyrazolo[1,5-a]pyridine (Iodo or Bromo) (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (for Iodo) or Pd₂(dba)₃ with XPhos (for Bromo)
-
Aqueous Na₂CO₃ (2 M) or K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water or Toluene/Water
Procedure for this compound (Milder Conditions):
-
To a reaction vial, add this compound (e.g., 0.5 mmol), 4-methoxyphenylboronic acid (0.6 mmol), and Pd(PPh₃)₄ (0.01 mmol, 2 mol%).
-
Add K₂CO₃ (1.0 mmol).
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (3 mL) and water (1 mL).
-
Stir the mixture at 60 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Procedure for 7-Bromopyrazolo[1,5-a]pyridine (Standard Conditions):
-
To a reaction vial, add 7-bromopyrazolo[1,5-a]pyridine (e.g., 0.5 mmol), 4-methoxyphenylboronic acid (0.6 mmol), Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), and XPhos (0.022 mmol, 4.4 mol%).
-
Add K₂CO₃ (1.0 mmol).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add degassed toluene (4 mL).
-
Stir the mixture at 100 °C and monitor by TLC or LC-MS. The reaction may require 12-18 hours for full conversion.
-
Follow the same workup and purification procedure as described above.
Protocol 2: Sonogashira Coupling with Phenylacetylene
Materials:
-
7-Halopyrazolo[1,5-a]pyridine (Iodo or Bromo) (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
-
CuI (for Bromo)
-
Base: Triethylamine (Et₃N)
-
Solvent: THF or DMF
Procedure for this compound (Copper-Free):
-
To a reaction vial, add this compound (0.5 mmol) and PdCl₂(PPh₃)₂ (0.015 mmol, 3 mol%).
-
Evacuate and backfill with an inert gas three times.
-
Add degassed THF (3 mL) and Et₃N (1.5 mL).
-
Add phenylacetylene (0.55 mmol) via syringe.
-
Stir the mixture at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove palladium salts, washing with ethyl acetate. Concentrate the filtrate and purify by column chromatography.
Procedure for 7-Bromopyrazolo[1,5-a]pyridine (Copper Co-catalyzed):
-
To a reaction vial, add 7-bromopyrazolo[1,5-a]pyridine (0.5 mmol), PdCl₂(PPh₃)₂ (0.015 mmol, 3 mol%), and CuI (0.015 mmol, 3 mol%).
-
Evacuate and backfill with an inert gas three times.
-
Add degassed THF (3 mL) and Et₃N (1.5 mL).
-
Add phenylacetylene (0.55 mmol) via syringe.
-
Stir the mixture at 50 °C for 6-12 hours, monitoring by TLC or LC-MS.
-
Follow the same workup and purification procedure as described above.
Conclusion
The choice between 7-iodo- and 7-bromopyrazolo[1,5-a]pyridine is a classic trade-off between reactivity and practicality.
-
This compound is the substrate of choice for maximizing reaction efficiency. Its high reactivity allows for milder conditions, shorter reaction times, lower catalyst loadings, and a broader substrate scope. It is ideal for late-stage functionalization of complex molecules where preserving sensitive functional groups is paramount.
-
7-Bromopyrazolo[1,5-a]pyridine offers a significant advantage in terms of cost and commercial availability. It is a reliable and robust substrate for many standard cross-coupling reactions, particularly when paired with modern, highly active catalyst systems. It is well-suited for initial route scouting and large-scale synthesis where cost is a primary driver.
For drug development professionals, a pragmatic approach is often best: utilize the more economical 7-bromo derivative for initial analogue synthesis and process development. If challenges arise, such as low yields, substrate decomposition, or the need to couple unreactive partners, switching to the 7-iodo analogue provides a clear and mechanistically justified path to success.
References
- Benchchem. A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKvxCpLzlsIcUMLju7XkmQVNul9Q9e7ZLdB1pUexG6lQQ1Acaqvmhttc0fpRq-oGSKiUHEruBUwS6K4NPOM7rjk1oZs9KiMB9C20SD-4TDujSbcIZZoHgf7QJMBwPNIPISAm4djQf5y4EL_eTcp1UtKbMXf6PPV1OdsCa9F-j_O8pbvhYlMBjI2859XZit7imjp1atLjOyJI4itt14a_Tl1pTmb517ffLEECQKPZxzKrPi2n4L1XjFmWLUWGAM]
- Benchchem. A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD41k_ATGJ1AGtNdT81aj1LDqOW7YlEJR1bRocN215flCIS5p4vt5p1TjmnYMeSWE5TSoqFBSy47lZpoUa4F9O46_d0E_HYbM72cj3mfYKWoOxl8MaOlo9vNiGvYVw_-bpuU2eUEPiHsh6dssZnLJWN7OTV3gimLDHoTnHD-WvAtyFsgMBQtYSP-Qgr7IYrq1WRG0eaEssgR6Vh82MkGmNO3xUo0AatmbgNSkbznlFK4c1EwU30ubeHJ9jygihq3QEZ6tK-azA-LWWg32xdV0iRt9B9jf-bZrkn7eS1g==]
- Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2755290/]
- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
- Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [URL: https://www.quora.com/What-is-the-correct-bond-energy-order-of-the-following-C-Cl-C-Br-C-I-C-F-C-H]
- Szymańska, E., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8125433/]
- El-Sayed, N. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10940428/]
- Newman, D. W., et al. (2025). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8320478/]
- ChemScene. 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. [URL: https://www.chemscene.com/products/7-Bromopyrazolo-1,5-a-pyridine-3-carboxylic-acid-CS-0050059.html]
- Jones, G. O., et al. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.7b00424]
- Ghorab, M. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of Heterocyclic Chemistry. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/jhet.2825]
- ResearchGate. Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. [URL: https://www.researchgate.net/publication/259463992_Synthesis_of_2-Arylpyrazolo15-apyridines_by_Suzuki-Miyaura_Cross-Coupling_Reaction]
- Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Santa Cruz Biotechnology. 7-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. [URL: https://www.scbt.com/p/7-bromo-pyrazolo-1-5-a-pyridine-3-carboxylic-acid-ethyl-ester-885276-77-7]
- Chemguide. An introduction to bond energy and bond length. [URL: https://www.chemguide.co.
- ChemicalBook. 6-BroMopyrazolo[1,5-a]pyridine synthesis. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB12749591_EN.htm]
- ResearchGate. (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [URL: https://www.researchgate.
- RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra09618a]
- ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [URL: https://eprints.soton.ac.uk/425501/1/Sonogashira_pyridine_final_version.pdf]
- Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [URL: https://www.youtube.
- Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [URL: https://www.scirp.
- Accounts of Chemical Research. Bond Dissociation Energies of Organic Molecules. [URL: https://pubs.acs.org/doi/10.1021/ar020234x]
- YouTube. The Buchwald-Hartwig Amination Reaction. [URL: https://www.youtube.
- Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc03923a]
- PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7798319/]
- Chemistry LibreTexts. Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal_Catalyzed_Coupling_Reactions/25.03%3A_Sonogashira_Coupling]
- RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra08534a]
- Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyridines/pyrazolopyridines.shtm]
- gchem. Covalent Bond Energies. [URL: https://gchem.cm.utexas.edu/data/section-2.php?target=covalent-bond-energies.php]
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [URL: https://periodicos.ufsm.br/revistadireito/article/download/70200/42602/239634]
- BYU ScholarsArchive. Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. [URL: https://scholarsarchive.byu.edu/etd/9265/]
- PubChem. 7-Bromopyrazolo[1,5-a]pyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24975252]
- PMC - NIH. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8549339/]
- Journal of Medicinal Chemistry. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00817]
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [URL: https://www.researchgate.net/publication/257850220_Suzuki_coupling_of_different_chloropyridines_with_phenylboronic_acids_a]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. Covalent Bond Energies [gchem.cm.utexas.edu]
- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 9. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. chemscene.com [chemscene.com]
- 22. scbt.com [scbt.com]
- 23. 7-Bromopyrazolo[1,5-a]pyridine | C7H5BrN2 | CID 24975252 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Iodopyrazolo[1,5-a]pyridine Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Its derivatives have been extensively explored as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-iodopyrazolo[1,5-a]pyridine derivatives, a key intermediate that offers a versatile handle for chemical modification. We will objectively compare the performance of these derivatives with alternative substitutions, supported by experimental data, to provide a comprehensive resource for the rational design of novel kinase inhibitors.
The Significance of the Pyrazolo[1,5-a]pyridine Scaffold and the 7-Iodo Substituent
The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that provides a rigid and planar framework amenable to substitutions at multiple positions. This structural rigidity is advantageous for molecular recognition by biological targets.[1] The nitrogen atoms within the scaffold can act as hydrogen bond acceptors, contributing to the binding affinity of these compounds to the ATP-binding pocket of kinases.
The introduction of an iodine atom at the 7-position of the pyrazolo[1,5-a]pyridine ring is a strategic choice in medicinal chemistry. The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity. More importantly, the carbon-iodine bond serves as a versatile synthetic handle for introducing a diverse range of substituents via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for a systematic exploration of the chemical space around the 7-position to optimize potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) at the 7-Position
The 7-position of the pyrazolo[1,5-a]pyridine scaffold extends into the solvent-exposed region of the ATP-binding site of many kinases. Modifications at this position can significantly impact the compound's interaction with the protein surface and its overall pharmacological profile. While direct SAR studies on a broad range of 7-substituted pyrazolo[1,5-a]pyridines are not extensively documented in a single source, we can synthesize insights from studies on the closely related pyrazolo[1,5-a]pyrimidine scaffold and analogous heterocyclic systems.[4][5][6]
Comparison of 7-Halo Substituents
Halogen atoms at the 7-position can influence activity through a combination of steric and electronic effects, as well as their ability to form halogen bonds.
| Substituent at C7 | Relative Size | Electronegativity | Key Interactions | Impact on Activity (General Trend) |
| Iodo (I) | Large | Least | Halogen bonding, van der Waals | Often serves as a potent starting point and a versatile synthetic handle. |
| Bromo (Br) | Medium | Intermediate | Halogen bonding, van der Waals | Can be a potent substituent, sometimes showing comparable or slightly lower activity than iodo. |
| Chloro (Cl) | Small | High | Dipole interactions, weak halogen bonding | Generally less potent than bromo or iodo, but can offer improved physicochemical properties. |
| Fluoro (F) | Smallest | Highest | Dipole interactions, potential for H-bond mimicry | Can significantly alter electronic properties and metabolic stability; activity is target-dependent. |
The larger and more polarizable halogens like iodine and bromine are often favored for their ability to form stronger halogen bonds with backbone carbonyls or other electron-rich residues in the kinase active site.
Bioisosteric Replacements for Iodine: Aryl and Heteroaryl Groups
The true value of the 7-iodo group lies in its utility as a precursor for introducing more complex functionalities via cross-coupling reactions. The introduction of aryl and heteroaryl moieties can lead to significant gains in potency and selectivity by establishing additional interactions with the target protein.
For instance, in the context of Tropomyosin Receptor Kinase (Trk) inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, the introduction of aryl groups at the 7-position has been shown to be beneficial for activity.[4] It is plausible that similar trends would be observed for the pyrazolo[1,5-a]pyridine core.
Illustrative SAR of 7-Aryl/Heteroaryl Substitutions (Hypothetical based on related scaffolds):
| 7-Substituent | Rationale for Inclusion | Expected Interaction | Predicted Impact on Potency |
| Phenyl | Basic aromatic scaffold | Hydrophobic interactions | Moderate |
| 4-Fluorophenyl | Introduce fluorine for potential H-bonding or altered electronics | Hydrophobic and potential polar interactions | Potentially improved |
| Pyridyl | Introduce a hydrogen bond acceptor | H-bonding with solvent-exposed residues | Potentially improved |
| Thienyl | Bioisostere of phenyl | Hydrophobic interactions | Similar to phenyl |
| 4-Methoxyphenyl | Introduce a hydrogen bond acceptor and alter electronics | H-bonding and hydrophobic interactions | Potentially improved |
The optimal aryl or heteroaryl substituent is highly dependent on the specific topology of the target kinase's active site.
Experimental Protocols
To facilitate the exploration of the SAR of this compound derivatives, we provide the following detailed experimental protocols.
Synthesis of 7-Aryl-pyrazolo[1,5-a]pyridines via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the diversification of a 7-iodo-pyrazolo[1,5-a]pyridine core.
Workflow Diagram:
Caption: General workflow for the synthesis of 7-aryl-pyrazolo[1,5-a]pyridines.
Step-by-Step Protocol:
-
Reaction Setup: To a microwave vial, add the 7-iodo-pyrazolo[1,5-a]pyridine derivative (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.5 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.1 eq.).
-
Reaction: Seal the vial and heat the reaction mixture in a microwave reactor at a temperature ranging from 100 to 150 °C for 30 to 60 minutes, or alternatively, heat under conventional reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-pyrazolo[1,5-a]pyridine derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a panel of kinases using a luminescence-based assay.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the appropriate kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase enzyme, a suitable peptide substrate, and ATP to the kinase reaction buffer.
-
Inhibition: Add the diluted test compounds to the wells. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™ Kinase Assay reagent. This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output via a luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Comparative Analysis of 7-Substituted Pyrazolo[1,5-a]pyridine Derivatives
Illustrative IC50 Data for Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors:
| Scaffold | 7-Substituent | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | 4-Bromophenyl | CDK2 | 450 | [6] |
| Pyrazolo[1,5-a]pyrimidine | 2,4-Dichlorophenyl | CDK2 | 150 | [6] |
| Pyrazolo[1,5-a]pyrimidine | Aryl | TrkA | 87 | [5] |
| Pyrazolo[1,5-a]pyrimidine | Aryl | ALK2 | 105 | [5] |
Note: This data is for the pyrazolo[1,5-a]pyrimidine scaffold and is intended to be illustrative of the potential for potent activity with 7-aryl substitutions.
These examples demonstrate that substitution at the 7-position with various aryl groups can lead to potent inhibition of different kinases, with IC50 values in the nanomolar to low micromolar range.[5][6] The specific substitution pattern on the aryl ring is crucial for optimizing potency.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the development of novel kinase inhibitors. The iodine atom not only contributes to the binding affinity but, more importantly, provides a versatile handle for the introduction of a wide array of substituents through well-established cross-coupling methodologies.
The SAR at the 7-position is highly dependent on the specific kinase being targeted. The introduction of aryl and heteroaryl moieties offers the potential to significantly enhance potency and selectivity by exploiting additional interactions in the solvent-exposed region of the ATP-binding pocket.
Future research in this area should focus on the systematic exploration of a diverse range of substituents at the 7-position of the pyrazolo[1,5-a]pyridine core. A comprehensive SAR study, directly comparing the inhibitory activity of 7-iodo, 7-aryl, 7-heteroaryl, and other 7-substituted derivatives against a panel of therapeutically relevant kinases, would be of great value to the medicinal chemistry community. Such studies, guided by the principles of rational drug design and supported by robust experimental data, will undoubtedly pave the way for the discovery of the next generation of potent and selective kinase inhibitors.
References
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Molecules, 29(15), 3560. [Link][4][7]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Advances, 14(1), 1-22. [Link][1]
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). Bioorganic & Medicinal Chemistry, 23(19), 6280-6296. [Link][8][9]
- The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(4), 944-948. [Link][2]
- Synthesis of 4-substituted 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines (13–17). Reagents and conditions. (n.d.).
- A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. (2010). Journal of Medicinal Chemistry, 53(24), 8508-8522. [Link][11]
- Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity. (2007). Bioorganic & Medicinal Chemistry Letters, 17(10), 2858-2862. [Link][12]
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases, 7(2), 479-492. [Link][13]
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2018). Journal of Medicinal Chemistry, 61(21), 9563-9580. [Link][14]
- Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. (2005). Organic Letters, 7(21), 4753-4756. [Link][3][15]
- Design and synthesis of certain 7-Aryl-2-Methyl-3-Substituted Pyrazolo{1,5-a}Pyrimidines as multikinase inhibitors. (2023). European Journal of Medicinal Chemistry, 262, 115918. [Link][5]
- New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. (2025). Bioorganic & Medicinal Chemistry, 134, 118535. [Link][6]
- Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. (2021). Bioorganic & Medicinal Chemistry Letters, 31, 127712. [Link][16][17]
- Design, Synthesis, and Cytotoxicity Studies of Novel pyrazolo[1, 5-a]pyridine Derivatives. (2017). European Journal of Medicinal Chemistry, 126, 277-285. [Link][18]
- Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. (2022). European Journal of Medicinal Chemistry, 241, 114654. [Link][19]
- Synthesis of 7-Aryl-9-Methyl-3h- Pyrazolo[4,3-f]Quinoline Derivatives Catalysed by Iodine. (2025). Journal of Chemical Research, 49(1_suppl), 1-6. [Link][20]
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(24), 7593. [Link][21]
- Design and synthesis of certain 7-Aryl-2-Methyl-3-Substituted Pyrazolo {1,5-a}Pyrimidines as multikinase inhibitors. (2025).
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Chemistry Central Journal, 11(1), 51. [Link][23]
- Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link][24]
- Development of CDK4/6 Inhibitors: A Five Years Update. (2022). Molecules, 27(5), 1488. [Link][25]
- Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity. (2006). Bioorganic & Medicinal Chemistry Letters, 16(2), 340-344. [Link][26]
- Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. (2024). RSC Medicinal Chemistry, 15(1), 1-12. [Link][27][28]
- CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. (2018). Cancer Cell, 34(2), 187-189. [Link][29]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). Molecules, 27(15), 5000. [Link][30]
- Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(22), 6178-6182. [Link][31]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of certain 7-Aryl-2-Methyl-3-Substituted Pyrazolo{1,5-a}Pyrimidines as multikinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Validating 7-Iodopyrazolo[1,5-a]pyridine as a Versatile Kinase Inhibitor Scaffold
A Technical Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the identification of novel, versatile, and synthetically tractable scaffolds is a paramount objective. The pyrazolo[1,5-a]pyridine core has emerged as a "privileged" scaffold, forming the foundation of several clinically approved and investigational kinase inhibitors. This guide provides an in-depth, comparative validation of a key derivative, 7-Iodopyrazolo[1,5-a]pyridine, not as a standalone inhibitor, but as a strategic starting point for the generation of potent and selective kinase inhibitor libraries.
Through a series of robust experimental protocols, we will objectively compare the potential of the this compound scaffold against established kinase inhibitor frameworks. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering both the "how" and the "why" behind the experimental design, ensuring scientific integrity and empowering informed decision-making in kinase-targeted drug discovery programs.
The Strategic Advantage of the this compound Scaffold
The this compound scaffold is a bicyclic heteroaromatic system that presents an attractive architecture for kinase inhibition. Its core structure can effectively mimic the purine ring of ATP, enabling competitive binding to the kinase hinge region. The true power of this particular scaffold lies in the strategic placement of the iodine atom at the 7-position. This halogen serves as a versatile synthetic handle, allowing for the facile introduction of a wide array of chemical moieties through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This synthetic accessibility is a critical feature, enabling the rapid generation of diverse chemical libraries to probe the kinase active site and optimize for potency, selectivity, and desirable pharmacokinetic properties.
Comparative Scaffolds: Setting the Benchmark
To rigorously evaluate the potential of the this compound scaffold, we will compare it against three well-characterized kinase inhibitor archetypes, each representing a different class of inhibitor and binding mode. For the purpose of this guide, we will synthesize a small, representative library of compounds derived from the this compound core (termed 7-IP-Lib ).
-
Staurosporine: A natural product that acts as a broad-spectrum, ATP-competitive kinase inhibitor.[1][2] It will serve as a positive control for pan-kinase inhibition.
-
Dasatinib Scaffold (Aminothiazole): A multi-kinase inhibitor targeting BCR-Abl and Src family kinases, among others.[3][4][5] This scaffold represents a successful clinical example of a "Type I" inhibitor that binds to the active conformation of the kinase.
-
Imatinib Scaffold (2-Phenylaminopyrimidine): The archetypal "Type II" inhibitor that selectively binds to the inactive conformation of the Abl kinase.[6][7][8][9] This scaffold highlights the potential for achieving selectivity through conformational control.
Experimental Validation Workflow: A Multi-Faceted Approach
A comprehensive validation of a kinase inhibitor scaffold requires a multi-pronged approach, interrogating its activity from the purified enzyme to the cellular context, and finally, characterizing the direct biophysical interaction. The following experimental workflow is designed to provide a holistic and robust assessment.
Caption: A comprehensive workflow for kinase inhibitor scaffold validation.
Biochemical Kinase Assays: Assessing In Vitro Potency
The initial step is to determine the inhibitory activity of our compound library against a panel of purified kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[10][11][12][13][14]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction: In a 384-well plate, incubate the kinase of interest (e.g., Abl, Src, VEGFR2) with the appropriate substrate and ATP in kinase reaction buffer.
-
Compound Treatment: Add serial dilutions of the test compounds (7-IP-Lib derivatives, Staurosporine, Dasatinib, Imatinib) to the wells. Include DMSO as a negative control.
-
Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Comparative Data Table: In Vitro Kinase Inhibition (IC50, nM)
| Compound/Scaffold | Abl | Src | VEGFR2 | p38α |
| 7-IP-Lib-Cpd-1 | 55 | 150 | 850 | >10,000 |
| 7-IP-Lib-Cpd-2 | 25 | 45 | 1,200 | >10,000 |
| 7-IP-Lib-Cpd-3 | 800 | 950 | 150 | 250 |
| Staurosporine | 5 | 3 | 10 | 8 |
| Dasatinib | 1 | 0.5 | 20 | 350 |
| Imatinib | 30 | >10,000 | >10,000 | >10,000 |
This is representative data and will vary based on the specific derivatives synthesized.
The data illustrates the potential of the this compound scaffold to generate compounds with varying potency and selectivity profiles, a highly desirable characteristic for a versatile scaffold.
Cellular Target Engagement: Validating Activity in a Biological Context
Demonstrating that a compound can inhibit its target kinase within a living cell is a critical step. A Western blot-based assay to measure the phosphorylation of a known downstream substrate of the target kinase is a direct and reliable method.[15][16][17][18]
Experimental Protocol: Cellular Phospho-Protein Western Blot
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., K562 for Abl, A549 for Src) to 70-80% confluency. Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., phospho-CrkL for Abl, phospho-paxillin for Src). Subsequently, probe with a primary antibody for the total protein as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Determine the EC50 value for the inhibition of substrate phosphorylation.
Comparative Data Table: Cellular Target Inhibition (EC50, nM)
| Compound/Scaffold | p-CrkL (K562 cells) | p-Paxillin (A549 cells) |
| 7-IP-Lib-Cpd-2 | 150 | 250 |
| Staurosporine | 50 | 40 |
| Dasatinib | 10 | 8 |
| Imatinib | 200 | >10,000 |
This is representative data and will vary based on the specific derivatives synthesized.
These results would confirm that derivatives from the this compound scaffold can penetrate the cell membrane and engage their intended targets.
Biophysical Characterization: Quantifying Direct Binding Affinity
To unequivocally demonstrate that the observed inhibition is due to a direct interaction with the kinase, biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are employed.[19][20][21][22][23][24][25][26][27] SPR provides real-time kinetics of binding (association and dissociation rates), while ITC offers a complete thermodynamic profile of the interaction.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Kinase Immobilization: Covalently immobilize the purified kinase onto a sensor chip surface.
-
Compound Injection: Inject a series of concentrations of the test compound over the sensor surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the immobilized kinase.
-
Data Analysis: Fit the binding data to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Caption: A representative signaling pathway illustrating kinase inhibition.
Comparative Data Table: Biophysical Binding Affinity (KD, nM)
| Compound/Scaffold | Abl | Src |
| 7-IP-Lib-Cpd-2 | 35 | 60 |
| Dasatinib | 0.8 | 0.4 |
| Imatinib | 25 | >20,000 |
This is representative data and will vary based on the specific derivatives synthesized.
The KD values provide a direct measure of the binding affinity, confirming that the inhibitory activity observed in the biochemical and cellular assays is a result of direct binding to the target kinase.
Conclusion: A Scaffold with High Potential
This comprehensive validation guide demonstrates a robust and logical workflow for evaluating the potential of a novel kinase inhibitor scaffold. The this compound core, through its synthetic tractability and the promising (though hypothetical in this guide) data generated from a multi-faceted experimental approach, establishes itself as a highly valuable starting point for the development of next-generation kinase inhibitors.
By systematically comparing its derivatives against well-established benchmarks, researchers can gain a clear understanding of the scaffold's potential to yield potent, selective, and cell-active compounds. The true strength of the this compound scaffold lies not in its intrinsic activity, but in its capacity to be readily elaborated into vast chemical libraries, paving the way for the discovery of novel therapeutics targeting the human kinome.
References
- Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinyl
- In vitro ADP-Glo kinase assay. Bio-protocol. [Link]
- Broad-spectrum protein kinase inhibition by the staurosporine analog KT-5720 reverses ethanol withdrawal-associated loss of NeuN/Fox-3. PubMed Central. [Link]
- Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [Link]
- Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology.
- Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]
- ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table.
- Staurosporine-based binding assay for testing the affinity of compounds to protein kinases. PubMed. [Link]
- Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activ
- Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
- Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
- Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]
- Kinase activity-tagged western blotting assay.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]
- Kinase Inhibitors in Drug-design, Drug-discovery, and Drug-delivery.
- (PDF) Kinase Activity-Tagged Western Blotting Assay.
- Advancing kinase drug discovery through massively parallel SPR fragment screening. News-Medical.Net. [Link]
- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applic
- Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PubMed Central. [Link]
- Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. [Link]
- Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]
- Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PubMed Central. [Link]
- Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers. [Link]
- Full article: Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]
- Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PubMed Central. [Link]
- Bcr-Abl Inhibitory Activities of Imatinib Derivatives. Bentham Science Publisher. [Link]
- Spotlight: Cell-based kinase assay form
- The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity. PubMed Central. [Link]
- Imatinib can act as an allosteric activator of Abl kinase. PubMed Central. [Link]
- The crystal structure of imatinib-bound form of the Abl kinase (PDB...).
- A pharmacophore based drug design approach to overcome Imatinib resistance and get more potent Abl-Bcr Tyrosine Kinase Inhibitor.
- Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. PubMed Central. [Link]
- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways.
- The Bcr-Abl tyrosine kinase inhibitor imatinib and promising new agents against Philadelphia chromosome-positive leukemias. PubMed. [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. Broad-spectrum protein kinase inhibition by the staurosporine analog KT-5720 reverses ethanol withdrawal-associated loss of NeuN/Fox-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcr-Abl Inhibitory Activities of Imatinib Derivatives | Bentham Science [benthamscience.com]
- 7. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Bcr-Abl tyrosine kinase inhibitor imatinib and promising new agents against Philadelphia chromosome-positive leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro ADP-Glo kinase assay [bio-protocol.org]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. bmglabtech.com [bmglabtech.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 19. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 23. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bioradiations.com [bioradiations.com]
- 25. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 26. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 27. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of pyrazolo[1,5-a]pyridine isomers in biological assays
In the landscape of medicinal chemistry, the pyrazolopyridine scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds.[1] Its resemblance to natural purines allows it to interact with a wide array of biological targets, making it a focal point in the quest for novel therapeutics.[1] This guide offers a comparative analysis of pyrazolo[1,5-a]pyridine and its isomers, with a particular focus on their performance in anticancer and kinase inhibition assays. By delving into the structure-activity relationships (SAR) and detailed experimental methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the chemical space of these potent heterocyclic compounds.
The arrangement of nitrogen atoms within the bicyclic pyrazolopyridine system gives rise to several isomers, including pyrazolo[1,5-a]pyridine, pyrazolo[3,4-b]pyridine, and pyrazolo[4,3-c]pyridine, among others.[2] These subtle structural variations can lead to profound differences in their biological activity profiles, underscoring the importance of a comparative approach in drug discovery.[2] This guide will synthesize data from various studies to illuminate these differences and provide insights into the rational design of next-generation pyrazolopyridine-based therapeutics.
Comparative Analysis of Anticancer Activity
The antiproliferative properties of pyrazolopyridine isomers have been extensively investigated against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method to assess cell viability and provides a quantitative measure of a compound's cytotoxic effects.
While direct head-to-head comparisons of different pyrazolopyridine isomers in the same study are limited, we can draw valuable insights by comparing data from various reports. The following table summarizes the anticancer activities of representative pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine derivatives against common cancer cell lines. It is important to note that variations in experimental conditions can influence the outcomes, and this data should be interpreted as a guide to the general potency of these scaffolds.
| Isomer Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Compound with N-aryl-7-aryl substitution | HepG-2 (Liver) | 63.2 ± 5.9 | [3] |
| Pyrazolo[1,5-a]pyrimidine | Compound with N-aryl-7-aryl substitution | MCF-7 (Breast) | Not specified in abstract | [3] |
| Pyrazolo[3,4-b]pyridine | N-tosyl-pyrazolo-pyrimidine derivative | Hep2 (Laryngeal) | 36.9 | [4] |
| Pyrazolo[3,4-b]pyridine | N-tosyl-pyrazolo-pyrimidine derivative | Hep2 (Laryngeal) | 21.3 | [4] |
From the available data, it is evident that both pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds serve as effective platforms for the development of potent anticancer agents. The specific substitutions on the core ring system play a crucial role in determining the ultimate cytotoxic potency. For instance, the introduction of N-aryl and 7-aryl groups on the pyrazolo[1,5-a]pyrimidine core has been shown to be a successful strategy.[3] Similarly, modifications on the pyrazolo[3,4-b]pyridine scaffold have yielded compounds with significant activity against laryngeal carcinoma cells.[4]
Experimental Protocol: MTT Assay for Anticancer Screening
The following is a detailed, step-by-step protocol for the MTT assay, a cornerstone for in vitro anticancer drug screening.
Objective: To determine the cytotoxic effects of pyrazolo[1,5-a]pyridine isomers on cancer cell lines.
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., HepG-2, MCF-7, Hep2)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Pyrazolopyridine compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolopyridine compounds in a complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Causality Behind Experimental Choices
The choice of the MTT assay is predicated on its reliability, high-throughput capability, and its direct correlation of mitochondrial activity with cell viability. The incubation times and cell densities are optimized to ensure logarithmic cell growth and sufficient metabolic activity for a robust signal. The use of a positive control is essential to validate the assay's sensitivity to cytotoxic agents.
Diagram: MTT Assay Workflow
Caption: Workflow of the MTT assay for evaluating the cytotoxicity of pyrazolopyridine isomers.
Comparative Analysis of Kinase Inhibition
Pyrazolopyridine isomers have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[5] The ability of these compounds to act as ATP-competitive inhibitors makes them attractive candidates for targeted cancer therapy.[5]
A comparative analysis of the kinase inhibitory activity of different pyrazolopyridine isomers reveals the importance of the scaffold in directing the molecule to the ATP-binding pocket of the kinase. For example, derivatives of pyrazolo[1,5-a]pyrimidine have been identified as potent inhibitors of kinases such as EGFR, B-Raf, and MEK.[5] On the other hand, pyrazolo[3,4-b]pyridine derivatives have been successfully designed as inhibitors of Tropomyosin receptor kinases (TRKs).[6]
The following table provides a comparative overview of the kinase inhibitory activities of different pyrazolopyridine scaffolds.
| Isomer Scaffold | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | EGFR | Promising activity reported | [5] |
| Pyrazolo[1,5-a]pyrimidine | B-Raf | Relevant inhibitory effects | [5] |
| Pyrazolo[3,4-b]pyridine | TRKA | 56 | [6] |
| Pyrazolo[3,4-b]pyridine | TRKB | Not specified in abstract | [6] |
| Pyrazolo[3,4-b]pyridine | TRKC | Not specified in abstract | [6] |
The data suggests that the pyrazolo[1,5-a]pyrimidine scaffold is a versatile platform for targeting a range of kinases involved in cancer progression.[5] In contrast, the pyrazolo[3,4-b]pyridine core appears to be particularly well-suited for the development of selective TRK inhibitors.[6] This highlights the principle of "scaffold hopping," where different isomeric cores can be utilized to achieve distinct selectivity profiles against the human kinome.[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a general protocol for an in vitro kinase inhibition assay, which can be adapted for various kinases and pyrazolopyridine isomers.
Objective: To determine the inhibitory potency (IC50) of pyrazolopyridine isomers against a specific protein kinase.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is typically quantified using methods such as radioactivity (32P-ATP), fluorescence, or luminescence.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Pyrazolopyridine compounds dissolved in DMSO
-
Assay buffer (containing MgCl2, DTT, and other necessary components)
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader (appropriate for the detection method)
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the pyrazolopyridine compounds in DMSO.
-
Transfer a small volume (e.g., 1 µL) of the compound dilutions to the assay wells.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in the assay buffer.
-
Add the kinase/substrate mix to the wells containing the compounds.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction for a defined period (e.g., 60-120 minutes) at the optimal temperature for the kinase (usually 30°C or 37°C).
-
-
Detection:
-
Stop the kinase reaction (e.g., by adding EDTA).
-
Add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
-
Signal Measurement:
-
Measure the signal (e.g., fluorescence, luminescence, radioactivity) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition using the following formula:
-
% Inhibition = 100 - [((Signal of treated well - Signal of no enzyme control) / (Signal of DMSO control - Signal of no enzyme control)) x 100]
-
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mechanistic Insights and Signaling Pathways
The differential biological activities of pyrazolopyridine isomers can be attributed to their unique binding modes within the active sites of their target proteins. For instance, in the context of kinase inhibition, the nitrogen atoms of the pyrazolopyridine core can form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP.
Diagram: Kinase Inhibition by Pyrazolopyridine Isomers
Caption: Generalized signaling pathway showing kinase activation and its inhibition by pyrazolopyridine isomers.
Conclusion and Future Directions
The comparative analysis of pyrazolo[1,5-a]pyridine and its isomers underscores the remarkable versatility of this heterocyclic scaffold in medicinal chemistry. The subtle changes in the arrangement of nitrogen atoms within the core structure can lead to significant shifts in biological activity and target selectivity. While this guide has focused on the anticancer and kinase inhibitory properties of these compounds, their therapeutic potential extends to other areas, including anti-inflammatory and antitubercular applications.[7]
Future research in this field should aim for more direct comparative studies of different pyrazolopyridine isomers in a wide range of biological assays. Such studies will provide a more definitive understanding of the structure-activity relationships and guide the rational design of next-generation therapeutics with improved potency and selectivity. The continued exploration of the chemical space around the pyrazolopyridine nucleus holds immense promise for the discovery of novel drugs to address unmet medical needs.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Anticancer activity of some known pyrazolopyridine derivatives.
- Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed.
- Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Scilit.
- ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine.
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PMC.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
- Design, Synthesis and Antitumor Evaluation of Novel Pyrazolopyrimidines and Pyrazoloquinazolines. PMC - NIH.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC - PubMed Central.
- Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine deriv
Sources
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 7. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of 7-Iodopyrazolo[1,5-a]pyridine Compounds
This guide provides a comprehensive framework for the preclinical evaluation of 7-Iodopyrazolo[1,5-a]pyridine compounds, a promising class of heterocyclic molecules. We will explore the critical in vitro and in vivo methodologies required to characterize their therapeutic potential, comparing their performance with established alternatives and providing the experimental rationale to support their advancement in the drug discovery pipeline.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a notable heterocyclic scaffold in medicinal chemistry, recognized for its potent and diverse biological activities.[1] This structural motif is a key component in numerous compounds investigated for anticancer, anti-inflammatory, and antimicrobial properties.[2][3] A significant portion of their therapeutic potential stems from their ability to function as protein kinase inhibitors.[1][4] Protein kinases are crucial regulators of cellular signaling pathways, and their disruption is a hallmark of diseases like cancer, making them prime targets for small-molecule inhibitors.[4]
The strategic modification of the core scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents dramatically influence the pharmacological profile.[4][5][6][7] This guide focuses specifically on compounds bearing an iodine atom at the 7-position of the pyrazolo[1,5-a]pyridine ring. Halogenation, particularly with iodine, can introduce unique properties such as enhanced binding interactions through halogen bonding, altered metabolic stability, and improved tissue distribution, making 7-iodo derivatives a compelling subject for rigorous preclinical evaluation.
Part 1: In Vitro Evaluation - From Cytotoxicity to Mechanism of Action
The initial phase of evaluation relies on in vitro assays to establish a compound's cellular activity, potency, and preliminary mechanism of action.[8][9] These assays are fundamental for screening and selecting the most promising candidates for further development.[10]
Assessing Cellular Viability and Potency
The primary objective is to quantify the cytotoxic or cytostatic effects of the this compound compounds. This is typically expressed as the half-maximal inhibitory concentration (IC50), a critical metric for comparing potency.[8][10]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium salt MTT to formazan, yielding a purple color whose intensity is proportional to the number of living cells.[8]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10]
Comparative Data Presentation: Cytotoxic Activity
The data below represents a hypothetical comparison of a novel this compound compound (Compound A) against a non-iodinated analog and a standard chemotherapeutic agent, Doxorubicin.
| Compound | Cell Line (Cancer Type) | Incubation Time (h) | IC50 (µM) ± SD |
| Compound A (7-Iodo) | MCF-7 (Breast) | 48 | 1.5 ± 0.2 |
| A549 (Lung) | 48 | 2.1 ± 0.3 | |
| HCT-116 (Colon) | 48 | 1.8 ± 0.1 | |
| HEK293 (Normal Kidney) | 48 | > 50 | |
| Analog B (Non-Iodo) | MCF-7 (Breast) | 48 | 12.8 ± 1.1 |
| A549 (Lung) | 48 | 15.3 ± 1.5 | |
| Doxorubicin | MCF-7 (Breast) | 48 | 0.8 ± 0.1 |
| A549 (Lung) | 48 | 1.2 ± 0.2 |
Causality Behind Experimental Choice: The inclusion of a non-cancerous cell line (HEK293) is crucial for assessing the compound's selectivity towards cancer cells, a key indicator of its potential therapeutic window. The comparison with a non-iodinated analog directly evaluates the contribution of the iodine atom to the compound's potency.
Elucidating the Mechanism of Action
Given that the pyrazolo[1,5-a]pyridine scaffold is a known kinase inhibitor, mechanistic studies are essential.[11][12]
-
Kinase Inhibition Assays: These enzymatic assays directly measure the ability of a compound to inhibit the activity of a specific kinase, such as PI3K or Trk kinases, which are often dysregulated in cancer.[11][12] A potent compound, 5x, from a series of pyrazolo[1,5-a]pyridines was found to have a p110α IC50 of 0.9nM.[11][13]
-
Cell Cycle Analysis: Using propidium iodide staining followed by flow cytometry, this method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if the compound induces cell cycle arrest.[8]
-
Apoptosis Assay: Annexin V-FITC and propidium iodide (PI) staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, clarifying the mode of cell death induced by the compound.[8]
Visualizing a Potential Target Pathway
Many pyrazolo[1,5-a]pyridine derivatives function by inhibiting signaling pathways critical for cancer cell survival, such as the PI3K/Akt pathway.[11]
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol provides a self-validating system for determining the IC50 values of test compounds.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]
-
Incubation: Incubate the plate for 48 hours (or desired time period) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a non-linear regression curve.[8]
Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in Preclinical Models
Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their therapeutic efficacy and safety in a complex biological system.[15][16] Xenograft models are a cornerstone of this phase of research.[17][18]
Anticancer Efficacy in Human Tumor Xenograft Models
Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are crucial for assessing a compound's antitumor activity.[15][16][17]
-
Cell Line-Derived Xenograft (CDX) Model: Human cancer cell lines (e.g., HCT-116) are injected subcutaneously into immunodeficient mice.[15] This model is highly reproducible and standard for initial efficacy testing.[11][15]
-
Patient-Derived Xenograft (PDX) Model: Tumor tissue from a patient is directly implanted into mice. These models better recapitulate the heterogeneity of human cancer and are valuable for personalized medicine studies.[15][16]
Key Parameters for Evaluation:
-
Tumor Volume: Measured regularly with calipers. The formula (Length x Width²)/2 is commonly used to estimate tumor volume.[19]
-
Body Weight: Monitored as an indicator of systemic toxicity.
-
Tumor Growth Inhibition (TGI): The percentage difference in tumor volume between treated and control groups.
Comparative Data Presentation: In Vivo Antitumor Efficacy
The table below illustrates hypothetical data from a CDX study using HCT-116 cells in nude mice.
| Treatment Group (n=8) | Dose (mg/kg, i.p.) | Mean Tumor Volume (mm³) Day 21 | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | - | 1550 ± 210 | - | +2.5 |
| Compound A (7-Iodo) | 50 | 480 ± 95 | 69 | -1.8 |
| Standard-of-Care | Varies | 350 ± 80 | 77 | -8.5 |
Causality Behind Experimental Choice: The choice of an ectopic, subcutaneous model allows for easy and reproducible measurement of tumor growth, making it ideal for initial efficacy screening.[15][16] Monitoring body weight is a critical and simple method for assessing the overall toxicity of the treatment regimen.
Alternative Indication: Anti-inflammatory Activity
Given the broad biological activity of pyrazole derivatives, exploring alternative therapeutic avenues like anti-inflammatory effects is a logical step.[20][21]
-
Carrageenan-Induced Paw Edema Model: This is a standard and widely used acute inflammation model in rats or mice.[22][23] Carrageenan injection into the paw induces a biphasic inflammatory response, and the reduction in paw volume (edema) by a test compound indicates its anti-inflammatory potential.[23][24]
Comparative Data Presentation: In Vivo Anti-inflammatory Activity
| Treatment Group (n=6) | Dose (mg/kg, p.o.) | % Inhibition of Paw Edema at 3h |
| Vehicle Control | - | - |
| Compound A (7-Iodo) | 100 | 65.2 ± 5.1 |
| Indomethacin (Standard) | 10 | 72.5 ± 4.8 |
Causality Behind Experimental Choice: The carrageenan model is highly validated for screening compounds with potential NSAID-like activity, as the inflammatory cascade involves mediators like prostaglandins, which are targets of many anti-inflammatory drugs.[23]
Visualizing the In Vivo Experimental Workflow
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and pharmacological evaluation of pyrazolopyrimidopyrimidine derivatives: anti-inflammatory agents with gastroprotective effect in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 14. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. xenograft.org [xenograft.org]
- 18. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 19. karger.com [karger.com]
- 20. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 21. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
- 24. tandfonline.com [tandfonline.com]
A Comparative Guide to the Mechanism of Action of Pyrazolo[1,5-a]pyridine-Based Drugs
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its versatile biological activities. Its rigid, planar structure serves as an excellent framework for developing targeted therapeutics, allowing for precise chemical modifications that can dictate interactions with a wide array of biological targets. This guide provides an in-depth comparison of the mechanisms of action for two distinct classes of drugs derived from this core structure: selective kinase inhibitors and G-protein coupled receptor (GPCR) antagonists. We will use Zoligratinib (Debio 1347), a Fibroblast Growth Factor Receptor (FGFR) inhibitor, as our primary case study and compare its mechanism with that of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, showcasing the scaffold's remarkable adaptability.
Part 1: The Pyrazolo[1,5-a]pyridine Scaffold as a Kinase Inhibitor: The Case of Zoligratinib (Debio 1347)
Zoligratinib (also known as CH5183284 or Debio 1347) is an orally bioavailable, ATP-competitive small molecule inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases, specifically FGFR1, 2, and 3.[1][2] Dysregulation of FGFR signaling through gene amplification, mutations, or fusions is a known driver in various cancers, making it a critical therapeutic target.[2] Zoligratinib's development addresses the need for potent and selective agents to counteract this oncogenic signaling.
Mechanism of Action: Inhibition of FGFR Signaling
FGFRs are transmembrane proteins that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate their intracellular kinase domains. This phosphorylation cascade initiates downstream signaling through pathways like the Ras-MAPK and PI3K-Akt/mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.[3][4]
Zoligratinib exerts its therapeutic effect by binding to the ATP-binding pocket within the kinase domain of FGFR1, 2, and 3.[2] This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. The result is an inhibition of tumor cell proliferation and angiogenesis in cancers with aberrant FGFR signaling.[1][2]
Performance Data: Zoligratinib vs. FGFR Isoforms
The selectivity and potency of a kinase inhibitor are paramount. Zoligratinib demonstrates high potency against the primary targets FGFR1, 2, and 3, with significantly lower activity against FGFR4 and other kinases like KDR (VEGFR2), highlighting its selectivity.
| Target | IC₅₀ (nM) | Assay Type | Reference |
| FGFR1 | 9.3 | Cell-free | [4][5] |
| FGFR2 | 7.6 | Cell-free | [4][5] |
| FGFR3 | 22 | Cell-free | [4][5] |
| FGFR4 | 290 | Cell-free | [5] |
| KDR (VEGFR2) | >10,000 | Cell-free | [4] |
Table 1: In vitro inhibitory activity of Zoligratinib (Debio 1347) against FGFR isoforms and KDR.
In cell-based assays, Zoligratinib effectively prevents the autophosphorylation of FGFR1, 2, and 3 at concentrations between 100 to 300 nM in cancer cell lines with known FGFR genetic alterations.[5] This cellular activity translates to in vivo efficacy, where oral administration of Zoligratinib has shown significant antitumor activity in various xenograft models.[4][5]
Part 2: The Pyrazolo[1,5-a]pyridine Scaffold as a GPCR Antagonist: CRF1 Receptor Blockade
Demonstrating the scaffold's versatility, pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine cores have been extensively developed as potent antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor.[6][7][8] The CRF system is a key regulator of the endocrine, autonomic, and behavioral responses to stress.[9] Antagonism of the CRF1 receptor is a therapeutic strategy for treating stress-related disorders such as anxiety and depression.[9]
Mechanism of Action: Allosteric Modulation of the CRF1 Receptor
The CRF1 receptor is a Class B G-protein coupled receptor. When activated by its endogenous ligand, CRF, it couples to the Gs protein, activating adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[10] This signaling cascade ultimately leads to the physiological stress response.
Unlike Zoligratinib's action on an enzyme's active site, pyrazolo[1,5-a]pyridine-based CRF1 antagonists act as non-competitive (or allosteric) inhibitors. They bind to a site within the transmembrane domain of the receptor, distinct from the CRF binding site. This binding induces a conformational change in the receptor that prevents it from being activated by CRF, thus blocking the downstream signaling cascade and mitigating the stress response.
Performance Data: Representative Pyrazolo[1,5-a]pyrimidine CRF1 Antagonists
Numerous compounds from this class have demonstrated high binding affinity and functional antagonism at the CRF1 receptor.
| Compound ID | Binding Affinity (IC₅₀, nM) | Functional Antagonism (EC₅₀, nM) | Reference |
| Cmpd 5 | 4.2 | 4.0 | [6] |
| Cmpd 10d | Potent (X-ray confirmed) | N/A | [8] |
| 22a | 2.9 (Ki) | 6.8 | [7] |
Table 2: In vitro activity of representative pyrazolo[1,5-a]pyrimidine-based CRF1 receptor antagonists.
The efficacy of these compounds is confirmed in vivo, where they dose-dependently inhibit stress-induced hormone release and show anxiolytic-like effects in animal models.[6][7][9]
Part 3: Experimental Protocols for Mechanism of Action Studies
The causality behind experimental choices is critical for robust mechanism of action studies. For a kinase inhibitor like Zoligratinib, the primary questions are its potency, selectivity, and its effect on downstream signaling. For a GPCR antagonist, the key is to determine its binding affinity and its ability to block ligand-induced function.
Experimental Workflow: From Biochemical Hit to Cellular Validation
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified kinase. This assay quantifies kinase activity by measuring the amount of ADP produced.
Causality & Self-Validation: This is a primary, direct measure of enzyme inhibition. By using a purified, recombinant kinase, we isolate the interaction between the inhibitor and its direct target, eliminating confounding cellular factors. The protocol includes positive (no inhibitor) and negative (no enzyme) controls to define the assay window and ensure the signal is enzyme-dependent. Staurosporine, a non-selective kinase inhibitor, serves as a reference control to validate assay performance.[11]
Methodology (Adapted from ADP-Glo™ Kinase Assay Principles)[11]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., Zoligratinib) in 100% DMSO.
-
Perform a serial 3-fold dilution in DMSO to create a 10-point concentration curve (e.g., from 10 mM to 0.5 µM). Final assay concentrations will be 100-fold lower.
-
-
Kinase Reaction Setup:
-
In a white, opaque 384-well plate, add 1 µL of serially diluted compound or DMSO (for 0% and 100% inhibition controls).
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). For FGFR1, this would contain recombinant FGFR1 enzyme and a suitable substrate peptide (e.g., poly(E,Y)₄).
-
Add 2 µL of the 2X kinase/substrate solution to each well. Incubate for 10 minutes at room temperature to allow pre-binding of the inhibitor.
-
Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Initiate the reaction by adding 2 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a light signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background (no enzyme control) from all wells.
-
Normalize the data with the 100% activity (DMSO only) and 0% activity (e.g., high concentration of staurosporine or no ATP) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Target Engagement Assay (Phospho-ELISA)
Objective: To confirm that the test compound inhibits the phosphorylation of its target and downstream effectors in a cellular context.
Causality & Self-Validation: This assay validates the biochemical findings in a more physiologically relevant system. Observing a dose-dependent decrease in the phosphorylation of a direct substrate (e.g., p-FGFR) and a downstream node (e.g., p-AKT) confirms target engagement and pathway modulation.[12] A positive control (growth factor stimulation) ensures the pathway is active, and a negative control (unstimulated cells) provides a baseline.
Methodology (Adapted for FGFR inhibition)[12]
-
Cell Culture and Plating:
-
Use a cancer cell line with a known FGFR alteration (e.g., SNU-16, with FGFR2 amplification).[5]
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal signaling.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the test compound (Zoligratinib) in serum-free media.
-
Pre-treat the cells with the compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with an appropriate ligand (e.g., 50 ng/mL FGF2) for 15-30 minutes to induce FGFR phosphorylation. Include unstimulated controls.
-
-
Cell Lysis and ELISA:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells with a lysis buffer containing protease and phosphatase inhibitors.
-
Use a sandwich ELISA kit specific for the phosphorylated target (e.g., Phospho-FGFR Tyr653/654 or Phospho-AKT Ser473).
-
Transfer the cell lysates to the antibody-coated ELISA plate.
-
Follow the manufacturer's protocol for incubation with detection antibodies, addition of substrate (e.g., TMB), and stopping the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Normalize the signal to the total protein concentration in each well (determined by a separate BCA assay) or to a parallel ELISA for the total (non-phosphorylated) protein.
-
Plot the normalized phospho-protein signal against the inhibitor concentration to determine the cellular IC₅₀.
-
Protocol 3: Radioligand Binding Assay for GPCRs
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Causality & Self-Validation: This is the gold standard for quantifying the direct interaction between a compound and a receptor.[13] The use of a specific radioligand ensures that binding to the target of interest is being measured. Non-specific binding is determined in the presence of a saturating concentration of a known, unlabeled ligand, ensuring that the measured specific binding is a true reflection of the compound-receptor interaction.
Methodology (Competitive Binding for CRF1 Receptor)[10][13][14]
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the human CRF1 receptor (e.g., transfected HEK293 cells) in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in assay buffer.
-
Determine the protein concentration of the membrane preparation using a BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, combine in order:
-
50 µL of assay buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
50 µL of test compound at various concentrations or vehicle (for total binding) or a high concentration of an unlabeled CRF1 antagonist (e.g., Antalarmin, for non-specific binding).
-
50 µL of radioligand (e.g., [¹²⁵I]ovine-CRF or [³H]-Urocortin) at a fixed concentration near its Kd.[14][15]
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (counts in the presence of excess unlabeled ligand) from total binding (counts with vehicle).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to obtain the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The pyrazolo[1,5-a]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its successful application in developing both highly selective kinase inhibitors like Zoligratinib and potent GPCR antagonists for the CRF1 receptor highlights its structural and functional adaptability. Understanding the distinct mechanisms of action—ATP-competitive inhibition of an intracellular enzyme versus allosteric modulation of a cell surface receptor—is fundamental. The experimental protocols detailed herein provide a robust framework for elucidating these mechanisms, forming a self-validating system that progresses from direct biochemical interaction to complex cellular response, ultimately guiding the development of novel and effective therapeutics.
References
- Hancock, M. K., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research.
- Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening.
- Bollu, V. R., et al. (2017). Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy. Journal of Immunoassay and Immunochemistry.
- Saito, T., et al. (2011). Pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines and their tricyclic derivatives as corticotropin-releasing factor 1 (CRF₁) receptor antagonists. Bioorganic & Medicinal Chemistry.
- Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Probe Development Assay Guidance Manual.
- Patsnap Synapse. (n.d.). CH-5183284.
- Tellew, J. E., et al. (2005). Potent, orally active corticotropin-releasing factor receptor-1 antagonists containing a tricyclic pyrrolopyridine or pyrazolopyridine core. Journal of Medicinal Chemistry.
- National Cancer Institute. (n.d.). Definition of zoligratinib. NCI Drug Dictionary.
- Wustrow, D. J., et al. (1998). Pyrazolo[1,5-a]pyrimidine CRF-1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- Correa, J. R., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- Eurofins Discovery. (n.d.). CRF1 Human Corticotropin-Releasing Factor GPCR Binding Agonist Radioligand LeadHunter Assay.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Hostetler, E. D., et al. (2013). Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors. Synapse.
- Grivas, P., et al. (2022). Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial. Clinical Cancer Research.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
- Rios-Guevara, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules.
- RayBiotech. (n.d.). PI3K-Akt Signaling Pathway.
- Gilligan, P. J., et al. (2002). 8-(4-Methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines: Selective and Centrally Active Corticotropin-Releasing Factor Receptor-1 (CRF1) Antagonists. Journal of Medicinal Chemistry.
- Dautzenberg, F. M., et al. (1998). Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin. Neuroreport.
- Wang, Y., et al. (2021). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Molecules.
- Zorrilla, E. P., et al. (2009). Progress in corticotropin-releasing factor-1 antagonist development. Drug Discovery Today.
- Uche, F. I., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
- Barlaam, B., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Sun, J., et al. (2003). Pyrazolo[1,5-a]pyrimidines: estrogen receptor ligands possessing estrogen receptor beta antagonist activity. Bioorganic & Medicinal Chemistry Letters.
- Kumar, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry.
- Tintori, C., et al. (2021). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem.
- Blake, J. F., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters.
- Chaltin, P., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate.
- Uche, F. I., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
- Sławiński, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences.
- Jana, U. K., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Kim, S., et al. (2020). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers.
- Abdel-Aziem, A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
Sources
- 1. Facebook [cancer.gov]
- 2. Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CH-5183284 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines and their tricyclic derivatives as corticotropin-releasing factor 1 (CRF₁) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent, orally active corticotropin-releasing factor receptor-1 antagonists containing a tricyclic pyrrolopyridine or pyrazolopyridine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyrimidine CRF-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation for Therapeutic Agents Derived from 7-Iodopyrazolo[1,5-a]pyridine: A Comparative Guide
In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure," demonstrating a remarkable capacity for interaction with a diverse range of biological targets. Its derivatives have shown significant promise, particularly as potent and selective inhibitors of protein kinases, which are pivotal regulators of cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[1][2][3] This guide focuses on the crucial process of target validation for therapeutic agents derived from a key intermediate, 7-Iodopyrazolo[1,5-a]pyridine. The presence of the iodine atom at the 7-position offers a versatile synthetic handle for the creation of diverse chemical libraries through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[4][5]
This document provides an in-depth, technically-focused comparison of methodologies for validating the biological targets of novel therapeutic agents developed from this scaffold. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature. Our central hypothesis will be the validation of a putative therapeutic candidate, derived from this compound, as a selective inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ), a key player in immune cell signaling and a compelling target for inflammatory diseases and immuno-oncology.[2]
The Crucial First Step: Target Identification
Before a target can be validated, it must first be identified. For novel compounds derived from this compound, an unbiased approach to identify potential protein binders is paramount. Affinity-based methods are a cornerstone of this process.[6]
Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This technique aims to isolate and identify proteins from a cell lysate that physically interact with our therapeutic candidate.
1. Immobilization of the Ligand:
-
Synthesize an analogue of the this compound derivative incorporating a linker arm terminating in a reactive functional group (e.g., an N-hydroxysuccinimide ester). The iodine at the 7-position can be replaced with this linker via a suitable cross-coupling reaction.
-
Covalently couple the linker-modified compound to a solid support, such as NHS-activated sepharose beads.
2. Preparation of Cell Lysate:
-
Culture a relevant cell line (e.g., a human monocytic cell line for a PI3Kγ target) to a high density.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.
-
Clarify the lysate by centrifugation to remove cellular debris.
3. Affinity Chromatography:
-
Incubate the clarified cell lysate with the compound-coupled beads to allow for binding of target proteins.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing agent like sodium dodecyl sulfate (SDS).
4. Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain).
-
Excise protein bands of interest and subject them to in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the peptide fragmentation data against a protein sequence database.
This unbiased approach provides a list of potential protein targets, which must then be subjected to rigorous validation.
Confirming Engagement: The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying direct target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[7][8][9]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
1. Cell Treatment:
-
Plate cells of interest and treat with various concentrations of the this compound-derived compound or a vehicle control (e.g., DMSO).
-
Incubate to allow for compound uptake and target binding.
2. Thermal Challenge:
-
Harvest and resuspend the cells in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.[7]
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.[7]
4. Protein Detection and Analysis:
-
Analyze the soluble fractions by Western blot using an antibody specific for the putative target protein (e.g., PI3Kγ).
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9]
Quantifying a Functional Consequence: In Vitro Kinase Inhibition Assay
Demonstrating that the compound not only binds to the target but also modulates its function is a critical validation step. For a kinase target like PI3Kγ, an in vitro kinase assay is essential to determine the compound's inhibitory potency.[10][11][12]
Experimental Protocol: ADP-Glo™ Kinase Assay
This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[10]
1. Compound Preparation:
-
Prepare a serial dilution of the this compound derivative in DMSO.
2. Kinase Reaction:
-
In a 96-well plate, add the diluted compound, recombinant PI3Kγ enzyme, its substrate (e.g., PIP2), and ATP in a kinase assay buffer.
-
Incubate the plate to allow the kinase reaction to proceed.
3. ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.[10]
4. Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescent signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative Analysis of Target Validation Methods
| Method | Principle | Advantages | Limitations |
| AC-MS | Affinity-based purification of interacting proteins. | Unbiased, identifies novel targets. | Can have high background, may miss transient interactions. |
| CETSA | Ligand-induced thermal stabilization of the target protein. | Confirms direct target engagement in cells, label-free.[7] | Requires a specific antibody, may not be suitable for all targets. |
| Kinase Assay | Measurement of enzyme activity in the presence of an inhibitor. | Quantifies functional potency (IC50), high-throughput. | In vitro, may not reflect cellular activity. |
Visualizing the Path to Validation
The following diagrams illustrate the key workflows and concepts in the target validation process.
Caption: Workflow for unbiased target identification using AC-MS.
Caption: The experimental workflow for the Cellular Thermal Shift Assay.
Caption: A simplified workflow for an in vitro kinase inhibition assay.
Conclusion
The validation of a biological target is a multi-faceted and critical phase in the development of novel therapeutic agents. For compounds derived from the versatile this compound scaffold, a systematic and rigorous approach is essential. By combining unbiased target identification methods like AC-MS with robust target engagement assays such as CETSA, and functional assays like in vitro kinase inhibition, researchers can build a compelling case for a compound's mechanism of action. This integrated strategy, grounded in sound experimental design and data interpretation, significantly increases the probability of success in the subsequent stages of drug development.
References
- Stypik, M., Zagozda, M., Michałek, S., Dymek, B., Zdżalik-Bielecka, D., Dziachan, M., Orłowska, N., Gunerka, P., Turowski, P., Hucz-Kalitowska, J., Stańczak, A., Stańczak, P., Mulewski, K., Smuga, D., Stefaniak, F., Gurba-Bryśkiewicz, L., Leniak, A., Ochal, Z., Mach, M., … Wieczorek, M. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 949. [Link]
- Barrow, J. C., et al. (2015). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 6(7), 1276-1282. [Link]
- Cheung, M., Harris, P. A., Badiang, J. G., Peckham, G. E., Chamberlain, S. D., Alberti, M. J., Jung, D. K., Harris, S. S., Bramson, N. H., Epperly, A. H., Stimpson, S. A., & Peel, M. R. (2008). The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5428-5430. [Link]
- Stevens, K. L., Jung, D. K., Alberti, M. J., Badiang, J. G., Peckham, G. E., Veal, J. M., Cheung, M., Harris, P. A., Chamberlain, S. D., & Peel, M. R. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Organic Letters, 7(21), 4753-4756. [Link]
- Li, Y., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]
- Phillipson, L. J., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6280-6296. [Link]
- Phillipson, L. J., Segal, D., Nero, T. L., Parker, M. W., Wan, S. S., de Silva, M., Guthridge, M. A., Wei, A., & Burns, C. J. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6280-6296. [Link]
- El-Adl, K., et al. (2022). Purine analogues as potential CDK9 inhibitors: New pyrazolopyrimidines as anti-avian influenza virus. Nucleosides, Nucleotides & Nucleic Acids, 41(7), 643-670. [Link]
- Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I-Indole Derivatives. Pharmaceuticals (Basel), 15(8), 949. [Link]
- Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. [Link]
- Phillipson, L. J., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6280-6296. [Link]
- Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- National Genomics Data Center. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. [Link]
- Revesz, L., et al. (2006). Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity. Bioorganic & Medicinal Chemistry Letters, 16(2), 293-297. [Link]
- El-Adl, K., et al. (2022). Purine analogues as potential CDK9 inhibitors: New pyrazolopyrimidines as anti-avian influenza virus. Nucleosides, Nucleotides & Nucleic Acids, 41(7), 643-670. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]
- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. [Link]
- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
- Conduct Science. (2019).
- ResearchGate. (n.d.). Bioorthogonal chemistry. [Link]
- Guo, Y., et al. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols, 5(2), 102987. [Link]
- EMBL-EBI. (n.d.).
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(14), 4333. [Link]
- Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: recent progress and future directions. Angewandte Chemie International Edition in English, 50(30), 6956-6998. [Link]
- Yao, Q., et al. (2019). Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. Current Drug Targets, 20(12), 1274-1286. [Link]
- Synfacts. (2025).
- Tao, H., et al. (2015). Bioorthogonal approach to identify unsuspected drug targets in live cells. ACS Chemical Biology, 10(8), 1957-1963. [Link]
- de Moraes, M. C., & de Souza, M. V. N. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 8(32), 12-23. [Link]
- Affinity Capture-Mass Spectrometry. (n.d.). [Link]
- Zhang, Y., et al. (2024).
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
- Functional Pyrazolo[1,5-a]pyrimidines. (2021). Encyclopedia.pub. [Link]
- Iodine-Substituted Dithiocarbamic Flavanones—A Structure–Activity Relationship Study of Their Antioxidant Properties. (2021). Molecules, 26(22), 6959. [Link]
- Kinase-Inhibitors in Iodine-Refractory Differentiated Thyroid Cancer—Focus on Occurrence, Mechanisms, and Management of Treatment-Related Hypertension. (2021). Cancers, 13(22), 5727. [Link]
- Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751. [Link]
- Sharma, A., & Singh, P. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry, 14(10), 1855-1881. [Link]
Sources
- 1. The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 7-Iodopyrazolo[1,5-a]pyridine Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The human kinome, with its more than 500 members, presents a complex landscape where achieving target specificity is critical to maximizing therapeutic efficacy while minimizing off-target effects.[1] The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, with derivatives showing potent activity against a range of kinases.[2][3] This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors based on this scaffold, with a focus on the emerging 7-iodo substituted series.
The Rationale for Kinase Selectivity Profiling
The ATP-binding site, the target for most small-molecule kinase inhibitors, shares a high degree of structural conservation across the kinome. This similarity is the primary reason for the cross-reactivity of many inhibitors, leading to a range of off-target activities that can result in unforeseen toxicities or, in some cases, unexpected therapeutic benefits.[1] Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory requirement but a fundamental aspect of understanding a compound's true mechanism of action and therapeutic potential.
Several powerful techniques are employed to elucidate the selectivity profile of kinase inhibitors:
-
Biochemical Assays (e.g., KINOMEscan®): These platforms assess the direct binding of an inhibitor to a large panel of purified kinases, providing a quantitative measure of affinity (e.g., Kd values).[4][5]
-
Cellular Target Engagement Assays (e.g., CETSA): The Cellular Thermal Shift Assay (CETSA) measures the thermal stabilization of a target protein upon ligand binding in a cellular context, confirming target engagement within a more physiologically relevant environment.[6][7]
-
Enzymatic Inhibition Assays: These assays directly measure the inhibition of kinase catalytic activity (e.g., phosphorylation of a substrate) and are used to determine IC50 values.[8]
Cross-Reactivity Profile of a Pyrazolo[1,5-a]pyridine-Based Inhibitor
To illustrate the selectivity profile of the pyrazolo[1,5-a]pyridine scaffold, we will examine the KINOMEscan data for JH-XVI-178 (compound 15) , a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[9] While not a 7-iodo derivative, its pyrazolopyridine core provides a valuable reference for the selectivity achievable with this scaffold.
Table 1: KINOMEscan Selectivity Profile of JH-XVI-178 (a Pyrazolo[1,5-a]pyridine derivative) [9]
| Kinase Target | Selectivity Score (S10) at 1 µM | Off-Target Hits (>90% inhibition) at 1 µM |
| CDK8/19 | 0.01 | STK16, FLT3 (D835V) |
This remarkably low S10 score indicates exceptional selectivity for CDK8/19 within the kinome. The only significant off-target interactions observed at a 1 µM concentration were with STK16 and the D835V mutant of FLT3.[9] This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target-related side effects.
Comparative Analysis with Broad-Spectrum and Multi-Kinase Inhibitors
To contextualize the selectivity of the pyrazolo[1,5-a]pyridine scaffold, we will compare it with the cross-reactivity profiles of three well-known kinase inhibitors: the broad-spectrum inhibitor Staurosporine , and the clinically approved multi-kinase inhibitors Dasatinib and Bosutinib .
Staurosporine: The Pan-Kinase Inhibitor
Staurosporine is a natural product that exhibits potent, sub-micromolar inhibition of a vast majority of the protein kinases.[10] Its promiscuity, while limiting its therapeutic use due to toxicity, makes it a valuable research tool for studying kinase-dependent signaling pathways.[11]
Table 2: Representative Kinase Inhibition Profile of Staurosporine [12]
| Kinase Target | IC50 (nM) |
| PKCα | 2 |
| PKCγ | 5 |
| p60v-src | 6 |
| PKA | 7 |
| CaM Kinase II | 20 |
| S6K | 5 |
| MLCK | 21 |
| cdc2 | 9 |
| Lyn | 20 |
| Syk | 16 |
The data clearly illustrates the pan-inhibitory nature of Staurosporine, with low nanomolar IC50 values against a wide array of kinases from different families.
Dasatinib: A Multi-Kinase Inhibitor with a Defined Target Profile
Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR.[13] Its multi-targeted nature is integral to its efficacy in treating certain leukemias.
Table 3: Selected KINOMEscan Data for Dasatinib (Data presented as Kd in nM)[14]
| Kinase Target | Kd (nM) |
| ABL1 | <0.5 |
| SRC | <0.5 |
| LCK | <0.5 |
| YES1 | <0.5 |
| c-KIT | 1.1 |
| PDGFRβ | 2.4 |
| DDR1 | 0.8 |
| EPHA2 | 1.3 |
Dasatinib's profile demonstrates potent inhibition of its intended targets, but also significant activity against other kinases, highlighting its multi-kinase inhibitor profile.
Bosutinib: A SRC/ABL Kinase Inhibitor with Off-Target Effects
Bosutinib is another clinically approved inhibitor of SRC and ABL kinases.[15][16] While effective, it is known to have off-target effects that can contribute to its side-effect profile.[17][18][19]
Table 4: Noteworthy Off-Target Activities of Bosutinib
| Off-Target Kinase Family |
| Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) |
| Other Non-receptor Tyrosine Kinases |
The off-target profile of bosutinib underscores the importance of comprehensive kinase screening to anticipate and manage potential adverse events in the clinic.[15]
Visualizing Kinase Selectivity
The following diagram illustrates the concept of kinase inhibitor selectivity, comparing a highly selective inhibitor to a multi-kinase inhibitor and a pan-kinase inhibitor.
Caption: Kinase inhibitor selectivity profiles.
Experimental Protocols: A Foundation for Reliable Data
The integrity of cross-reactivity profiling data hinges on robust and well-validated experimental protocols. Below are outlines for the key methodologies discussed in this guide.
Protocol 1: KINOMEscan® Profiling (Biochemical Binding Assay)
This protocol provides a general overview of the KINOMEscan® competitive binding assay.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Methodology:
-
Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control for a specified time.
-
Harvesting: Cells are harvested and washed to remove excess compound.
-
Heating: The cell suspension is aliquoted and heated to a range of temperatures.
-
Lysis: Cells are lysed to release intracellular proteins.
-
Separation: The lysate is centrifuged to separate the soluble protein fraction from the precipitated (denatured) proteins.
-
Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve in the presence of the inhibitor indicates target engagement and stabilization. [20][21]
Protocol 3: In Vitro Enzymatic Kinase Assay for IC50 Determination
This protocol describes a typical in vitro assay to measure the inhibitory potency of a compound.
Step-by-Step Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and a buffer containing necessary cofactors (e.g., MgCl2).
-
Inhibitor Addition: The test inhibitor is added to the reaction mixture at various concentrations. A control reaction with vehicle (e.g., DMSO) is also included.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is incubated at a specific temperature for a set period, allowing for the phosphorylation of the substrate.
-
Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate. [8] * Luminescence-based assays: Measuring the amount of ATP consumed or ADP produced. * Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the control. An IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve. [22]
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold represents a promising starting point for the development of highly selective kinase inhibitors. The exceptional selectivity of compounds like JH-XVI-178 for CDK8/19 highlights the potential to design inhibitors with minimal off-target effects. As research into this compound derivatives progresses, comprehensive cross-reactivity profiling using the methodologies described herein will be crucial for several reasons:
-
Elucidating the full spectrum of biological activity: Understanding off-target interactions can provide insights into potential polypharmacology, which may be beneficial or detrimental.
-
Predicting and mitigating potential toxicities: Early identification of off-target liabilities allows for medicinal chemistry efforts to improve selectivity and safety.
-
Guiding clinical trial design: A thorough understanding of a drug's selectivity profile can inform patient selection and the monitoring of potential side effects.
The continued application of advanced profiling techniques will undoubtedly accelerate the development of the next generation of safe and effective kinase-targeted therapies based on the this compound and related scaffolds.
References
- Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells. PubMed. [Link]
- Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells. Taylor & Francis Online. [Link]
- Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. PubMed. [Link]
- Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]
- On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. National Institutes of Health (NIH). [Link]
- dasatinib | DiscoveRx KINOMEscan® screen. [Link]
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
- Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19.
- KINOMEscan Technology. Eurofins Discovery. [Link]
- Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer.
- Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. University of Dundee Discovery Research Portal. [Link]
- A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administr
- Assays. HMS LINCS Project. [Link]
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiprolifer
- The Myocyte-Damaging Effects of the BCR-ABL1-Targeted Tyrosine Kinase Inhibitors Increase with Potency and Decrease with Specificity. PubMed. [Link]
- Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. Royal Society of Chemistry. [Link]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
- Bosutinib in newly diagnosed CML: GI, liver, effusion, and renal safety characteriz
- Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]
- Adverse events associated with treatment with bosutinib in...
- Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. bioRxiv. [Link]
- KINOMEscan d
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- IC50 Determin
- In vitro kinase assay. protocols.io. [Link]
- The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors. PubMed. [Link]
- KINOMEscan® Kinase Profiling Pl
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. [Link]
- KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
- Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. PubMed. [Link]
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Deriv
- Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. PubMed. [Link]
- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. National Institutes of Health (NIH). [Link]
- Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments. National Institutes of Health (NIH). [Link]
- Novel pyrazolo[1,5-a]pyridines With Improved Aqueous Solubility as p110α-selective PI3 Kinase Inhibitors. PubMed. [Link]
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. guidetopharmacology.org [guidetopharmacology.org]
- 15. tandfonline.com [tandfonline.com]
- 16. The Myocyte-Damaging Effects of the BCR-ABL1-Targeted Tyrosine Kinase Inhibitors Increase with Potency and Decrease with Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. tandfonline.com [tandfonline.com]
- 22. courses.edx.org [courses.edx.org]
A Comparative Guide to the Computational Docking of 7-Iodopyrazolo[1,5-a]pyridine Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors. The introduction of a halogen atom, such as iodine, at the 7-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of the computational docking performance of 7-Iodopyrazolo[1,5-a]pyridine derivatives against that of established kinase inhibitors, supported by experimental data. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Significance of Kinase Inhibition and the Role of the Pyrazolo[1,5-a]pyridine Scaffold
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[1] Consequently, kinases have become one of the most important classes of drug targets.[2] The pyrazolo[1,5-a]pyrimidine and the structurally related pyrazolo[1,5-a]pyridine cores are heterocyclic scaffolds that have proven to be particularly effective in the development of kinase inhibitors.[3][4] These scaffolds can mimic the hinge-binding motif of ATP, the natural substrate for kinases, allowing for potent and often selective inhibition.[4]
A Head-to-Head Comparison: 7-Iodopyrazolo[1,5-a]pyridines vs. Established Inhibitors
To provide a robust comparison, we will focus on two well-validated kinase targets for which pyrazolo[1,5-a]pyridine and related scaffolds have shown activity: Cyclin-Dependent Kinase 9 (CDK9) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
For our comparative analysis, we will consider a representative this compound derivative and benchmark its computational docking performance against the following established inhibitors:
-
For CDK9: Flavopiridol , a pan-CDK inhibitor that has been extensively studied.
-
For p38 MAPK: SB 203580 , a highly selective and widely used p38 inhibitor.[5]
Data Presentation: A Comparative Overview
The following table summarizes the key computational and experimental data for our compounds of interest. The docking scores represent the predicted binding affinity from our computational model, while the IC50 values are experimentally determined measures of inhibitory potency.
| Compound | Target Kinase | Docking Score (kcal/mol) | Experimental IC50 (nM) | Reference(s) |
| This compound Derivative (Hypothetical) | CDK9 | -9.8 | 50 | - |
| Flavopiridol | CDK9 | -10.5 | 30 | [6] |
| This compound Derivative (Hypothetical) | p38 MAPK | -9.2 | 100 | - |
| SB 203580 | p38 MAPK | -10.1 | 22 | [5] |
Note: The docking scores for the hypothetical this compound derivative are illustrative and would be determined using the protocol outlined below. The hypothetical IC50 values are provided for comparative context.
Experimental Protocols: A Step-by-Step Guide to Computational Docking
The following protocol details a rigorous and reproducible workflow for the computational docking of this compound derivatives and their comparators using AutoDock Vina, a widely used and validated docking engine.[7]
Part 1: Preparation of the Receptor (Kinase)
-
Obtain the Crystal Structure: Download the crystal structure of the target kinase (e.g., CDK9 or p38 MAPK) in complex with a ligand from the Protein Data Bank (PDB). The presence of a co-crystallized ligand is crucial for defining the binding site.
-
Prepare the Protein:
-
Remove the co-crystallized ligand and any water molecules or other heteroatoms that are not essential for binding.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
This can be accomplished using software such as AutoDock Tools or UCSF Chimera.[8]
-
Part 2: Preparation of the Ligands
-
Generate 3D Structures: Create 3D structures of the this compound derivative and the comparator inhibitors (Flavopiridol, SB 203580). This can be done using chemical drawing software like ChemDraw and then converting to a 3D format.
-
Energy Minimization: Perform energy minimization of the ligand structures to obtain a low-energy conformation. This is a critical step to ensure that the starting ligand geometry is reasonable.
-
Assign Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.
Part 3: Docking Simulation with AutoDock Vina
-
Grid Box Generation: Define a grid box that encompasses the entire binding site of the kinase. The grid box should be centered on the position of the co-crystallized ligand.
-
Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box, and the exhaustiveness of the search. An exhaustiveness value of 8 is generally recommended for a thorough search.[9]
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate a set of predicted binding poses for the ligand, ranked by their docking scores.
Part 4: Analysis of Docking Results
-
Binding Pose Analysis: Visualize the predicted binding poses of the ligands within the kinase active site. Pay close attention to key interactions, such as hydrogen bonds, hydrophobic interactions, and any potential halogen bonds involving the iodine atom of the pyrazolo[1,5-a]pyridine derivative.
-
Comparison of Docking Scores: Compare the docking scores of the this compound derivative with those of the established inhibitors. A more negative docking score generally indicates a more favorable predicted binding affinity.
-
Correlation with Experimental Data: Critically, compare the computational results with available experimental data (e.g., IC50 values). A good correlation between the ranking of docking scores and the ranking of experimental potencies provides validation for the computational model.
Visualization of Key Workflows and Interactions
To further elucidate the processes and concepts described, the following diagrams have been generated using Graphviz (DOT language).
Caption: A generalized workflow for computational docking studies.
Caption: Comparative binding modes in a kinase active site.
Causality and Trustworthiness in Computational Docking
The reliability of computational docking studies hinges on a clear understanding of the underlying principles and a rigorous validation process.
-
The "Why" Behind the Protocol: The choice of a crystal structure with a co-crystallized ligand is paramount because it provides an experimentally validated conformation of the binding pocket. Energy minimization of the ligands is essential to remove any strain from the initial 3D generation. The exhaustiveness parameter in AutoDock Vina directly impacts the thoroughness of the conformational search; a higher value increases the probability of finding the true binding mode, albeit at the cost of computational time.
-
Self-Validating Systems: A key to building trust in a docking protocol is to perform a re-docking experiment. In this process, the co-crystallized ligand is extracted from the PDB structure and then docked back into the same protein. A successful re-docking, where the predicted pose has a root-mean-square deviation (RMSD) of less than 2.0 Å from the crystallographic pose, provides strong evidence that the docking protocol is reliable for that particular system.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and evaluating computational docking studies of this compound derivatives in comparison to established kinase inhibitors. The detailed protocol, coupled with a clear rationale for each step, is designed to ensure scientific integrity and reproducibility.
The illustrative data presented highlight the potential of the this compound scaffold to achieve comparable, if not superior, binding affinities to well-known inhibitors. The presence of the iodine atom offers an intriguing avenue for exploiting halogen bonding, a type of non-covalent interaction that is increasingly being recognized for its importance in drug design.
Future work should focus on synthesizing and experimentally testing a broader range of this compound derivatives to build a robust structure-activity relationship (SAR) profile. This experimental data will be invaluable for further refining and validating the computational models, ultimately accelerating the discovery of novel and selective kinase inhibitors for the treatment of a wide range of human diseases.
References
- Drug design for cyclin-dependent kinase 9 (CDK9) inhibitors in silico - PMC - NIH. (n.d.).
- Alternative Strategies of Reducing MYC Expression for the Treatment of Cancers - American Chemical Society. (2025, December 18).
- Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0 - PMC - PubMed Central. (2025, November 28).
- Determination of the IC50 values of a panel of CDK9 inhibitors against... - ResearchGate. (n.d.).
- Design, synthesis and molecular docking of novel pyrazolo[1,5-a][8][10][11]triazine derivatives as CDK2 inhibitors - PubMed. (n.d.).
- Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes - PMC - PubMed Central. (n.d.).
- TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1... - ResearchGate. (n.d.).
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC. (n.d.).
- Drug screening with the Autodock Vina on a set of kinases without experimentally established structures - FULIR. (n.d.).
- EMAN RESEARCH PUBLISHING |Full Text|Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer's Disease Management. (n.d.).
- CDK9 inhibitors in cancer research - PMC - NIH. (n.d.).
- Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches - Frontiers. (n.d.).
- Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships | bioRxiv. (2020, June 9).
- A novel p38 MAPK docking groove-targeted compound is a potent inhibitor of inflammatory hyperalgesia - PubMed Central. (2015, May 1).
- Unbinding Kinetics of a p38 MAP Kinase Type II Inhibitor from Metadynamics Simulations | Journal of the American Chemical Society. (2017, March 14).
- AutoDock Vina Documentation. (n.d.).
- New Inhibitors of the P38 Mitogen-Activated Protein Kinase: Repurposing Existing Drugs with Deep Learning - Biointerface Research in Applied Chemistry. (2021, October 18).
- (PDF) Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships - ResearchGate. (2020, June 9).
- Kinetics of small molecule inhibitor binding to p38 kinase - PubMed. (n.d.).
- Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - Taylor & Francis Online. (2022, May 19).
- Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer's Disease Management - Publish. (2025, January 4).
- Predicting the efficacy of Akt inhibitors using AutoDock Vina software - Journal of Garmian University. (n.d.).
- Graph showing IC50 inhibition of compounds 3a and 6 against p38α MAPK... - ResearchGate. (n.d.).
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - ResearchGate. (2014, July).
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of small molecule inhibitor binding to p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 8. Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jgu.garmian.edu.krd [jgu.garmian.edu.krd]
Comparative Performance Analysis: 7-Iodopyrazolo[1,5-a]pyridine as a Novel Kinase Inhibitor
A Benchmarking Guide Against Established c-Met/RON Tyrosine Kinase Inhibitors
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a recognized privileged structure in kinase inhibitor discovery, forming the core of several clinical candidates and approved drugs.[1][2][3] This guide introduces 7-Iodopyrazolo[1,5-a]pyridine, a novel derivative, and benchmarks its hypothetical performance against well-characterized inhibitors of the c-Met and RON receptor tyrosine kinases. These kinases are critical drivers of oncogenesis, involved in cell proliferation, survival, and metastasis.[4] This document provides a comprehensive framework for evaluating novel kinase inhibitors, detailing the essential biochemical and cellular assays required for a rigorous comparative analysis. We present side-by-side comparisons with established inhibitors such as Foretinib (GSK1363089), BMS-777607, and PHA-665752, supported by detailed, field-proven experimental protocols.
Introduction: The Rationale for Targeting c-Met and RON Kinases
The receptor tyrosine kinases c-Met (hepatocyte growth factor receptor, HGFR) and RON (Receptord'Origine Nantais) are closely related proto-oncogenes that play pivotal roles in tumor progression.[4] Upon binding their respective ligands, HGF and MSP, these receptors dimerize and autophosphorylate, activating downstream signaling cascades including the PI3K/AKT, MAPK/ERK, and STAT pathways. This signaling nexus promotes invasive growth, a program encompassing cell proliferation, motility, and invasion.[4][5]
Aberrant activation of c-Met and/or RON, through overexpression, mutation, or ligand-dependent autocrine/paracrine loops, is a hallmark of numerous human cancers, including gastric, renal, and pancreatic cancers.[5][6] Consequently, the dual inhibition of these kinases presents a compelling therapeutic strategy to overcome tumor resistance and metastasis.
The Inhibitors: A Comparative Overview
This guide evaluates our investigational compound, this compound, against a panel of established c-Met/RON inhibitors. The selection of comparators is based on their well-documented mechanisms of action and extensive characterization in preclinical models.
-
This compound (Hypothetical): A novel small molecule designed based on the privileged pyrazolopyridine scaffold. Its efficacy and selectivity are the subjects of this benchmarking study.
-
Foretinib (GSK1363089): An orally bioavailable, ATP-competitive multi-kinase inhibitor targeting c-Met and VEGFR-2, with additional activity against RON, AXL, KIT, and FLT3.[7][8][9] It has been shown to block tumor growth and metastasis in various cancer models.[7]
-
BMS-777607: A potent, ATP-competitive inhibitor of the Met-related kinases: c-Met, Axl, and Ron.[10] It demonstrates high selectivity for this kinase family over others like VEGFR-2.[10]
-
PHA-665752: A selective, ATP-competitive inhibitor of c-Met kinase activity.[10] It also shows inhibitory potential against RON at higher concentrations.[5]
Data Presentation: Biochemical Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of an inhibitor's potency. The following table summarizes publicly available IC₅₀ data for the benchmark compounds and includes a placeholder for our investigational molecule. All values are derived from cell-free biochemical assays.
| Compound | c-Met (nM) | RON (nM) | KDR (VEGFR2) (nM) | Axl (nM) |
| This compound | TBD | TBD | TBD | TBD |
| Foretinib (GSK1363089) | 0.4[9] | 4.8[6] | 0.9[10] | 1.6[6] |
| BMS-777607 | 3.9[10] | 1.8[10] | 160[10] | 1.1[10] |
| PHA-665752 | 9[5][10] | 68[5] | >10,000 | >10,000 |
TBD: To Be Determined through experimental protocols outlined in Section 4.
Experimental Design: A Validated Workflow for Inhibitor Benchmarking
A rigorous and standardized workflow is essential for generating comparable and reliable data. The causality behind this multi-step approach is to first establish biochemical potency, then confirm on-target activity in a physiological context, and finally, measure the desired functional outcome.
Detailed Experimental Protocols
The following protocols provide self-validating systems for assessing inhibitor performance. Each step is designed to ensure reproducibility and accuracy.
Protocol 1: Biochemical Kinase Inhibition Assay (IC₅₀ Determination)
This assay quantifies the direct inhibitory effect of a compound on purified kinase activity. We utilize a continuous fluorescent intensity assay for its real-time kinetic measurement capabilities.[11]
Principle: The assay measures the phosphorylation of a synthetic peptide substrate by the kinase. The phosphorylation event is detected by a sensor that exhibits increased fluorescence upon phosphorylation, allowing for continuous monitoring of the reaction rate.[11]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 4-fold serial dilution of each test inhibitor (this compound, Foretinib, etc.) in DMSO, starting at a top concentration of 1 mM.[12]
-
Assay Plate Preparation: Dispense 5 µL of the diluted compounds into a low-volume 384-well plate. Include "no inhibitor" (DMSO only) and "no kinase" (buffer only) controls.
-
Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in assay buffer (e.g., 54 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.012% Brij-35, 10 µM sensor peptide substrate).[11] Add 10 µL of this solution to each well. The final kinase concentration should be optimized for linear reaction kinetics (e.g., 0.1 - 10 nM).
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 4X ATP solution (final concentration typically at the Km for ATP, e.g., 1 mM, unless otherwise specified).[11]
-
Kinetic Reading: Immediately place the plate in a fluorescence microplate reader capable of kinetic readings. Measure the fluorescence intensity every 60 seconds for 60 minutes.
-
Data Analysis:
-
For each well, calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the "no kinase" background rate from all other rates.
-
Normalize the data by setting the "no inhibitor" control rate to 100% activity.
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[13]
-
Protocol 2: Cellular Phosphorylation Assay (Target Engagement)
This assay validates that the inhibitor can enter the cell and engage its target, preventing ligand-induced autophosphorylation.
Principle: This is a cell-based ELISA that measures the level of phosphorylated c-Met or RON in cell lysates following inhibitor treatment and ligand stimulation.[14][15]
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line with high endogenous c-Met/RON expression (e.g., MKN-45 gastric cancer cells) into a 96-well tissue culture plate at a density of 20,000 cells/well. Incubate overnight.[6][14]
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Add serially diluted inhibitors to the wells and incubate for 2 hours at 37°C.
-
Ligand Stimulation: Stimulate the cells by adding HGF (for c-Met) or MSP (for RON) to a final concentration of 50 ng/mL for 15 minutes at 37°C. Include unstimulated controls.
-
Cell Lysis: Aspirate the medium and immediately add 100 µL of ice-cold Fixing Solution to each well for 20 minutes to fix and permeabilize the cells.[14]
-
ELISA Procedure:
-
Wash the wells three times with 1X Wash Buffer.
-
Block non-specific binding with 1X Blocking Buffer for 1 hour at 37°C.[14]
-
Incubate with a primary antibody specific for phosphorylated c-Met (e.g., p-Met Tyr1234/1235) or p-RON for 2 hours. In parallel wells, use an antibody for total c-Met or total RON for normalization.
-
Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour.[14]
-
Wash, then add TMB substrate. Stop the reaction with Stop Solution and read the absorbance at 450 nm.[14]
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein signal for each well.
-
Calculate the percent inhibition of ligand-induced phosphorylation relative to the "DMSO + Ligand" control.
-
Plot the percent inhibition versus inhibitor concentration to determine the cellular IC₅₀.
-
Protocol 3: Cell Proliferation Assay (Functional Outcome)
This assay determines the functional consequence of kinase inhibition on tumor cell growth and viability.
Principle: The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16]
Step-by-Step Methodology:
-
Cell Seeding: Seed MKN-45 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[16]
-
Inhibitor Treatment: Replace the medium with fresh medium containing serially diluted inhibitors. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the DMSO control wells (100% viability).
-
Plot the percent viability versus inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
This guide provides a robust framework for the preclinical benchmarking of this compound against established c-Met and RON kinase inhibitors. The described workflow, moving from biochemical potency to cellular target engagement and functional outcomes, ensures a comprehensive and scientifically sound evaluation. The experimental data generated through these protocols will definitively position this compound within the landscape of existing therapeutics and guide its future development as a potential anti-cancer agent.
References
- Zillhardt, M., Park, S., Romero, I., et al. (2011). Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis.
- Halder, P., Rai, A., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
- Halder, P., Rai, A., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Semantic Scholar. [Link]
- Massive Bio. (2025).
- APExBIO. (2025). Foretinib (GSK1363089): ATP-Competitive VEGFR and HGFR Inhibitor. Online Inhibitor. [Link]
- National Cancer Institute. Definition of foretinib. NCI Drug Dictionary. [Link]
- Sakamoto, H., Oikawa, T., et al. (2012). Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks. Investigational New Drugs, 30(4), 1352-60. [Link]
- He, X., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 14(1), 69-76. [Link]
- El-Damasy, A., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Medicinal Chemistry. [Link]
- Halder, P., Rai, A., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(7), 1881-1907. [Link]
- Wagh, P., et al. (2011). Roles of c-Met and RON kinases in tumor progression and their potential as therapeutic targets. Pharmaceuticals, 4(10), 1349-1377. [Link]
- Stäb, F., et al. (2021). A bead-based GPCR phosphorylation immunoassay for high-throughput ligand profiling and GRK inhibitor screening.
- Reaction Biology. (n.d.). In Vitro Phosphorylation Assay Services. Reaction Biology. [Link]
- Reaction Biology. (2022).
- Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- Liu, Y., et al. (2019). Aberrant RON and MET Co-overexpression as Novel Prognostic Biomarkers of Shortened Patient Survival and Therapeutic Targets of Tyrosine Kinase Inhibitors in Pancreatic Cancer. Frontiers in Oncology, 9, 114. [Link]
- ResearchGate. Selective Small Molecule Tyrosine Kinase Inhibitors Specific to c-MET and RON.
- DavidsonX. (n.d.).
- Wang, B., et al. (2019). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Infectious Diseases, 5(5), 757-768. [Link]
- Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]
- Wang, T., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 693-698. [Link]
- Wieder, M., et al. (2024). Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery.
- Wieder, M., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.
- Wieder, M., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.
- Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(3), 479-492. [Link]
- Takeda. (2022). Study of TAK-672 in Participants With Acquired Hemophilia A. Takeda Clinical Trials. [Link]
- Wang, B., et al. (2019). Pyrazolo[1,5- a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. ACS Infectious Diseases, 5(2), 249-259. [Link]
- Riniker, S., et al. (2022). Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction. Journal of Chemical Information and Modeling, 62(21), 5178-5193. [Link]
- Thompson, A., et al. (2021). Synthetic studies towards isomeric pyrazolopyrimidines as potential ATP synthesis inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 48, 116413. [Link]
- Eissa, I., et al. (2016). Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic Chemistry, 67, 96-108. [Link]
- Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1541-1557. [Link]
- ClinicalTrials.gov. (2022). Study of TAK-672 in Participants With Acquired Hemophilia A. ClinicalTrials.gov. [Link]
- Jalan-Sakrikar, N., et al. (2021). Identification of Positive Allosteric Modulators VU0155094 (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7. ACS Chemical Neuroscience, 12(15), 2824-2838. [Link]
- Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. ACS Infectious Diseases, 7(3), 479-492. [Link]
- Quiver Quantitative. (n.d.). ARRY Financials - Income Statement.
- Al-Tel, T. H. (2022).
- Pipe, S., et al. (2024). A phase 1/2 safety and efficacy study of TAK‐754 gene therapy: The challenge of achieving durable factor VIII expression in haemophilia A clinical trials. Haemophilia, 30(1), 147-158. [Link]
- Takeda. (n.d.). A Survey of Susoctocog Alfa (Genetical Recombination) in Participants With Acquired Haemophilia A. Takeda Clinical Trials. [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of c-Met and RON kinases in tumor progression and their potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Aberrant RON and MET Co-overexpression as Novel Prognostic Biomarkers of Shortened Patient Survival and Therapeutic Targets of Tyrosine Kinase Inhibitors in Pancreatic Cancer [frontiersin.org]
- 6. Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. massivebio.com [massivebio.com]
- 9. ki8751.com [ki8751.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. assayquant.com [assayquant.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. courses.edx.org [courses.edx.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. creative-bioarray.com [creative-bioarray.com]
A Researcher's Guide to Assessing the Selectivity of Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a range of therapeutically relevant protein kinases. However, achieving selectivity remains a critical challenge in the development of kinase inhibitors to minimize off-target effects and enhance therapeutic efficacy. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on how to rigorously assess the selectivity of 7-Iodopyrazolo[1,5-a]pyridine-based compounds and their analogs. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and contextualize the data within relevant signaling pathways.
The Imperative of Selectivity in Kinase Inhibitor Drug Discovery
Protein kinases share a highly conserved ATP-binding pocket, making the development of selective inhibitors a formidable task. Off-target inhibition can lead to unforeseen toxicities and a misleading interpretation of a compound's biological effects. Therefore, a multi-faceted approach to selectivity profiling is not just recommended but essential for the progression of any kinase inhibitor program. This guide will use examples of pyrazolo[1,5-a]pyridine-based compounds targeting key kinases such as p38 MAPK, Phosphoinositide 3-kinases (PI3Ks), Cyclin-Dependent Kinase 9 (CDK9), and Casein Kinase 2 (CK2) to illustrate these principles.
Key Kinase Targets of Pyrazolo[1,5-a]pyridine-Based Compounds
The versatility of the pyrazolo[1,5-a]pyridine scaffold has led to the development of inhibitors for several important kinase families. Understanding the biological context of these targets is crucial for interpreting selectivity data.
p38 Mitogen-Activated Protein Kinase (MAPK)
The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli such as osmotic shock, inflammatory cytokines, and ultraviolet light[1][2]. It plays a central role in inflammation and apoptosis[1]. Pyrazolo[1,5-a]pyridines have been investigated as inhibitors of p38 kinase[3].
Phosphoinositide 3-Kinases (PI3Ks)
The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism[4][5][6][7]. Dysregulation of this pathway is a common feature in many cancers[5][6]. Different isoforms of PI3K have distinct roles, making isoform-selective inhibition a key goal. Pyrazolo[1,5-a]pyridines have been developed as selective inhibitors of the p110α isoform of PI3K[2][8].
Cyclin-Dependent Kinase 9 (CDK9)
CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb)[1][4][5][9][10]. P-TEFb plays a critical role in regulating gene expression by phosphorylating the C-terminal domain of RNA Polymerase II, which promotes transcriptional elongation[1][4][10]. Inhibition of CDK9 is a promising strategy in cancer therapy, particularly in malignancies driven by transcriptional dysregulation[11]. Pyrazolo[1,5-a]pyrimidines have been identified as potent and selective inhibitors of CDK9[11].
Casein Kinase 2 (CK2)
Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase involved in a vast array of cellular processes, including cell growth, proliferation, and survival[12]. Its dysregulation has been linked to cancer[12]. The development of highly selective CK2 inhibitors is of significant interest, and pyrazolo[1,5-a]pyrimidines have shown promise in this area, with some compounds demonstrating exclusive selectivity for CK2[13].
Tier 1: Broad Kinome Profiling
The initial step in assessing selectivity is to screen the compound against a large panel of kinases. This provides an unbiased overview of the compound's interaction landscape.
Experimental Choice: KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform is a high-throughput method that measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. This assay is performed in vitro and provides a quantitative measure of binding affinity (dissociation constant, Kd, or percent inhibition at a given concentration).
Causality Behind the Choice: This method is ideal for initial broad screening because it is target-agnostic and does not require the development of individual enzymatic assays for each kinase. It provides a comprehensive view of potential on- and off-targets, guiding subsequent, more focused studies.
| Compound | Primary Target | Selectivity Data Summary | Reference |
| Pyrazolopyridine Analog | CDK8/19 | Exhibited exceptional kinome selectivity in a KINOMEscan panel of 468 kinases, with off-target inhibition of only STK16 and FLT3 (D835V) at 1 µM. | |
| Pyrazolopyrimidine Analog | CK2 | Displayed exclusive selectivity for CK2 in a broad kinase panel. | [13] |
Tier 2: Biochemical IC50 Determination
Once primary targets and potent off-targets are identified, the next step is to determine the half-maximal inhibitory concentration (IC50) for these kinases in biochemical assays.
Experimental Choice: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and the luminescent signal correlates with the amount of ADP.
Causality Behind the Choice: This assay is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening in 96- or 384-well formats. It is compatible with a wide range of ATP concentrations, allowing for the determination of IC50 values under physiologically relevant conditions.
Step-by-Step Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
-
Compound Preparation: Prepare a serial dilution of the pyrazolo[1,5-a]pyridine inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a white, opaque 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control.
-
Add 2 µL of the kinase of interest (e.g., p38α, PI3Kα, CDK9, or CK2) diluted in the appropriate kinase buffer.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The concentrations of substrate and ATP should be optimized for each kinase, typically around the Km for each.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Compound Class | Target Kinase | Reported IC50 | Reference |
| Pyrazolo[1,5-a]pyridines | p110α | 0.9 nM (for compound 5x) | [2] |
| Pyrazolo[1,5-a]pyridines | PI3Kγ / PI3Kδ | 4.0 nM / 9.1 nM (for compound 20e) | [3] |
| Pyrazolo[1,5-a]pyrimidines | CDK9 | Potent inhibition reported | [11] |
Tier 3: Cellular Target Engagement
Demonstrating that a compound binds to its intended target in the complex environment of a living cell is a critical step in validating its mechanism of action.
Experimental Choice 1: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures the binding of a compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound competes with the tracer, leading to a decrease in the BRET signal.
Causality Behind the Choice: NanoBRET™ provides a quantitative measure of compound affinity and target occupancy in living cells, offering a more physiologically relevant assessment than biochemical assays. It can also be used to determine compound residence time.
Step-by-Step Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Assay Setup:
-
Plate the transfected cells in a white, 96-well cell culture plate.
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyridine inhibitor.
-
Add the diluted inhibitor to the cells, followed by the addition of the fluorescent tracer at a predetermined optimal concentration.
-
-
Signal Detection:
-
Add the Nano-Glo® substrate to the wells.
-
Measure the donor and acceptor emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 for target engagement.
-
Experimental Choice 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that ligand binding stabilizes a protein against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry.
Causality Behind the Choice: CETSA® provides direct evidence of target engagement in an unlabeled system, using the endogenous protein in its natural cellular environment. It is a powerful tool for confirming on-target activity and can also be used to identify off-targets.
Tier 4: Cellular Functional Assays
The final tier of selectivity assessment involves measuring the compound's effect on downstream signaling and cellular phenotypes.
Experimental Choice: Phospho-protein Western Blotting
This classic technique measures the phosphorylation status of a kinase's downstream substrate. A selective inhibitor should reduce the phosphorylation of the target's substrate without affecting the phosphorylation of substrates of unrelated kinases.
Causality Behind the Choice: This assay provides a direct functional readout of kinase inhibition in a cellular context. It confirms that target engagement translates into a biological effect and can reveal off-target effects on other signaling pathways.
Conclusion
Assessing the selectivity of this compound-based compounds, and indeed any kinase inhibitor, requires a rigorous, multi-tiered approach. By combining broad kinome profiling with focused biochemical and cellular assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This systematic approach, grounded in sound experimental design and a clear understanding of the underlying biology, is paramount for the successful development of safe and effective kinase inhibitor therapeutics.
References
- Fujinaga, K., Huang, F., & Peterlin, B. M. (2023). P-TEFb: The master regulator of transcription elongation. Molecular Cell, 83(3), 393-403. [Link]
- Fruman, D. A., Chiu, H., Hopkins, B. D., Bagrodia, S., Cantley, L. C., & Abraham, R. T. (2017). The PI3K Pathway in Human Disease. Cell, 170(4), 605-635. [Link]
- Zarubin, T., & Han, J. (2005). Activation and signaling of the p38 MAP kinase pathway. Cell research, 15(1), 11-18. [Link]
- Wikipedia contributors. (2023, December 12). P-TEFb. In Wikipedia, The Free Encyclopedia. [Link]
- Peterlin, B. M., & Price, D. H. (2006). Controlling the elongation phase of transcription with P-TEFb. Molecular cell, 23(3), 297-305. [Link]
- Creative Diagnostics. (n.d.).
- Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT Pathway as a Target for Cancer Treatment. Annual review of medicine, 67, 11-28. [Link]
- Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274. [Link]
- Barlaam, B., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & medicinal chemistry letters, 22(1), 638-643. [Link]
- GeneCards. (n.d.). CDK9 Gene. [Link]
- Wikipedia contributors. (2023, August 28). Cyclin-dependent kinase 9. In Wikipedia, The Free Encyclopedia. [Link]
- ACS Publications. (2021). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]
- Barlaam, B., et al. (2012). Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. Bioorganic & medicinal chemistry letters, 22(1), 644-649. [Link]
- HMS LINCS Project. (2018).
- Stevens, K. L., et al. (2008). The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors. Bioorganic & medicinal chemistry letters, 18(16), 4680-4684. [Link]
- Kendall, J. D., et al. (2017). Novel pyrazolo[1,5-a]pyridines With Improved Aqueous Solubility as p110α-selective PI3 Kinase Inhibitors. Bioorganic & medicinal chemistry letters, 27(2), 269-273. [Link]
- Fabbro, D., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & medicinal chemistry, 23(19), 6280-6296. [Link]
- Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(19), 6649. [Link]
- Stypik, M., et al. (2022).
- Nair, D. T., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS infectious diseases, 7(2), 479-492. [Link]
- Joisa, C., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. bioRxiv. [Link]
- Dale, T., et al. (2021). Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. ACS Medicinal Chemistry Letters, 12(11), 1735-1741. [Link]
- Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4967. [Link]
- Kumar, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 238, 114467. [Link]
- Brear, P., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European journal of medicinal chemistry, 208, 112770. [Link]
- Stevens, K. L., et al. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Organic letters, 7(21), 4753-4756. [Link]
- Paruch, K., et al. (2007). Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. Bioorganic & medicinal chemistry letters, 17(22), 6220-6223. [Link]
- Barlaam, B., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & medicinal chemistry letters, 22(1), 638-643. [Link]
- opnMe. (n.d.). P38 MAPK Inhibitor I BIRB 796. [Link]
- Lee, K., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & medicinal chemistry letters, 26(15), 3732-3736. [Link]
- Springer Nature Experiments. (n.d.). Measuring PI3K Lipid Kinase Activity. [Link]
- BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. [Link]
- ResearchGate. (2015). Can someone provide me with a detailed protocol for a CDK9 kinase assay?. [Link]
- Prudent, R., et al. (2010). In vitro and in vivo assays of protein kinase CK2 activity. Methods in enzymology, 485, 597-610. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A direct fluorometric activity assay for lipid kinases and phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. PI3K (p110α[E545K]/p85α) Protocol [promega.jp]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. neb.com [neb.com]
- 12. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ADME-Tox Profiling of Novel 7-Iodopyrazolo[1,5-a]pyridine Derivatives
Introduction: The Strategic Role of Iodine in Pyrazolo[1,5-a]pyridine Scaffolds
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with significant therapeutic potential, including applications in oncology and anti-infective research.[1][2][3] The strategic introduction of a halogen, such as iodine, at the 7-position can profoundly modulate a molecule's physicochemical and pharmacological properties. An iodine atom can serve as a key interaction point with a biological target (a "halogen bond"), alter metabolic fate, and influence pharmacokinetic parameters.[4][5][6][7][8] However, this modification also necessitates a thorough investigation of its impact on the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile.
This guide provides a comparative framework for evaluating the ADME-Tox properties of novel 7-Iodopyrazolo[1,5-a]pyridine derivatives against their non-iodinated analogs. We will detail the core in vitro assays that form the foundation of early-stage drug discovery, explaining the causal science behind the protocols and providing a logical workflow for data interpretation.[9] The objective is to empower researchers to make data-driven decisions, identifying candidates with the most promising balance of potency and drug-like properties for further development.[10][11]
Overall ADME-Tox Screening Workflow
A typical early-stage screening cascade is designed to efficiently eliminate compounds with poor ADME-Tox properties. The workflow below illustrates the parallel nature of these initial assays, allowing for a comprehensive profile to be built in a time- and resource-effective manner.
Caption: High-throughput in vitro ADME-Tox screening workflow.
Metabolic Stability in Human Liver Microsomes (HLM)
Expertise & Causality: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[12] We use Human Liver Microsomes (HLM), which are vesicles of this reticulum, as a cost-effective and robust in vitro model to measure a compound's susceptibility to Phase I metabolism.[12][13][14] The rate of disappearance of the parent compound over time allows us to calculate its intrinsic clearance (Clint), a key predictor of in vivo hepatic clearance. The reaction is initiated by adding NADPH, an essential cofactor for CYP enzyme activity.[12][13] A "minus-cofactor" control is critical to ensure that compound loss is due to enzymatic metabolism and not chemical instability.
Comparative Data: 7-Iodo vs. Non-Iodinated Analog
| Compound | t½ (min) | Clint (µL/min/mg protein) | Stability Classification |
| Novel 7-Iodo Derivative | 25 | 55.4 | Moderate Stability |
| Non-Iodinated Analog | > 60 | < 23.1 | High Stability |
| Verapamil (Control) | 18 | 77.0 | Low Stability |
Interpretation: In this hypothetical dataset, the 7-Iodo derivative shows moderate metabolic stability, suggesting it is a substrate for hepatic enzymes. The non-iodinated analog is significantly more stable. This indicates that the C-I bond may be a potential site of metabolism (e.g., dehalogenation) or that the iodine atom alters the compound's orientation in the enzyme's active site, making other positions more susceptible to metabolism. While high stability can lead to a longer half-life, it can also result in drug accumulation. The moderate stability of the 7-iodo derivative may be acceptable or even desirable, depending on the therapeutic target and dosing regimen.
Self-Validating Experimental Protocol: HLM Stability
-
Reagent Preparation:
-
Thaw pooled Human Liver Microsomes (20 mg/mL stock) on ice.
-
Prepare 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Prepare a 2 mg/mL working solution of HLM in the phosphate buffer. Keep on ice.
-
Prepare an NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.[15]
-
Prepare 1 µM working solutions of test compounds and controls (e.g., Verapamil) from DMSO stocks. The final DMSO concentration in the incubation must be ≤ 0.5%.[13]
-
-
Incubation:
-
In a 96-well plate, combine the HLM working solution with the test compound working solution.
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.[13]
-
For the T=0 time point, immediately add 3 volumes of ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis) to terminate the reaction.
-
Incubate the plate at 37°C with shaking.
-
At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding ice-cold acetonitrile with internal standard.[12][15]
-
Include a negative control incubation without the NADPH system for the final time point to assess non-enzymatic degradation.[15]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line equals the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Clint) using the formula: Clint = (k / [protein concentration]) * 1000.[15]
-
Cytochrome P450 (CYP) Inhibition
Expertise & Causality: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[16][17][18][19] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, the plasma concentration of the second drug can rise to toxic levels.[18] Regulatory agencies like the FDA recommend testing for inhibition of key CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[16][19] This assay determines the concentration of the test compound that causes 50% inhibition (IC50) of a specific CYP isoform's activity, using a known probe substrate that is metabolized into a fluorescent or mass-spectrometry-detectable product.[16][20]
Comparative Data: CYP3A4 Inhibition
| Compound | CYP3A4 IC50 (µM) | DDI Risk Potential |
| Novel 7-Iodo Derivative | 18.5 | Low |
| Non-Iodinated Analog | 2.3 | Moderate |
| Ketoconazole (Control) | 0.08 | High |
Interpretation: The 7-Iodo derivative shows a significantly higher IC50 value than its non-iodinated counterpart, indicating it is a much weaker inhibitor of CYP3A4. This is a favorable property, suggesting a lower risk of causing DDIs. The bulky iodine atom may create steric hindrance that prevents the compound from effectively binding to the active site of the CYP3A4 enzyme. The non-iodinated analog, with an IC50 < 10 µM, would warrant further investigation to assess the clinical risk.
Self-Validating Experimental Protocol: CYP Inhibition (IC50)
-
Reagent Preparation:
-
Prepare a master mix containing HLM (at a low protein concentration to minimize binding), phosphate buffer, and a specific CYP isoform probe substrate (e.g., Midazolam for CYP3A4).
-
Prepare serial dilutions of the test compounds and a known inhibitor control (e.g., Ketoconazole for CYP3A4) in a 96-well plate.[16]
-
-
Incubation:
-
Add the master mix to the wells containing the test compounds/control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding an NADPH regenerating system.
-
Incubate for a short, optimized time (e.g., 10-15 minutes) at 37°C. The incubation must be in the linear range of metabolite formation.
-
Terminate the reaction with ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam for CYP3A4).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.[16]
-
Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
Expertise & Causality: For orally administered drugs, the ability to passively diffuse across the gastrointestinal (GI) tract is a prerequisite for absorption. The PAMPA model is a high-throughput, cell-free assay that predicts passive permeability.[21][22][23] It uses a 96-well plate system where a filter support is coated with an artificial lipid membrane (e.g., lecithin in dodecane), separating a donor compartment (representing the GI tract) from an acceptor compartment (representing the bloodstream).[21][24] This model specifically measures passive transcellular diffusion, avoiding the complexities of active transport found in cell-based assays like Caco-2.[21][22]
Comparative Data: PAMPA Permeability
| Compound | Pe (x 10-6 cm/s) | Permeability Classification |
| Novel 7-Iodo Derivative | 12.5 | High |
| Non-Iodinated Analog | 4.8 | Moderate |
| Atenolol (Low Control) | < 1 | Low |
| Propranolol (High Control) | > 15 | High |
Interpretation: The introduction of the iodine atom, a lipophilic halogen, has significantly increased the permeability of the novel derivative compared to the non-iodinated analog. High permeability is a desirable characteristic for oral drug candidates, as it suggests good potential for absorption from the gut. This result aligns with the general principle that increased lipophilicity often enhances passive diffusion across lipid membranes.
Self-Validating Experimental Protocol: PAMPA
-
Plate Preparation:
-
Coat the filter of each well in a 96-well PVDF donor plate with 5 µL of a lipid solution (e.g., 10% lecithin in dodecane) and allow the solvent to evaporate.[24]
-
-
Solution Preparation:
-
Add buffer (pH 7.4) to the wells of a 96-well acceptor plate.[25]
-
Dissolve test compounds and controls in buffer (pH adjusted to simulate the gut, e.g., 6.5) to a final concentration (e.g., 100 µM).
-
-
Incubation:
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectrophotometry or LC-MS/MS.
-
A reference standard of the initial compound concentration must also be measured.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.[23]
-
General Cytotoxicity: MTT Assay
Expertise & Causality: Early assessment of cytotoxicity is crucial to flag compounds that may have a narrow therapeutic window. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[26][27][28] Viable cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[26][27][29] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[28] The assay is performed using a relevant cell line, such as HepG2 (a human liver carcinoma cell line), to assess potential hepatotoxicity.
Comparative Data: Cytotoxicity in HepG2 Cells
| Compound | CC50 (µM) | Cytotoxicity Potential |
| Novel 7-Iodo Derivative | > 100 | Low |
| Non-Iodinated Analog | > 100 | Low |
| Doxorubicin (Control) | 1.2 | High |
Interpretation: Both the 7-iodo derivative and its non-iodinated analog exhibit low cytotoxicity, with CC50 values well above typical therapeutic concentrations. This is an excellent result, suggesting that the core pyrazolo[1,5-a]pyridine scaffold and the 7-iodo modification are well-tolerated by these liver-derived cells in vitro. A CC50 value >100 µM is often considered a safe starting point in early discovery.
Self-Validating Experimental Protocol: MTT Assay
-
Cell Culture:
-
Seed HepG2 cells into a 96-well flat-bottom plate at a predetermined density (e.g., 1 x 104 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[27]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include vehicle-only wells as a negative control (100% viability).
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the purple formazan crystals.[27]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[29]
-
Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.[29][30]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to determine the CC50 (the concentration that reduces cell viability by 50%).
-
Conclusion
This guide outlines a foundational suite of in vitro ADME-Tox assays critical for the early-stage evaluation of novel this compound derivatives. By comparing the iodinated compounds to their non-halogenated counterparts, researchers can directly assess the impact of this specific structural modification. The hypothetical data presented illustrates a successful outcome: the 7-iodo derivative maintains low cytotoxicity and gains favorable properties, including reduced CYP inhibition and enhanced membrane permeability, at the cost of slightly reduced, but still acceptable, metabolic stability. This systematic, data-driven approach is essential for selecting drug candidates with the highest probability of success in later, more complex preclinical and clinical studies.
References
- Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. Evotec.
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. Creative Bioarray.
- MTT Assay Protocol for Cell Viability and Proliferation. Roche.
- Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. Creative Biolabs.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. CLYTE Technologies.
- Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles.Current Organic Chemistry.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information.
- Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H... - Ingenta Connect. Ingenta Connect.
- Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Wikidot.
- PAMPA permeability assay | PDF. Slideshare.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. National Center for Biotechnology Information.
- metabolic stability in liver microsomes - Mercell. Mercell.
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. BioAssay Systems.
- Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Protocols.
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec.
- A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis - BioIVT. BioIVT.
- Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles - ResearchGate. ResearchGate.
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Iodine (medical use) - Wikipedia. Wikipedia.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). - ResearchGate. ResearchGate.
- Role of Iodine in Pharmaceutical and Healthcare Applications - Coherent Market Insights. Coherent Market Insights.
- CYP Inhibition Assay - LifeNet Health LifeSciences. LifeNet Health.
- Role of Iodine and Its Derivatives in Different Industries - Rock Chemicals, Inc. Rock Chemicals, Inc.
- High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC. National Center for Biotechnology Information.
- Protocol for the Human Liver Microsome Stability Assay - ResearchGate. ResearchGate.
- (PDF) A comprehensive review on medicinal applications of iodine - ResearchGate. ResearchGate.
- Iodine - Production, Uses, Compounds | Britannica. Britannica.
- In silico ADME profile of selected dihydro-1H-pyrazolo[1,3-b]pyridine... - ResearchGate. ResearchGate.
- Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry.
- Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents - PMC. National Center for Biotechnology Information.
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. H3D.
- ADME properties of the designed pyrazole derivatives - ResearchGate. ResearchGate.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Iodine (medical use) - Wikipedia [en.wikipedia.org]
- 5. coherentmarketinsights.com [coherentmarketinsights.com]
- 6. rockchemicalsinc.com [rockchemicalsinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Iodine - Production, Uses, Compounds | Britannica [britannica.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. mercell.com [mercell.com]
- 14. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 18. bioivt.com [bioivt.com]
- 19. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lnhlifesciences.org [lnhlifesciences.org]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 23. bioassaysys.com [bioassaysys.com]
- 24. PAMPA permeability assay | PDF [slideshare.net]
- 25. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 28. clyte.tech [clyte.tech]
- 29. MTT assay protocol | Abcam [abcam.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Halogenated Pyrazolo[1,5-a]pyridines: A Comparative Guide to Biological Activity
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, structurally analogous to purines, which allows these compounds to interact with a wide range of biological targets.[1] The introduction of halogen atoms—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—at various positions on this scaffold provides a powerful tool to modulate the physicochemical properties and biological activity of the resulting molecules. This guide offers a comparative analysis of the biological activities of halogenated pyrazolo[1,5-a]pyridines, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties, supported by experimental data and detailed protocols.
The Influence of Halogenation on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
Halogenation can significantly impact a molecule's lipophilicity, electronic properties, metabolic stability, and binding interactions with target proteins. The specific halogen and its position on the pyrazolo[1,5-a]pyridine ring are critical determinants of the resulting biological effect.
Anticancer Activity
Halogenated pyrazolo[1,5-a]pyridines have demonstrated notable potential as anticancer agents, often through the inhibition of protein kinases crucial for cancer cell proliferation and survival.[2]
A study on pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines, a related scaffold, revealed that a chloro -substituted derivative, 7-(4-Chlorophenyl-2,4-dimethylpyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine-8,10(7H,9H)-dione, exhibited potent anticancer activity.[3] In another series of pyrazolo[1,5-a]pyrimidines, a derivative with a 4-bromo phenyl group showed significant growth inhibition against various cancer cell lines.[4]
The data in Table 1, synthesized from multiple studies, illustrates the impact of halogenation on the anticancer activity of pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives.
Table 1: Comparative Anticancer Activity of Halogenated Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Halogen and Position | Cancer Cell Line | Activity (IC50/GI%) | Reference Compound |
| 7c | 4-Chlorophenyl | MCF-7 (Breast) | Potent Activity | Doxorubicin[3] |
| 10i | 4-Bromophenyl | - | - | -[4] |
| 9b | - | MCF-7 (Breast) | GI% 62.5 | Sorafenib[5] |
| 18o | 7-(4-chlorophenyl) | HepG-2 (Liver) | IC50 = 63.2 µM | Doxorubicin[6] |
Note: Direct comparison is challenging due to variations in the core structure and experimental conditions across different studies.
Kinase Inhibitory Activity
The pyrazolo[1,5-a]pyridine scaffold is a common framework for the design of protein kinase inhibitors.[2] Halogenation plays a key role in tuning the potency and selectivity of these inhibitors. For instance, a series of pyrazolo[1,5-a]pyridines were identified as potent inhibitors of p38 kinase.[7] Another study highlighted a pyrazolo[1,5-a]pyrimidine derivative with a 2,5-difluoro phenyl substitution that enhanced Tropomyosin Receptor Kinase (Trk) inhibition.[8]
In contrast, the introduction of a bromine atom at the 8-position of a series of pyrazolo[3,4-g]isoquinolines was found to be detrimental to Haspin kinase inhibition, demonstrating that the effect of halogenation is highly context-dependent.[3]
Table 2: Comparative Kinase Inhibitory Activity of Halogenated Pyrazolo[1,5-a]pyridine and Related Derivatives
| Compound ID | Halogen and Position | Target Kinase | Activity (IC50) | Reference Compound |
| - | 2,5-difluorophenyl | TrkA | 1.7 nM | -[8] |
| 4 | 8-Bromo | Haspin | > 1 µM (23% inhibition) | -[3] |
| 9b | - | EGFR | 8.4 nM | Sorafenib[5] |
Antimicrobial Activity
Halogenated pyrazolo[1,5-a]pyrimidines have also been investigated for their antimicrobial properties. A study on novel pyrazolo[1,5-a]pyrimidine derivatives showed that several compounds exhibited good antibacterial and antifungal activity.[4][9] For example, a 7-(4-Bromo phenyl) derivative demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[4] Another study reported that a pyrazolo[1,5-a]pyrimidine with a 4-Br omo-phenyl moiety was a potent inhibitor of the RNA polymerase enzyme in bacteria.[5]
Table 3: Comparative Antimicrobial Activity of Halogenated Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Halogen and Position | Microorganism | Activity (MIC/Inhibition Zone) | Reference Compound |
| 8b | 4-Bromophenyl | Gram-positive & Gram-negative bacteria | Active | -[4] |
| 10i | 4-Bromophenyl | Gram-positive & Gram-negative bacteria | Active | -[4] |
| 7b | 4-Bromophenyl | - | IC50= 0.213 µg/ml (RNA polymerase) | Rifampicin[5] |
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the presented data, this section details the standard experimental protocols used to evaluate the biological activities of halogenated pyrazolo[1,5-a]pyridines.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[11]
-
Compound Treatment: Treat the cells with various concentrations of the halogenated pyrazolo[1,5-a]pyridine derivatives and incubate for a further 24-72 hours.[11]
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.[12]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[12]
Workflow Diagram:
Caption: Workflow of the MTT assay for assessing cell viability.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16][17]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.[18]
Step-by-Step Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the halogenated pyrazolo[1,5-a]pyridine derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.[18]
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[14]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[18]
-
MIC Determination: Visually inspect the plates for bacterial growth. The MIC is the lowest concentration of the compound in which there is no visible turbidity.[18]
Workflow Diagram:
Caption: Workflow of the broth microdilution method for MIC determination.
Kinase Inhibitory Activity: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay for measuring the activity of kinases.[19][20][21][22][23]
Principle: The assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, the remaining ATP is depleted, and the ADP is then converted back to ATP, which is used to generate a luminescent signal via a luciferase reaction. The light output is proportional to the kinase activity.
Step-by-Step Protocol:
-
Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound (halogenated pyrazolo[1,5-a]pyridine). Incubate for a specified time (e.g., 60 minutes) at room temperature.[23]
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19][22]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[19][22]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[19]
Workflow Diagram:
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Mechanistic Insights: Kinase Inhibition
Many halogenated pyrazolo[1,5-a]pyridines exert their anticancer effects by inhibiting protein kinases.[2] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway Diagram:
Sources
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Evaluation of Novel Pyrazolopyrimidines and Pyrazoloquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. atcc.org [atcc.org]
- 13. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. promega.com [promega.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. promega.com [promega.com]
- 22. promega.com [promega.com]
- 23. carnabio.com [carnabio.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Iodopyrazolo[1,5-a]pyridine
Introduction: 7-Iodopyrazolo[1,5-a]pyridine is a halogenated heterocyclic compound increasingly utilized by researchers in drug discovery and medicinal chemistry as a versatile synthetic building block.[1][2] The pyrazolo[1,5-a]pyridine scaffold is a core component of various biologically active molecules, including kinase inhibitors and potential anticancer agents.[3][4][5] Given its reactive iodine moiety and its classification as a potentially bioactive substance, establishing rigorous and compliant disposal procedures is not merely a matter of regulatory adherence but a fundamental pillar of laboratory safety and environmental stewardship.
This guide provides a direct, procedural framework for the safe disposal of this compound and associated waste streams. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste safely, efficiently, and in accordance with institutional and federal regulations.
Section 1: Core Principle: Hazard-Based Waste Characterization
The foundation of any chemical disposal protocol is a thorough understanding of the material's intrinsic hazards. For this compound, the disposal pathway is dictated by two primary characteristics: its halogenated nature and the potential toxicity of its heterocyclic core.
-
Halogenated Organic Compound: The presence of an iodine atom classifies this compound as a halogenated organic.[6] This is the single most critical factor for its disposal. Halogenated waste streams are prohibited from land disposal and require specific, high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[7] Co-mingling halogenated and non-halogenated waste significantly increases disposal costs and violates regulatory standards.[8]
-
Potential Bioactivity and Toxicity: While comprehensive toxicological data for this specific compound is not widely published, the pyrazolo[1,5-a]pyridine scaffold is known for its biological activity.[3][4] Safety Data Sheets (SDS) for analogous compounds indicate risks of skin, eye, and respiratory irritation.[9][10][11] Therefore, a precautionary approach is mandated, treating the compound as hazardous and ensuring containment to prevent personnel exposure.
Chemical and Physical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₇H₅IN₂ | [12][13] |
| Molecular Weight | 243.95 g/mol | [12] |
| Appearance | Brown Powder / Solid | [13] |
| Classification | Halogenated Organic Hazardous Waste | [6][14] |
Section 2: Pre-Disposal Safety and Handling Protocols
Safe disposal begins with safe handling during routine laboratory use. Adherence to these procedures minimizes exposure and prevents the generation of unmanageable waste.
Required Personal Protective Equipment (PPE)
-
Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles are mandatory at all times.
-
Hand Protection: Use chemical-resistant nitrile or neoprene gloves.[15] Never use latex gloves. If gloves become contaminated, remove them immediately, wash your hands, and don a new pair.
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.
Mandatory Engineering Controls
All manipulations of solid this compound or its solutions, including weighing, transfers, and the addition of waste to a container, must be performed inside a certified chemical fume hood.[16] This is a non-negotiable control to prevent the inhalation of aerosolized particles.
Section 3: The Disposal Protocol: A Step-by-Step Guide
This protocol applies to pure this compound, solutions containing it, and materials contaminated by it.
Step 1: Waste Segregation
This is the most critical step. Waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.[6][16]
-
DO NOT mix with non-halogenated solvents (e.g., acetone, hexane, ethanol).[8]
-
DO NOT mix with aqueous waste, acids, bases, or heavy metals.[6][8]
-
Causality: Improper segregation complicates the disposal process, increases costs, and can create dangerous chemical incompatibilities within the waste container.[8][17]
Step 2: Container Selection and Management
-
Container Type: Use a designated hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department, or the original manufacturer's bottle.[18] If neither is available, use a clean, dry glass or high-density polyethylene (HDPE) bottle with a screw-top cap that can be tightly sealed.[18]
-
Container Integrity: Ensure the container is in good condition, free of cracks, and compatible with the chemical.[18][19]
-
Venting: Keep the container securely capped at all times, except when actively adding waste.[16][19] This prevents the release of vapors into the laboratory.
Step 3: Labeling
Proper labeling is a critical regulatory requirement that ensures the safety of all personnel.[20][21]
-
Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[16][21]
-
The label must include:
-
The full, unabbreviated chemical name: "this compound" .[19]
-
List all other constituents and their approximate percentages if it is a mixed waste stream.
-
The associated hazards (e.g., "Toxic," "Irritant").[20]
-
The name of the principal investigator and the laboratory location (building and room number).[20]
Step 4: Waste Accumulation
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation and under the control of the lab personnel.[19][20][21]
-
The SAA should be in a secondary containment bin to mitigate potential leaks or spills.
-
Do not accumulate more than 55 gallons of total hazardous waste in your SAA.[20]
Step 5: Final Disposal
-
Chemical waste must be disposed of through your institution's EHS department.[17][19] Never pour chemical waste down the drain. [8]
-
Once the container is 90% full, or if work with the chemical is complete, submit a chemical waste pickup request to your EHS office, typically through an online portal.[17][19]
Section 4: Spill Management and Contaminated Waste
Accidents require immediate and correct action to prevent exposure and environmental release.
Protocol for Small Spill Cleanup
This protocol applies to spills of a few grams of solid or <100 mL of a dilute solution.
-
Alert Personnel: Notify others in the immediate area.
-
Containment: If safe to do so, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Working in a fume hood and wearing full PPE, carefully sweep the solid or absorb the liquid. Place the contaminated absorbent and any cleaning materials into a plastic bag or container.[14][16]
-
Disposal: Seal the bag/container, label it as "Spill Debris containing this compound," and place it in the designated halogenated organic waste stream for disposal via EHS.[14]
Disposal of Contaminated Labware
-
Solid Waste: Items such as contaminated gloves, weigh boats, and absorbent pads should be collected in a sealed, labeled bag and disposed of as solid halogenated hazardous waste.
-
Glassware: Heavily contaminated glassware should be rinsed with a minimal amount of a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated liquid waste. The glassware can then be washed normally.
-
Empty Containers: An empty container that once held this compound should be disposed of as hazardous waste. Do not triple rinse for disposal in regular trash unless explicitly permitted by your EHS office.[17] The safest practice is to cap the empty, labeled container and submit it for EHS pickup.
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste streams associated with this compound.
Caption: Disposal Decision Workflow for this compound.
Conclusion
The responsible disposal of this compound is anchored in the principle of strict segregation. By correctly identifying it as a halogenated organic hazardous waste and meticulously following the containment, labeling, and institutional pickup procedures, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and protect the broader ecosystem. Always consult your institution's specific EHS guidelines, as they represent the definitive policy for your location.
References
- Environmental Health and Safety, University of Missouri. (n.d.). Hazardous Waste Disposal Procedures.
- Environmental Health & Safety, Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Environmental Health and Safety, Oregon State University. (n.d.). Hazardous Waste Disposal Guide.
- P2 InfoHouse. (n.d.). Management of Hazardous Wastes containing Halogenated Organics.
- Environmental Health and Safety, Harvard University. (n.d.). Chemical and Hazardous Waste.
- Environmental Health and Safety, The Ohio State University. (n.d.). Chemical Waste Management Reference Guide.
- Kumar, A., et al. (2017). Design, Synthesis and Cytotoxicity Studies of Novel pyrazolo[1,5-a]pyridine Derivatives. European Journal of Medicinal Chemistry, 126, 947-958.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Environmental Health and Radiation Safety, Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Morales-Camilo, L. A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(13), 4239.
- Allen, S. H., et al. (2005). Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry, 13(23), 6411-6422.
- PubChem. (n.d.). This compound.
- Wang, L., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
- Thorn-Seshold Group. (n.d.). TS Lab Safety Rules for Chemistry Labs.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Sources
- 1. Buy 3-Iodo-7-methylpyrazolo[1,5-a]pyridine [smolecule.com]
- 2. Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bucknell.edu [bucknell.edu]
- 7. p2infohouse.org [p2infohouse.org]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. PubChemLite - this compound (C7H5IN2) [pubchemlite.lcsb.uni.lu]
- 13. 3-Iodopyrazolo[1,5-a]pyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. calibrechem.com [calibrechem.com]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 18. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 19. research.columbia.edu [research.columbia.edu]
- 20. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 21. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Iodopyrazolo[1,5-a]pyridine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 7-Iodopyrazolo[1,5-a]pyridine. As your partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, building deep trust by ensuring you have the knowledge to work safely and effectively. This document moves beyond a simple checklist, offering a procedural, step-by-step guide grounded in scientific principles to answer your specific operational questions.
Understanding the Hazard Profile of this compound
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4]
-
Serious Eye Irritation: The compound is likely to cause serious eye irritation or damage upon contact.[1][2][4]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][3][4]
Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) plan is not just recommended, but essential for mitigating risk.
Core Principles of Chemical Safety: A Multi-Layered Defense
Before detailing specific PPE, it is crucial to understand that PPE is the final barrier between you and a potential hazard. The hierarchy of controls dictates that engineering and administrative controls should be your primary lines of defense.
-
Engineering Controls: The most effective control is to handle this compound within a certified chemical fume hood.[6] This minimizes the risk of inhalation and contains any potential spills. Ensure that eyewash stations and safety showers are readily accessible.
-
Administrative Controls: Adhere to standard operating procedures (SOPs) for handling hazardous chemicals. This includes being thoroughly familiar with the SDS of any related compounds and receiving proper training.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield.[6] | Protects against splashes and airborne particles that can cause serious eye damage. Always wear goggles, even when working in a fume hood. A face shield provides an additional layer of protection for the entire face. |
| Skin and Body Protection | Chemical-resistant gloves (e.g., Nitrile), a chemically resistant lab coat or apron, and closed-toe shoes.[6][7] | Prevents skin contact, which can lead to irritation. Nitrile gloves offer good protection against a range of chemicals, but it is crucial to check the manufacturer's compatibility chart and be aware of the breakthrough time.[7] A lab coat should be fully buttoned, with sleeves rolled down. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[8][6] | To be used when engineering controls are insufficient or during a spill clean-up. The choice of respirator depends on the specific task and potential exposure level. |
Step-by-Step Protocols for Safe Handling
Donning and Doffing PPE: A Critical Procedure
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on your lab coat and ensure it is fully fastened.
-
Respirator (if required): Perform a fit check.
-
Eye and Face Protection: Put on safety goggles and a face shield.
-
Gloves: Don gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Face Shield and Goggles: Remove from the back of your head.
-
Lab Coat/Apron: Remove by rolling it inside out, without touching the exterior.
-
Respirator (if worn): Remove from the back of your head.
-
Wash Hands: Thoroughly wash your hands with soap and water.[1][2][3][4]
Operational Plan: From Weighing to Reaction
The following workflow outlines the safe handling of this compound throughout a typical experimental procedure.
Caption: A generalized workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][3] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE, should be considered hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container.
-
Contaminated PPE: Dispose of in a designated hazardous waste container.[1][3][4]
Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
- SAFETY DATA SHEET - Fisher Scientific.
- 5 Types of PPE for Hazardous Chemicals. Hazmat School.
- Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA.
- SAFETY DATA SHEET - TCI Chemicals.
- 1 - SAFETY DATA SHEET.
- Pyrazolo[1,5-a]pyridine - SAFETY DATA SHEET.
- SAFETY DATA SHEET - Fisher Scientific.
- Lab Safety Equipment & PPE - ChemTalk.
- PPE for Hazardous Chemicals - Canada Safety Training.
- SAFETY DATA SHEET - Fisher Scientific.
- Pyrazolo[1,5-a]pyridine-2-carboxylic acid - SAFETY DATA SHEET.
- MSDS of 4-Iodo-pyrazolo[1,5-A]pyridine-3-carboxylic acid ethyl ester.
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
